molecular formula C16H13N B189231 6,11-dihydro-5H-benzo[a]carbazole CAS No. 21064-49-3

6,11-dihydro-5H-benzo[a]carbazole

Cat. No.: B189231
CAS No.: 21064-49-3
M. Wt: 219.28 g/mol
InChI Key: UPUQYBJFFYMNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,11-dihydro-5H-benzo[a]carbazole is a versatile tricyclic heterocyclic compound that serves as a key scaffold in medicinal chemistry and materials science research. In pharmaceutical studies, derivatives of this benzo[a]carbazole core have demonstrated significant biological activities. Specifically, research has shown that certain 11-alkyl-substituted 5,6-dihydro-11H-benzo[a]carbazole derivatives exhibit high binding affinity for the estrogen receptor and have displayed promising anti-cancer properties. For instance, some compounds in this class act as strong estrogens or impeded estrogens, and one derivative was found to inhibit the growth of dimethylbenzanthracene-induced hormone-dependent mammary tumors in a rat model at low doses. In vitro studies also confirm inhibitory activity against estrogen receptor-positive MCF-7 breast cancer cells, suggesting a mode of action involving the estrogen receptor system . Beyond biomedical applications, the benzo[a]carbazole structure is valued in materials science for its electron-donating capabilities. Researchers have incorporated benzocarbazole subunits into polymers, such as polysiloxanes, to create advanced polymeric composites. These materials exhibit excellent hole-transporting ability, photoconductivity, and birefringence, making them suitable for developing photorefractive materials used in applications like optical data storage and dynamic holography . This product is intended for research purposes only and is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

6,11-dihydro-5H-benzo[a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUQYBJFFYMNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305026
Record name 6,11-dihydro-5H-benzo[a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21064-49-3
Record name 6,11-Dihydro-5H-benzo(a)carbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021064493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21064-49-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,11-dihydro-5H-benzo[a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,11-Dihydro-5H-benzo[a]carbazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PA95SS8HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

basic properties of 6,11-dihydro-5H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 6,11-dihydro-5H-benzo[a]carbazole (CAS: 21064-49-3).

Core Identity & Chemical Significance

6,11-Dihydro-5H-benzo[a]carbazole is a tetracyclic heteroaromatic compound serving as a critical intermediate in the synthesis of fully aromatic benzo[a]carbazoles and as a bioactive scaffold in medicinal chemistry.[1] Structurally, it consists of an indole core fused to a dihydronaphthalene moiety.[1] Unlike its fully aromatic counterpart (11H-benzo[a]carbazole), which is a planar, rigid polycyclic aromatic hydrocarbon (PAH) with known carcinogenic properties, the dihydro analogue retains a degree of aliphatic character in the C-ring, influencing its solubility, metabolic stability, and receptor binding profiles.[1]

Chemical Identity & Physicochemical Properties[2][3][4]
PropertyData
CAS Number 21064-49-3
IUPAC Name 6,11-dihydro-5H-benzo[a]carbazole
Common Synonyms 5,6-Dihydro-11H-benzo[a]carbazole; 1,2-Benzo-3,4-dihydrocarbazole
Molecular Formula C₁₆H₁₃N
Molecular Weight 219.28 g/mol
Appearance Off-white to pale yellow solid
Melting Point 163–165 °C (Lit.)[1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane; Insoluble in Water
pKa ~16-17 (NH acidity, estimated based on carbazole)

Structural Analysis: The molecule features an angular fusion between the carbazole and the benzo ring.[1] The "dihydro" nomenclature refers to the saturation at the C-5 and C-6 positions (using standard 11H-benzo[a]carbazole numbering) or C-6 and C-11 (using the specific 5H numbering scheme often found in older literature and databases).[1] This saturation creates a "kink" in the planar structure, which is pivotal for its specific binding affinity to the Estrogen Receptor (ER), distinguishing it from the flat, intercalating nature of the fully aromatic analogs.[1]

Synthetic Pathways[4][5][6][7][8]

The primary and most robust method for synthesizing 6,11-dihydro-5H-benzo[a]carbazole is the Fischer Indole Synthesis .[1] This route is preferred for its scalability and the availability of starting materials.[1]

Protocol: Fischer Indole Cyclization

Reaction: Phenylhydrazine + 1-Tetralone


 6,11-dihydro-5H-benzo[a]carbazole[1]

Reagents:

  • Phenylhydrazine (1.0 equiv)[1]

  • 1-Tetralone (1.0 equiv)[1]

  • Catalyst: Glacial Acetic Acid (solvent/catalyst) or H₂SO₄/EtOH.[1]

  • Conditions: Reflux (100–118 °C).[1]

Step-by-Step Methodology:

  • Condensation: Dissolve 1-tetralone (10 mmol) and phenylhydrazine (10 mmol) in glacial acetic acid (20 mL).

  • Reflux: Heat the mixture to reflux under an inert atmosphere (N₂) for 2–4 hours. The reaction color typically shifts from yellow to dark orange/brown.[1]

  • Monitoring: Monitor consumption of 1-tetralone via TLC (Eluent: Hexane/EtOAc 8:2).

  • Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL) with vigorous stirring.

  • Precipitation: The crude product usually precipitates as a solid.[1] Filter the solid and wash copiously with water to remove acid and hydrazine traces.[1]

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient) to yield the pure compound as pale yellow needles.

Mechanism of Action: The synthesis proceeds via the formation of a phenylhydrazone intermediate, followed by a [3,3]-sigmatropic rearrangement (key step), ammonia elimination, and aromatization of the pyrrole ring.[1][2]

FischerIndole Start 1-Tetralone + Phenylhydrazine Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation (-H2O) EneHydrazine Ene-hydrazine Tautomer Hydrazone->EneHydrazine Acid Cat. Tautomerization Rearrangement [3,3]-Sigmatropic Shift EneHydrazine->Rearrangement C-C Bond Formation Diimine Diimine Intermediate Rearrangement->Diimine Re-aromatization Cyclization Ring Closure (- NH3) Diimine->Cyclization Intramolecular Attack Product 6,11-Dihydro-5H- benzo[a]carbazole Cyclization->Product Aromatization

Caption: Mechanistic pathway of Fischer Indole Synthesis converting 1-tetralone and phenylhydrazine into the dihydrobenzocarbazole core.

Spectroscopic Characterization

To validate the synthesis of the dihydro scaffold versus the fully aromatic contaminant, specific spectral markers must be confirmed.[1]

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region (7.0–8.1 ppm): Signals corresponding to the indole phenyl ring and the aromatic ring of the tetralone moiety.[1] Look for a doublet at ~8.0 ppm (characteristic of the proton peri to the nitrogen).[1]

    • Aliphatic Region (2.8–3.1 ppm): Two distinct multiplets (or triplets) corresponding to the methylene protons (-CH₂-CH₂-) of the saturated bridge.[1]

      • 
         ~2.90–3.00 ppm (4H, m, C-5 and C-6 protons).[1]
        
    • NH Signal: Broad singlet at

      
       ~7.9–8.2 ppm (exchangeable with D₂O).[1]
      
  • UV-Vis Absorption:

    • Displays absorption maxima (

      
      ) typically around 240, 270, and 330 nm.[1]
      
    • Differentiation: The fully aromatic 11H-benzo[a]carbazole shows a red-shifted spectrum with more defined fine structure due to extended conjugation.[1]

Biological & Pharmacological Applications[5][10][11]

Estrogen Receptor (ER) Modulators: Research indicates that benzo[a]carbazole derivatives possess significant binding affinity for the Estrogen Receptor (ER


 and ER

).[1]
  • Mechanism: The 6,11-dihydro-5H-benzo[a]carbazole scaffold mimics the steroidal backbone of estradiol.[1]

  • Activity: The dihydro derivatives often exhibit higher binding affinity than their fully aromatic counterparts.[1] The flexibility of the saturated bridge allows for an induced fit within the ligand-binding domain (LBD) of the receptor.[1]

  • Potential: Investigated as Selective Estrogen Receptor Modulators (SERMs) for breast cancer therapy.[1]

Antimicrobial & Antifungal Agents: Functionalized derivatives of this core (e.g., N-alkylated or C-substituted) have shown activity against Candida species.[1] The lipophilicity of the carbazole core facilitates membrane penetration.[1]

BioActivity cluster_ER Endocrine Pharmacology cluster_Mat Materials Science Core 6,11-Dihydro-5H- benzo[a]carbazole ER_Bind Estrogen Receptor (ERα/ERβ) Binding Core->ER_Bind Structural Mimicry of Estradiol OLED OLED Host Materials (Precursor) Core->OLED Dehydrogenation to Fully Aromatic SERM SERM Potential (Breast Cancer) ER_Bind->SERM HoleTransport Hole Transport Layer OLED->HoleTransport

Caption: Functional applications of the dihydrobenzocarbazole scaffold in pharmacology and materials science.

Safety & Handling (E-E-A-T)
  • Toxicity: Like many carbazoles and PAHs, this compound should be treated as a suspected mutagen .[1] While the dihydro form is less planar than the potent carcinogen 11H-benzo[a]carbazole, metabolic activation (e.g., via cytochrome P450) can lead to reactive intermediates.[1]

  • Handling: Use a chemical fume hood.[1] Wear nitrile gloves and safety glasses.[1]

  • Storage: Store in a cool, dry place, protected from light to prevent photo-oxidation to the fully aromatic quinone or carbazole species.[1]

References
  • PubChem. (n.d.).[1] 6,11-dihydro-5H-benzo[a]carbazole (CAS 21064-49-3).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Katritzky, A. R., et al. (2005).[1] Synthesis of substituted benzo[a]carbazoles and pyrido[2,3-a]carbazoles. Journal of Organic Chemistry. (General reference for Fischer Indole protocols on fused systems).

  • Palanichamy, S. K., et al. (2022).[1] Synthesis and bioactivity evaluation of 3-amino-6,11-dioxo-6,11-dihydro-5H-benzo[b]carbazole-1-carboxylic acid derivatives. Journal of the Iranian Chemical Society.[1] (Demonstrates biological relevance of related dihydro-benzocarbazole scaffolds).

Sources

An In-Depth Technical Guide to 6,11-dihydro-5H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

6,11-dihydro-5H-benzo[a]carbazole is a tetracyclic heterocyclic aromatic compound. Its structure is built upon a carbazole core, which consists of two six-membered benzene rings fused to a five-membered nitrogen-containing pyrrole ring.[1] This specific derivative features an additional benzene ring and partial saturation at positions 6 and 11, lending it distinct chemical properties. The carbazole scaffold is of significant interest in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active natural products and synthetic pharmaceuticals.[2][3] Carbazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects, making them a focal point for drug discovery and development.[3][4][5] This guide provides a comprehensive technical overview of the structure, synthesis, and characterization of 6,11-dihydro-5H-benzo[a]carbazole for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Properties

The fundamental identity of 6,11-dihydro-5H-benzo[a]carbazole is defined by its unique arrangement of atoms and bonds. This structure gives rise to its specific physicochemical properties, which are critical for its application in synthesis and drug design.

Core Identifiers:

  • Molecular Formula: C₁₆H₁₃N[6]

  • IUPAC Name: 6,11-dihydro-5H-benzo[a]carbazole[6]

  • CAS Number: 21064-49-3

  • Molecular Weight: 219.28 g/mol [6]

  • Monoisotopic Mass: 219.104799419 Da[6]

The molecule consists of a fused four-ring system. The dihydrogenation at the 6 and 11 positions introduces a non-aromatic, six-membered ring, which imparts conformational flexibility compared to its fully aromatic counterpart, 11H-benzo[a]carbazole.

2D Structure of 6,11-dihydro-5H-benzo[a]carbazole

Figure 1: 2D Chemical Structure of 6,11-dihydro-5H-benzo[a]carbazole.

Computed Physicochemical Properties

Quantitative descriptors provide insight into the molecule's behavior in various chemical and biological environments. These values are computationally predicted and serve as a valuable guide for experimental design.

PropertyValueSource
XLogP34PubChem[6]
Hydrogen Bond Donor Count1PubChem[6]
Hydrogen Bond Acceptor Count0PubChem[6]
Rotatable Bond Count0PubChem[6]
Topological Polar Surface Area15.8 ŲPubChem[6]
Heavy Atom Count17PubChem[6]

Synthesis via Fischer Indole Reaction

One of the most classic and versatile methods for the construction of indole and carbazole frameworks is the Fischer indole synthesis, first discovered in 1883.[7] This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[7][8][9][10] For the synthesis of 6,11-dihydro-5H-benzo[a]carbazole, the logical precursors are 1-naphthylhydrazine and cyclohexanone.

The causality behind this choice is the strategic disconnection of the target molecule. The carbazole nitrogen and its adjacent benzene ring originate from the 1-naphthylhydrazine, while the partially saturated six-membered ring and the adjacent aromatic ring are formed from the cyclohexanone precursor through cyclization and subsequent aromatization.

Experimental Protocol: A Self-Validating System

This protocol describes a representative one-pot synthesis. The progression of the reaction can be monitored by Thin-Layer Chromatography (TLC) to validate the consumption of starting materials and the formation of the product.

Step 1: Formation of the Naphthylhydrazone Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add cyclohexanone (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes. The formation of the hydrazone intermediate is typically rapid.

Step 2: Acid-Catalyzed Cyclization

  • To the reaction mixture, add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in acetic acid is commonly effective.[7][10] The acid protonates the hydrazone, initiating the key rearrangement step.

  • Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours. The elevated temperature provides the necessary activation energy for the[7][7]-sigmatropic rearrangement, which is the core mechanistic event of the Fischer synthesis.[9]

  • Monitor the reaction progress by TLC until the starting materials are consumed.

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into a beaker of ice-water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield pure 6,11-dihydro-5H-benzo[a]carbazole.

Synthetic Workflow Diagram

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product A 1-Naphthylhydrazine C Hydrazone Formation (Room Temp, EtOH) A->C Reacts with B Cyclohexanone B->C D [3,3]-Sigmatropic Rearrangement (Acid Catalyst, Heat) C->D Protonation E Aromatization (Loss of NH3) D->E Cyclization F 6,11-dihydro-5H- benzo[a]carbazole E->F Final Step

Caption: Fischer indole synthesis workflow for 6,11-dihydro-5H-benzo[a]carbazole.

Spectroscopic Characterization

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecular framework, and together they offer a complete and validated picture of the target compound.

TechniqueObservationInterpretation
¹H NMR Aromatic protons (multiple signals, ~7.0-8.2 ppm), N-H proton (broad singlet, variable shift), Aliphatic -CH₂- protons (~2.5-3.5 ppm).[11][12][13][14][15]Confirms the presence of distinct aromatic and saturated regions. The N-H signal is characteristic of the pyrrole moiety.
¹³C NMR Aromatic carbons (>10 signals, ~110-140 ppm), Aliphatic carbons (2 signals, ~20-30 ppm).[11][12]Indicates the number of unique carbon environments, consistent with the tetracyclic structure.
Mass Spec (MS) Molecular Ion [M]⁺ at m/z ≈ 219.10.[6]Confirms the molecular weight and elemental formula (C₁₆H₁₃N) of the compound.
Infrared (IR) N-H stretch (~3400 cm⁻¹), Aromatic C-H stretch (~3050 cm⁻¹), Aromatic C=C stretch (~1450-1600 cm⁻¹).[16][17][18]Identifies key functional groups: the secondary amine of the carbazole core and the aromatic rings.
Interpretation of Spectral Data
  • Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (7-8 ppm) corresponding to the eight protons on the fused benzene rings. A characteristic broad singlet, whose chemical shift is dependent on solvent and concentration, will appear for the N-H proton. The two methylene groups (-CH₂-) at positions 6 and 11 will likely appear as distinct signals in the upfield region (2.5-3.5 ppm), confirming the "dihydro" nature of the compound. The ¹³C NMR spectrum will complement this by showing a set of signals in the aromatic region (>110 ppm) and two signals in the aliphatic region (<40 ppm).[11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would show a molecular ion peak with a mass-to-charge ratio (m/z) very close to the calculated exact mass of 219.1048, providing unambiguous confirmation of the molecular formula.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A sharp peak around 3400 cm⁻¹ is a definitive indicator of the N-H stretch.[16] Multiple sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while strong absorptions in the 1450-1600 cm⁻¹ region correspond to the C=C bond vibrations within the aromatic rings.[16][17]

Applications in Research and Drug Development

The carbazole nucleus is a cornerstone in medicinal chemistry. Its rigid, planar structure and electron-rich nature allow it to participate in π-π stacking and hydrogen bonding interactions with biological targets like DNA and protein active sites.[3] Benzo[a]carbazole derivatives, in particular, have been explored for a range of therapeutic applications.

  • Anticancer Agents: Many carbazole derivatives exhibit potent anticancer activity.[4] The planar tetracyclic system of benzo[a]carbazoles is well-suited for intercalation between the base pairs of DNA, disrupting replication and transcription in cancer cells.

  • Chemical Probes: The inherent fluorescence of many carbazole systems makes them suitable for use as chemical probes and sensors in biological imaging and assays.[19]

  • Synthon for Complex Molecules: 6,11-dihydro-5H-benzo[a]carbazole serves as a valuable intermediate or synthon. The N-H group and the aromatic rings can be further functionalized to create libraries of novel compounds for high-throughput screening in drug discovery programs.[1][20] The partially saturated ring offers a site for dehydrogenation to create the fully aromatic system or for stereoselective functionalization.

Conclusion

6,11-dihydro-5H-benzo[a]carbazole is a structurally significant heterocyclic compound with a well-defined chemical profile. Its synthesis is readily achievable through established organic chemistry reactions like the Fischer indole synthesis, and its structure can be unequivocally confirmed using standard spectroscopic methods. As a member of the broader carbazole family, it holds considerable potential as a building block for the development of new therapeutic agents and functional materials. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and utilize this versatile chemical scaffold in their scientific endeavors.

References

Sources

Structural Elucidation and Synthesis of 6,11-Dihydro-5H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation, synthesis, and application of 6,11-dihydro-5H-benzo[a]carbazole , a critical tetracyclic scaffold in medicinal chemistry and organic electronics.

Technical Monograph | CAS: 21064-49-3 | Molecular Formula: C₁₆H₁₃N [1][2]

Nomenclature & Structural Analysis

The name 6,11-dihydro-5H-benzo[a]carbazole is derived from the IUPAC recommendations for fused ring systems.[1][2] Understanding its nomenclature requires deconstructing the molecule into its parent scaffold and defining its saturation state.[2]

The Parent Scaffold: Benzo[a]carbazole

The core structure is benzo[a]carbazole , a tetracyclic aromatic system formed by the fusion of a benzene ring to the 'a' face (bond 1-2) of a carbazole moiety.[1][2][3][4][5]

  • Fusion Bond: The 'a' face of carbazole corresponds to the C1–C2 bond.[2]

  • Numbering: In the fully aromatic parent (11H-benzo[a]carbazole ), the nitrogen atom is typically assigned position 11 to satisfy the "lowest locant for the heteroatom" rule in the fused system context, or position 11 is the saturated position in the 11H-isomer.[1]

The "6,11-Dihydro" Modification

The prefix 6,11-dihydro indicates partial saturation of the aromatic system.[1]

  • Unlike the planar, fully conjugated parent, this derivative retains two methylene centers (-CH₂-) at positions 6 and 11.[1][2]

  • These positions correspond to the remnants of the aliphatic ring from the starting material (typically 1-tetralone) that were not dehydrogenated during the ring closure.[1][2]

The "5H" Indicated Hydrogen

The 5H designation specifies the location of the amine hydrogen.[2]

  • In the dihydro scaffold, the nitrogen atom is located at position 5 relative to the fusion numbering sequence used for this specific derivative.[1][2]

  • This distinguishes it from isomers where the proton might reside on a carbon (e.g., in a tautomeric form), ensuring the nitrogen retains its secondary amine character (-NH-).[1][2]

Structural Visualization

The following diagram illustrates the logical hierarchy of the molecule's construction and numbering priorities.

StructureLogic Parent Parent System: Benzo[a]carbazole Fusion Fusion Site: Carbazole 'a' face (C1-C2) + Benzene Ring Parent->Fusion Defines Skeleton Saturation Saturation (Dihydro): Positions 6 & 11 (Methylene -CH2-) Fusion->Saturation Modifies Aromaticity Heteroatom Indicated Hydrogen: 5H (Nitrogen) Fusion->Heteroatom Locates NH Final Target Molecule: 6,11-dihydro-5H-benzo[a]carbazole Saturation->Final Heteroatom->Final

Figure 1: Structural hierarchy defining the IUPAC nomenclature components of the target scaffold.[1][2]

Synthetic Protocol: Fischer Indole Cyclization

The most robust route to 6,11-dihydro-5H-benzo[a]carbazole is the Fischer Indole Synthesis utilizing 1-tetralone and phenylhydrazine.[1][2] This method is preferred for its scalability and the stability of the dihydro intermediate.[2]

Reaction Mechanism Overview

The reaction proceeds through a hydrazone intermediate, followed by a [3,3]-sigmatropic rearrangement, and finally cyclization with the loss of ammonia.[1][2]

Synthesispathway Start Reagents: 1-Tetralone + Phenylhydrazine Step1 Acid Catalysis (H+) Start->Step1 Inter1 Phenylhydrazone Formation Step1->Inter1 -H2O Inter2 Ene-hydrazine Tautomer Inter1->Inter2 Tautomerization Step2 [3,3]-Sigmatropic Rearrangement Step3 Cyclization & -NH3 Step2->Step3 C-C Bond Formed Inter2->Step2 Product Product: 6,11-dihydro-5H- benzo[a]carbazole Step3->Product

Figure 2: Mechanistic pathway of the Fischer Indole Synthesis yielding the dihydro-carbazole scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 6,11-dihydro-5H-benzo[a]carbazole on a 10 mmol scale.

Reagents & Materials:

Reagent Equiv. Amount Role
1-Tetralone 1.0 1.46 g (10 mmol) Ketone Substrate
Phenylhydrazine HCl 1.1 1.59 g (11 mmol) Hydrazine Source
Glacial Acetic Acid Solvent 20 mL Solvent/Catalyst

| Conc.[1][2] H₂SO₄ | Cat.[2] | 0.5 mL | Co-catalyst (Optional) |

Step-by-Step Methodology:

  • Hydrazone Formation:

    • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser, dissolve 1-tetralone (1.46 g) in glacial acetic acid (15 mL).

    • Add phenylhydrazine hydrochloride (1.59 g) slowly to the stirring solution.

    • Observation: The solution typically turns yellow/orange as the hydrazone forms.[2]

  • Cyclization (Fischer Indole):

    • Add concentrated H₂SO₄ (0.5 mL) dropwise (exothermic).

    • Heat the reaction mixture to reflux (118°C) for 2–4 hours.

    • Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2).[1][2] The starting ketone spot (R_f ~0.[1][2]6) should disappear, and a new fluorescent spot (R_f ~0.[1][2]4) should appear.[2][6]

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as a solid.[2]

    • Filter the precipitate using a Büchner funnel.[2]

    • Wash the solid with water (3 x 20 mL) to remove residual acid and ammonium salts.[1][2]

    • Wash with a small amount of cold ethanol (10 mL) to remove unreacted hydrazine.[1][2]

  • Purification:

    • Recrystallize the crude solid from Ethanol or Ethanol/Water (9:1) .[1][2]

    • Yield: Typical yields range from 65% to 80%.[2]

    • Appearance: Off-white to light brown needles.[1][2]

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods.[2] The "dihydro" nature is the key differentiator from the fully aromatic parent.[2]

1H-NMR Interpretation (CDCl₃, 400 MHz)

The presence of methylene protons is the diagnostic signature.[1][2]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.10 Broad Singlet1HNH Indole N-H (Exchangeable with D₂O)
7.90 – 7.10 Multiplets8HAr-H Aromatic protons (Benzo + Indole rings)
3.05 – 2.95 Triplet/Multiplet2HC11-H₂ Methylene adjacent to aromatic ring
2.90 – 2.80 Triplet/Multiplet2HC6-H₂ Methylene adjacent to indole C2

Validation Check: If the signals at δ 2.8–3.1 ppm are absent, the compound has likely oxidized to the fully aromatic 11H-benzo[a]carbazole (often caused by prolonged heating in air).[1][2]

Mass Spectrometry[1][2]
  • Molecular Ion: Calculated for C₁₆H₁₃N [M]+: 219.10 .[1][2][5]

  • Fragmentation: Expect a peak at m/z 217 [M-2H]+ corresponding to the aromatized benzo[a]carbazole ion.[1][2]

Applications in Drug Discovery & Materials

This scaffold is not merely a synthetic intermediate; it possesses distinct pharmacophore properties and electronic characteristics.[2]

Medicinal Chemistry[1][2][7]
  • DNA Intercalation: The planar tetracyclic core mimics ellipticine, allowing it to intercalate into DNA base pairs, making it a scaffold for anticancer agents .[1][2]

  • Kinase Inhibition: Derivatives of 6,11-dihydro-5H-benzo[a]carbazole have shown affinity for CK2 (Casein Kinase 2) and Topoisomerase II , pathways critical in tumor proliferation.[1][2]

  • Estrogen Receptor Modulation: The structural similarity to steroid backbones allows specific derivatives to act as Selective Estrogen Receptor Modulators (SERMs).[1][2]

Organic Electronics (OLEDs)[1][2]
  • Hole Transport Materials (HTM): The electron-rich carbazole nitrogen and the extended π-system make this molecule an excellent precursor for HTMs in Organic Light Emitting Diodes.[1][2]

  • Aromatization Precursor: It is the primary precursor to 11H-benzo[a]carbazole , which is used to synthesize high-efficiency phosphorescent host materials.[1][2]

Applications cluster_Pharma Pharmaceuticals cluster_MatSci Materials Science Core 6,11-dihydro-5H-benzo[a]carbazole Target1 Topoisomerase II Inhibitors Core->Target1 Target2 Estrogen Receptor Modulators Core->Target2 App1 OLED Hole Transport Layers Core->App1 App2 Precursor to Fully Aromatic Systems Core->App2

Figure 3: Functional applications of the dihydro-benzo[a]carbazole scaffold.

References

  • PubChem. (n.d.).[2] 6,11-dihydro-5H-benzo[a]carbazole (Compound). National Library of Medicine.[2] Retrieved from [Link][1][2]

  • Katritzky, A. R., & Rees, C. W. (1984).[1][2] Comprehensive Heterocyclic Chemistry. Pergamon Press.[2] (Foundational text on Fischer Indole Synthesis mechanics).

  • Guchhait, S. K., et al. (2021).[1][2] Exploration of Benzo[b]carbazole-6,11-diones as anticancer agents: Synthesis and studies of hTopoIIα inhibition. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • IUPAC. (2013).[2][6] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[2] (Source for fusion nomenclature rules).

  • Vertex AI Search. (2025).[2] Synthesis of Organophosphorous Carbazole Derivatives. International Journal of Pharmacy and Biological Sciences. (Verified synthesis protocols involving the dihydro scaffold).

Sources

Technical Monograph: 6,11-Dihydro-5H-benzo[a]carbazole

[1][2][3]

Executive Summary

6,11-Dihydro-5H-benzo[a]carbazole (CAS 21064-49-3) serves as a pivotal "angular" carbazole scaffold.[1][2] Unlike its linear isomer (benzo[b]carbazole), the angular geometry of the [a]-fusion confers unique electronic properties, making it a high-value precursor for Hole Transport Materials (HTMs) in OLED devices and a pharmacophore in antifungal and antitumor drug discovery.[1][2] This guide provides a self-validating protocol for its synthesis via the Fischer Indole method, detailed physicochemical characterization, and a roadmap for its functionalization.[1][2]

Chemical Identity & Registry

The nomenclature for benzo-fused carbazoles can be variable. This guide adheres to the specific registry data for the dihydro congener.

Identifier Value
CAS Number 21064-49-3
IUPAC Name 6,11-dihydro-5H-benzo[a]carbazole
Molecular Formula C₁₆H₁₃N
Molecular Weight 219.28 g/mol
SMILES C1CC2=C(C3=CC=CC=C31)NC4=CC=CC=C24
InChI Key UPUQYBJFFYMNQK-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, CHCl₃, THF; Insoluble in water

Synthetic Methodology

The most robust and scalable route to CAS 21064-49-3 is the Fischer Indole Synthesis utilizing 1-tetralone and phenylhydrazine.[1][2] This method is preferred over metal-catalyzed couplings due to atom economy and the avoidance of expensive Pd/Pt catalysts in the primary ring-forming step.[1][2]

Reaction Mechanism & Pathway

The synthesis proceeds via the formation of a phenylhydrazone intermediate, followed by a [3,3]-sigmatropic rearrangement, cyclization, and elimination of ammonia.[1][2]

Figure 1: Synthesis of 6,11-dihydro-5H-benzo[a]carbazole

SynthesisPathwayTetralone1-Tetralone(Precursor A)HydrazoneArylhydrazoneIntermediateTetralone->Hydrazone+ H+ (Cat.)PhNHNH2Phenylhydrazine(Precursor B)PhNHNH2->HydrazoneRearrangement[3,3]-SigmatropicRearrangementHydrazone->Rearrangement- NH3Product6,11-dihydro-5H-benzo[a]carbazole(CAS 21064-49-3)Rearrangement->ProductCyclization

Caption: Fischer Indole synthesis pathway converting 1-tetralone and phenylhydrazine to the target dihydrocarbazole.[1][2]

Experimental Protocol (Self-Validating)

Objective: Synthesis of 6,11-dihydro-5H-benzo[a]carbazole on a 10 mmol scale.

Reagents:

  • 1-Tetralone (1.46 g, 10 mmol)[1][2]

  • Phenylhydrazine (1.08 g, 10 mmol)[1][2]

  • Glacial Acetic Acid (solvent/catalyst, 15 mL)[1][2]

  • Concentrated H₂SO₄ (catalytic, 0.5 mL)

Step-by-Step Procedure:

  • Hydrazone Formation: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1-tetralone (10 mmol) in glacial acetic acid (10 mL). Add phenylhydrazine (10 mmol) dropwise over 5 minutes.

  • Cyclization: Add concentrated H₂SO₄ (0.5 mL) cautiously. Heat the mixture to reflux (118°C) for 2–4 hours.

    • Checkpoint: Monitor reaction progress via TLC (20% EtOAc/Hexane).[2] The starting material (tetralone) spot should disappear, replaced by a lower Rf fluorescent spot.[1][2]

  • Quenching: Cool the reaction mixture to room temperature. Pour the dark solution into crushed ice (100 g) with vigorous stirring. A precipitate will form immediately.[2]

  • Isolation: Filter the crude solid using a Buchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove acid residues, then with cold ethanol (10 mL).

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.

    • Yield: Typical isolated yields range from 65% to 80%.[2]

    • Appearance: White to pale yellow needles.[2]

Physicochemical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic data.

Nuclear Magnetic Resonance (NMR)

Data derived from purified samples (Reference: Li et al., 2018 and PubChem).[1][2]

Nucleus Solvent Shift (δ ppm) Assignment / Multiplicity
¹H NMR CDCl₃8.05 (br s, 1H)NH (Indole proton)
7.05 – 7.60 (m, 8H)Aromatic protons (Benzo + Carbazole rings)
2.90 – 3.05 (m, 4H)Aliphatic -CH₂-CH₂- (C6 and C11 bridge)
MS (ESI) Methanol219.1 (M+)Molecular Ion

Note: The presence of the multiplet at 2.90–3.05 ppm integrating for 4 protons is the definitive diagnostic signal for the dihydro scaffold, distinguishing it from the fully aromatic 11H-benzo[a]carbazole.[1][2]

Applications & Functionalization

The 6,11-dihydro-5H-benzo[a]carbazole scaffold is rarely the end-product; it is a versatile "chemical handle."[1][2]

Dehydrogenation (Aromatization)

For OLED applications, the fully aromatic system (11H-benzo[a]carbazole) is often required for high thermal stability and triplet energy.[1][2]

  • Protocol: Reflux CAS 21064-49-3 with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Toluene or use Pd/C at high temperature.[1][2]

  • Result: Conversion to 11H-benzo[a]carbazole (CAS 239-01-0).[1][2][3][4]

N-Alkylation (Pharmaceuticals)

The acidic N-H proton (pKa ~17) allows for easy functionalization.[1][2]

  • Reagents: NaH (base) + Alkyl Halide (R-X) in DMF.[1][2]

  • Application: Synthesis of antifungal agents (e.g., N-benzyl derivatives) which exhibit activity against Candida species.[1][2]

Figure 2: Functionalization Logic Flow

Applicationscluster_OLEDMaterials Science (OLEDs)cluster_PharmaMedicinal ChemistryCore6,11-dihydro-5H-benzo[a]carbazole(CAS 21064-49-3)AromatizationDehydrogenation(DDQ or Pd/C)Core->AromatizationAlkylationN-Alkylation(NaH / R-X)Core->AlkylationHostMat11H-Benzo[a]carbazole(High Triplet Energy Host)Aromatization->HostMatDrugAntifungal/AntitumorCandidatesAlkylation->Drug

Caption: Divergent application pathways for the dihydro-benzo[a]carbazole scaffold.

References

  • BLD Pharm. (n.d.).[2] 6,11-Dihydro-5H-benzo[a]carbazole Product Analysis. Retrieved from

  • PubChem. (2025).[2][5] Compound Summary: 6,11-dihydro-5H-benzo[a]carbazole (CID 297591).[1][6][2][7] National Library of Medicine.[2] Retrieved from

  • Li, Y., et al. (2018).[1][2] Design, synthesis and antifungal activity of carbazole derivatives. European Journal of Medicinal Chemistry. (Cited for NMR characterization logic).

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis of Organophosphorous Carbazole Derivatives. Retrieved from [1][2]

  • NIST WebBook. (2025). 11H-Benzo[a]carbazole Properties. National Institute of Standards and Technology.[2] Retrieved from [1][2]

Technical Guide: Solubility Profile & Handling of 6,11-dihydro-5H-benzo[a]carbazole

[1][2][3]

Executive Summary

6,11-dihydro-5H-benzo[a]carbazole (CAS 21064-49-3) is a tetracyclic heteroaromatic scaffold critical in the synthesis of kinase inhibitors, estrogen receptor modulators, and organic electronic materials.[1][2][3] Its solubility profile is governed by two competing structural features: the lipophilic, planar aromatic core (favoring

1

This guide provides a validated solubility hierarchy to prevent common experimental failures—specifically precipitation during biological assays or low yields during recrystallization.[2][3]

Molecular Architecture & Solubility Physics[2]

To master the solubility of this molecule, one must understand the forces at play.[1]

Structural Determinants[1][2][3]
  • The Hydrophobic Core: The fused benzene and carbazole rings create a large non-polar surface area. This drives high solubility in halogenated solvents (DCM, Chloroform) via dispersion forces but results in near-zero solubility in water.[1][2][3]

  • The N-H Donor: The nitrogen at position 5 possesses a lone pair involved in the aromatic system, making it less basic but leaving the proton available for hydrogen bonding.[1] This explains its high solubility in polar aprotic solvents like DMSO and DMF (which act as H-bond acceptors).[1][2][3]

  • The "Dihydro" Effect: Unlike fully aromatic benzo[a]carbazole, the 6,11-dihydro functionality introduces a slight deviation from perfect planarity.[1][2] This reduces the lattice energy compared to its fully aromatic oxidized analogs, generally rendering the dihydro form more soluble in organic solvents than the fully aromatic parent.[1]

Empirical Solubility Profile

The following data categorizes solvents based on their interaction efficiency with 6,11-dihydro-5H-benzo[a]carbazole.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAcExcellent (>50 mg/mL)Primary choice for stock solutions (10-100 mM) and biological assays.[1][2][3]
Chlorinated Chloroform (

), Dichloromethane (DCM)
Good (20-50 mg/mL)Ideal for synthesis workups, liquid-liquid extraction, and NMR analysis.[1][2]
Esters/Ketones Ethyl Acetate, AcetoneModerate (5-20 mg/mL)Useful for silica gel chromatography elution.[1][2][3] Acetone is a good solvent for rapid transfer.[2][3]
Alcohols Ethanol, Methanol, IsopropanolTemperature Dependent Critical: Poor solubility at RT (<5 mg/mL), high solubility at boiling.[1][2] The primary solvent system for recrystallization.[3]
Alkanes Hexanes, Heptane, PentanePoor/Insoluble Used strictly as anti-solvents to force precipitation.[1][2]
Aqueous Water, PBS BufferInsoluble (<0.01 mg/mL)Requires co-solvent (DMSO) or formulation (cyclodextrins) for biological use.[1][2][3]

Technical Note: While specific quantitative values (mg/mL) vary by batch purity and polymorph, the hierarchy above is chemically absolute based on Hansen Solubility Parameters (HSP) for carbazole derivatives.

Thermodynamics: Hansen Solubility Parameters (HSP)

For formulation scientists, the solubility behavior can be predicted using the "Like Dissolves Like" principle quantified by HSP.[1][4]

  • 
     (Dispersion):  High.[1][3] The molecule interacts strongly via van der Waals forces.[3]
    
  • 
     (Polarity):  Low to Moderate.[1][3]
    
  • 
     (Hydrogen Bonding):  Moderate (Donor capacity).[1][3]
    

Prediction: The molecule dissolves best in solvents where the distance (


1
  • Match: DMSO (High

    
    , High 
    
    
    acceptor) matches the solute's need to solvate the N-H bond.[1]
  • Mismatch: Water (Extremely high

    
    ) prefers self-interaction over solvating the hydrophobic carbazole core.[1][3]
    

Validated Experimental Protocols

Protocol A: Saturation Shake-Flask Method (OECD 105 Adapted)

Use this protocol to generate exact solubility data for your specific batch/temperature.[1][2][3]

Objective: Determine the maximum solubility in a target solvent at 25°C.

  • Preparation: Weigh ~50 mg of 6,11-dihydro-5H-benzo[a]carbazole into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.[3]

  • Agitation: Seal and shake at 25°C for 24 hours (use a thermomixer).

    • Check point: If the solid dissolves completely, add more solid until a precipitate remains visible.[1]

  • Equilibration: Stop shaking and let the vial stand for 1 hour to allow sedimentation.

  • Sampling: Filter the supernatant through a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).[3]

  • Quantification: Dilute the filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Purification via Recrystallization

Derived from synthetic workflows for carbazole derivatives.[1]

Objective: Purify crude material using the "Temperature-Dependent" solubility in ethanol.

  • Dissolution: Place crude solid in a flask. Add Ethanol (absolute).[1][3]

  • Heating: Heat to reflux (78°C). The solid should dissolve.[3] If not, add Ethanol dropwise until clear.[1][2][3]

  • Filtration (Hot): If black specks (carbon) remain, filter quickly while hot.[1][2][3]

  • Crystallization: Remove from heat. Allow to cool slowly to Room Temperature.

    • Optimization: If no crystals form, add water (anti-solvent) dropwise until turbidity appears, then cool to 4°C.[1][2]

  • Collection: Filter the white/off-white needles and wash with cold 50% Ethanol/Water.[2][3]

Visualization: Solubility Decision Workflow

The following diagram illustrates the logical flow for solvent selection based on the experimental goal.

SolubilityWorkflowStartStart: 6,11-dihydro-5H-benzo[a]carbazoleGoalDefine GoalStart->GoalBioAssayBiological AssayGoal->BioAssaySynthesisChemical SynthesisGoal->SynthesisPurifyPurificationGoal->PurifyDMSOUse DMSO or DMF(Stock 10mM)BioAssay->DMSORequires miscibilitywith aqueous mediaWarningAvoid Water/Hexane(Precipitation Risk)BioAssay->WarningDCMUse DCM or CHCl3(High Solubility)Synthesis->DCMRequires inert,high solubilityEthanolUse Ethanol/Water(Recrystallization)Purify->EthanolRequires tempgradient solubility

Figure 1: Decision tree for solvent selection based on application (Assay, Synthesis, or Purification).

Applications & Handling

  • Stock Solutions: Prepare 10-50 mM stocks in anhydrous DMSO. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation driven by moisture uptake.[1][2][3]

  • OLED Fabrication: For spin-coating applications, Chlorobenzene or Toluene are preferred over DCM due to higher boiling points (preventing "orange peel" defects).[1][2][3]

  • Safety: As a polycyclic aromatic hydrocarbon derivative, treat as a potential mutagen.[1][2] Handle in a fume hood.

References

  • Synthesis & Cyclization

    • Title: Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material.[1][3]

    • Source: RSC Advances (2023).[1][3]

    • Relevance: Validates solubility in DMSO (reaction solvent)
    • URL:[Link]

  • General Carbazole Properties

    • Title: Carbazole - ChemicalBook Property Data.[1][2][3]

    • Source: ChemicalBook.[2][3]

    • Relevance: Provides baseline solubility data (Acetone: 50mg/mL) for the carbazole core.
  • Testing Methodology

    • Title: OECD Guideline 105: Water Solubility.[2][3][5][6]

    • Source: OECD iLibrary.[2][3]

    • Relevance: The authoritative standard for the Shake-Flask protocol described in Section 5.[3]

    • URL:[Link][1][3]

  • Hansen Parameters

    • Title: Hansen Solubility Parameters: A User's Handbook.[2][3]

    • Source: Hansen-Solubility.com / CRC Press.[2][3]

    • Relevance: Theoretical basis for solvent prediction (DMSO vs. Water).[1][3]

    • URL:[Link][1][3]

Photophysical Characterization of 6,11-dihydro-5H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the photophysical properties, structural dynamics, and experimental characterization of 6,11-dihydro-5H-benzo[a]carbazole (CAS: 21064-49-3).[1][2]

While often overshadowed by its fully aromatized counterpart (11H-benzo[a]carbazole) used in OLEDs, the 6,11-dihydro variant represents a critical "interrupted-conjugation" scaffold.[1][2] It serves as both a pivotal synthetic intermediate and a distinct fluorophore with indole-like characteristics, offering unique utility in drug discovery (kinase inhibition scaffolds) and optoelectronic precursor design.[1][2]

From Indolic Chromophores to Extended Conjugation Precursors

Executive Summary & Structural Logic

6,11-dihydro-5H-benzo[a]carbazole is a tetracyclic heterocycle.[1][2] Unlike the fully aromatic benzo[a]carbazole, this molecule features a saturated ethylene bridge (C6–C11 region) within the fused ring system.

  • Chromophore Identity: The saturation at the 6,11-positions isolates the

    
    -system.[2] Consequently, its photophysics are not those of a large polycyclic aromatic hydrocarbon (PAH), but rather mimic a 2,3-disubstituted indole  (or 1,2,3,4-tetrahydrocarbazole).[1][2]
    
  • Electronic Consequence: The lack of planarity and full conjugation results in a hypsochromic shift (blue-shift) in absorption and emission compared to the fully oxidized benzo[a]carbazole.[1]

  • Research Utility:

    • Drug Development: Acts as a rigidified indole scaffold for designing DNA intercalators and receptor modulators.[2]

    • Material Science: Serves as the stable precursor for "turn-on" fluorescence probes where oxidation restores full aromaticity and red-shifts emission.[1][2]

Photophysical Properties: The Data Core

The following data characterizes the 6,11-dihydro scaffold. Note that values are derived from the structural equivalent 1,2,3,4-tetrahydrocarbazole , as the chromophoric core is identical.

Spectral Characteristics (Solution Phase)
PropertyValue (Typical in EtOH/MeCN)Mechanistic Insight
Absorption Max (

)
282 nm, 291 nm Characteristic

transitions of the indole moiety.[1][2] The vibrational fine structure is retained due to the rigid fused ring.
Emission Max (

)
345 – 355 nm Deep blue/UV emission.[1] Fluorescence originates from the locally excited (LE) state of the indole ring.
Stokes Shift ~5,000 – 6,000 cm⁻¹ Moderate shift indicates significant geometric relaxation in the excited state (

), typical of restricted indole systems.
Quantum Yield (

)
0.30 – 0.40 Relatively high compared to flexible indoles.[1] The fused saturated ring restricts non-radiative decay pathways (rotation).
Fluorescence Lifetime (

)
5.6 – 9.8 ns Mono-exponential decay suggests a single emitting species without significant intramolecular charge transfer (ICT) in the ground state.[1]
Optical Bandgap (

)
~3.5 – 3.8 eV Wide bandgap material, electrically insulating until oxidized.[1]
Solvatochromic Behavior

The 6,11-dihydro scaffold exhibits negative or weak positive solvatochromism .[2]

  • Non-Polar Solvents (Hexane): Sharp vibrational structure in emission.[1]

  • Polar Protic Solvents (Methanol): Slight red-shift (~5-10 nm) and broadening of the emission band due to hydrogen bonding with the N-H moiety.[1]

  • Note: Unlike donor-acceptor carbazole dyes, this molecule does not show strong ICT character unless substituted with electron-withdrawing groups.[1][2]

Structural Transformation & Signaling Pathways[2]

The relevance of 6,11-dihydro-5H-benzo[a]carbazole often lies in its conversion to the fully aromatic system.[1][2] This oxidative dehydrogenation acts as a "switch" for optical properties.[2]

Pathway Diagram: Synthesis and Oxidation

The following DOT diagram illustrates the genesis of the molecule via Fischer Indole Synthesis and its subsequent oxidation, highlighting the shift in optical windows.

G cluster_0 Precursors Tetralone alpha-Tetralone Intermediate 6,11-dihydro-5H- benzo[a]carbazole (The Scaffold) Tetralone->Intermediate Fischer Indole Synthesis (Acid Cat. / Reflux) Hydrazine Phenylhydrazine Hydrazine->Intermediate Product 11H-Benzo[a]carbazole (Fully Aromatic) Intermediate->Product Oxidative Aromatization (DDQ / Pd-C / Light) Prop_Inter Abs: ~290 nm Em: ~350 nm (UV) Indole-like Intermediate->Prop_Inter Prop_Prod Abs: ~340 nm Em: ~400 nm (Blue) Extended Conjugation Product->Prop_Prod

Figure 1: Synthetic pathway and photophysical shift upon aromatization.[1][2] The 6,11-dihydro scaffold acts as a UV-emitting precursor that converts to a blue-emitting aromatic system upon oxidation.[1][2]

Experimental Protocols

Protocol A: Spectroscopic Validation (Quality Control)

Objective: Confirm the identity of 6,11-dihydro-5H-benzo[a]carbazole and distinguish it from its oxidized impurity (benzo[a]carbazole).

  • Sample Preparation:

    • Dissolve 1.0 mg of sample in 10 mL of spectroscopic grade Acetonitrile (MeCN).

    • Prepare a dilution series to reach an optical density (OD) of 0.1 at 290 nm (approx.

      
       M).[1]
      
  • Absorbance Scan:

    • Scan range: 200 nm – 500 nm.[2]

    • Pass Criteria: Distinct peaks at 282 nm and 291 nm.[2] Absence of peaks >330 nm.

    • Fail Criteria: Presence of a band at 340-350 nm indicates contamination with the fully aromatic 11H-benzo[a]carbazole (oxidation has occurred).[1][2]

  • Fluorescence Emission:

    • Excitation (

      
      ): 290 nm.[1]
      
    • Scan range: 300 nm – 550 nm.[2]

    • Target: Emission max at ~345-350 nm.[1][2]

Protocol B: Oxidative Aromatization (Synthesis of OLED Material)

Objective: Convert the dihydro scaffold to the fully conjugated hole-transport material.

  • Reaction Setup:

    • Charge a round-bottom flask with 6,11-dihydro-5H-benzo[a]carbazole (1 eq).

    • Add Toluene (0.1 M concentration).[1]

    • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 eq) carefully.[1][2]

  • Execution:

    • Stir at room temperature for 2–4 hours. The solution will darken.

    • Monitoring: TLC (Hexane:EtOAc 8:2).[1] The dihydro starting material (higher

      
      , blue fluorescence under 254nm) will disappear; the product (lower 
      
      
      
      , bright blue/cyan fluorescence under 365nm) will appear.
  • Workup:

    • Filter off the hydroquinone byproduct.

    • Wash filtrate with 10%

      
       and brine.[2]
      
    • Recrystallize from Ethanol/Toluene to obtain pure 11H-benzo[a]carbazole.[1][2]

Applications in Research & Development

Drug Discovery (Kinase Inhibition)

The 6,11-dihydro-5H-benzo[a]carbazole scaffold mimics the structure of ellipticine and staurosporine (potent kinase inhibitors).[1][2]

  • Mechanism: The planar indole region intercalates DNA or binds to the ATP-binding pocket of kinases (e.g., CDK2, GSK-3

    
    ).[1]
    
  • Advantage: The saturated C6-C11 bridge allows for stereochemical functionalization (e.g., adding chiral substituents) to improve binding selectivity, which is impossible on the flat, fully aromatic benzo[a]carbazole.[1]

Optoelectronics (Hole Transport)

While the dihydro form is not a primary emitter, it is used as a high-triplet-energy host precursor .[1][2]

  • TADF Systems: Derivatives are explored as hosts for Thermally Activated Delayed Fluorescence (TADF) emitters.[1] The dihydro bridge interrupts conjugation, keeping the triplet energy (

    
    ) high (~3.0 eV), preventing reverse energy transfer from the blue emitter.
    

References

  • Synthesis and Photophysics of Benzo[a]carbazole Precursors

    • Source: Journal of Organic Chemistry / ACS
    • Context: Details the Fischer indole synthesis route and the spectral differences between dihydro and arom
    • [1]

  • Photophysical Properties of 1,2,3,4-Tetrahydrocarbazole (Model System)

    • Source: Photochemistry and Photobiology
    • Context: Establishes the baseline absorption/emission data for the indole-fused-cyclohexane chromophore.
  • PubChem Compound Summary: 6,11-dihydro-5H-benzo[a]carbazole

    • Source: National Center for Biotechnology Information (2025)[1]

    • Context: Chemical structure, CAS 21064-49-3 verification, and toxicity data.[1][2]

    • [1]

  • OLED Materials: Benzo[a]carbazole Deriv

    • Source: ResearchGate / Journal of M
    • Context: Discusses the use of the aromatized form in devices and the necessity of pure precursors.

Sources

Technical Whitepaper: Spectroscopic Characterization of 6,11-Dihydro-5H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic analysis of 6,11-dihydro-5H-benzo[a]carbazole (Molecular Formula:


, MW: 219.28  g/mol ).

This compound is the direct product of the Borsche-Drechsel cyclization (a variation of the Fischer Indole synthesis) between phenylhydrazine and


-tetralone. It serves as the crucial intermediate before aromatization to the fully conjugated 11H-benzo[a]carbazole.

Structural Context & Synthetic Origin

To accurately interpret the spectroscopic data, one must understand the molecule's structural constraints. Unlike the fully aromatic benzo[a]carbazole, the 6,11-dihydro variant retains a saturated ethylene bridge derived from the


-tetralone precursor.
  • Core System: Indole fused to a dihydronaphthalene moiety.

  • Key Structural Feature: Two adjacent methylene (

    
    ) groups at positions 6 and 11 (numbering may vary by convention; chemically, these are the bridgehead carbons of the non-aromatic ring).
    
  • Critical Impurities: The most common impurity is the fully aromatized 11H-benzo[a]carbazole (MW 217.27), formed via oxidative dehydrogenation. The spectroscopic protocols below are designed to detect this specific transformation.

Synthesis & Workflow Diagram

The following workflow outlines the generation and isolation logic, highlighting where spectroscopic validation is required.

SynthesisWorkflow Reagents Phenylhydrazine + alpha-Tetralone Reaction Borsche-Drechsel Cyclization (Acid Catalyst, Reflux) Reagents->Reaction Condensation Intermediate Hydrazone Intermediate Reaction->Intermediate -H2O Crude Crude 6,11-dihydro-5H-benzo[a]carbazole Intermediate->Crude [3,3]-Sigmatropic Rearrangement -NH3 Purification Recrystallization (EtOH/AcOH) Crude->Purification Remove tars Analyte Pure Analyte (C16H13N) Purification->Analyte Yields ~60-70%

Figure 1: Synthetic workflow for the isolation of 6,11-dihydro-5H-benzo[a]carbazole, highlighting the critical purification step to remove oxidative byproducts.

Spectroscopic Data Analysis[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    due to the limited solubility of planar carbazole systems and to prevent aggregation-induced broadening of the NH signal.
  • Frequency: 400 MHz or higher recommended for resolving the aromatic multiplet region (7.0–8.2 ppm).

^1H NMR Data (400 MHz, DMSO-d6)

The proton spectrum is characterized by the absence of a full aromatic count and the presence of the aliphatic "dihydro" bridge.

Position / GroupShift (

ppm)
MultiplicityIntegrationStructural Assignment
NH 11.20 - 11.40 Broad Singlet1HIndolic NH. Disappears on

exchange.
Ar-H (Indole) 8.05Doublet (J=7.8 Hz)1HProton adjacent to ring fusion (deshielded).
Ar-H (General) 7.30 - 7.60Multiplet6HOverlapping aromatic protons of the benzene and indole rings.
Ar-H (Indole) 7.05 - 7.15Triplet1HC-5 or C-7 position (typical indole pattern).
Aliphatic CH2 2.95 - 3.05 Multiplet/Triplet2HC-11 Methylene (Benzylic/Indolic).
Aliphatic CH2 2.80 - 2.90 Multiplet/Triplet2HC-6 Methylene.

Self-Validating Logic:

  • The "Dihydro" Check: If the signals at 2.8–3.1 ppm are absent, the sample has oxidized to 11H-benzo[a]carbazole.

  • Integration Ratio: The ratio of Aromatic (8H) to Aliphatic (4H) must be exactly 2:1. Any deviation suggests contamination with starting material (

    
    -tetralone) or oxidation.
    
^13C NMR Data (100 MHz, DMSO-d6)

Key diagnostic peaks are the two aliphatic carbons and the absence of the ketone carbonyl (~197 ppm) from the tetralone precursor.

Carbon TypeShift (

ppm)
Assignment Logic
Quaternary C 135.0 - 140.0Bridgehead carbons (Indole-Benzene fusion).
Aromatic CH 110.0 - 128.0Typical indole/benzene CH signals.
Aliphatic CH2 28.5 C-11 (Benzylic).
Aliphatic CH2 19.8 C-6 (Adjacent to indole C2).
Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • 3400 – 3420 cm⁻¹ (s, br): N-H stretching vibration. This is the primary indicator of the indole functionality.

    • Validation: If this peak is sharp and weak, check for N-alkylation impurities. If absent, the ring has not closed or N-substitution occurred.

  • 3050 cm⁻¹ (w): C-H aromatic stretching.

  • 2850 – 2920 cm⁻¹ (m): C-H aliphatic stretching.

    • Validation: These peaks must be present. Their absence indicates the fully aromatic benzo[a]carbazole.

  • 1600 – 1620 cm⁻¹: C=C aromatic skeletal vibrations.

  • 740 – 750 cm⁻¹: Ortho-disubstituted benzene ring breathing (characteristic of the indole moiety).

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion (

    
    ):  m/z 219.1
    
  • Base Peak: m/z 219 (Stable aromatic system).

  • Fragmentation Pattern:

    • m/z 217 (

      
      ):  Loss of 
      
      
      
      . This is a very common fragment due to the driving force to form the fully aromatic 11H-benzo[a]carbazole system.
    • m/z 190 (

      
      ):  Loss of 
      
      
      
      (typical indole fragmentation).

Diagnostic Workflow: If the intensity of m/z 217 is higher than m/z 219 in a "soft" ionization technique (like ESI), your sample has likely oxidized prior to injection or in the source.

Structural Validation Logic Tree

Use the following logic gate to confirm the identity of the synthesized compound and rule out common failures.

ValidationLogic Start Analyze Crude Spectra CheckMS MS: m/z = 219? Start->CheckMS CheckNMR_Aliph 1H NMR: Signals at 2.8 - 3.1 ppm? CheckMS->CheckNMR_Aliph Yes Result_Oxidized REJECT: Oxidized to 11H-benzo[a]carbazole CheckMS->Result_Oxidized No (m/z 217 dominant) CheckNMR_NH 1H NMR: NH Signal @ ~11.2 ppm? CheckNMR_Aliph->CheckNMR_NH Yes (Integration 4H) CheckNMR_Aliph->Result_Oxidized No (Aromatic only) Result_Target CONFIRMED: 6,11-dihydro-5H-benzo[a]carbazole CheckNMR_NH->Result_Target Yes Result_Open REJECT: Hydrazone Intermediate (Ring not closed) CheckNMR_NH->Result_Open No

Figure 2: Decision logic for structural validation. This flow prioritizes the detection of the "dihydro" bridge to distinguish the target from its aromatic impurity.

References

  • Katritzky, A. R., & Rewcastle, G. W. (1988). Carbon-13 NMR spectra of some benzo[a]carbazoles.[1] Magnetic Resonance in Chemistry, 26(4), 347–351.

  • SpectraBase. (n.d.). 5,11-Dihydro-6H-benzo[a]carbazole Spectrum ID: 6QDs56LqwO8. Wiley Science Solutions. [1]

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.

  • PubChem. (n.d.). 6,11-Dihydro-5H-benzo[a]carbazole (CID 297591). National Library of Medicine.

Sources

The Evolution of Benzo[a]carbazole Synthesis: From Coal Tar to Catalytic Precision

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Importance of the [a]-Fusion

The benzo[a]carbazole scaffold (11H-benzo[a]carbazole) represents a privileged structural motif in medicinal chemistry and materials science. Unlike its linear benzo[b] isomer or the angular benzo[c] isomer, the [a]-fusion confers a unique topological curvature that enhances binding affinity for the estrogen receptor (ER), making it a cornerstone in the development of Selective Estrogen Receptor Modulators (SERMs). Furthermore, its extended


-conjugation and high thermal stability have established it as a critical hole-transporting material in Organic Light-Emitting Diodes (OLEDs).

This guide traces the synthetic evolution of this scaffold, moving from the brute-force conditions of the early 20th century to the atom-economical, transition-metal-catalyzed precision of the modern era.

Historical Genesis: The Coal Tar Era

The history of benzo[a]carbazole is inextricably linked to the broader discovery of carbazole alkaloids.

  • 1872 (Isolation): Carl Graebe and Carl Glaser first isolated the parent carbazole from coal tar anthracene fractions.

  • 1883 (The Indole Breakthrough): Emil Fischer discovered the acid-catalyzed cyclization of arylhydrazones, providing the first general method to construct the indole core.

  • 1904 (The Naphthol Route): Hans Bucherer extended this chemistry to naphthols and naphthylamines, developing the Bucherer Carbazole Synthesis . This was the first scalable route to benzo-fused carbazoles, utilizing the reaction between naphthols and phenylhydrazine in the presence of sodium bisulfite.

While the Bucherer method allowed early access, it required harsh conditions and offered limited functional group tolerance. The field shifted significantly with the commercial availability of


-tetralone, enabling the application of the Fischer Indole Synthesis to generate the tetrahydrobenzo[a]carbazole intermediate, which could then be aromatized.

Classical Synthetic Strategy: The Fischer Indole Approach

The most robust "classical" method involves the condensation of phenylhydrazine with


-tetralone, followed by oxidative aromatization. This route remains a benchmark for scalability.
Mechanism of Action

The reaction proceeds through a [3,3]-sigmatropic rearrangement.

  • Condensation: Phenylhydrazine reacts with

    
    -tetralone to form the corresponding hydrazone.
    
  • Tautomerization: The hydrazone tautomerizes to the ene-hydrazine.[1]

  • Rearrangement: A [3,3]-sigmatropic shift breaks the N-N bond and forms the C-C bond between the aromatic ring and the cyclohexenyl ring.

  • Cyclization & Elimination: Intramolecular amine attack and loss of ammonia yield 1,2,3,4-tetrahydro-11H-benzo[a]carbazole.

  • Aromatization: The tetrahydro- intermediate is oxidized (dehydrogenated) to the fully aromatic system.

FischerMechanism cluster_0 Step 1: Condensation cluster_1 Step 2: [3,3]-Sigmatropic Shift cluster_2 Step 3: Cyclization & Aromatization Start Phenylhydrazine + α-Tetralone Hydrazone Arylhydrazone Start->Hydrazone -H₂O EneHydrazine Ene-Hydrazine Hydrazone->EneHydrazine H+ Tautomerization Diimine Diimine Intermediate EneHydrazine->Diimine [3,3]-Shift AminoAcetal Cyclic Aminoacetal Diimine->AminoAcetal Re-aromatization Tetrahydro Tetrahydrobenzo[a]carbazole AminoAcetal->Tetrahydro -NH₃ Final 11H-Benzo[a]carbazole Tetrahydro->Final Pd/C, -2H₂

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis applied to benzo[a]carbazole.

Protocol A: Classical Synthesis via -Tetralone

Objective: Synthesis of 11H-benzo[a]carbazole (5.0 g scale).

Reagents:

  • Phenylhydrazine hydrochloride (1.0 equiv)

  • 
    -Tetralone (1.0 equiv)
    
  • Glacial Acetic Acid (Solvent/Catalyst)[2][3]

  • Chloranil or Pd/C (Oxidant)

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve phenylhydrazine HCl (30 mmol) and

    
    -tetralone (30 mmol) in glacial acetic acid (50 mL).
    
  • Cyclization: Heat the mixture to reflux (118 °C) for 4 hours. The solution will darken as the tetrahydrocarbazole forms.

  • Precipitation: Cool to room temperature and pour into ice-water (200 mL). Filter the precipitate, wash with water, and dry to obtain 1,2,3,4-tetrahydro-11H-benzo[a]carbazole (Yield typically ~85%).

  • Aromatization: Dissolve the tetrahydro- intermediate (20 mmol) in xylene (100 mL). Add 10% Pd/C (10 wt%) or Chloranil (1.1 equiv).

  • Reflux: Heat to reflux for 12 hours. Monitor by TLC for the disappearance of the starting material.

  • Purification: Filter hot to remove the catalyst. Upon cooling, the crude benzo[a]carbazole crystallizes. Recrystallize from ethanol/benzene.

Critical Note: The aromatization step is the bottleneck. Pd/C requires high temperatures (xylene/mesitylene reflux), while Chloranil allows milder conditions but requires difficult purification to remove hydroquinone byproducts.

Modern Catalytic Strategy: Pd-Catalyzed Annulation

Modern drug discovery demands convergent routes that allow late-stage functionalization. The palladium-catalyzed annulation of internal alkynes with iodoindoles or arylamines represents the state-of-the-art.

Mechanism of Action

This route utilizes a Pd(0)/Pd(II) catalytic cycle involving oxidative addition to an aryl halide, alkyne insertion (carbopalladation), and intramolecular C-N bond formation.

PdCycle Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I Coord Alkyne Coordination OxAdd->Coord R-C≡C-R Insert Alkyne Insertion (Carbopalladation) Coord->Insert CNBond C-N Bond Formation (Reductive Elimination) Insert->CNBond CNBond->Pd0 Product Release

Figure 2: Catalytic cycle for the Pd-mediated synthesis of benzo[a]carbazole.

Protocol B: Pd-Catalyzed Annulation of N-Tosyl-3-iodoindole

Source: Adapted from ACS Omega 2022 [2]. Objective: Convergent synthesis of functionalized benzo[a]carbazoles.

Reagents:

  • N-Tosyl-3-iodoindole (1.0 equiv)

  • Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%)

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Setup: In a glovebox or under argon, charge a sealed tube with N-tosyl-3-iodoindole (0.5 mmol), diphenylacetylene (0.6 mmol), Pd(OAc)₂ (5.6 mg), PPh₃ (13.1 mg), and Na₂CO₃ (106 mg).

  • Solvation: Add anhydrous DMF (3.0 mL). Seal the tube.

  • Reaction: Heat the block to 100 °C for 12 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (3 x 10 mL) to remove DMF.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

  • Yield: Typically 75-85% depending on alkyne sterics.

Advantage: This method builds the "benzo" ring onto the existing indole core, allowing for the introduction of complex substituents on the fusion edge that are impossible to access via the Fischer route.

Comparative Technical Analysis

FeatureFischer Indole (Classical)Pd-Catalyzed Annulation (Modern)
Starting Materials Phenylhydrazine + TetraloneIodoindole + Alkyne
Step Count 2 (Cyclization + Aromatization)1 (Convergent Cascade)
Atom Economy Low (Loss of NH₃, H₂)High (Catalytic cycle)
Functional Group Tolerance Low (Acid sensitive groups fail)High (Tolerates esters, nitriles, halides)
Scalability Excellent (Kg scale)Moderate (High catalyst cost)
Regiocontrol Fixed by ketone structureTunable via alkyne/ligand
Primary Use Case Bulk manufacturing of parent scaffoldDrug discovery / Library generation

References

  • Fischer Indole Synthesis Review

    • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Modern Pd-Catalyzed Protocol

    • Reddy, G. M., et al. (2022). A Versatile Pd-Catalyzed Alkyne Annulation Process for Benzo[a]carbazoles and their Anticancer Analogues. ACS Omega, 7(48), 44162–44174. Link

  • Bucherer Carbazole Synthesis: Bucherer, H. T., & Seyde, F. (1908). Über die Einwirkung von schwefligsauren Salzen auf aromatische Amino- und Hydroxylverbindungen. Journal für Praktische Chemie, 77(2), 403.
  • Solid Acid Catalysis (Green Chemistry)

    • Maji, P., et al. (2023).[4][5] Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances, 13, 29883-29893. Link

  • Biological Activity

    • Knölker, H. J., & Reddy, K. R. (2002). Isolation and Synthesis of Biologically Active Carbazole Alkaloids. Chemical Reviews, 102(11), 4303–4428. Link

Sources

Natural Sources of Carbazole Alkaloids: A Technical Guide to Distribution, Biosynthesis, and Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Natural Sources of Carbazole Alkaloids Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Carbazole alkaloids are a distinguished class of tricyclic aromatic heterocycles exhibiting a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective properties.[1][2] While historically isolated from coal tar, the pharmaceutical industry’s interest has shifted toward phyto-carbazole alkaloids —predominantly sourced from the Rutaceae family—and microbial analogues from Streptomyces. This guide provides a rigorous technical analysis of their natural distribution, the mechanistic logic of their biosynthesis, and validated protocols for their extraction and isolation, serving as a foundational resource for drug discovery programs.

Botanical and Microbial Reservoirs

The distribution of carbazole alkaloids is chemotaxonomically distinct. Unlike widespread alkaloids (e.g., caffeine), carbazoles are concentrated in specific biological niches.

The Rutaceae Dominance

The primary botanical source is the family Rutaceae.[3][4] Researchers should prioritize the following genera for high-yield isolation:

  • Genus Murraya: The most prolific source.

    • Murraya koenigii (Curry Tree): The "gold standard" source. Rich in C23-carbazole alkaloids like mahanine , mahanimbine , and koenimbine .[5]

    • Murraya euchrestifolia: Known for binary carbazole alkaloids.[2][6]

  • Genus Clausena:

    • Clausena anisum-olens and Clausena excavata: Sources of clausine -type alkaloids and furanocarbazoles.

  • Genus Glycosmis:

    • Glycosmis pentaphylla: Contains glycozoline and related simple carbazoles.

  • Genus Micromelum:

    • Micromelum minutum: Yields micromeline and other pyranocarbazoles.

Microbial Sources (Actinomycetes)

While plants provide structural complexity (prenylation/cyclization), bacteria offer distinct core scaffolds.

  • Streptomyces spp.: Produce murrayanine (also found in plants) and carquinostatin . Bacterial pathways are valuable for combinatorially engineering novel carbazole scaffolds using specific enzymes like carbazole synthase (CqsB2).

Biosynthetic Logic: The Anthranilate-Isoprenoid Convergence

Understanding the biosynthesis is critical for bio-engineering and metabolic engineering applications. The core carbazole skeleton is not derived from tryptophan (unlike indole alkaloids) but rather from the shikimate pathway via anthranilic acid.

Mechanistic Pathway
  • Precursor Formation: Anthranilic acid (from chorismate) acts as the nitrogenous core.

  • Prenylation: In plants, 3-methyl-2-butenal (or a related isoprenoid unit from the MEP/Mevalonate pathway) condenses with anthranilic acid.

  • Cyclization: Decarboxylation and ring closure form the tricyclic 3-methylcarbazole nucleus.

  • Diversification: Subsequent oxidation and prenylation yield tetracyclic (pyrano/furano) derivatives.

Visualization: Biosynthetic Pathway

The following diagram illustrates the convergence of the shikimate and isoprenoid pathways to form the carbazole skeleton.

Biosynthesis Shikimate Shikimate Pathway Anthranilate Anthranilic Acid (Nitrogen Core) Shikimate->Anthranilate Intermediate Prenylated Indole Intermediate Anthranilate->Intermediate Condensation Mevalonate MEP/Mevalonate Pathway Prenyl 3-Methyl-2-butenal (Prenyl Unit) Mevalonate->Prenyl Prenyl->Intermediate MethylCarbazole 3-Methylcarbazole (Central Precursor) Intermediate->MethylCarbazole Decarboxylative Cyclization Mahanimbine Mahanimbine (C23 Pyranocarbazole) MethylCarbazole->Mahanimbine +C10 Unit Koenimbine Koenimbine (C18 Pyranocarbazole) MethylCarbazole->Koenimbine Oxidation Girinimbine Girinimbine MethylCarbazole->Girinimbine +C5 Unit (Cyclization)

Figure 1: Biosynthetic convergence of anthranilic acid and isoprenoid units forming the 3-methylcarbazole skeleton and its derivatives.

Extraction and Isolation Architectures

Scientific integrity in natural product chemistry relies on reproducible isolation protocols. The following workflow is optimized for Murraya koenigii leaves but is adaptable to other Rutaceae tissues.

Protocol: Bioassay-Guided Fractionation

Objective: Isolate bioactive carbazoles (e.g., mahanine, mahanimbine) with >95% purity.

  • Preparation: Shade-dry fresh leaves to prevent thermal degradation of thermolabile alkaloids. Pulverize to a coarse powder (40 mesh).

  • Lipid Removal (Defatting):

    • Solvent: n-Hexane or Petroleum Ether.

    • Method: Soxhlet extraction for 6–8 hours.[7]

    • Rationale: Removes chlorophyll, waxes, and non-polar terpenoids that interfere with downstream chromatography.

  • Alkaloid Extraction:

    • Solvent: 90% Ethanol or Acetone.[8]

    • Method: Cold maceration (48h) or reflux (if compounds are stable).

    • Checkpoint: Evaporate solvent to obtain a crude dark-green residue.

  • Acid-Base Partitioning (The "Clean-up"):

    • Dissolve crude extract in 2N HCl (pH 2–3). Filter insolubles.

    • Wash acidic solution with Ethyl Acetate (removes neutral impurities).

    • Basify aqueous layer with NH₄OH to pH 10.[7]

    • Extract with Chloroform (CHCl₃).[7]

    • Result: The CHCl₃ layer contains the "total alkaloid fraction."

  • Chromatographic Isolation:

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Mobile Phase Gradient: n-Hexane → Ethyl Acetate (0% to 100%).

    • Specific Elution:

      • Girinimbine: Elutes early (Hexane:EtOAc 95:5).

      • Mahanimbine: Elutes mid-polarity (Hexane:EtOAc 90:10).

      • Mahanine: Elutes later (Hexane:EtOAc 80:20).

Visualization: Isolation Workflow

This diagram outlines the decision logic for fractionating the crude extract.

Extraction RawMaterial Dried Plant Material (Murraya koenigii) Defatting Defatting (Hexane) Soxhlet Extraction RawMaterial->Defatting Extraction Extraction (90% EtOH) Cold Maceration Defatting->Extraction CrudeExtract Crude Ethanolic Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning (2N HCl -> pH 10 NH4OH) CrudeExtract->AcidBase ChloroformLayer Chloroform Fraction (Total Alkaloids) AcidBase->ChloroformLayer ColumnChrom Silica Gel Column (Hexane:EtOAc Gradient) ChloroformLayer->ColumnChrom Frac1 Fr. I: Girinimbine (Hex:EtOAc 95:5) ColumnChrom->Frac1 Frac2 Fr. II: Mahanimbine (Hex:EtOAc 90:10) ColumnChrom->Frac2 Frac3 Fr. III: Mahanine (Hex:EtOAc 80:20) ColumnChrom->Frac3

Figure 2: Step-by-step fractionation workflow for isolating major carbazole alkaloids from plant tissue.

Structural Diversity and Classification

Carbazole alkaloids are classified by the carbon count of their skeleton and the nature of ring fusion.

ClassCarbon SkeletonKey ExamplesBiological Profile
C13-Carbazoles Tricyclic (Basic)Mukonine, MurrayanineAntibacterial, Antifungal
C18-Carbazoles Tetracyclic (Pyrano)Girinimbine, KoenimbineAnti-lipase, Apoptosis induction
C23-Carbazoles Tetracyclic (C10-prenyl)Mahanine , MahanimbinePotent Anticancer , Neuroprotective
Dimery Bis-carbazolesBismurrayafolineCytotoxic

Note on Stability: C23-carbazoles containing a pyran ring (e.g., Mahanine) are sensitive to strong acids, which can cause ring opening or rearrangement. Avoid prolonged exposure to low pH during isolation.

Therapeutic Potential & Drug Development

The translational value of carbazole alkaloids lies in their ability to modulate specific cell-signaling pathways.

Anticancer Mechanism (Mahanine)

Mahanine has emerged as a lead compound due to its multi-target efficacy:

  • Apoptosis: Induces G0/G1 cell cycle arrest.

  • Pathway: Upregulates Caspase-9 and Caspase-3; inhibits the PI3K/Akt/mTOR pathway.

  • Epigenetics: Recent studies suggest mahanine acts as a DNA methyltransferase inhibitor (DNMTi).

Neuroprotection (Alzheimer's Disease)[1]
  • Target: BACE-1 (Beta-secretase 1) and Acetylcholinesterase (AChE).[1]

  • Mechanism: Carbazole derivatives reduce

    
    -amyloid plaque formation and oxidative stress in neuronal cells.
    

References

  • Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. Antioxidants (Basel). (2022).[2] Link

  • Carbazole alkaloids from Murraya koenigii. Phytochemistry. (1997). Link

  • Biologically active carbazole alkaloids from Murraya koenigii. Journal of Agricultural and Food Chemistry. (1999). Link

  • Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes. Biomolecules. (2020). Link

  • Constituents of carbazole alkaloids and anti-cancer properties of extracts, mahanine, isomahanine, mahanimbine. Journal of Applied Pharmaceutical Science. (2021). Link

Sources

biological activity of 6,11-dihydro-5H-benzo[a]carbazole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

The 6,11-dihydro-5H-benzo[a]carbazole scaffold represents a privileged tetracyclic pharmacophore in medicinal chemistry, distinguished by its ability to mimic steroid structures (specifically estrogens) and its capacity for DNA intercalation.[1][2]

This technical guide dissects the biological activity, structure-activity relationships (SAR), and synthesis of these derivatives, focusing on their dual roles as Selective Estrogen Receptor Modulators (SERMs) and antimicrobial agents .[1]

Part 1: Structural Perspective & Core Pharmacophore[1]

The 6,11-dihydro-5H-benzo[a]carbazole core is a tetracyclic system formed by the fusion of an indole moiety with a cyclohexene ring.[1][2] Its planar, lipophilic structure allows it to traverse cell membranes effectively and interact with nuclear receptors and DNA base pairs.[1][2]

The "Chameleon" Effect:

  • SERM Activity: When substituted with hydroxyl groups at positions 3 and 8 (mimicking the A and D rings of estradiol), the scaffold binds the Estrogen Receptor (ER) with nanomolar affinity.[1]

  • Antimicrobial Activity: When the nitrogen (N-11) is alkylated with amino-side chains (e.g., piperidinyl-ethyl), the molecule shifts mechanism to disrupt fungal membranes, showing potency against Candida albicans.[1]

Table 1: Structure-Activity Relationship (SAR) Summary
RegionModificationBiological EffectMechanism
C-3 Position Hydroxyl (-OH)Critical for SERM Activity Mimics the phenolic A-ring of Estradiol (H-bonding with Glu353/Arg394 in ER).[1][2]
C-8 Position Hydroxyl (-OH)Enhances ER BindingMimics the 17

-OH of Estradiol (H-bonding with His524 in ER).[1][2]
N-11 Position Alkylamino chainsAntifungal / Antibacterial Introduces cationic amphiphilicity, facilitating membrane disruption.[1][2]
N-11 Position Short Alkyl / HSERM AntagonistMaintains planarity for receptor pocket fit; bulky groups induce antagonist conformation.
C-5/C-6 Oxidation (=O)Cytotoxicity (Anticancer)Quinone formation leads to ROS generation and Topoisomerase II inhibition.[1][2]

Part 2: Therapeutic Applications & Mechanisms

Selective Estrogen Receptor Modulators (SERMs)

The 3,8-dihydroxy-6,11-dihydro-5H-benzo[a]carbazole derivatives function as "impeded estrogens."[1][2] They bind to the ER but induce a conformational change that prevents the recruitment of co-activators, effectively acting as anti-estrogens in breast tissue.[1]

  • Potency:

    
     values in the range of 5–50 nM  against MCF-7 breast cancer cells.[1][2]
    
  • Mechanism: The scaffold acts as a rigid steroid mimetic.[1][2] The 6,11-dihydro bridge provides the necessary curvature to fit the hydrophobic core of the ligand-binding domain (LBD).[1][2]

Antifungal Activity

N-substituted derivatives, particularly those with a 2-(1-piperidinyl)ethyl chain at N-11, exhibit significant fungicidal activity.[1][2]

  • Target: Candida albicans and Cryptococcus neoformans.[1][2]

  • Potency: Minimum Inhibitory Concentration (MIC)

    
    .[1][2]
    
  • Mechanism: The lipophilic carbazole core inserts into the fungal cell membrane, while the cationic side chain disrupts the electrochemical gradient, leading to leakage of intracellular components.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 6,11-dihydro-5H-benzo[a]carbazole

A self-validating Fischer Indole Synthesis protocol.[1][2]

Reagents:

  • 1-Tetralone (1.0 eq)[1][2]

  • Phenylhydrazine hydrochloride (1.1 eq)[1][2]

  • Glacial Acetic Acid (Solvent/Catalyst)[1][2]

  • Concentrated HCl (Catalyst)[1][2]

Workflow:

  • Hydrazone Formation: Dissolve 1-tetralone (10 mmol) and phenylhydrazine HCl (11 mmol) in glacial acetic acid (20 mL). Stir at room temperature for 30 min. Checkpoint: Solution should turn turbid/dark as hydrazone precipitates.[1][2]

  • Cyclization: Add conc. HCl (1 mL) dropwise. Heat the mixture to reflux (

    
    ) for 3 hours.
    
  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The hydrazone spot (

    
    ) should disappear, and a fluorescent blue spot (
    
    
    
    ) should appear.[1][2]
  • Workup: Cool to room temperature. Pour into ice-cold water (100 mL). The product will precipitate as a solid.[1][2]

  • Purification: Filter the solid. Recrystallize from Ethanol to yield off-white needles.[1][2]

    • Yield Expectation: 65-75%.[1][2]

    • Validation:

      
       NMR should show a characteristic singlet for the NH proton at 
      
      
      
      ppm and multiplets for the dihydro-bridge at
      
      
      ppm.[1][2]
Protocol B: Estrogen Receptor (ER) Competitive Binding Assay

To validate SERM activity.

  • Preparation: Isolate cytosol from MCF-7 cells or use recombinant Human ER

    
     (hER
    
    
    
    ).[1][2]
  • Tracer: Use

    
    -Estradiol (
    
    
    
    ).[1][2]
  • Incubation: Incubate hER

    
     with 
    
    
    
    -Estradiol in the presence of increasing concentrations (
    
    
    to
    
    
    M) of the test benzo[a]carbazole derivative.
    • Buffer: Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT.[1][2]

    • Conditions: 18 hours at

      
       (equilibrium).[1][2]
      
  • Separation: Remove unbound ligand using dextran-coated charcoal (DCC).[1][2] Centrifuge at 1000 x g for 10 min.

  • Quantification: Measure radioactivity in the supernatant using Liquid Scintillation Counting (LSC).

  • Calculation: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and Relative Binding Affinity (RBA).
    

Part 4: Visualization of Mechanisms

Diagram 1: Synthesis Pathway (Fischer Indole)

This diagram illustrates the chemical transformation from precursors to the active core.[1][2]

SynthesisPathway Tetralone 1-Tetralone Hydrazone Arylhydrazone Intermediate Tetralone->Hydrazone + Phenylhydrazine AcOH, RT Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement H+, Reflux AmineInt Amino-Imine Intermediate Rearrangement->AmineInt C-C Bond Formation Cyclization Acid-Catalyzed Cyclization (-NH3) AmineInt->Cyclization Ring Closure Product 6,11-dihydro-5H- benzo[a]carbazole Cyclization->Product Aromatization

Caption: Step-wise Fischer Indole synthesis of the benzo[a]carbazole scaffold.

Diagram 2: Mechanism of Action (SERM vs Antimicrobial)

A decision tree showing how structural modifications dictate the biological target.[1][2]

MechanismAction Core 6,11-dihydro-5H-benzo[a]carbazole (Scaffold) Sub_OH Substitution: 3,8-Di-OH Core->Sub_OH Hydroxylation Sub_Alkyl Substitution: N-aminoalkyl Core->Sub_Alkyl N-Alkylation Target_ER Target: Estrogen Receptor (ER) Sub_OH->Target_ER High Affinity Binding Target_Fungi Target: Fungal Membrane Sub_Alkyl->Target_Fungi Lipophilic Insertion Effect_SERM Effect: SERM Activity (Antiproliferative in MCF-7) Target_ER->Effect_SERM Transcriptional Blockade Effect_Lysis Effect: Membrane Disruption (Fungicidal) Target_Fungi->Effect_Lysis Leakage of Ions

Caption: Divergent biological activities based on C-ring and N-position substitutions.

References

  • Golob, T., et al. (2000).[1][2] "Antiestrogenic activities of 3,8-dihydroxy-6,11-dihydrobenzo[a]carbazoles with sulfur-containing side chains." Archiv der Pharmazie.

  • von Angerer, E., et al. (1990).[1][2] "Benzo[a]carbazole derivatives. Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity."[1] Journal of Medicinal Chemistry.

  • Zhang, H.J., et al. (2010).[1][2] "Synthesis and antifungal activity of novel carbazole derivatives." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for N-alkylated carbazole antifungal activity).

  • PubChem Compound Summary. (2025). "6,11-dihydro-5H-benzo[a]carbazole."[1][2][3][4] National Center for Biotechnology Information.[1][2] [1][2]

  • Guchhait, S.K., et al. (2021).[1][2] "Exploration of Benzo[b]carbazole-6,11-diones as anticancer agents." Bioorganic & Medicinal Chemistry Letters. (Comparative reference for quinone derivatives).

Sources

mechanism of action of 6,11-dihydro-5H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6,11-dihydro-5H-benzo[a]carbazole (CAS: 21064-49-3), a tetracyclic nitrogen heterocycle.[1] It functions as a privileged pharmacophoric scaffold, exhibiting intrinsic biological activity as a Selective Estrogen Receptor Modulator (SERM) and serving as a critical precursor for Topoisomerase II inhibitors and antimalarial agents.[1]

A Technical Guide for Drug Development Professionals[1]

Executive Summary & Pharmacological Profile

6,11-dihydro-5H-benzo[a]carbazole is a semi-planar, tetracyclic scaffold synthesized via the Fischer indole cyclization of


-tetralone and phenylhydrazine.[1] Unlike its fully aromatic congener (11H-benzo[a]carbazole), the 6,11-dihydro variant retains specific saturation in the C-ring, imparting distinct solubility and receptor-binding characteristics.[1]

Core Mechanisms of Action:

  • Selective Estrogen Receptor Modulation (SERM): High-affinity binding to Estrogen Receptor Alpha (ER

    
    ) with mixed agonist/antagonist profiles depending on hydroxylation patterns.[1]
    
  • Topoisomerase II Inhibition (Pro-drug/Precursor): Metabolic or synthetic oxidation yields benzo-fused carbazolequinones, which act as catalytic inhibitors or poisons of human Topoisomerase II

    
    .[1]
    
  • DNA Intercalation: The planar hydrophobic surface allows insertion between base pairs, disrupting replication forks.[1]

Primary Mechanism: Estrogen Receptor Modulation (SERM)

Research indicates that the dihydro form of benzo[a]carbazole often exhibits higher Relative Binding Affinity (RBA) for the Estrogen Receptor than its fully aromatic counterpart.[1] This is attributed to the slight conformational flexibility of the saturated ring, allowing for an induced fit within the ER ligand-binding domain (LBD).

Molecular Interaction[1]
  • Ligand Binding Domain (LBD): The scaffold mimics the steroid backbone of estradiol (

    
    ).[1]
    
  • Hydrogen Bonding: Hydroxyl substitutions (specifically at positions analogous to C3 and C17 of estradiol) form critical hydrogen bonds with Glu353 and His524 in the ER

    
     pocket.[1]
    
  • Helix 12 Sequestration: Binding induces a conformational shift in Helix 12.[1] Depending on the side-chain bulk (e.g., alkylamino chains), the molecule can prevent Helix 12 from capping the ligand pocket, thereby recruiting co-repressors instead of co-activators (Antagonist mode).

Signaling Pathway

The compound modulates the genomic estrogen signaling pathway, altering the transcription of estrogen-responsive genes (e.g., pS2, PR).

ER_Pathway Ligand 6,11-dihydro-5H-benzo[a]carbazole ER_Cyt Estrogen Receptor (Cytosolic) Ligand->ER_Cyt Binding (Kd ~ nM) HSP HSP90 Complex ER_Cyt->HSP Dissociation Dimer Ligand-ER Dimer ER_Cyt->Dimer Dimerization Nucleus Nucleus Translocation Dimer->Nucleus ERE Estrogen Response Elements (DNA) Nucleus->ERE Chromatin Binding Transcription Gene Transcription (mRNA) ERE->Transcription Promoter Activation CoReg Co-Activators/Repressors CoReg->ERE Recruitment

Figure 1: Genomic signaling cascade initiated by ligand binding to the Estrogen Receptor.[2]

Secondary Mechanism: Topoisomerase II Inhibition

While the dihydro scaffold is less potent as a direct Topo II inhibitor compared to its oxidized quinone derivatives, it serves as the essential pharmacophore.

  • Mechanism: The planar aromatic system intercalates into DNA at GC-rich regions.[1]

  • Bioactivation: Intracellular oxidation (via CYPs or peroxidases) can convert the 6,11-dihydro core into benzo[a]carbazole-5,6-diones .[1]

  • Enzyme Trapping: These quinones cross-link Topoisomerase II

    
     to DNA, stabilizing the "cleavable complex" and preventing DNA religation. This results in the accumulation of Double-Strand Breaks (DSBs), triggering the DNA Damage Response (DDR) and apoptosis via p53.[1]
    
Quantitative Data Summary

Table 1: Comparative Activity of Scaffold vs. Derivatives (Representative Data)

Compound FormTargetActivity MetricMechanism Note
6,11-dihydro-5H-benzo[a]carbazole Estrogen Receptor

RBA: 10–30 (vs

=100)
High affinity due to flexible C-ring.[1]
11H-Benzo[a]carbazole (Aromatic) Estrogen Receptor

RBA: < 10Lower affinity due to rigidity.[1]
Benzo[a]carbazole-5,6-dione Topoisomerase II

IC

: 2–5

M
Potent catalytic inhibitor/poison.[1]
Amino-substituted Derivative MCF-7 Cancer CellsIC

: < 100 nM
Antiproliferative (SERM activity).[1]

Experimental Protocols

Synthesis: Fischer Indole Cyclization

This protocol yields the 6,11-dihydro-5H-benzo[a]carbazole scaffold with high purity.[1]

Reagents:

  • 
    -Tetralone (1.0 equiv)[1]
    
  • Phenylhydrazine hydrochloride (1.1 equiv)[1]

  • Glacial Acetic Acid (Solvent/Catalyst) or H

    
    SO
    
    
    
    /EtOH.[1]

Workflow:

  • Hydrazone Formation: Dissolve

    
    -tetralone and phenylhydrazine in glacial acetic acid. Stir at room temperature for 30 min.
    
  • Cyclization: Heat the mixture to reflux (118°C) for 2–4 hours. The solution will darken as the hydrazone undergoes the [3,3]-sigmatropic rearrangement and ammonia elimination.[1]

  • Workup: Cool to room temperature. Pour into ice-cold water.

  • Purification: Filter the precipitate. Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane:EtOAc 9:1).

  • Validation:

    
    H NMR should show characteristic multiplets for the aromatic protons and the methylene protons of the dihydro ring (approx. 
    
    
    
    2.8–3.0 ppm).[1]

Synthesis Tetralone Alpha-Tetralone Hydrazone Arylhydrazone Intermediate Tetralone->Hydrazone AcOH, RT Hydrazine Phenylhydrazine Hydrazine->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Reflux Cyclization Indole Cyclization (-NH3) Rearrangement->Cyclization Product 6,11-dihydro-5H- benzo[a]carbazole Cyclization->Product

Figure 2: Fischer Indole Synthesis pathway for the scaffold generation.[1]

Biological Assay: Luciferase Reporter for ER Activation

To verify the SERM activity of the synthesized scaffold:

  • Cell Line: MCF-7 (ER+) or HEK293 transfected with ER

    
     plasmid.[1]
    
  • Reporter: Plasmid containing Estrogen Response Elements (ERE) upstream of the Firefly Luciferase gene.[1]

  • Treatment: Treat cells with compound (0.1 nM – 1

    
    M) 
    
    
    
    Estradiol (1 nM).[1]
  • Readout: Measure luminescence.

    • Agonist Mode: Signal increases with compound dose.[1]

    • Antagonist Mode: Signal of Estradiol (1 nM) decreases with increasing compound dose.[1]

References

  • Golob, T., et al. (2000).[1] Antiestrogenic activities of 3,8-dihydroxy-6,11-dihydrobenzo[a]carbazoles with sulfur-containing side chains. Archiv der Pharmazie. Link

  • Guchhait, S. K., et al. (2021).[1] Exploration of Benzo[b]carbazole-6,11-diones as anticancer agents: Synthesis and studies of hTopoIIα inhibition and apoptotic effects. Bioorganic & Medicinal Chemistry Letters. Link

  • Pindur, U., et al. (1996).[1] (a)-Anellated Carbazoles with Antitumor Activity: Synthesis and Cytotoxicity. Pharmazie.

  • PubChem Compound Summary. 6,11-dihydro-5H-benzo[a]carbazole (CID 297591).[1] National Center for Biotechnology Information.[1] Link[1]

  • Balamurali, R., & Prasad, K. J. (2001).[1] Synthesis, characterization and pharmacological activities of 5,6,11,12-tetrahydroindolo[2,3-alpha]carbazole derivatives. Il Farmaco. Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) & Synthesis of 11-Substituted Benzo[a]carbazole Antineoplastics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry of benzo[a]carbazole derivatives, a class of fused heterocyclic compounds exhibiting potent anticancer activity. Unlike their benzo[b] and benzo[c] isomers, benzo[a]carbazoles possess a unique angular geometry that allows for dual-mode pharmacology: DNA intercalation (targeting Topoisomerase II) and Estrogen Receptor (ER) modulation . This guide focuses on the 11-substituted series, which has demonstrated significant potential as Selective Estrogen Receptor Modulators (SERMs) and cytotoxic agents against hormone-dependent breast cancer lines (e.g., MCF-7).

The Pharmacophore: Chemical Architecture

The benzo[a]carbazole scaffold consists of a carbazole core fused with a benzene ring at the a-face (between C1 and C2 of the carbazole). This angular fusion creates a distinct steric profile compared to the linear benzo[b]carbazoles (ellipticines).

Structural Numbering & Zones

To understand the SAR, we must define the active zones. The 11-position (the nitrogen atom in the indole moiety relative to the fusion) and the planar aromatic surface are critical.

  • Zone A (The Nitrogen/C11 Axis): The N-H or N-alkyl site. Substitution here dramatically alters solubility and lipophilicity (LogP).

  • Zone B (The Aromatic Wing - Rings A & C): Substitutions at C3 and C8/9 (often hydroxyls) mimic the A-ring and D-ring phenolic groups of 17

    
    -estradiol, facilitating ER binding.
    
  • Zone C (The Planar Core): The tetracyclic aromatic system provides the

    
    -
    
    
    
    stacking capability required for DNA intercalation.
Interactive SAR Map

The following diagram illustrates the functional impact of specific structural modifications.

SAR_Map Core Benzo[a]carbazole Scaffold ZoneA Zone A: N-Position (C11) (Solubility & Bioavailability) Core->ZoneA ZoneB Zone B: C3/C8 Substituents (Receptor Affinity) Core->ZoneB ZoneC Zone C: Tetracyclic Core (DNA Interaction) Core->ZoneC Effect1 Alkyl/Aminoalkyl chains: Increase lipophilicity & prevent metabolic N-glucuronidation ZoneA->Effect1 Effect2 Hydroxyl (-OH) groups: Critical H-bond donors for Estrogen Receptor (ER) pocket ZoneB->Effect2 Effect3 Planarity: Essential for DNA intercalation (Topo II inhibition) ZoneC->Effect3

Figure 1: Functional decomposition of the benzo[a]carbazole scaffold. Zone A modulates pharmacokinetics, while Zone B drives specific receptor target engagement.

Synthetic Strategy: Modified Fischer Indolization

While modern catalytic methods exist, the most robust protocol for generating diverse 11-substituted benzo[a]carbazoles for SAR exploration is the Modified Fischer Indole Synthesis followed by aromatization. This pathway allows for the introduction of substituents on the naphthalene ring prior to cyclization.

Reaction Workflow

The synthesis typically involves the condensation of a substituted 2-naphthylhydrazine with a cyclohexanone derivative.

Synthesis_Flow Start 2-Naphthylhydrazine + Cyclohexanone Inter Hydrazone Intermediate Start->Inter Condensation Cycliz Acid Catalysis (AcOH/H2SO4) Inter->Cycliz [3,3]-Sigmatropic Rearrangement Tetra Tetrahydrobenzo[a]carbazole Cycliz->Tetra Aromat DDQ Oxidation (Aromatization) Tetra->Aromat Dehydrogenation Final 11-Substituted Benzo[a]carbazole Aromat->Final

Figure 2: Step-wise synthetic pathway. The tetrahydro- intermediate is stable and often biologically active, but full aromatization maximizes DNA intercalation potential.

Detailed SAR Analysis

The 11-Alkyl "Tail" (Zone A)

The nitrogen atom (position 11) is the primary vector for optimizing pharmacokinetics.

  • Unsubstituted (N-H): High polarity, good H-bond donor. However, often suffers from poor cellular permeability and rapid metabolism.

  • Alkyl Substitution (N-R): Adding short alkyl chains (Ethyl, Propyl) increases lipophilicity, aiding passive diffusion across cell membranes.

  • Amino-Alkyl Chains: Introducing a basic amine (e.g.,

    
    ) at this position creates a protonatable handle. This increases water solubility (as a salt) and can form electrostatic interactions with the phosphate backbone of DNA, stabilizing the intercalative complex.
    
Ring Substituents & ER Binding (Zone B)

Research indicates that benzo[a]carbazoles function as SERMs. The geometric distance between substituents at C3 and C8/C9 is crucial.

  • Bis-hydroxylation: Analogs with -OH groups at C3 and C9 show the highest Relative Binding Affinity (RBA) for the Estrogen Receptor (

    
    -subtype). This mimics the A-ring and D-ring hydroxyls of estradiol.
    
  • Methoxy groups: Methylation of these hydroxyls (-OMe) generally abolishes ER binding but may retain cytotoxicity via DNA intercalation mechanisms.

Quantitative Data Summary (Hypothetical/Trend-Based)

Table 1: Comparative Activity of 11-Substituted Analogs against MCF-7 (Breast Cancer) Cell Lines.

Compound IDR (Pos 11)R' (Pos 3)R'' (Pos 9)IC50 (µM)Mechanism Note
BAC-1 HHH> 50Inactive (Poor solubility)
BAC-2 EthylHH12.5Moderate Intercalator
BAC-3 EthylOHOH0.85 High ER Affinity + Intercalation
BAC-4 3-DMAP*HH4.2Enhanced DNA Binding (Ionic)
BAC-5 EthylOMeOMe18.0Loss of ER H-bonding

*3-DMAP = 3-(dimethylamino)propyl

Mechanism of Action: Dual Targeting

The potency of benzo[a]carbazole derivatives stems from "Multi-Target Directed Ligand" (MTDL) behavior.

  • Genomic Level: The planar aromatic system slides between DNA base pairs (intercalation). This distorts the DNA helix, preventing Topoisomerase II from re-ligating cleaved DNA strands, leading to double-strand breaks and apoptosis.

  • Receptor Level: In ER+ tissues (breast), the 3,9-dihydroxy variants bind to the Estrogen Receptor. Unlike estradiol, the bulky benzo[a]carbazole scaffold induces a conformational change in the receptor (Helix 12 displacement) that prevents co-activator recruitment, effectively acting as an antagonist.

MOA_Pathway Drug Benzo[a]carbazole Analog Cell Cell Membrane Diffusion Drug->Cell Target1 Nucleus: Estrogen Receptor (ER) Cell->Target1 Target2 Nucleus: DNA/Topo II Complex Cell->Target2 Action1 Competitive Binding (Antagonist) Target1->Action1 Action2 Intercalation & Enzyme Inhibition Target2->Action2 Result Apoptosis / Cell Cycle Arrest Action1->Result Action2->Result

Figure 3: Dual-mechanism pathway showing simultaneous targeting of hormone signaling and DNA integrity.

Experimental Protocols

Protocol: Synthesis of 11-Ethyl-5,6-dihydrobenzo[a]carbazole

Validation: This protocol uses acid-catalyzed cyclization, a standard self-validating method where product precipitation indicates success.

  • Reactants: Dissolve 2-naphthylhydrazine hydrochloride (10 mmol) and 4-ethylcyclohexanone (10 mmol) in Glacial Acetic Acid (30 mL).

  • Catalysis: Add concentrated HCl (1 mL) dropwise.

  • Reflux: Heat the mixture to reflux (118°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). The precipitate (hydrazone intermediate) may form.

  • Cyclization: If not cyclized in situ, filter the solid and reflux in 10% H2SO4/Ethanol for 2 hours.

  • Purification: Neutralize with NaHCO3, extract with Dichloromethane (DCM), dry over MgSO4, and recrystallize from Ethanol.

  • Aromatization (Optional): To obtain the fully aromatic benzo[a]carbazole, treat the dihydro- product with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing benzene for 6 hours.

Protocol: MTT Cytotoxicity Assay

Validation: Uses Doxorubicin as a positive control to ensure assay sensitivity.

  • Seeding: Seed MCF-7 cells (5,000 cells/well) in a 96-well plate containing DMEM media. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Maintain DMSO concentration < 0.5%.

  • Controls:

    • Negative:[1] DMSO vehicle only.

    • Positive: Doxorubicin (standard intercalator).

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4 hours (purple formazan crystals form in viable cells).

  • Quantification: Aspirate media, dissolve crystals in 150 µL DMSO. Measure absorbance at 570 nm.

  • Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism or similar).

References

  • Structure-Activity Relationship of Benzo[a]carbazole Derivatives. Source: National Institutes of Health (PubMed) / ResearchGate Context: Estrogen receptor binding affinities and tumor inhibition. (Representative Link based on search context 1.3/1.10)

  • Synthesis of Benzo[a]carbazole Derivatives via Intramolecular Cyclization. Source: Royal Society of Chemistry (RSC) Context: Modern catalytic methods for synthesis using solid acids.

  • Mechanism of Action: DNA Intercalation and Topoisomerase II. Source: PLOS ONE / NIH Context: Cytotoxicity profiles and apoptotic pathways of carbazole derivatives.[2][3][4]

  • Benzodiazepine and Carbazole Pharmacophores. Source: Bentham Science Context: General SAR principles of fused heterocyclic systems in medicinal chemistry.

Sources

Unlocking the Therapeutic Potential of 6,11-dihydro-5H-benzo[a]carbazole: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Carbazole Scaffold as a Privileged Structure in Drug Discovery

The 6,11-dihydro-5H-benzo[a]carbazole core represents a fascinating and underexplored scaffold in medicinal chemistry. As a derivative of carbazole, a tricyclic aromatic heterocyclic compound first isolated from coal tar, it belongs to a class of molecules renowned for their diverse and potent biological activities.[1][2] Naturally occurring and synthetic carbazole derivatives have demonstrated a wide spectrum of pharmacological effects, including antitumor, antimicrobial, anti-inflammatory, neuroprotective, and antidiabetic properties.[2][3][4] This inherent bioactivity stems from the unique electronic and structural features of the carbazole nucleus: a rigid, planar system with a rich π-electron density that facilitates interactions with a variety of biological macromolecules.[4]

This technical guide provides a comprehensive overview of the potential therapeutic targets of 6,11-dihydro-5H-benzo[a]carbazole, moving from in silico predictions to established and putative protein targets. We will delve into the mechanistic rationale for target selection and provide detailed, field-proven experimental workflows for the validation of these targets, equipping researchers and drug development professionals with the necessary tools to explore the full therapeutic potential of this promising chemical entity.

Pharmacophore Analysis and In Silico Target Prediction

The structure of 6,11-dihydro-5H-benzo[a]carbazole presents several key pharmacophoric features that suggest potential interactions with biological targets. The extended aromatic system is a prime candidate for π-π stacking and hydrophobic interactions within protein binding pockets. The nitrogen atom within the pyrrole ring can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule to a target.

To initiate a target identification campaign, computational approaches are invaluable. A computer-assisted structural and motif analysis can be employed to predict potential protein targets.[5] Algorithms like the Least Absolute Shrinkage and Selection Operator (LASSO) score can compare the structural features of 6,11-dihydro-5H-benzo[a]carbazole against databases of known ligand-protein interactions to generate a ranked list of putative targets.[5] This in silico screening provides a logical starting point for experimental validation.

Potential Therapeutic Targets and Mechanistic Insights

Based on the known activities of structurally related carbazole derivatives, several key protein classes and signaling pathways emerge as high-priority targets for 6,11-dihydro-5H-benzo[a]carbazole.

Oncology Targets

The carbazole scaffold is a well-established pharmacophore in oncology, with several approved drugs, such as ellipticine and alectinib, featuring this core structure.[6][7]

  • DNA Topoisomerase II (Topo II): Many carbazole-based anticancer agents, including the natural product ellipticine, function by inhibiting DNA topoisomerase II.[6][7] This enzyme is critical for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.[6] A related compound, 9-hydroxyellipticine, is a known inhibitor of Topo II.[8] Benzo[b]carbazole-6,11-diones have shown potent human Topoisomerase IIα (hTopoIIα) inhibitory activity, suggesting that the benzo[a]carbazole scaffold may also interact with this target.

  • Protein Kinases: Dysregulation of protein kinase signaling is a hallmark of cancer. Carbazole derivatives have been shown to inhibit various kinases involved in cell proliferation and survival.

    • MAPK and AKT/PI3K/mTOR Pathways: These are critical signaling cascades that are often hyperactivated in cancer.[6][9] Several carbazole derivatives have demonstrated the ability to modulate these pathways, leading to anticancer effects.[6][10] For instance, some carbazole-based compounds inhibit the PI3K/Akt/mTOR pathway, thereby suppressing tumor cell survival and inducing apoptosis.[10]

    • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, is a key mediator of tumor cell proliferation, survival, and angiogenesis.[11][12] Carbazole and its derivatives have been identified as inhibitors of STAT3 signaling, downregulating its transcriptional activity and exerting anti-inflammatory and anti-angiogenic effects.[11][12]

  • The Proteasome: The proteasome is a protein complex responsible for degrading ubiquitinated proteins and is a validated target in cancer therapy. Certain carbazole-based compounds have been shown to inhibit proteasome activity, leading to the accumulation of pro-apoptotic proteins and cell cycle arrest.[6]

Below is a diagram illustrating the potential interception of key oncogenic signaling pathways by a benzo[a]carbazole derivative.

Oncogenic_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB mTOR->Proliferation JAK JAK STAT3 STAT3 JAK->STAT3 STAT3->Proliferation NFkB->Proliferation Proteasome Proteasome Apoptosis Apoptosis Proteasome->Apoptosis Induction BenzoCarbazole 6,11-dihydro-5H- benzo[a]carbazole BenzoCarbazole->MEK Inhibition? BenzoCarbazole->AKT Inhibition? BenzoCarbazole->STAT3 Inhibition BenzoCarbazole->NFkB Inhibition BenzoCarbazole->Proteasome Inhibition TopoII Topoisomerase II BenzoCarbazole->TopoII Inhibition DNA_Damage DNA Damage TopoII->DNA_Damage DNA_Damage->Apoptosis

Caption: Potential oncogenic signaling pathways targeted by 6,11-dihydro-5H-benzo[a]carbazole.

Neuroprotective and Anti-inflammatory Targets

Carbazole alkaloids have also shown promise in the context of neurodegenerative diseases and inflammation.[13][14]

  • Anti-inflammatory Pathways: Chronic inflammation is a key component of many diseases. Carbazole derivatives can exert anti-inflammatory effects by inhibiting pathways such as the p38 MAP kinase signaling pathway.[15] They may also modulate the production of inflammatory mediators.

  • Antioxidant Activity: Oxidative stress is a major contributor to cellular damage in neurodegenerative disorders. Many carbazole alkaloids possess potent antioxidant properties, capable of scavenging free radicals.[14] This activity can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[7]

Antimicrobial Targets

Derivatives of 5,6-dihydrobenzo[a]carbazole have demonstrated antibacterial activity, particularly against Gram-positive bacteria.[16] The exact molecular targets are not fully elucidated but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes. The presence of a dialkylaminoethyl chain on the carbazole nucleus appears to be important for this activity.[16]

Antiviral Targets

Recent computational studies have highlighted the potential of carbazole alkaloids as inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro).[13] This suggests that the benzo[a]carbazole scaffold could be explored for the development of novel antiviral agents.[11][13]

Experimental Workflows for Target Validation

A tiered approach is recommended for validating the predicted targets of 6,11-dihydro-5H-benzo[a]carbazole. This workflow ensures a logical progression from initial binding confirmation to cellular and functional activity assessment.

Target_Validation_Workflow Start Hypothesized Target (from in silico prediction) Tier1 Tier 1: Target Engagement (Biochemical/Biophysical Assays) Start->Tier1 Tier2 Tier 2: In Vitro Functional Assays (Enzymatic or Cell-based) Tier1->Tier2 Confirmed Binding Tier3 Tier 3: Cellular Target Engagement & Downstream Effects Tier2->Tier3 Confirmed Functional Activity Outcome Validated Target Tier3->Outcome Confirmed Cellular Activity

Caption: Tiered workflow for therapeutic target validation.

Tier 1: Target Engagement Assays

The primary objective of this tier is to confirm a direct physical interaction between the compound and the putative protein target.

Protocol: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

  • Principle: This assay measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A positive shift in Tm indicates that the compound stabilizes the protein, suggesting a direct interaction.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of purified target protein (e.g., 1-2 mg/mL) in a suitable buffer (e.g., HEPES or PBS).

      • Prepare a stock solution of 6,11-dihydro-5H-benzo[a]carbazole in DMSO.

      • Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

    • Assay Setup (96- or 384-well PCR plate):

      • To each well, add the protein to a final concentration of 2-5 µM.

      • Add the compound at various concentrations (e.g., a serial dilution from 100 µM to 10 nM). Include a DMSO-only control.

      • Add the fluorescent dye to its recommended final concentration.

      • Bring the final volume to 20-25 µL with assay buffer.

    • Data Acquisition:

      • Seal the plate and place it in a real-time PCR instrument.

      • Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C at 1°C/minute), measuring fluorescence at each step.

    • Data Analysis:

      • Plot fluorescence versus temperature. The midpoint of the transition in the melting curve is the Tm.

      • Calculate the ΔTm (Tm with compound - Tm with DMSO). A ΔTm of ≥ 2°C is generally considered a significant shift.

Tier 2: In Vitro Functional Assays

Once target engagement is confirmed, the next step is to determine if this binding event translates into a functional consequence (e.g., inhibition or activation of the target).

Protocol: In Vitro Kinase Inhibition Assay (for a putative kinase target)

  • Principle: This assay measures the ability of the compound to inhibit the enzymatic activity of a kinase, typically by quantifying the phosphorylation of a substrate.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of the active kinase and its specific substrate (peptide or protein).

      • Prepare a stock solution of ATP.

      • Prepare a stock solution of 6,11-dihydro-5H-benzo[a]carbazole in DMSO.

    • Assay Setup (e.g., using an ADP-Glo™ Kinase Assay):

      • To each well of a 96-well plate, add the kinase, substrate, and the compound at various concentrations. Include a "no inhibitor" control and a "no enzyme" control.

      • Initiate the kinase reaction by adding ATP at a concentration close to its Km.

      • Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Detection:

      • Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

      • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Tier 3: Cellular Target Engagement and Downstream Signaling

The final step is to verify that the compound engages its target in a cellular context and modulates downstream signaling pathways as hypothesized.

Protocol: Western Blot Analysis of Phosphorylated Signaling Proteins

  • Principle: This technique is used to detect changes in the phosphorylation status of proteins downstream of the target, providing evidence of target modulation in intact cells.

  • Step-by-Step Methodology:

    • Cell Culture and Treatment:

      • Culture a relevant cell line (e.g., a cancer cell line known to depend on the target pathway) to 70-80% confluency.

      • Treat the cells with 6,11-dihydro-5H-benzo[a]carbazole at various concentrations for a specified time. Include a DMSO vehicle control.

    • Protein Extraction:

      • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

      • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Western Blotting:

      • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

      • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Immunodetection:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream protein (e.g., anti-phospho-AKT or anti-phospho-ERK).

      • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total (phosphorylated and unphosphorylated) protein as a loading control.

    • Data Acquisition and Analysis:

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

      • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from these assays should be summarized in a tabular format.

Target Assay Type Endpoint Result (for 6,11-dihydro-5H-benzo[a]carbazole) Interpretation
Putative Kinase XDSF / Thermal ShiftΔTm (°C)+5.2 °CStrong evidence of direct binding and target stabilization.
Putative Kinase XIn Vitro Kinase AssayIC50 (µM)1.5 µMPotent inhibition of enzymatic activity.
Downstream Protein YWestern Blot (Cell-based)% Reduction of p-Y85% reduction at 5 µMConfirms cellular target engagement and pathway modulation.
Cancer Cell Line ZCell Viability AssayGI50 (µM)2.1 µMCorrelates target inhibition with a functional anti-proliferative effect.

Conclusion and Future Directions

The 6,11-dihydro-5H-benzo[a]carbazole scaffold represents a promising starting point for the development of novel therapeutics. Its structural relatives have shown activity against a range of compelling targets in oncology, neuroinflammation, and infectious diseases. The systematic approach outlined in this guide—combining in silico prediction with a tiered experimental validation workflow—provides a robust framework for identifying and confirming the therapeutic targets of this compound. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity for the validated targets, as well as pharmacokinetic and in vivo efficacy studies to advance the most promising candidates toward clinical development.

References

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024-03-24). World Journal of Advanced Research and Reviews, 21(03), 2127–2135.
  • Guchhait, S. K., et al. (2021-10-01). Exploration of Benzo[b]carbazole-6,11-diones as anticancer agents: Synthesis and studies of hTopoIIα inhibition and apoptotic effects. PubMed.
  • Antimicrobial activity of 5,6-dihydrobenzo-[a]-carbazoles. PubMed.
  • Tiwari, A., & Mishra, B. (2024-06-01). Diverse pharmacological actions of potential carbazole derivatives by influencing various pathways of molecular signaling.
  • A Computational Study of Carbazole Alkaloids from Murraya koenigii as Potential SARS-CoV-2 Main Protease Inhibitors. (2022-09-15).
  • Antimicrobial activity of 5,6-dihydrobenzo-[a]-carbazoles. Part II. PubMed.
  • Kasim, S. M., et al. (2022-03-30). A review on the biological potentials of carbazole and its derived products.
  • Ghani, A., et al. Screening of anti-inflammatory and antioxidant potential of functionalized tetrahydrocarbazole linked 1,2-diazoles and their doc. Arabian Journal of Chemistry.
  • Al-Ostoot, F. H., et al. (2023-06-16). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents.
  • recent advancement of carbazole hybrid: a privileged scaffold in new drug discovery. (2023-04-17).
  • Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. (2023-03-28). MDPI.
  • Al-Otaibi, A. M., et al. (2024-05-21). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents.
  • Uddin, M. S., et al. (2022-03-01).
  • 6,11-Dihydro-5H-benzo(a)carbazole | C16H13N | CID 297591. PubChem.
  • Schmidt, C., et al.
  • Iacopetta, D., et al. (2021-07-03).
  • Guryev, O., et al. The Potential Targets and Mechanisms of a Carbazole and Pyrazole Containing Anticancer Compound. PubMed Central.
  • progress and development of carbazole scaffold as anticancer agents.
  • The anticancer activity of carbazole alkaloids.
  • Carbazole Derivatives as STAT Inhibitors: An Overview.
  • Theoretical investigation on chemical and biochemical activities of 5,6-dihydro-11H-benzo[α]carbazole and its derivatives | Request PDF. (2025-08-05).
  • Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. MOST Wiedzy.
  • Szukalska, M., et al. (2024-01-20).
  • Current Perspective of Carbazole Scaffolds in Cancer Therapy. (2024-06-05).
  • (PDF) Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. (2025-10-13).
  • Current status of carbazole hybrids as anticancer agents. (2025-08-06).
  • Carbazole Alkaloids | N
  • A review on the biological potentials of carbazole and its derived products.

Sources

Preliminary Cytotoxicity Screening of 6,11-dihydro-5H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Cell Biologists, Drug Discovery Scientists

Core Directive & Scientific Rationale

The Compound: 6,11-dihydro-5H-benzo[a]carbazole

The 6,11-dihydro-5H-benzo[a]carbazole scaffold represents a partially saturated, tetracyclic nitrogen-containing heterocycle.[1][2] Unlike its fully aromatic parent (benzo[a]carbazole), the 6,11-dihydro functionality introduces a degree of non-planarity and flexibility, potentially altering its binding affinity to DNA and nuclear receptors.

Medicinal Chemistry Context:

  • Structural Homology: This scaffold shares structural features with ellipticine (a known DNA intercalator/Topo II inhibitor) and steroid backbones.[2]

  • Target Potential: Research indicates high affinity for the Estrogen Receptor (ER) and Aryl Hydrocarbon Receptor (AhR), alongside DNA intercalation capabilities.

  • Physicochemical Challenge: High lipophilicity (LogP > 4) and low aqueous solubility require rigorous solvent management to prevent precipitation-induced false positives in cellular assays.[2]

Strategic Screening Philosophy

This guide rejects the "one-size-fits-all" screening approach.[2] For hydrophobic, fluorescent scaffolds like carbazoles, standard MTT assays are prone to artifacts.

  • Artifact Risk: Carbazole derivatives can possess intrinsic fluorescence or reduce tetrazolium salts non-enzymatically.[2]

  • Selected Method: Sulforhodamine B (SRB) Assay . This colorimetric assay measures total protein mass, is independent of mitochondrial function, and is unaffected by potential metabolic uncoupling caused by the compound.

Experimental Design & Compound Management

Reagent Preparation

Safety Note: 6,11-dihydro-5H-benzo[a]carbazole is classified as H413 (May cause long-lasting harmful effects to aquatic life).[2] All waste must be sequestered.[2]

ComponentSpecificationRationale
Solvent DMSO (Dimethyl sulfoxide), Cell Culture GradeEssential for solubilizing the lipophilic carbazole core.[2]
Stock Conc. 10 mM or 20 mMHigh concentration minimizes DMSO volume in final culture (<0.5% v/v).[2]
Storage -20°C, Amber VialsProtects against photo-oxidation, common in electron-rich carbazoles.[2]
QC Check Visual InspectionCheck for precipitation upon thawing. Vortex vigorously.
Cell Line Selection Panel

To validate the specific anticancer potential of this scaffold, the cell panel must address its likely mechanisms (ER modulation and DNA damage).

  • MCF-7 (Breast, ER+): Primary screen for estrogen-responsive cytotoxicity.[2]

  • MDA-MB-231 (Breast, ER-): Negative control for ER-dependency; assesses general toxicity/intercalation.[2]

  • HepG2 (Liver): Assesses metabolic stability and hepatotoxicity.[2]

  • HFF-1 or HEK293 (Normal): Essential for determining the Selectivity Index (SI).[2]

Detailed Protocol: Sulforhodamine B (SRB) Assay

Workflow Visualization

The following diagram outlines the critical path for the screening campaign, highlighting decision nodes for "Hit" selection.

CytotoxicityWorkflow Compound 6,11-dihydro-5H-benzo[a]carbazole (Solid Powder) Stock DMSO Stock Preparation (20 mM) Compound->Stock Dilution Serial Dilution (0.1 - 100 µM in Media) Stock->Dilution Treatment Compound Addition (48h - 72h Incubation) Dilution->Treatment Seeding Cell Seeding (96-well plate, 5k cells/well) Seeding->Treatment 24h attachment Fixation TCA Fixation (4°C, 1 hour) Treatment->Fixation Staining SRB Staining (0.4% in 1% Acetic Acid) Fixation->Staining Wash Wash Step (1% Acetic Acid x4) Staining->Wash Solubilization Tris Base Solubilization (10 mM, pH 10.5) Wash->Solubilization Readout OD Measurement (510 nm) Solubilization->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Figure 1: Step-by-step workflow for the SRB cytotoxicity screen, optimized for adherent cell lines.[2]

Step-by-Step Methodology
Phase 1: Cell Seeding[2]
  • Harvest cells in the exponential growth phase (confluency ~70-80%).[2]

  • Seed 5,000 cells/well in 100 µL of complete media into 96-well clear-bottom plates.

  • Crucial Step: Incubate for 24 hours at 37°C/5% CO₂ to allow firm attachment. The SRB assay relies on adherent protein mass; poor attachment yields high noise.[2]

Phase 2: Compound Treatment[2]
  • Prepare a 2x Working Solution of the compound in complete media.[2]

    • Example: For a final concentration of 100 µM, prepare 200 µM in media.

    • DMSO Control: Ensure the final DMSO concentration is ≤0.5% in all wells, including vehicle controls.

  • Add 100 µL of the 2x Working Solution to the wells (Total Volume = 200 µL).

  • Incubate for 48 hours . This duration is sufficient to observe cell cycle arrest or apoptosis induced by carbazole derivatives.[2]

Phase 3: Fixation and Staining (The SRB Advantage)
  • Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well. Final TCA concentration ≈ 10%.[2]

  • Incubate at 4°C for 1 hour . Mechanism: TCA precipitates cellular proteins and fixes the cell monolayer to the plastic.[2]

  • Washing: Discard supernatant.[2] Wash plates 4 times with slow-running tap water.[2] Air dry completely at room temperature.

  • Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature.

  • Destaining: Remove unbound dye by washing 4 times with 1% acetic acid .[2] Air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to solubilize the protein-bound dye. Shake on an orbital shaker for 10 minutes.

Phase 4: Data Acquisition
  • Measure absorbance (OD) at 510 nm using a microplate reader.[2]

  • Background Correction: Subtract the OD of "Media + Compound" blank wells (no cells) to correct for any intrinsic color of the carbazole derivative.

Data Interpretation & Mechanistic Validation[2][3]

Quantitative Analysis

Calculate the percentage of cell growth inhibition using the formula:


[2]

Success Criteria:

  • Potent Hit: IC50 < 10 µM.[2]

  • Moderate Hit: IC50 10–50 µM.[2]

  • Inactive: IC50 > 50 µM.[2]

Mechanistic Hypothesis (Secondary Screening)

If the 6,11-dihydro-5H-benzo[a]carbazole shows potency, the mechanism likely involves DNA intercalation or Topoisomerase II inhibition, common to this chemical class.

Mechanism Drug 6,11-dihydro-5H- benzo[a]carbazole DNA DNA Minor Groove Drug->DNA Intercalation TopoII Topoisomerase II Complex Drug->TopoII Inhibition DSB Double Strand Breaks DNA->DSB TopoII->DSB Arrest G2/M Phase Arrest DSB->Arrest DNA Damage Response Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis

Figure 2: Postulated Mechanism of Action.[2] The planar-like structure facilitates DNA intercalation, leading to replication stress.

Validation Assays:

  • Cell Cycle Analysis (Flow Cytometry): Look for accumulation in the S or G2/M phase, indicative of DNA damage/intercalation.[2]

  • Annexin V/PI Staining: To distinguish between apoptosis (programmed death) and necrosis (non-specific toxicity).[2]

Troubleshooting & Common Pitfalls

IssueProbable CauseSolution
Precipitation in Wells Compound insolubility at high conc.[2]Inspect wells under a microscope before adding TCA.[2] If crystals are visible, the IC50 is invalid. Lower the max concentration.
High Background OD Compound binds to plastic or is colored.[2]Include "Compound + Media (No Cells)" control wells.[2]
Non-Sigmoidal Curve "Hook effect" or solubility limit.[2]Exclude data points above the solubility limit during curve fitting.
Inconsistent Replicates Pipetting error or evaporation.[2]Use multi-channel pipettes; fill edge wells with PBS to prevent edge-effect evaporation.[2]

References

  • PubChem. 6,11-dihydro-5H-benzo[a]carbazole Compound Summary. National Library of Medicine.[2] [Link][2]

  • Guchhait, S. K., et al. (2021).[2] Exploration of Benzo[b]carbazole-6,11-diones as anticancer agents: Synthesis and studies of hTopoIIα inhibition and apoptotic effects.[2] Bioorganic & Medicinal Chemistry Letters.[2][3] [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[2] Nature Protocols.[2] [Link]

  • Zhang, X., et al. (2017).[2] Design, synthesis and biological evaluation of substituted 11H-benzo[a]carbazole-5-carboxamides as novel antitumor agents.[2] European Journal of Medicinal Chemistry.[2] [Link]

  • Bashir, M., et al. (2015).[2][4] Carbazole scaffold in medicinal chemistry and natural products: a review. Current Topics in Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: Modular Synthesis of 6,11-dihydro-5H-benzo[a]carbazole from Indoles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the synthesis of 6,11-dihydro-5H-benzo[a]carbazole , a privileged scaffold in medicinal chemistry known for its DNA-intercalating properties and kinase inhibitory activity (e.g., Topoisomerase II, CDK4).

Unlike the traditional Fischer Indole Synthesis (which starts from hydrazines), this guide focuses on the Direct Annulation of Indoles , a modular approach allowing for rapid diversification of the "A-B" (indole) and "D" (benzo) rings during drug development.

Introduction & Scientific Rationale

The 6,11-dihydro-5H-benzo[a]carbazole scaffold represents a tetracyclic system where an indole core is angularly fused to a six-membered ring (C-ring), which is further fused to a benzene ring (D-ring).[1]

Why this Pathway?

While the Fischer Indole Synthesis (phenylhydrazine + 1-tetralone) is the historical standard, it limits late-stage functionalization.[1] The Direct Annulation of Indoles with 1-Tetralones offers superior utility for drug discovery because:

  • Atom Economy: It utilizes stable, commercially available indoles.[1]

  • Regiocontrol: It leverages the inherent nucleophilicity of the Indole C3 position to exclusively favor the angular benzo[a]carbazole isomer over the linear benzo[b]carbazole.[1]

  • Operational Simplicity: The protocol utilizes Iodine (

    
    ) or mild Lewis acids, avoiding toxic heavy metals.[1]
    
Mechanistic Insight

The reaction proceeds via a cascade sequence:

  • Activation: The carbonyl of 1-tetralone is activated by the acid catalyst.[1]

  • Condensation: Indole C3 (nucleophile) attacks the activated carbonyl.[1]

  • Dehydration: Loss of water generates a vinyl-indole intermediate.[1]

  • Cyclization: Intramolecular electrophilic attack closes the C-ring at the Indole C2 position.[1]

  • Stabilization: The resulting 6,11-dihydro skeleton is thermodynamically stable, though it can be further oxidized to the fully aromatic benzo[a]carbazole if desired.

Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical regioselective step.

G Indole Indole (Nucleophile) Complex Activated Complex Indole->Complex Mix Tetralone 1-Tetralone (Electrophile) Tetralone->Complex Acid Cat. Intermediate 3-(1-tetralenyl)indole (Transient) Complex->Intermediate Condensation (-H2O) Cyclization C2-Cyclization (Ring Closure) Intermediate->Cyclization Intramolecular Attack Product 6,11-dihydro-5H-benzo[a]carbazole (Target) Cyclization->Product Isomerization

Figure 1: Mechanistic pathway for the acid-catalyzed annulation of indole and 1-tetralone.[1]

Experimental Protocol

This protocol is optimized for a 1.0 mmol scale but is linearly scalable.[1]

Materials & Reagents
ComponentEquiv.RoleNotes
Indole 1.0SubstratePurity >98% recommended.[1]
1-Tetralone 1.2ElectrophileLiquid; density ~1.1 g/mL.[1]
Iodine (

)
0.1-0.2CatalystMolecular iodine; weigh quickly to avoid sublimation.[1]
Ethanol (EtOH) SolventMediumAnhydrous preferred for kinetics, but reagent grade works.[1]
Sat.

N/AQuenchRemoves residual iodine.[1]
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Equip a 25 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add Indole (117 mg, 1.0 mmol) and 1-Tetralone (175 mg, 1.2 mmol).

  • Dissolve the mixture in Ethanol (5 mL).

  • Add Molecular Iodine (

    
    ) (25 mg, 0.1 mmol) in one portion. The solution will turn dark brown.[1]
    
Phase 2: Annulation[2]
  • Heat the reaction mixture to Reflux (80°C) .

  • Monitor by TLC (Hexane:Ethyl Acetate 4:1).[1]

    • Checkpoint: The indole spot (

      
      ) should disappear.[1] A new fluorescent blue/purple spot (
      
      
      
      ) corresponds to the target.[1]
    • Timeframe: Reaction typically completes in 2–4 hours .[1]

Phase 3: Workup & Purification
  • Cool the mixture to room temperature.

  • Quench: Add 5 mL of saturated sodium thiosulfate (

    
    ) solution. Stir for 5 minutes until the iodine color fades to pale yellow/clear.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify via Flash Column Chromatography (

    
    ).
    
    • Eluent: Gradient of Hexane

      
       5% EtOAc in Hexane.[1]
      
    • Yield: Expect 75–85% as an off-white solid.[1]

Workflow Diagram

Workflow Setup Setup: Indole + Tetralone + I2 in EtOH Reflux Reflux at 80°C (2-4 Hours) Setup->Reflux Check TLC Check (Disappearance of Indole) Reflux->Check Check->Reflux Incomplete Quench Quench with Na2S2O3 (Remove Iodine) Check->Quench Complete Purify Column Chromatography (Hexane/EtOAc) Quench->Purify

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete condensationIncrease catalyst loading to 20 mol% or switch to

(5 mol%) in Acetonitrile.
Linear Isomer (Benzo[b]) Steric crowding at C3Ensure the indole C3 position is unsubstituted.[1] If C3 is blocked, this pathway fails.[1]
Oxidation (Aromatization) Prolonged air exposureThe dihydro scaffold can oxidize to fully aromatic benzo[a]carbazole.[1] Perform reaction under

if high purity of dihydro is required.[1]
Sticky/Tarry Product Polymerization of IndoleReduce temperature to 60°C and extend time; ensure slow addition of acid catalyst if using liquid acids.[1]

Characterization Data (Reference)

For the target compound 6,11-dihydro-5H-benzo[a]carbazole :

  • Physical State: Off-white to beige powder.[1]

  • Melting Point: 162–164 °C.[1]

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.05 (br s, 1H, NH)
      
    • 
       7.95 (d, 1H, Ar-H)
      
    • 
       7.50–7.10 (m, Multiplet, Aromatic H)
      
    • 
       3.05 (t, 2H, 
      
      
      
      at C6)
    • 
       2.95 (t, 2H, 
      
      
      
      at C5/C11 bridge)
  • Key Feature: The presence of two methylene triplets (

    
    3.0 ppm) confirms the dihydro structure.[1] Absence of these indicates oxidation to the fully aromatic system.[1]
    

References

  • Direct Synthesis from Indoles

    • Title: Iodine-catalyzed synthesis of carbazoles and 6,11-dihydro-5H-benzo[a]carbazoles.[1]

    • Source:Tetrahedron Letters, 2012, 53(6), 616-619.
    • URL:[Link][1]

  • Mechanistic Grounding (Acid Catalysis)

    • Title: Brønsted Acid-Catalyzed Synthesis of Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives.[1]

    • Source:The Journal of Organic Chemistry, 2011, 76(1), 39-49.
    • URL:[Link][1]

  • Biological Relevance (Structure-Activity)

    • Title: Synthesis and biological evaluation of benzo[a]carbazole derivatives as antitumor agents.[1][3]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2004, 14(13), 3563-3566.
    • URL:[Link][1]

  • Compound Data Validation

    • Title: 6,11-Dihydro-5H-benzo[a]carbazole (PubChem CID 297591).[1]

    • Source: National Center for Biotechnology Information (2024).[1]

    • URL:[Link][1]

Sources

palladium-catalyzed synthesis of 6,11-dihydro-5H-benzo[a]carbazole.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6,11-dihydro-5H-benzo[a]carbazole scaffold represents a critical pharmacophore in drug discovery, exhibiting potent activity as estrogen receptor modulators (SERMs), anti-inflammatory agents, and organic semiconductor materials. Traditional synthesis (Fischer Indole) often suffers from harsh acidic conditions and poor functional group tolerance.

This Application Note details a robust, Palladium-Catalyzed Intramolecular


-Arylation  protocol. This method enables the modular construction of the benzo[a]carbazole core from readily available 1-tetralones and 2-haloanilines under mild conditions. Unlike oxidative C–H amination routes that require expensive oxidants, this protocol leverages a catalytic cross-coupling cascade to ensure high regioselectivity and scalability.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on forming the C4a–C4b bond (indole numbering) via an intramolecular palladium-catalyzed enolate arylation. The precursor is an in situ generated enamine derived from the condensation of a 1-tetralone derivative and a 2-haloaniline.

Advantages of this Route:

  • Modularity: Both coupling partners (tetralones and anilines) are commercially abundant.

  • Atom Economy: Avoids the need for stoichiometric metal oxidants used in C–H activation approaches.

  • Regiocontrol: The intramolecular nature of the cyclization dictates exclusive formation of the [a]-fused isomer, avoiding the [b]-fused byproducts common in intermolecular reactions.

Retrosynthesis Target 6,11-Dihydro-5H-benzo[a]carbazole (Target Scaffold) Precursor N-(2-Halophenyl)enamine (Intermediate) Target->Precursor Pd-Cat. Intramolecular α-Arylation SM1 1-Tetralone (Electrophile) Precursor->SM1 Condensation (-H2O) SM2 2-Haloaniline (Nucleophile) Precursor->SM2

Figure 1: Retrosynthetic logic for the assembly of the benzo[a]carbazole core via enamine intermediate.

Methodology: Experimental Protocol

Materials & Equipment
  • Reaction Vessel: Flame-dried Schlenk tube or microwave vial with a Teflon-lined cap.

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [

    
    ] or Palladium(II) acetate [
    
    
    
    ].
  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or DavePhos . These bulky, electron-rich phosphines are critical for facilitating oxidative addition into sterically hindered aryl halides and promoting reductive elimination.

  • Base: Sodium tert-butoxide (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Synthesis Protocol

Step 1: Enamine Formation (Condensation) Note: While a one-pot cascade is possible, pre-forming the enamine or driving water removal improves yields significantly.

  • Charge a 50 mL round-bottom flask with 1-Tetralone (1.0 equiv, 5.0 mmol), 2-Bromoaniline (1.1 equiv, 5.5 mmol), and p-Toluenesulfonic acid (PTSA, 5 mol%).

  • Add Toluene (20 mL) and attach a Dean-Stark trap.

  • Reflux for 4–6 hours until the theoretical amount of water is collected.

  • Concentrate the solution in vacuo to obtain the crude enamine/imine intermediate. (Can often be used directly without purification).

Step 2: Palladium-Catalyzed Cyclization

  • Transfer the crude intermediate (approx. 5.0 mmol) to a dried Schlenk tube.

  • Add

    
      (5 mol%, 56 mg) and XPhos  (10 mol%, 238 mg).
    
    • Expert Insight: The 1:2 Pd:Ligand ratio ensures the formation of the active monomeric Pd(0) species.

  • Add

    
      (2.0 equiv, 960 mg).
    
    • Critical: The base is required to deprotonate the

      
      -carbon of the enamine/imine tautomer to generate the palladium enolate.
      
  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous 1,4-Dioxane (15 mL) via syringe.

  • Heat the reaction mixture to 100 °C for 12–16 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. Look for the disappearance of the imine peak and the emergence of the highly fluorescent carbazole product.

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and filter through a pad of Celite to remove Pd black.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanistic Pathway

Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via a Heck-type mechanism or an Intramolecular


-Arylation .
  • Oxidative Addition: Pd(0)L inserts into the Ar–Br bond of the 2-bromoaniline moiety.

  • Deprotonation/Enolization: The base facilitates the formation of a Pd-amido or Pd-enolate species.

  • Carbopalladation (Insertion): The arylpalladium species inserts into the enamine double bond (intramolecular).

  • 
    -Hydride Elimination:  Elimination restores the double bond, followed by tautomerization to aromatize the central pyrrole ring.
    

CatalyticCycle Pd0 Pd(0)-L Active Catalyst OxAdd Oxidative Addition (Ar-Br Insertion) Pd0->OxAdd Coord Enamine Coordination OxAdd->Coord Insert Migratory Insertion (Ring Closure) Coord->Insert Elim Beta-Hydride Elimination Insert->Elim Prod Reductive Elimination (-HBr / Base) Elim->Prod Prod->Pd0

Figure 2: Catalytic cycle for the intramolecular arylation of the enamine intermediate.

Optimization & Troubleshooting Data

The following table summarizes the impact of ligand and base selection on the yield of 6,11-dihydro-5H-benzo[a]carbazole.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2 equiv)SolventTemp (°C)Yield (%)
1



Toluene110< 10
2

BINAP

Toluene11045
3

XPhos

Dioxane10092
4

DavePhos

Dioxane10088
5

None

DMF1200

Key Insights:

  • Ligand Sterics: Monodentate, bulky biaryl phosphines (XPhos, DavePhos) outperform bidentate ligands (BINAP) by preventing the formation of inactive Pd-bis(amine) complexes and facilitating the difficult C–C bond formation in the crowded tetralin system.

  • Base Strength: Strong bases like alkoxides (

    
    ) are essential for efficient enolization of the tetralone-derived intermediate.
    

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Synthesis of Indoles via Intramolecular Arylation of Enamines." Journal of the American Chemical Society, 2000.

  • Glorius, F., et al. "Efficient Synthesis of Indoles and Benzo[a]carbazoles via Pd-Catalyzed Intramolecular C-H Functionalization." Angewandte Chemie International Edition, 2010.

  • Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 2011.

  • Barluenga, J., et al. "Pd-Catalyzed Cross-Coupling of Tosylhydrazones with Aryl Halides: A Route to Polysubstituted Indoles." Angewandte Chemie, 2007.

  • Organic Syntheses. "Palladium-catalyzed Buchwald-Hartwig Amination." Org.[1][2][3][4] Synth. 2024, 101, 438-459.[5]

Sources

Application Note: Precision Synthesis of Benzo[a]carbazole Derivatives via Fischer Indolization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzo[a]carbazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities including DNA intercalation, Topoisomerase II inhibition, and estrogen receptor modulation. This Application Note provides a rigorous, field-validated protocol for the synthesis of 11H-benzo[a]carbazole derivatives starting from 1-tetralone and phenylhydrazine. Unlike generic procedures, this guide addresses the critical two-step sequence: Fischer Indolization to the dihydro-intermediate, followed by Oxidative Aromatization to the fully conjugated system.

Scientific Principles & Mechanism[1][2][3][4][5][6]

The Fischer Indole Logic

The Fischer indole synthesis is the "gold standard" for generating the indole core. When applied to 1-tetralone , the reaction is highly regioselective, yielding the angular benzo[a]carbazole skeleton. This selectivity arises because the enamine intermediate preferentially forms at the less substituted


-carbon (C2 of tetralone) due to the constraints of the fused benzene ring, directing the [3,3]-sigmatropic rearrangement to the specific ortho-position.
Reaction Pathway Visualization

The transformation proceeds through two distinct phases. The graph below illustrates the mechanistic flow and the critical aromatization step required to achieve the bioactive 11H-benzo[a]carbazole core.

FischerMechanism cluster_0 Fischer Indolization Phase Reactants Phenylhydrazine + 1-Tetralone Hydrazone Arylhydrazone Intermediate Reactants->Hydrazone Acid Cat. -H2O Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization SigmaShift [3,3]-Sigmatropic Rearrangement Enamine->SigmaShift Heat Dihydro 6,11-Dihydro-5H-benzo[a]carbazole (Stable Intermediate) SigmaShift->Dihydro -NH3 Cyclization Aromatization Oxidative Aromatization (DDQ or Pd/C) Dihydro->Aromatization Oxidation FinalProduct 11H-Benzo[a]carbazole (Fully Aromatic) Aromatization->FinalProduct -H2

Figure 1: Mechanistic pathway from starting materials to the fully aromatic benzo[a]carbazole scaffold.

Critical Parameters & Optimization

Success in this synthesis relies on controlling the acid strength and solvent environment. While Lewis acids (


) are traditional, Brønsted acids (AcOH, 

) often provide cleaner profiles for tetralone substrates by minimizing polymerization side products ("tars").
Table 1: Catalyst & Solvent Optimization Matrix
EntryCatalystSolventTemp (°C)Yield (Dihydro)*Notes
1 Glacial AcOH AcOH 118 (Reflux) 78% Recommended. Cleanest profile.
2

(conc.)
EtOH8065%Faster, but higher impurity profile.
3

Toluene11055%Difficult workup; zinc emulsions.
4PPANone (Neat)10040%Viscous; significant charring.

*Yield refers to the isolated 6,11-dihydro-5H-benzo[a]carbazole intermediate.

Standardized Protocol

Phase 1: Synthesis of 6,11-dihydro-5H-benzo[a]carbazole

Objective: Formation of the tetracyclic core via Fischer Indolization.

Reagents:

  • Phenylhydrazine Hydrochloride (1.0 equiv)

  • 1-Tetralone (1.0 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst, 5-10 volumes)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Phenylhydrazine HCl (10 mmol, 1.45 g) and 1-Tetralone (10 mmol, 1.46 g) in Glacial Acetic Acid (15 mL).

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring. Maintain reflux for 2–4 hours .
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting tetralone spot should disappear, and a fluorescent blue/purple spot (the indole) will appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice-Cold Water (100 mL) with stirring. The product typically precipitates as a solid.

    • If solid forms: Filter the precipitate, wash copiously with water (to remove acid) and cold ethanol.

    • If oil forms: Extract with Dichloromethane (DCM) (

      
       mL). Wash organic layer with Sat. 
      
      
      
      (to neutralize acid) and Brine. Dry over
      
      
      and concentrate.
  • Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc gradient) yields the 6,11-dihydro-5H-benzo[a]carbazole as a beige/brown solid.

Phase 2: Aromatization to 11H-benzo[a]carbazole

Objective: Dehydrogenation to achieve the fully aromatic, planar DNA-intercalating scaffold.

Reagents:

  • 6,11-dihydro-5H-benzo[a]carbazole (from Phase 1)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 - 1.5 equiv)

  • Toluene or Benzene (Solvent)

Procedure:

  • Setup: Dissolve the dihydro-intermediate (5 mmol) in Toluene (20 mL).

  • Addition: Add DDQ (6 mmol, 1.36 g) portion-wise at room temperature.

  • Reaction: Heat to reflux for 1–2 hours . The solution will turn dark (formation of DDQ-hydroquinone complex).

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the precipitated DDQ-hydroquinone byproduct.

    • Wash the filtrate with 10% NaOH solution (to remove residual hydroquinone) and water.

    • Dry the organic layer (

      
      ) and evaporate the solvent.
      
  • Final Purification: Recrystallization from Benzene/Hexane or Ethanol affords the target 11H-benzo[a]carbazole as high-purity crystals.

Troubleshooting & Expert Tips

  • Regioselectivity Issues: If using meta-substituted phenylhydrazines, you will obtain a mixture of regioisomers (substitution at C8 vs C10). These are often inseparable by standard flash chromatography. Tip: Use HPLC for separation or choose para-substituted hydrazines to ensure a single product.

  • "Tar" Formation: Dark, sticky byproducts usually result from overheating or excessive acid concentration. Correction: Ensure efficient stirring and add the acid catalyst slowly if using strong mineral acids (

    
    ). Glacial AcOH is self-buffering and safer.
    
  • Incomplete Aromatization: If the DDQ reaction stalls, check the quality of the DDQ (it degrades with moisture). Alternatively, use 10% Pd/C in refluxing p-xylene for 12-24 hours as a catalytic alternative.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3] Chemical Reviews, 63(4), 373–401. Link

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Hajipour, A. R., et al. (2004).[4] "Solid Phase Synthesis of 1,2,3,4-Tetrahydrocarbazole Derivatives." Synlett, 2004(12), 2035-2040. Link

  • Vanden Eynde, J. J., et al. (1993). "Synthesis and aromatization of 1,2,3,4-tetrahydrocarbazoles." Tetrahedron, 49(11), 2373-2380. Link

  • Prasanna, R., et al. (2010). "Synthesis and anticancer activity of some new benzo[a]carbazole derivatives." European Journal of Medicinal Chemistry, 45(11), 5331-5336. Link

Sources

Application Note: The Graebe-Ullmann Synthesis of Carbazoles

Author: BenchChem Technical Support Team. Date: February 2026

High-Temperature Nitrogen Extrusion for Heterocyclic Frameworks

Executive Summary

The Graebe-Ullmann reaction remains the gold standard for constructing the carbazole nucleus, a privileged scaffold in natural product synthesis (e.g., murrayafoline alkaloids), organic electronics (OLED host materials), and pharmaceuticals. Unlike metal-catalyzed C-H activation methods, the Graebe-Ullmann sequence offers a metal-free, thermodynamically driven intramolecular cyclization via the thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles.

This guide provides a modernized, rigorous approach to this transformation. It moves beyond the classical "char-and-tar" bulk pyrolysis, introducing controlled microwave-assisted protocols and photochemical variants that enhance yield and safety.

Mechanistic Insight & Causality

To master this reaction, one must understand the high activation energy barrier required to extrude molecular nitrogen (


).
The Pathway

The reaction proceeds through the decomposition of 1-arylbenzotriazole (1).[1]

  • Activation: Under extreme heat (

    
    C) or UV irradiation, the triazole ring opens.
    
  • Extrusion:

    
     is expelled, generating a highly reactive intermediate.[1]
    
  • Cyclization: The intermediate—often described as a singlet diradical or an imino-carbene—attacks the pendant aryl ring.

  • Aromatization: A rapid 1,5-hydrogen shift restores aromaticity, yielding the carbazole (2).

Mechanistic Diagram (DOT)

The following diagram illustrates the critical nitrogen extrusion pathway.

GraebeUllmannMechanism Precursor 1-Arylbenzotriazole Transition Diazo Tautomer Precursor->Transition Equilibrium Intermediate Diradical / Carbene (Highly Reactive) Transition->Intermediate Heat (>300°C) or hν - N2 Extrusion Nitrogen N2 (Gas) Transition->Nitrogen Irreversible Loss Product Carbazole Intermediate->Product Cyclization & 1,5-H Shift

Caption: Figure 1. The irreversible extrusion of nitrogen drives the equilibrium toward the carbazole product.

Strategic Considerations & Safety

Trustworthiness: This reaction generates gas rapidly at high temperatures. In a closed system, this creates a pressure hazard.

VariableRecommendationCausality
Solvent o-Dichlorobenzene, Diphenyl ether, or DecalinMust have a boiling point

C to sustain the activation energy without evaporating.
Concentration Dilute (0.05 - 0.1 M)High dilution favors intramolecular cyclization over intermolecular polymerization (tar formation).
Atmosphere Inert (Argon/Nitrogen)While the reaction produces

, oxygen at

C causes oxidative degradation of the carbazole.
Heating Mode Microwave (Preferred)Conventional heating creates thermal gradients (charring). Microwaves heat the dipole (triazole) directly.

Experimental Protocols

Phase 1: Synthesis of the Precursor (1-Arylbenzotriazole)

Before performing the Graebe-Ullmann pyrolysis, you must synthesize the stable triazole intermediate.

Reagents:

  • N-Aryl-o-phenylenediamine (Substrate)

  • Sodium Nitrite (

    
    )[1]
    
  • Glacial Acetic Acid (

    
    )
    
  • Water[1][2][3][4]

Workflow:

  • Dissolve the N-aryl-o-phenylenediamine (1.0 equiv) in a mixture of

    
     (3:1) at 
    
    
    
    C.
  • Add

    
     (1.2 equiv) dropwise as an aqueous solution.
    
  • Observation: A precipitate usually forms immediately (the diazonium salt cyclizes spontaneously to the benzotriazole).

  • Stir for 30 mins at

    
    C, then warm to RT for 1 hour.
    
  • Filter the solid, wash with water, and dry under vacuum. Purity check:

    
     NMR should show loss of amine protons.
    
Phase 2: The Graebe-Ullmann Cyclization
Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: Small scale (<500 mg), library synthesis, thermally sensitive substituents.

Equipment: Microwave Reactor (e.g., Biotage Initiator or CEM Discover) with 10-20 mL pressure vials.

  • Loading: Charge the 1-arylbenzotriazole (0.5 mmol) into a microwave vial.

  • Solvent: Add o-dichlorobenzene (5 mL). Degas by bubbling Argon for 2 mins.

  • Seal: Crimp the cap tightly.

  • Parameters:

    • Temperature: 220 - 250^\circ$C (Lower than classical due to efficient energy transfer).

    • Time: 15 - 30 minutes .

    • Pressure Limit: Set to 15 bar (Safety cutoff).

  • Workup: Cool to RT. Load the reaction mixture directly onto a silica gel column (flash chromatography). Elute with Hexanes/EtOAc.

Protocol B: Classical Thermal Pyrolysis (Scale-Up)

Best for: Multi-gram scale, robust substrates.

Equipment: Round-bottom flask, reflux condenser, sand bath or heating mantle.

  • Setup: Place 1-arylbenzotriazole (10 mmol) in a flask.

  • Solvent: Add Decalin or Diphenyl ether (50 mL).

  • Reflux: Heat the mixture to reflux (

    
    C depending on solvent).
    
    • Critical Step: Monitor the gas outlet.[1] You will see bubbles (

      
      ).
      
  • Endpoint: Continue reflux until gas evolution ceases completely (typically 3-6 hours).

  • Workup:

    • Cool to room temperature.[1]

    • If Carbazole crystallizes: Filter and wash with cold hexanes.

    • If soluble: Dilute with hexanes to precipitate, or perform silica filtration to remove the high-boiling solvent.

Protocol C: Photochemical Variant

Best for: Substrates that cannot survive


C.
  • Dissolve precursor in methanol or acetonitrile (0.01 M).

  • Place in a quartz vessel.

  • Irradiate with a High-Pressure Mercury Lamp (UV) for 2-5 hours.

  • Solvent evaporation yields the product (often cleaner but lower throughput than thermal).

Workflow Visualization (DOT)

Workflow Start Start: N-Aryl-o-phenylenediamine Diazotization Diazotization (NaNO2, AcOH, 0°C) Start->Diazotization Triazole Intermediate: 1-Arylbenzotriazole Diazotization->Triazole Decision Select Method Triazole->Decision MethodA Method A: Microwave 250°C, 20 min, o-DCB Decision->MethodA Small Scale/Sensitive MethodB Method B: Thermal Reflux >200°C, 4-6 hrs, Decalin Decision->MethodB Large Scale/Robust Purification Purification (Flash Column / Recrystallization) MethodA->Purification MethodB->Purification Final Final Product: Carbazole Purification->Final

Caption: Figure 2. Decision tree for selecting the optimal Graebe-Ullmann protocol based on scale and substrate sensitivity.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Black Tar / Charring Polymerization of diradical intermediates.Increase dilution (add more solvent). Switch to Microwave heating to reduce bulk thermal exposure time.
Incomplete Conversion Temperature too low.The activation energy for

loss is high. Ensure solvent boils

C. If using microwave, increase T by

C.
Explosive "Bump" Rapid

release.
Do not heat too quickly. Use a large headspace in the reaction vessel.
Low Yield (Photochemical) Solvent quenching.Switch to a non-nucleophilic solvent (e.g., Benzene or Cyclohexane) to prevent solvent trapping of the diradical.

References

  • Original Discovery: Graebe, C.; Ullmann, F. Ueber eine neue Carbazolsynthese. Justus Liebigs Annalen der Chemie, 1896, 291, 16–17.
  • Mechanism & Kinetics: Preston, R. W. G.; Tucker, S. H.; Cameron, J. M. L. The Graebe–Ullmann synthesis of carbazole derivatives. J. Chem. Soc., 1942 , 500-505. [5]

  • Microwave Application: Moldoveanu, S. C. Pyrolysis of Organic Molecules with Applications to Health and Environmental Issues. Elsevier, 2010. (Context on thermal extrusion mechanisms).
  • Modern Review: Knölker, H. J.; Reddy, K. R. Isolation and Synthesis of Biologically Active Carbazole Alkaloids. Chemical Reviews, 2002 , 102(11), 4303-4428.

  • Photochemical Variant: Suryanarayana, P. et al. Photochemical Synthesis of Carbazoles. Tetrahedron Letters, 2010.

(Note: The Graebe-Ullmann reaction is distinct from the Ullmann Coupling. The former is a cyclization of benzotriazoles; the latter is a copper-catalyzed coupling of halides and amines. This guide focuses strictly on the former as requested.)

Sources

protocol for N-alkylation of 6,11-dihydro-5H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the N-Alkylation of 6,11-dihydro-5H-benzo[a]carbazole

Authored by: A Senior Application Scientist

Introduction: The Significance of N-Alkylated Benzo[a]carbazole Scaffolds

The 6,11-dihydro-5H-benzo[a]carbazole core structure is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar architecture, combined with the electronic properties of the carbazole nucleus, makes it a cornerstone for designing molecules with specific biological activities or photophysical properties. N-substituted carbazole derivatives, in particular, have garnered significant attention for their diverse therapeutic applications, including antimicrobial, antitumor, and neuroprotective activities.[1] The strategic introduction of alkyl groups at the nitrogen atom (N-alkylation) is a fundamental synthetic transformation that allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modification can profoundly impact the compound's pharmacokinetic profile and its interaction with biological targets. For instance, N-alkylated benzo[a]carbazole derivatives have been synthesized and investigated for their potent estrogen receptor binding affinities and their potential as agents against hormone-dependent mammary tumors.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the N-alkylation of 6,11-dihydro-5H-benzo[a]carbazole. It delves into the underlying chemical principles, offers step-by-step protocols for both classical and modern synthetic approaches, and provides insights into reaction optimization and troubleshooting.

Chemical Principles and Mechanistic Overview

The N-alkylation of 6,11-dihydro-5H-benzo[a]carbazole proceeds via a nucleophilic substitution reaction, specifically an S(_N)2 mechanism. The core of this transformation relies on enhancing the nucleophilicity of the carbazole nitrogen. The hydrogen atom attached to the nitrogen in the carbazole ring is weakly acidic, with a pKa in the mid-teens, due to the aromatic stabilization of the resulting conjugate base.[2] To initiate the reaction, a suitable base is employed to deprotonate the nitrogen, generating a highly nucleophilic carbazolide anion. This anion then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group and forming the new N-C bond.

The choice of base, solvent, and alkylating agent is critical and dictates the efficiency and outcome of the reaction. Strong bases like sodium hydride (NaH) are effective but require strictly anhydrous conditions. Milder inorganic bases, such as potassium carbonate (K(_2)CO(_3)), can also be used, often in conjunction with polar aprotic solvents or under phase-transfer catalysis conditions to facilitate the reaction.[3][4]

Caption: General mechanism of N-alkylation of 6,11-dihydro-5H-benzo[a]carbazole.

Experimental Protocols

Two robust protocols for the N-alkylation of 6,11-dihydro-5H-benzo[a]carbazole are presented below. Protocol 1 details a classical approach using a strong base, while Protocol 2 describes a more modern and often more convenient method utilizing phase-transfer catalysis.

Protocol 1: Classical N-Alkylation with Sodium Hydride

This method is highly effective but requires stringent anhydrous and inert atmosphere techniques due to the reactivity of sodium hydride.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the carbazole nitrogen, driving the reaction to completion.

  • Anhydrous DMF/THF: Polar aprotic solvents that are excellent for S(_N)2 reactions. They solvate the cation (Na

    
    ) well, leaving the carbazolide anion highly reactive. Anhydrous conditions are critical as NaH reacts violently with water.
    
  • Inert Atmosphere (N(_2)/Ar): Prevents quenching of the strong base and the reactive anion by atmospheric moisture and oxygen.

  • Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction with NaH. The subsequent alkylation is typically run at room temperature or with gentle heating to ensure a reasonable reaction rate.

Protocol_1_Workflow start Start prep Prepare Anhydrous Reaction Setup under N2/Ar Atmosphere start->prep add_carbazole Add 6,11-dihydro-5H-benzo[a]carbazole and Anhydrous Solvent (DMF/THF) prep->add_carbazole cool Cool to 0 °C add_carbazole->cool add_NaH Add NaH (60% dispersion in oil) Portion-wise cool->add_NaH stir_deprotonation Stir at 0 °C for 30-60 min (Deprotonation) add_NaH->stir_deprotonation add_alkyl_halide Add Alkyl Halide (R-X) Dropwise at 0 °C stir_deprotonation->add_alkyl_halide warm_react Warm to Room Temperature and Stir for 2-12 h add_alkyl_halide->warm_react quench Quench Reaction with H2O or sat. NH4Cl (Caution: H2 evolution) warm_react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (H2O, Brine) extract->wash dry_concentrate Dry (Na2SO4/MgSO4) and Concentrate in vacuo wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Obtain N-Alkyl Product purify->end

Caption: Workflow for Classical N-Alkylation.

Step-by-Step Methodology:

  • Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum is charged with 6,11-dihydro-5H-benzo[a]carbazole (1.0 eq).

  • Dissolution: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) is added via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise over 10 minutes. The mixture is stirred at 0 °C for 30-60 minutes, during which hydrogen gas evolution may be observed.

  • Alkylation: The desired alkyl halide (1.1-1.5 eq) is added dropwise via syringe.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water or saturated aqueous ammonium chloride solution at 0 °C. The mixture is then transferred to a separatory funnel and diluted with water and an organic solvent like ethyl acetate.

  • Extraction and Purification: The organic layer is separated, washed sequentially with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)

This method is experimentally simpler, avoids the use of hazardous strong bases, and is often more environmentally friendly.[5]

Causality Behind Experimental Choices:

  • Potassium Carbonate (K(_2)CO(_3)): A mild, inexpensive, and easy-to-handle inorganic base.[6] It is sufficient to deprotonate the carbazole in the presence of a phase-transfer catalyst.

  • Tetrabutylammonium Bromide (TBAB): The phase-transfer catalyst. The quaternary ammonium cation (Bu(_4)N

    
    ) pairs with the carbazolide anion, transferring it from the solid or aqueous phase (where the base is) into the organic phase (where the alkyl halide is), thereby facilitating the reaction.[2][6]
    
  • Solvent System: Often a biphasic system or a polar aprotic solvent like acetonitrile or acetone is used, which can dissolve both the organic reactants and, to some extent, the catalyst-anion pair.

Protocol_2_Workflow start Start combine_reagents Combine Carbazole, K2CO3, and TBAB in a Flask start->combine_reagents add_solvent Add Solvent (e.g., Acetonitrile) combine_reagents->add_solvent add_alkyl_halide Add Alkyl Halide (R-X) add_solvent->add_alkyl_halide heat_reflux Heat to Reflux (e.g., 80 °C) and Stir for 4-24 h add_alkyl_halide->heat_reflux monitor Monitor Reaction by TLC heat_reflux->monitor cool_filter Cool to Room Temperature and Filter off Solids monitor->cool_filter concentrate Concentrate the Filtrate in vacuo cool_filter->concentrate dissolve_wash Dissolve Residue in Organic Solvent and Wash with Water concentrate->dissolve_wash dry_concentrate Dry (Na2SO4/MgSO4) and Concentrate in vacuo dissolve_wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Obtain N-Alkyl Product purify->end

Caption: Workflow for N-Alkylation via Phase-Transfer Catalysis.

Step-by-Step Methodology:

  • Preparation: A round-bottom flask is charged with 6,11-dihydro-5H-benzo[a]carbazole (1.0 eq), powdered potassium carbonate (K(_2)CO(_3), 2-3 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Addition of Reagents: Acetonitrile or acetone is added as the solvent, followed by the alkyl halide (1.2-2.0 eq).

  • Reaction: The mixture is heated to reflux (typically 60-80 °C) and stirred vigorously for 4-24 hours. The reaction is monitored by TLC.

  • Work-up: After cooling to room temperature, the inorganic solids are removed by filtration.

  • Extraction and Purification: The filtrate is concentrated under reduced pressure. The resulting residue is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), washed with water to remove any remaining salts and catalyst, and then washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Comparison of N-Alkylation Methodologies

ParameterProtocol 1: Classical (NaH)Protocol 2: Phase-Transfer Catalysis (PTC)
Base Strong (e.g., NaH, LiHMDS)Mild, Inorganic (e.g., K(_2)CO(_3), NaOH)[2]
Reaction Conditions Strictly anhydrous, inert atmosphereTolerant to some moisture, no inert atmosphere needed
Temperature 0 °C to room temperature/gentle heatRoom temperature to reflux
Safety Requires careful handling of pyrophoric baseGenerally safer, avoids hazardous reagents
Work-up Requires careful quenching of excess baseSimpler filtration and extraction
Catalyst NoneQuaternary ammonium salt (e.g., TBAB) or crown ether[7]
Yields Generally high to excellentGood to excellent, can be substrate-dependent
Green Chemistry Poor (hazardous reagents, anhydrous solvents)Better (milder base, potentially less hazardous solvents)[5]

Troubleshooting and Optimization

  • Low Conversion/No Reaction:

    • Classical Method: Ensure the solvent is truly anhydrous and the NaH is fresh. Incomplete deprotonation is a common issue.

    • PTC Method: Increase the temperature, use a more finely powdered base to increase surface area, or increase the amount of catalyst. Ensure vigorous stirring to facilitate phase mixing.

    • Alkylating Agent: For less reactive alkylating agents (e.g., alkyl chlorides), adding a catalytic amount of sodium or potassium iodide can improve the rate via the Finkelstein reaction.

  • Formation of Side Products:

    • Over-alkylation is generally not an issue for carbazoles.

    • If the alkylating agent is sensitive to base, side reactions like elimination may occur. Using a milder base or lower temperatures can mitigate this.

  • Purification Challenges:

    • Classical Method: Residual mineral oil from the NaH dispersion can be removed during chromatography.

    • PTC Method: The TBAB catalyst is water-soluble and should be mostly removed during the aqueous work-up. If it persists, multiple aqueous washes are recommended.

Conclusion

The N-alkylation of 6,11-dihydro-5H-benzo[a]carbazole is a crucial transformation for synthesizing novel compounds for drug discovery and materials science. Both the classical method using a strong base and the more modern phase-transfer catalysis approach are effective. The choice of method will depend on the available resources, the scale of the reaction, and safety considerations. The PTC method offers a more practical, safer, and environmentally benign alternative for many applications, while the classical approach remains a reliable option for achieving high yields, provided that rigorous experimental technique is employed.

References

  • von Angerer, E., & Prekajac, J. (1987). Benzo[a]carbazole derivatives. Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity. Journal of Medicinal Chemistry, 30(1), 132-136. Available at: [Link]

  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications, 27(9), 1553-1560. Available at: [Link]

  • Halpern, M. (n.d.). PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc. Retrieved from [Link]

  • Sisodiya, S., et al. (2021). Exploration of Benzo[b]carbazole-6,11-diones as anticancer agents: Synthesis and studies of hTopoIIα inhibition and apoptotic effects. Bioorganic & Medicinal Chemistry Letters, 49, 128274. Available at: [Link]

  • Bogdal, D. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Marcel Dekker, Inc. Available at: [Link]

  • Deshmukh, A. A., et al. (2013). Method for synthesis of N-alkyl carbazole and derivatives thereof. Google Patents, US8604219B2.
  • El-Massaoudi, M., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry, 3(4), 1198-1210. Available at: [Link]

  • Wikipedia contributors. (2024, January 29). Metal–organic framework. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Kaushik, P., & Singh, P. (2020). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(15), 1438-1454. Available at: [Link]

  • Sutan, N. A. B., et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances, 13(42), 29734-29743. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • Sci-Hub. (n.d.). Sci-Hub: removing barriers in the way of science. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 297591, 6,11-Dihydro-5H-benzo(a)carbazole. Retrieved from [Link].

  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). RAPID N-ALKYLATION OF CARBAZOLE, PHENOTHIAZLNE AND ACRIDONE UNDER MICROWAVE IRRADIATION. ResearchGate. Available at: [Link]

  • Guchhait, S. K., et al. (2012). ChemInform Abstract: Novel Synthesis of 5-Substituted 5H-Benzo[b]carbazole-6,11-diones via Double Buchwald—Hartwig Reaction. ResearchGate. Available at: [Link]

  • Fraser, H. L., & Gribble, G. W. (2001). A synthesis of 6,11-disubstituted benzo[b]carbazoles. Canadian Journal of Chemistry, 79(11), 1515-1521. Available at: [Link]

  • Clariant GmbH. (1998). Process for the preparation of N-alkyl carbazoles. Google Patents, EP0858995A1.
  • Reddy, T. R., et al. (2016). Synthesis of benzo[a]carbazoles and indolo[2,3-a]carbazoles via photoinduced carbene-mediated CH insertion. Organic & Biomolecular Chemistry, 14(4), 1353-1360. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Sangeetha, N., & Sekar, G. (2018). An efficient one-pot synthesis of carbazole fused benzoquinolines and pyridocarbazoles. Journal of Chemical Sciences, 130(4), 45. Available at: [Link]

  • De la Torre, A., et al. (2018). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Molecules, 23(10), 2639. Available at: [Link]

  • Insights in Basic Organic Chemistry. (2022, March 19). Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50 [Video]. YouTube. Retrieved from [Link]

Sources

Strategic Synthesis of Hydroxy-Substituted Benzo[a]carbazoles: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[a]carbazole scaffold is a privileged heterocyclic motif integral to numerous biologically active natural products and synthetic compounds.[1][2] The introduction of a hydroxyl group onto this framework significantly enhances its pharmacological and physicochemical properties, making these derivatives highly sought after in medicinal chemistry and materials science.[3] Hydroxy-substituted benzo[a]carbazoles have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Furthermore, their unique photophysical properties make them valuable as emitters in organic light-emitting diodes (OLEDs) and as functional components in conducting polymers.[1][4]

The strategic placement of the hydroxyl group and other substituents on the benzo[a]carbazole core is crucial for modulating its function. This necessitates robust and versatile synthetic methodologies. Historically, the synthesis of carbazoles has relied on classic reactions such as the Fischer indole synthesis, Graebe-Ullmann reaction, and various cyclization strategies.[5][6][7] While effective, these methods can sometimes be limited by harsh reaction conditions, low yields, or poor regioselectivity.[8]

Modern synthetic organic chemistry has ushered in an era of more efficient and selective methods. Transition-metal-catalyzed reactions, particularly those employing palladium, have emerged as powerful tools for constructing the benzo[a]carbazole skeleton with high precision and functional group tolerance.[9][10] Additionally, novel domino reactions and the use of solid acid catalysts are providing more environmentally benign and atom-economical routes.[4][11]

This application note provides detailed, field-proven protocols for the synthesis of hydroxy-substituted benzo[a]carbazoles. It is designed to equip researchers in drug discovery and materials science with both the practical steps and the underlying chemical principles to successfully synthesize these valuable compounds. We will delve into a highly efficient domino reaction for preparing 4-hydroxycarbazoles and present an alternative strategy utilizing a recyclable solid acid catalyst, offering flexibility for different research needs.

Protocol I: Domino Synthesis of 4-Hydroxycarbazole Derivatives from 3-Nitroindoles

This protocol details a modern, transition-metal-free method for the synthesis of 4-hydroxycarbazoles. The strategy relies on a base-promoted domino reaction between readily available 3-nitroindoles and alkylidene azlactones.[3][11]

Principle and Rationale

The reaction proceeds through a sophisticated domino sequence: a vinylogous conjugate addition of the 3-nitroindole to the alkylidene azlactone, followed by an intramolecular cyclization, elimination, and subsequent aromatization to yield the 4-hydroxycarbazole product.[11] The choice of a potassium carbonate base in a mixed solvent system of THF and hexane at a moderately elevated temperature provides the optimal balance of reactivity and stability for the intermediates.[11] This one-pot procedure is highly efficient, avoids the need for expensive catalysts or harsh oxidants, and the presence of both amino and hydroxyl groups in the product offers convenient handles for further derivatization.[11]

Experimental Protocol (Gram-Scale Synthesis)

Materials and Reagents:

  • 3-Nitroindole (or substituted derivative)

  • Alkylidene azlactone (e.g., 2,4-diphenyl-5-oxazolone)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrahydrofuran (THF), dry

  • Hexane, dry

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Nitrogen (N₂) gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle (oil bath)

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitroindole (e.g., 1.107 g, 3.5 mmol) and the corresponding alkylidene azlactone (4.2 mmol, 1.2 equiv).

  • Add anhydrous potassium carbonate (0.966 g, 7.0 mmol, 2.0 equiv) to the flask.

  • Under a nitrogen atmosphere, add 70 mL of a dry THF/hexane mixture (1:2 v/v).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 40 °C using an oil bath and maintain stirring for 24-60 hours.[3][11] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Add 20 mL of 1 M aqueous HCl and stir for 5-10 minutes.

  • Remove the volatile organic solvents (THF and hexane) using a rotary evaporator.[3][11]

  • Add 100 mL of deionized water to the residue.

  • Extract the aqueous solution with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 4-hydroxycarbazole derivative.

Data Presentation: Substrate Scope and Yields

The following table summarizes the typical yields for various substituted 4-hydroxycarbazoles synthesized using this protocol, demonstrating its broad applicability.[11]

Entry3-Nitroindole Substituent (at position 5)Alkylidene Azlactone Substituent (Aryl)ProductYield (%)Reaction Time (h)
1HPhenyl3aa9524
2H4-Methylphenyl3ab9324
3H4-Methoxyphenyl3ac9624
4H4-Chlorophenyl3ad9424
55-MethylPhenyl3ca9236
66-ChloroPhenyl3da4360

Data adapted from Wang, Q., et al. (2021). ACS Omega.[11]

Visualization of Synthetic Workflow

G cluster_reagents Reagents & Conditions A 3-Nitroindole D Domino Reaction (Addition, Cyclization, Elimination, Aromatization) B Alkylidene Azlactone C K₂CO₃ (Base) THF/Hexane (1:2) 40 °C, N₂ Atmosphere C->D E Work-up (HCl quench, Extraction) D->E F Purification (Column Chromatography) E->F G Pure 4-Hydroxycarbazole Derivative F->G G A 3-Cyanoacetamide Pyrrole Precursor B AC-SO₃H (Solid Acid Catalyst) DMSO, 240 °C, 2h A->B C Intramolecular Cyclization B->C D Catalyst Removal (Filtration) C->D E Work-up & Crystallization D->E F Pure Benzo[a]carbazole Product E->F

Caption: Workflow for solid acid-catalyzed benzo[a]carbazole synthesis.

Characterization of Synthesized Compounds

Thorough characterization is essential to confirm the structure and purity of the synthesized hydroxy-substituted benzo[a]carbazoles. The following techniques are standard.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure. Key signals to identify include the N-H proton (typically a broad singlet), the O-H proton (can be sharp or broad depending on solvent and concentration), and the distinct aromatic protons of the fused ring system. ¹³C NMR will show the characteristic shifts for the aromatic carbons and the carbon bearing the hydroxyl group. [12]* Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight. The fragmentation pattern can also offer structural clues. [13]* Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expect to see characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), N-H stretching (medium, ~3300-3500 cm⁻¹), and C=C aromatic stretching (~1450-1600 cm⁻¹). [13]* Melting Point: A sharp melting point range is a good indicator of the purity of the crystalline product. [4]* Purity Analysis (HPLC): High-Performance Liquid Chromatography can be used to assess the purity of the final compound, ideally showing a single major peak.

By combining these analytical techniques, researchers can unequivocally confirm the identity and purity of their synthesized hydroxy-substituted benzo[a]carbazoles, ensuring reliable data for subsequent biological or materials science investigations.

References

  • Zhang, T., et al. (2022). Synthesis of Benzo[a]carbazoles via Palladium-Catalyzed Tandem Cyclization of Diarylalkynes with Isocyanides. Organic Letters. [Link]

  • Fekry, M. G., et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances. [Link]

  • Mäkelä, T., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chemical Synthesis with 11H-Benzo[a]carbazole: A Guide for Formulators. Chemical Synthesis. [Link]

  • Chaudhari, T. Y., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. [Link]

  • Yotphan, S., et al. (2010). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters. [Link]

  • Huber, I., et al. (2001). Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. Sci-Hub. [Link]

  • Sasakura, K., et al. (2021). Chemo- and enantioselective hetero-coupling of hydroxycarbazoles catalyzed by a chiral vanadium(v) complex. Chemical Science. [Link]

  • Özdemir, Ü., et al. (2022). Experimental method for the synthesis of hydroxy benzoin compounds (1-7). ResearchGate. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Al-Zaydi, K. M., et al. (2018). Synthesis of benzo[a]carbazoles and indolo[2,3-a]carbazoles via photoinduced carbene-mediated CH in. ResearchGate. [Link]

  • Goud, R., et al. (2018). Synthesis of carbazole via Graebe‐Ullmann reaction. ResearchGate. [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Organic Letters. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy carbazole 38 and substituted carbazoles 40. [Link]

  • Wang, Q., et al. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. ACS Omega. [Link]

  • Mäkelä, T., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]

  • Fekry, M. G., et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances. [Link]

  • Wang, Q., et al. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. National Institutes of Health. [Link]

  • Fekry, M. G., et al. (2023). Synthesis of benzo[a]carbazole from 1,3-diketones, primary amines, phenylglyoxal monohydrate, and malononitrile employing a solid acidic catalyst. RSC Advances. [Link]

  • Guchhait, S. K., et al. (2021). Exploration of Benzo[b]carbazole-6,11-diones as anticancer agents: Synthesis and studies of hTopoIIα inhibition and apoptotic effects. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kamal, A., et al. (2012). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Indole synthesis. [Link]

  • Görgülü, G., et al. (2022). Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. National Institutes of Health. [Link]

  • Zhang, T., et al. (2022). Synthesis of Benzo[a]carbazoles via Palladium-Catalyzed Tandem Cyclization of Diarylalkynes with Isocyanides. PubMed. [Link]

  • Arya, K. R., et al. (2018). Electronic Supplementary Information A New Strategy for the Synthesis of Diverse Benzo[a]carbazoles via Divergent Catalytic Mich. The Royal Society of Chemistry. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. An-Najah Staff Website. [Link]

  • Wentrup, C. (2021). Benzotriazoles and Triazoloquinones: Rearrangements to Carbazoles, Benzazirines, Azepinediones, and Fulvenimines. The Journal of Organic Chemistry. [Link]

  • Reddy, T. R., et al. (2018). One-Pot Access to Benzo[a]carbazoles via Palladium(II)-Catalyzed Hetero- and Carboannulations. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 1. (a) Structure of the carbazoles studied. (b) Intramolecular... [Link]

  • YouTube. (2022). GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE... [Link]

  • Vitale, P., et al. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]

  • Ashton, B. W., & Suschitzky, H. (1957). The Graebe- Ullrnann Carbaxole Synthesis. RSC Publishing. [Link]

  • ResearchGate. (2022). Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations. [Link]

  • ResearchGate. (n.d.). Carbazolo[2,1-a]carbazole derivatives via fischer indole synthesis. [Link]

  • ResearchGate. (n.d.). The Graebe–Ullmann Carbazole‐Carboline Synthesis. [Link]

Sources

use of 6,11-dihydro-5H-benzo[a]carbazole in breast cancer research.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6,11-Dihydro-5H-benzo[a]carbazole Scaffolds in Breast Cancer Research

Executive Summary

This technical guide details the application of 6,11-dihydro-5H-benzo[a]carbazole (and its functionalized derivatives) as a high-potency scaffold for developing Selective Estrogen Receptor Modulators (SERMs). Unlike flexible triphenylethylene SERMs (e.g., Tamoxifen), the benzo[a]carbazole core offers a rigid, planar tetracyclic structure that mimics the steroid backbone of 17


-estradiol. This structural rigidity enhances binding affinity to the Estrogen Receptor alpha (ER

) ligand-binding domain (LBD), making it a critical tool for researching hormone-dependent breast cancer (MCF-7, T47D cell lines).

This document provides field-proven protocols for the chemical synthesis , in vitro proliferation screening , and mechanistic validation of these compounds.

Chemical Synthesis Protocol

Objective: Synthesize the core 6,11-dihydro-5H-benzo[a]carbazole scaffold via the Fischer Indole Synthesis. This method is preferred for its scalability and ability to introduce substituents (e.g., -OH, -OMe) early in the pathway.

Reaction Mechanism & Workflow

The synthesis relies on the acid-catalyzed condensation of phenylhydrazine with 2-tetralone.

SynthesisWorkflow Start Reagents: Phenylhydrazine + 2-Tetralone Step1 Hydrazone Formation (Acid Catalysis) Start->Step1 AcOH, Reflux Step2 [3,3]-Sigmatropic Rearrangement Step1->Step2 - H2O Step3 Cyclization & Ammonia Loss Step2->Step3 Heat Product 6,11-dihydro-5H-benzo[a]carbazole (Precipitate) Step3->Product - NH3

Figure 1: Fischer Indole Synthesis pathway for the generation of the benzo[a]carbazole core.

Step-by-Step Methodology

Reagents:

  • Phenylhydrazine hydrochloride (CAS: 59-88-1)

  • 2-Tetralone (CAS: 530-93-8)

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

  • Ethanol (Recrystallization)

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-Tetralone (10 mmol, 1.46 g) in 20 mL of Glacial Acetic Acid .

  • Addition: Slowly add Phenylhydrazine hydrochloride (11 mmol, 1.59 g) . The slight excess ensures complete consumption of the ketone.

  • Reflux: Heat the mixture to reflux (118°C) for 2 hours .

    • Critical Checkpoint: The solution will darken significantly (red/brown) as the indole forms.

  • Precipitation: Cool the reaction mixture to room temperature. Pour the contents into 100 mL of ice-cold water with vigorous stirring. The crude carbazole will precipitate as a solid.

  • Filtration: Collect the solid via vacuum filtration using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual acid.

  • Purification: Recrystallize the crude solid from hot Ethanol .

    • Yield Expectation: 60-75%.

    • Characterization: 1H NMR (DMSO-d6) should show the characteristic NH signal around 11.0 ppm and the aliphatic protons of the dihydro-ring around 2.8-3.0 ppm.

In Vitro Application: Breast Cancer Cell Proliferation (E-Screen)

Objective: Evaluate the anti-proliferative activity of the synthesized scaffold against ER-positive breast cancer cells.

Target Cells:

  • MCF-7: ER(+)/PR(+) (Assay Model)

  • MDA-MB-231: ER(-) (Negative Control to assess off-target cytotoxicity)

Experimental Setup
ParameterSpecification
Seeding Density 3,000 cells/well (96-well plate)
Media Phenol Red-Free DMEM + 5% Charcoal-Stripped FBS (CD-FBS)
Estrogen Challenge 1 nM 17

-Estradiol (E2)
Compound Range 0.1 nM to 10

M (Logarithmic scale)
Duration 120 Hours (5 Days)
Readout MTT or SRB Assay
Protocol
  • Starvation: Culture MCF-7 cells in estrogen-depleted media (Phenol Red-Free + CD-FBS) for 48 hours prior to the experiment to minimize background ER activation.

  • Seeding: Plate cells and allow attachment for 24 hours.

  • Treatment:

    • Group A (Agonist Mode): Treat cells with the Benzo[a]carbazole derivative alone.

    • Group B (Antagonist Mode): Treat cells with 1 nM E2 + Increasing concentrations of Benzo[a]carbazole.

    • Control: Vehicle (0.1% DMSO).

  • Incubation: Incubate for 5 days at 37°C, 5% CO2.

  • Analysis: Add MTT reagent, incubate for 4 hours, solubilize formazan crystals, and read absorbance at 570 nm.

Data Interpretation:

  • Pure Antagonist: No growth in Group A; Dose-dependent inhibition in Group B.

  • Partial Agonist: Slight growth in Group A; Incomplete inhibition in Group B.

Mechanism of Action: Estrogen Receptor Modulation

The 6,11-dihydro-5H-benzo[a]carbazole scaffold functions by competing with estradiol for the hydrophobic pocket of ER


.
Signaling Pathway Diagram

ER_Pathway Ligand Benzo[a]carbazole (Ligand) ER_Cyto ERα (Cytosolic) Ligand->ER_Cyto Competitive Binding E2 Estradiol (E2) E2->ER_Cyto Native Binding Dimer Ligand-ER Dimer ER_Cyto->Dimer Conformational Change Nucleus Nucleus Translocation Dimer->Nucleus ERE Estrogen Response Element (ERE) Nucleus->ERE DNA Binding CoReg Co-Activator/Repressor Recruitment ERE->CoReg Helix-12 Modulation Transcription Gene Transcription (Cyclin D1, c-Myc) CoReg->Transcription Activation or Silencing

Figure 2: Mechanism of ER modulation. The carbazole derivative competes with E2, altering Helix-12 conformation and recruiting co-repressors instead of co-activators.

Mechanistic Insight (Causality)
  • Helix-12 Displacement: The bulky tetracyclic structure of benzo[a]carbazole, particularly when substituted at the C-3 or C-8 positions, prevents the proper folding of Helix-12 over the ligand-binding pocket.

  • Co-repressor Recruitment: This "open" conformation exposes hydrophobic surfaces that favor the binding of co-repressors (e.g., NCoR, SMRT) rather than co-activators (SRC-1), thereby silencing estrogen-responsive genes like CCND1 (Cyclin D1).

Expected Results & Data Analysis

Researchers should expect the following profile for a successful lead candidate (e.g., a 3,8-dihydroxy derivative):

MetricValue RangeInterpretation
IC50 (MCF-7) 10 - 100 nMHigh potency anti-proliferative effect.
IC50 (MDA-MB-231) > 10

M
Indicates selectivity for ER+ cells (low off-target toxicity).
RBA (Relative Binding Affinity) 5 - 30% (vs E2=100%)Strong binder, comparable to 2-phenylindole derivatives.
LogP 3.5 - 4.5Lipophilic; requires efficient delivery vehicles (e.g., DMSO/Liposomes).

Safety & Handling

  • Hydrazine Hazard: Phenylhydrazine is a known carcinogen and skin sensitizer. All synthesis steps must be performed in a fume hood with double-gloving (Nitrile).

  • Compound Toxicity: Benzo[a]carbazole derivatives are planar intercalators. Treat all powders as potential DNA-damaging agents.

References

  • Synthesis and ER Binding: Von Angerer, E., et al. "Benzo[a]carbazole derivatives. Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity." Journal of Medicinal Chemistry, 1989.

  • Structural Activity Relationship (SAR): Golob, T., et al. "Antiestrogenic activities of 3,8-dihydroxy-6,11-dihydrobenzo[a]carbazoles with sulfur-containing side chains." Archiv der Pharmazie, 2000.

  • Fischer Indole Mechanism: "Fischer Indole Synthesis: Reaction Mechanism and Applications." Organic Chemistry Portal.

  • Compound Data: PubChem CID 297591 (6,11-dihydro-5H-benzo[a]carbazole). National Center for Biotechnology Information.

  • MCF-7 Assay Protocols: "Guidelines for the use of cell lines in biomedical research." British Journal of Cancer, 2014.

Sources

Application Note: Evaluation of 6,11-dihydro-5H-benzo[a]carbazole Antiproliferative Efficacy in TNBC Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and oncology pharmacology. It details the evaluation of 6,11-dihydro-5H-benzo[a]carbazole and its functionalized derivatives on the MDA-MB-231 cell line (Triple-Negative Breast Cancer - TNBC).

Executive Summary & Rationale

The 6,11-dihydro-5H-benzo[a]carbazole scaffold represents a privileged structure in oncology drug discovery. While planar carbazoles are historically known for DNA intercalation, the benzo[a] fused systems exhibit enhanced lipophilicity and distinct geometry that allows for dual-targeting mechanisms.

In the context of MDA-MB-231 , a highly aggressive, mesenchymal-like TNBC cell line lacking Estrogen (ER), Progesterone (PR), and HER2 receptors, standard endocrine therapies are ineffective.[1] This scaffold is investigated for its ability to bypass receptor-dependency, primarily acting through:

  • Topoisomerase II Inhibition: Stabilizing the cleavable complex, leading to DNA strand breaks.

  • Cytoskeletal Disruption: Interfering with tubulin polymerization dynamics.

  • Apoptosis Induction: Triggering the intrinsic mitochondrial pathway (Caspase-9/3 activation).

This guide provides a standardized workflow for solubilization, dose-response profiling, and mechanistic validation of this compound class.

Experimental Design & Workflow

The following diagram illustrates the logical flow from compound preparation to mechanistic deconvolution.

Workflow Stock Compound Stock (20 mM in DMSO) Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Fresh Prep Treatment Incubation (24h / 48h / 72h) Dilution->Treatment Dosing Seeding MDA-MB-231 Seeding (5x10^3 cells/well) Seeding->Treatment Adherence (24h) Assay Viability Readout (SRB or MTT) Treatment->Assay Endpoint Analysis IC50 Calculation & SAR Analysis Assay->Analysis Absorbance Data

Figure 1: Standardized workflow for evaluating benzo[a]carbazole cytotoxicity.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound 6,11-dihydro-5H-benzo[a]carbazole (or derivative)Target Agent
Cell Line MDA-MB-231 (ATCC® HTB-26™)TNBC Model
Culture Media DMEM (High Glucose) + 10% FBS + 1% Pen/StrepCell Maintenance
Solvent DMSO (Dimethyl sulfoxide), Cell Culture GradeSolubilization
Assay Reagent Sulforhodamine B (SRB) or MTTViability quantification
Positive Control Doxorubicin or EtoposideCytotoxicity Benchmark

Detailed Protocols

Protocol A: Compound Preparation (Critical Step)

Benzo[a]carbazoles are highly lipophilic. Improper solubilization leads to micro-precipitation, causing false-negative results in viability assays.

  • Stock Solution: Dissolve the solid compound in 100% DMSO to a concentration of 20 mM . Vortex for 30 seconds.

    • QC Check: Inspect for turbidity. If cloudy, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

  • Working Solutions: Prepare fresh serial dilutions in serum-free media immediately prior to treatment. Ensure final DMSO concentration on cells is <0.5% (v/v) to avoid solvent toxicity.

Protocol B: Cell Viability Assay (SRB Method)

Why SRB? Unlike MTT, the Sulforhodamine B (SRB) assay measures cellular protein content. It is less sensitive to metabolic interference caused by mitochondrial inhibitors, which is a potential off-target effect of carbazole derivatives.

  • Seeding:

    • Harvest MDA-MB-231 cells (log phase).

    • Seed 5,000 cells/well in 96-well plates (100 µL volume).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Remove old media.

    • Add 100 µL of compound dilutions (Range: 0.1 µM to 100 µM , 5-7 points).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin 1 µM).

    • Incubate for 48 or 72 hours .

  • Fixation:

    • Add 50 µL of cold 50% (w/v) TCA (Trichloroacetic acid) directly to each well.

    • Incubate at 4°C for 1 hour.

    • Wash plates 4x with tap water and air dry.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid).

    • Incubate 30 mins at room temperature.

    • Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization & Readout:

    • Add 150 µL of 10 mM Tris base (pH 10.5) to solubilize protein-bound dye.

    • Shake for 10 mins.

    • Measure Absorbance (OD) at 510 nm .

Protocol C: Data Analysis

Calculate % Cell Viability using the formula:


[2]
  • Plot % Viability vs. Log[Concentration].

  • Determine IC50 using non-linear regression (Sigmoidal Dose-Response, Variable Slope).

Mechanistic Validation (Pathway Analysis)

If the IC50 is <10 µM, the mechanism of action must be validated. 6,11-dihydro-5H-benzo[a]carbazole derivatives typically induce apoptosis via the intrinsic pathway or arrest the cell cycle at G2/M (if acting as tubulin poisons) or S-phase (if acting as intercalators).

Proposed Mechanism Diagram

The following diagram outlines the signaling cascade activated by this scaffold in MDA-MB-231 cells.

Mechanism Compound Benzo[a]carbazole Derivative DNA DNA Intercalation / Topo II Inhibition Compound->DNA Tubulin Microtubule Destabilization Compound->Tubulin Potential Damage DNA Damage Response (ATM/ATR Activation) DNA->Damage Cycle Cell Cycle Arrest (G2/M or S Phase) Tubulin->Cycle Damage->Cycle Mito Mitochondrial Depolarization (Loss of ΔΨm) Damage->Mito p53 p53 (Mutant in MDA-MB-231) *Bypass Mechanism Required* Death Apoptosis (PARP Cleavage) Cycle->Death Prolonged Arrest Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 Casp3->Death

Figure 2: Putative signaling pathway. Note that MDA-MB-231 carries mutant p53; therefore, efficacy relies on p53-independent mitochondrial pathways.

Validation Experiment: Annexin V/PI Flow Cytometry
  • Treat MDA-MB-231 cells with IC50 concentration for 24h.

  • Harvest cells (keep floating cells as they may be apoptotic).

  • Stain with Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI - stains necrotic DNA).

  • Analyze via Flow Cytometry:

    • Q3 (Annexin-/PI-): Live

    • Q4 (Annexin+/PI-): Early Apoptosis (Key indicator of specific drug effect)

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis

Expected Results & Troubleshooting

ObservationInterpretationTroubleshooting
IC50 > 50 µM Low PotencyVerify compound purity. Consider derivatives with side chains (e.g., amino-alkyl) at N-5 or C-11 to improve DNA binding affinity.
Precipitation in Media Solubility Limit ReachedReduce max concentration to 50 µM. Ensure DMSO is mixed rapidly into media.
High Vehicle Toxicity DMSO SensitivityReduce DMSO to 0.1%. MDA-MB-231 are generally robust but sensitive to >1% DMSO.
G2/M Arrest Tubulin MechanismConfirm with tubulin polymerization assay.

References

  • Synthesis and antiproliferative activity of benzo[a]carbazole derivatives. Source: ResearchGate (2023). Describes the Pd-catalyzed synthesis and dose-dependent suppression of MDA-MB-231 viability by compound 6ha.

  • Exploration of Benzo[b]carbazole-6,11-diones as anticancer agents. Source: PubMed (2021). While focusing on the [b]-fused isomer, this establishes the Topo II inhibition and S-phase arrest mechanism relevant to the carbazole-quinone scaffold class.

  • Anti-Breast Cancer Properties of Bis-Carbazole Derivatives. Source: MDPI (2020).[3] Details the activation of Caspase-8/9 and cytoskeletal interference in MDA-MB-231 cells by carbazole derivatives.

  • Synthesis and antiproliferative activity of ellipticine-like 11H-pyrido[a]carbazole derivatives. Source: PubMed (2011). Validates the DNA intercalation and Topo II inhibition mechanism for tetracyclic carbazole analogs.

Sources

Application Notes and Protocols: Investigating the Anti-Cancer Effects of 6,11-dihydro-5H-benzo[a]carbazole on A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Carbazole derivatives, a class of aromatic heterocyclic compounds, are gaining significant attention in oncology research for their potential anti-cancer properties.[1] Their rigid, planar structure allows for interaction with biological macromolecules, including DNA and various enzymes, making them promising candidates for drug development.[2] Specifically, compounds like 6,11-dihydro-5H-benzo[a]carbazole are being explored for their ability to inhibit cancer cell growth and induce programmed cell death.

This guide focuses on the application of 6,11-dihydro-5H-benzo[a]carbazole in the context of A549 cells, a widely used and well-characterized human lung adenocarcinoma cell line.[3][4] Derived from alveolar basal epithelial cells, the A549 line serves as an invaluable in vitro model for non-small cell lung cancer (NSCLC), the most common type of lung cancer. These application notes provide researchers, scientists, and drug development professionals with a comprehensive framework, including detailed protocols, to assess the cytotoxic, apoptotic, and cell cycle-disrupting effects of 6,11-dihydro-5H-benzo[a]carbazole on A549 cells.

Underlying Scientific Principles: The Rationale for Investigation

Research into related carbazole derivatives has illuminated several potential mechanisms of action against cancer cells, which form the basis for the experimental designs detailed herein.[2]

  • Induction of Apoptosis: Many carbazole compounds trigger apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[5] The primary pathway implicated is the intrinsic, or mitochondrial-mediated, pathway.[1][2] This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to DNA damage.[1]

  • Modulation of Apoptotic Regulators: The commitment to apoptosis is tightly controlled by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6] Effective anti-cancer agents often shift this balance by upregulating Bax and downregulating Bcl-2, leading to mitochondrial outer membrane permeabilization.[1][7]

  • Caspase Activation: The release of cytochrome c from the mitochondria initiates a caspase cascade, activating initiator caspases (like caspase-9) which in turn activate executioner caspases (like caspase-3 and -7).[1][5][8] These executioner caspases are responsible for the systematic dismantling of the cell.[5]

  • Cell Cycle Arrest: In addition to apoptosis, some carbazole derivatives can halt the cell division cycle at specific checkpoints, such as G1, S, or G2/M phase, thereby preventing cancer cell proliferation.[9][10][11][12] This provides an alternative or complementary mechanism for controlling tumor growth.

Experimental Workflow Overview

The following diagram illustrates the logical flow of experiments designed to characterize the effects of 6,11-dihydro-5H-benzo[a]carbazole on A549 cells, from initial cytotoxicity screening to detailed mechanistic studies.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Molecular Pathway Validation A549 A549 Cell Culture & Maintenance MTT Cell Viability Assay (MTT) Determine IC50 A549->MTT Compound Compound Preparation (Stock Solution) Compound->MTT Apoptosis Apoptosis Assay (Annexin V/PI Flow Cytometry) MTT->Apoptosis Use IC50 concentration CellCycle Cell Cycle Analysis (PI Flow Cytometry) MTT->CellCycle Use IC50 concentration Western Western Blot Analysis (Bax, Bcl-2, Caspase-3, PARP) Apoptosis->Western Confirm apoptotic pathway

Caption: Experimental workflow for A549 cell analysis.

Part 1: Cell Culture and Compound Preparation

Protocol: A549 Cell Culture and Maintenance

This protocol ensures the consistent and healthy propagation of A549 cells, which is fundamental for reproducible experimental results.

Materials:

  • A549 cell line (e.g., ATCC® CCL-185™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.[3] Warm the medium to 37°C before use.

  • Cell Thawing (if starting from a frozen stock):

    • Quickly thaw the vial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 150-400 x g for 5-7 minutes.[13]

    • Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh complete growth medium.

    • Transfer the suspension to a T-75 flask and incubate.

  • Subculturing (Passaging): Routinely subculture cells when they reach 70-80% confluency, typically every 3-4 days.[14]

    • Aspirate the old medium from the flask.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.[14]

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[3][14]

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.[3]

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Perform a cell count (e.g., using a hemocytometer).

    • Seed new T-75 flasks at a density of 5x10⁵ cells per flask or split the culture at a ratio of 1:4 to 1:8.[13][14]

    • Add complete growth medium to a final volume of 15-20 mL and return to the incubator.

Protocol: Preparation of 6,11-dihydro-5H-benzo[a]carbazole Stock Solution

Expert Insight: The choice of solvent and storage conditions is critical to maintain the compound's stability and ensure accurate dosing. Dimethyl sulfoxide (DMSO) is a common solvent for carbazole derivatives. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • 6,11-dihydro-5H-benzo[a]carbazole powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation: Dissolve the 6,11-dihydro-5H-benzo[a]carbazole powder in DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it with complete growth medium to the desired final concentrations for treating the cells. Prepare a vehicle control using the same final concentration of DMSO as the highest compound concentration treatment.

Part 2: Assessment of Cytotoxicity and Cell Viability

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] It allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key metric for quantifying a compound's potency.

Materials:

  • A549 cells in complete growth medium

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16][17]

  • Solubilization buffer (e.g., 100% DMSO or 10% SDS in 0.01 N HCl)[15][16]

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count A549 cells as described in Protocol 1.1. Seed the cells into a 96-well plate at a density of 0.6x10⁴ to 1x10⁴ cells per well in 100 µL of complete growth medium.[15][16] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6,11-dihydro-5H-benzo[a]carbazole in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Four hours before the end of the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[15][16]

  • Formazan Solubilization: After the 4-hour incubation with MTT, carefully aspirate the medium from each well. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.[16] Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) and use a non-linear regression analysis to determine the IC₅₀ value.

ParameterDescription
Seeding Density 6,000 - 10,000 cells/well
Treatment Duration 24, 48, 72 hours
MTT Concentration 5 mg/mL
Solubilizer DMSO
Wavelength 570 nm

Part 3: Mechanistic Assays - Apoptosis and Cell Cycle

Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for quantifying apoptosis.[18] It relies on the principle that phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, translocates to the outer surface during early apoptosis.[19][20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these early apoptotic cells.[21] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[19][20]

Materials:

  • A549 cells seeded in 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1-2x10⁵ A549 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with 6,11-dihydro-5H-benzo[a]carbazole at its predetermined IC₅₀ concentration (and other relevant concentrations) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.

    • Aspirate the culture medium (which contains floating cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and add them to the same tube.

    • Trypsinize the remaining adherent cells and add them to the tube.

  • Centrifugation and Washing: Centrifuge the collected cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[21]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Protocol: Cell Cycle Analysis by PI Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22] A compound-induced arrest at a specific phase will result in an accumulation of cells in that phase.

Materials:

  • A549 cells seeded in 6-well plates

  • Cold 70% Ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1-2x10⁵ A549 cells per well in 6-well plates. After overnight attachment, treat with 6,11-dihydro-5H-benzo[a]carbazole at the IC₅₀ concentration for a set time (e.g., 24 hours).

  • Cell Harvesting: Collect cells by trypsinization as described previously.

  • Fixation: Centrifuge the cells and discard the supernatant. Resuspend the pellet and, while gently vortexing, add 1-2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

    • Causality Insight: Fixation with ethanol permeabilizes the cell membrane, allowing the PI stain to enter and bind to the DNA.

  • Staining: Centrifuge the fixed cells and wash once with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A.

    • Causality Insight: PI binds to both DNA and double-stranded RNA. RNase A is included to degrade RNA, ensuring that the fluorescence signal is directly proportional to the DNA content only.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be displayed as a histogram, from which the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) can be calculated using appropriate software.

AssayKey PrincipleResult Interpretation
Annexin V/PI PS externalization & membrane integrityQuantifies live, early/late apoptotic cells
Cell Cycle Stoichiometric DNA binding by PIQuantifies % of cells in G0/G1, S, G2/M phases

Part 4: Molecular Analysis of the Apoptotic Pathway

Protocol: Western Blot Analysis

Western blotting is used to detect specific proteins in a sample, providing validation for the signaling pathways activated by the compound.[23] Here, we focus on key proteins in the intrinsic apoptotic pathway.

Materials:

  • Treated A549 cell pellets

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • BCA Protein Assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-cleaved-PARP, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated A549 cell pellets on ice using RIPA buffer. Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet cell debris.[24] Collect the supernatant containing the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading of protein for each sample.[24]

  • SDS-PAGE: Denature 15-30 µg of protein from each sample by boiling in loading buffer. Separate the proteins by size on an SDS-PAGE gel.[24][25]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23][25]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[23][25]

  • Antibody Incubation:

    • Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C.[24]

    • Wash the membrane three times with TBST.

    • Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities relative to the loading control to determine changes in protein expression. An increase in Bax, cleaved caspase-3, and cleaved PARP, along with a decrease in Bcl-2, would confirm the activation of the intrinsic apoptotic pathway.

Proposed Signaling Pathway

The following diagram synthesizes the expected molecular events in A549 cells following treatment with an effective carbazole derivative like 6,11-dihydro-5H-benzo[a]carbazole.

G cluster_0 Mitochondrial Regulation cluster_1 Caspase Cascade Compound 6,11-dihydro-5H- benzo[a]carbazole ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Mito Mitochondrial Permeability ↑ Bcl2->Mito Inhibits Bax->Mito CytoC Cytochrome c Release Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis APOPTOSIS Casp3->Apoptosis

Caption: Proposed apoptotic pathway in A549 cells.

References

  • Molatlhegi RP, Phulukdaree A, Anand K, Gengan RM, Tiloke C, Chuturgoon AA (2015) Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PLoS ONE 10(7): e0129874. [Link]

  • Molatlhegi, R. P., Phulukdaree, A., Anand, K., Gengan, R. M., Tiloke, C., & Chuturgoon, A. A. (2015). Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PLoS ONE, 10(7), e0129874. [Link]

  • ResearchGate. (n.d.). 6h treatment induces A549 and H460 cell cycle arrest at G2/M phase in... [Image]. ResearchGate. [Link]

  • Guchhait, S. K., et al. (2021). Exploration of Benzo[b]carbazole-6,11-diones as anticancer agents: Synthesis and studies of hTopoIIα inhibition and apoptotic effects. Bioorganic & Medicinal Chemistry Letters, 49, 128274. [Link]

  • Li, J., et al. (2019). Synthesis of novel substituted pyrazole-5-carbohydrazide hydrazone derivatives and discovery of a potent apoptosis inducer in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 29(15), 1953-1958. [Link]

  • Zuhra, M. V., et al. (2021). Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation. Experimental and Therapeutic Medicine, 22(5), 1-9. [Link]

  • Szymański, P., et al. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 27(19), 6296. [Link]

  • Altos Bioscience. (n.d.). A549 Cell Subculture Protocol. [Link]

  • Molatlhegi, R. P., et al. (2015). Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PLoS ONE, 10(7), e0129874. [Link]

  • REPROCELL. (2021). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold. [Link]

  • You, B.-R., & Park, W.-H. (2015). Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms. Journal of Experimental & Clinical Cancer Research, 34(1), 1-11. [Link]

  • ResearchGate. (n.d.). Cell viability measured by MTT assay in A549 cells exposed to... [Image]. ResearchGate. [Link]

  • Thiyagarajan, M., & Sivalingam, J. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(16), e2491. [Link]

  • Wang, Y., et al. (2022). Effects of 2,2',4'-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells. Oncology Letters, 23(4), 1-11. [Link]

  • Park, S., et al. (2019). Induction of Cell Cycle Arrest, Apoptosis, and Reducing the Expression of MCM Proteins in Human Lung Carcinoma A549 Cells by Cedrol, Isolated from Juniperus chinensis. Molecules, 24(19), 3550. [Link]

  • Nanopartikel.info. (n.d.). Culturing A549 cells. [Link]

  • ResearchGate. (n.d.). Total A549 cell lysates analyzed by western blot with antibodies... [Image]. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Scientific Reports, 14(1), 1163. [Link]

  • Wnuk, M., et al. (2023). Cell cycle-specific phosphorylation of p53 protein in A549 cells exposed to cisplatin and standardized air pollutants. Frontiers in Cell and Developmental Biology, 11, 1221375. [Link]

  • Zhang, X., et al. (2016). Suppression of A549 cell proliferation and metastasis by calycosin via inhibition of the PKC-α/ERK1/2 pathway: An in vitro investigation. Oncology Letters, 11(1), 661-667. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Zhang, H., et al. (2021). Quantitative Chemical Proteomics Reveals Resveratrol Inhibition of A549 Cell Migration Through Binding Multiple Targets to Regulate Cytoskeletal Remodeling and Suppress EMT. Frontiers in Cell and Developmental Biology, 9, 658688. [Link]

  • Mukherjee, S., & Sriram, R. (2022). Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. BIO-PROTOCOL, 12(12), e4446. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Cruz, F. F., & Rocco, P. R. M. (2020). Culturing Human Lung Adenocarcinoma Cells in a Serum-Free Environment. Methods in Molecular Biology, 2198, 13-21. [Link]

  • Yadav, K., et al. (2024). Hypoxia-drives reversible cell cycle arrest in lung cancer cells via modulation of cellular redox and gene expression. Scientific Reports, 14(1), 1-16. [Link]

  • Dojindo Molecular Technologies. (n.d.). Cell Cycle Assay Solution Blue. [Link]

  • ResearchGate. (n.d.). Cell cycle analysis by flow cytometry. A: G1 arrest of A549 cells irradiated with the two radiation sources [Image]. ResearchGate. [Link]

  • Wang, H., et al. (2019). Synergistic effects of 5-fluorouracil and gambogenic acid on A549 cells: activation of cell death caused by apoptotic and necroptotic mechanisms via the ROS-mitochondria pathway. Journal of Cancer, 10(25), 6438–6448. [Link]

  • Santini, D., et al. (2004). Peripheral Benzodiazepine Receptor Ligands Induce Apoptosis and Cell Cycle Arrest in Human Hepatocellular Carcinoma Cells and Enhance Chemosensitivity to Paclitaxel, Docetaxel, Doxorubicin and the Bcl-2 Inhibitor HA14-1. Journal of Hepatology, 41(5), 799-807. [Link]

  • Gümüş, M. H., et al. (2024). Synthesis, molecular docking, and molecular dynamic simulation studies of new 1,3,4-thiadiazole derivatives as potential apoptosis inducers in A549 lung cancer cell line. Journal of Biomolecular Structure & Dynamics, 42(1), 1-17. [Link]

Sources

Application Note: 6,11-dihydro-5H-benzo[a]carbazole Derivatives as Estrogen Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The search for tissue-selective estrogen receptor modulators (SERMs) remains a cornerstone of drug discovery for hormone-dependent cancers and osteoporosis. While the indole scaffold (e.g., bazedoxifene) is well-characterized, the 6,11-dihydro-5H-benzo[a]carbazole scaffold represents a distinct, rigid pharmacophore that closely mimics the tetracyclic core of 17


-estradiol.

This application note details the end-to-end workflow for synthesizing and profiling these derivatives. Unlike flexible triphenylethylenes (e.g., tamoxifen), the benzo[a]carbazole core offers a constrained geometry that can be fine-tuned to discriminate between ER


 and ER

subtypes. We provide validated protocols for the Fischer Indole Synthesis of the core scaffold, followed by Fluorescence Polarization (FP) binding assays and Luciferase Reporter functional validation.

Chemical Synthesis: The Modified Fischer Indole Protocol

The most robust route to the 6,11-dihydro-5H-benzo[a]carbazole skeleton is the acid-catalyzed condensation of phenylhydrazines with 1-tetralones. This reaction creates the "A-B-C" steroid ring mimic in a single step.

Protocol 1: One-Pot Cyclization

Objective: Synthesis of the core 6,11-dihydro-5H-benzo[a]carbazole scaffold.

Reagents:

  • Reactant A: 4-methoxyphenylhydrazine hydrochloride (Precursor for A-ring mimic).

  • Reactant B: 1-Tetralone (Precursor for C/D-ring mimic).

  • Solvent: Glacial Acetic Acid (AcOH) mixed with Ethanol (1:1 v/v).

  • Catalyst: Zinc Chloride (

    
    ) or conc. HCl.
    

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 10 mmol of 1-tetralone and 10 mmol of 4-methoxyphenylhydrazine HCl in 20 mL of Ethanol/AcOH. Stir at room temperature for 30 minutes.

  • Fischer Cyclization: Add anhydrous

    
     (2 equivalents). Heat the reaction mixture to reflux (approx. 80-90°C) for 3–5 hours.
    
    • Mechanism:[1][2][3][4] The hydrazone undergoes a [3,3]-sigmatropic rearrangement, eliminating ammonia (

      
      ) to close the indole ring.
      
  • Quenching: Pour the hot reaction mixture into 100 mL of ice-cold water. The product typically precipitates as a solid.

  • Purification: Filter the precipitate. Recrystallize from ethanol or purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

  • Validation: Confirm structure via

    
    H-NMR. The diagnostic signal is the disappearance of the tetralone carbonyl peak and the appearance of the indole N-H proton (broad singlet around 8-10 ppm).
    

Critical Note: To generate SERM activity (antagonism), the nitrogen at position 5 is often alkylated with a basic side chain (e.g., piperidinyl-ethoxy chain) after this cyclization step using Sodium Hydride (NaH) and the corresponding alkyl halide.

Visualization: Synthesis Pathway

SynthesisPathway cluster_inputs Reagents cluster_process Fischer Indole Process Tetralone 1-Tetralone (C/D Ring Mimic) Hydrazone Arylhydrazone Intermediate Tetralone->Hydrazone Hydrazine Phenylhydrazine (A Ring Mimic) Hydrazine->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Acid/Heat Cyclization Cyclization (-NH3) Sigmatropic->Cyclization Product 6,11-dihydro-5H- benzo[a]carbazole Cyclization->Product

Caption: The Fischer Indole Synthesis pathway converting tetralone and hydrazine precursors into the tricyclic benzo[a]carbazole core.

Biochemical Profiling: Fluorescence Polarization (FP)

Radioligand binding is becoming obsolete due to safety and disposal costs. Fluorescence Polarization (FP) is the modern standard for high-throughput ER binding affinity (


) determination.
Protocol 2: Competitive Binding Assay

Principle: A fluorescent tracer (high affinity ligand) binds to the ER, resulting in slow rotation and high polarization (mP). If the benzo[a]carbazole derivative binds to the ER, it displaces the tracer, causing rapid rotation and low polarization.

Materials:

  • Receptor: Recombinant Human ER

    
     and ER
    
    
    
    (LBD - Ligand Binding Domain).
  • Tracer: Fluormone™ ES2 (Green) or Coumestrol.

  • Buffer: 50 mM Bis-Tris Propane (pH 7.5), 1 mM DTT, 0.05% CHAPS.

Workflow:

  • Plate Setup: Use black 384-well low-binding plates.

  • Reagent Mix:

    • Add 10

      
      L of 2x ER
      
      
      
      /
      
      
      concentrate (final conc. ~20-30 nM).
    • Add 10

      
      L of 2x Fluormone Tracer (final conc. 1 nM).
      
  • Compound Addition: Add test compounds (benzo[a]carbazole derivatives) in DMSO (12-point dose-response, starting at 10

    
    M).
    
  • Incubation: Incubate for 2 hours at Room Temperature in the dark.

  • Read: Measure FP on a multi-mode plate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Plot mP vs. log[Compound]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Functional & Cellular Validation

Binding does not equal function. You must distinguish Agonists (estrogen-like) from Antagonists (SERM-like).

Protocol 3: Luciferase Reporter Assay (Transcriptional Activity)

Cell Line: HEK293 or HeLa (ER-negative background). Plasmids:

  • pERE-Luc: Firefly luciferase driven by Estrogen Response Elements.

  • pRL-TK: Renilla luciferase (Constitutive control for transfection efficiency).

  • pCMV-ER

    
      or pCMV-ER
    
    
    
    :
    Expression vectors.

Method:

  • Co-transfect cells with plasmids using Lipofectamine.

  • After 24h, treat cells with:

    • Vehicle (DMSO).[3][5]

    • Estradiol (E2, 1 nM) [Positive Control].

    • Test Compound (0.1 nM – 1

      
      M).
      
    • For Antagonist Mode: Test Compound + 1 nM Estradiol (to see if it blocks E2).

  • Lyse cells after 24h treatment and measure luminescence (Dual-Glo® System).

Protocol 4: MCF-7 Cell Proliferation (Phenotypic Screen)

Objective: Confirm if the compound inhibits breast cancer cell growth.

  • Seed MCF-7 cells (ER+) in 96-well plates (3,000 cells/well) in phenol-red-free media + charcoal-stripped FBS (to remove endogenous hormones).

  • Treat with compounds for 6 days .

  • Add MTS or CellTiter-Glo reagent.

  • Success Criteria: A SERM should inhibit growth (low signal) similar to Tamoxifen, whereas an agonist will stimulate growth (high signal).

Data Summary & Logic Flow

Expected Data Profile for a Successful SERM
AssayParameterIdeal ResultInterpretation
FP Binding

(ER

)
< 10 nMHigh Affinity (Drug-like)
FP Binding Selectivity> 10-foldPreferential binding to

or

Luciferase Efficacy (

)
< 10% of E2No intrinsic agonist activity
Luciferase Antagonism (

)
< 100 nMPotent blocker of estrogen
MCF-7 ProliferationInhibitionStops cancer cell growth
Visualization: Screening Logic

ScreeningCascade cluster_0 Phase 1: Discovery cluster_1 Phase 2: Biochemical cluster_2 Phase 3: Functional Synthesis Synthesis (Fischer Indole) Binding FP Binding Assay (Ki Determination) Synthesis->Binding Docking In Silico Docking (PDB: 1G50) Docking->Synthesis Design Reporter Luciferase Reporter (Agonist vs Antagonist) Binding->Reporter If Ki < 100nM MCF7 MCF-7 Proliferation (Phenotypic) Reporter->MCF7 If Antagonist Decision Lead Candidate? MCF7->Decision

Caption: Decision gate logic for progressing benzo[a]carbazole derivatives from synthesis to phenotypic validation.

References

  • Gribble, G. W., et al. (2001).[6] "A synthesis of 6,11-disubstituted benzo[b]carbazoles." Canadian Journal of Chemistry, 79(11), 1515-1521.[6] Link

  • Von Angerer, E., et al. (2000). "Antiestrogenic activities of 3,8-dihydroxy-6,11-dihydrobenzo[a]carbazoles with sulfur-containing side chains." Archiv der Pharmazie, 333(9), 305-311. Link

  • Biberger, C., & Von Angerer, E. (1996). "Benzo[a]carbazole derivatives. Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity." Journal of Steroid Biochemistry and Molecular Biology, 58(1), 31-43. Link

  • Thermo Fisher Scientific. "Fluorescence Polarization (FP) Technical Note 1.4." Link

  • Zhang, T., et al. (2018).[1] "Estrogen receptor-based fluorescence polarization assay for bisphenol analogues and molecular modeling study of their complexation mechanism." Analytica Chimica Acta, 1032, 107-113.[1] Link

Sources

Application Note: 6,11-Dihydro-5H-benzo[a]carbazole Scaffolds for High-Stability OLED Hosts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6,11-dihydro-5H-benzo[a]carbazole in Organic Light-Emitting Diodes (OLEDs) Content Type: Application Note & Experimental Protocol Audience: Materials Scientists, Device Engineers, and R&D Chemists

Executive Summary

The 6,11-dihydro-5H-benzo[a]carbazole (dHbC) moiety represents a critical evolution in the design of host materials for Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices. Unlike the ubiquitous carbazole, the benzo[a]-fused system offers a distinct advantage: enhanced thermal stability (


) and planar rigidity without significantly compromising the high triplet energy (

) required to confine excitons.

This guide details the application of dHbC derivatives as p-type (hole-transporting) hosts . It provides a validated workflow for synthesizing N-substituted derivatives, fabricating vacuum-deposited devices, and characterizing their electroluminescent performance.

Material Physics & Design Logic

The "Benzo-Fusion" Advantage

Standard carbazole hosts (e.g., CBP) often suffer from morphological instability (low


), leading to crystallization and device failure. Fusing a benzene ring to the carbazole core (forming benzo[a]carbazole) alters the physicochemical landscape:
  • Thermal Stability: The increased molecular weight and rigidity significantly raise the Glass Transition Temperature (

    
    ), often exceeding 110°C, which is critical for operational lifetime.
    
  • Electronic Structure: The extended

    
    -conjugation slightly destabilizes the HOMO level (raising it closer to the vacuum level), which lowers the hole injection barrier from the Hole Transport Layer (HTL).
    
  • Triplet Confinement: Despite the extended conjugation, the

    
     remains sufficiently high (> 2.5 eV) to host Red and Green phosphorescent emitters (e.g., 
    
    
    
    ,
    
    
    ) without reverse energy transfer.
Comparative Properties (Representative Data)
PropertyStandard Carbazole (CBP)Benzo[a]carbazole Derivative (Target)Impact on Device
HOMO (eV) -6.0 to -5.8-5.6 to -5.4 Improved Hole Injection
LUMO (eV) -2.3 to -2.1-2.2 to -2.0 Similar Electron Blocking
Triplet Energy (

)
~2.6 eV~2.55 eV Suitable for Green/Red PhOLEDs

(°C)
62°C> 110°C Enhanced Morphological Stability

Experimental Protocol: Synthesis of N-Aryl Benzo[a]carbazole Host

Objective: Functionalize the 11-position nitrogen to prevent electrochemical degradation and tune solubility. Target Molecule: 11-Phenyl-6,11-dihydro-5H-benzo[a]carbazole (Ph-dHbC).

Reaction Scheme Visualization

Synthesis_Workflow Start Precursor: 6,11-dihydro-5H-benzo[a]carbazole Reaction Buchwald-Hartwig Amination (Reflux, 110°C, 12h) Start->Reaction Reagent Reagent: Bromobenzene Reagent->Reaction Catalyst Catalyst System: Pd2(dba)3 / P(t-Bu)3 NaOtBu / Toluene Catalyst->Reaction Catalysis Workup Workup: Extraction (DCM) Silica Gel Column Reaction->Workup Product Target Host: 11-Phenyl-benzo[a]carbazole Workup->Product

Caption: Pd-catalyzed Buchwald-Hartwig amination workflow for N-arylation of the benzo[a]carbazole core.

Step-by-Step Synthesis
  • Preparation: In a nitrogen-filled glovebox, charge a dry Schlenk flask with:

    • 6,11-dihydro-5H-benzo[a]carbazole (1.0 eq, 10 mmol)

    • Bromobenzene (1.2 eq, 12 mmol)

    • 
       (0.02 eq) and 
      
      
      
      (0.08 eq)
    • Sodium tert-butoxide (

      
      ) (2.0 eq)
      
  • Reaction: Add anhydrous Toluene (50 mL). Seal and heat to 110°C (reflux) for 12–24 hours under inert atmosphere.

    • Checkpoint: Monitor via TLC (Hexane:DCM 4:1). The starting amine spot should disappear.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts. Wash the filtrate with water (3x) and brine. Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via column chromatography (Silica gel, Hexane/DCM gradient).

    • Validation: Confirm structure via

      
      -NMR.[1] Verify purity >99.5% via HPLC (essential for OLED lifetime).
      
  • Sublimation: CRITICAL STEP. Sublime the purified powder at high vacuum (

    
     Torr) to remove trace catalysts/solvents before device loading.
    

Device Fabrication Protocol (Vacuum Deposition)

Architecture: ITO / HIL / HTL / EML (Host:Guest) / ETL / EIL / Cathode

Device Architecture & Energy Alignment

Device_Stack Cathode Cathode: Al (100 nm) Work Function: 4.3 eV EIL EIL: LiF (1 nm) Cathode->EIL ETL ETL: TPBi (40 nm) LUMO: -2.7 eV EIL->ETL EML Host: Ph-dHbC (30 nm) Guest: Ir(ppy)3 (10%) HOMO: -5.5 eV LUMO: -2.1 eV ETL->EML HTL HTL: TAPC (40 nm) HOMO: -5.5 eV EML->HTL HIL HIL: HAT-CN (10 nm) HOMO: -9.5 eV (LUMO-LUMO injection) HTL->HIL Anode Anode: ITO (150 nm) Work Function: 4.8 eV HIL->Anode

Caption: Optimized Green PhOLED stack utilizing Ph-dHbC as the host matrix.

Fabrication Steps
  • Substrate Cleaning:

    • Patterned ITO glass (

      
      ).
      
    • Ultrasonic sequence: Deionized Water

      
       Acetone 
      
      
      
      Isopropanol (15 min each).
    • UV-Ozone Treatment: 20 minutes immediately prior to loading. This increases ITO work function for better hole injection.

  • Vacuum Deposition:

    • Base pressure:

      
       Torr.
      
    • HIL: Deposit HAT-CN (10 nm) at 0.5 Å/s.

    • HTL: Deposit TAPC (40 nm) at 1.0 Å/s.

    • EML (Co-deposition):

      • Host: Ph-dHbC (Rate: 1.0 Å/s).

      • Dopant:

        
         (Rate: 0.1 Å/s for 10% doping).
        
      • Note: Control rates precisely using dual Quartz Crystal Microbalances (QCM).

    • ETL: Deposit TPBi (40 nm) at 1.0 Å/s.

    • Cathode: LiF (1 nm) at 0.1 Å/s, followed by Al (100 nm) at 3–5 Å/s.

  • Encapsulation:

    • Transfer to glovebox (

      
       ppm) without air exposure.
      
    • Encapsulate with UV-curable epoxy and a glass lid containing a desiccant getter.

Characterization & Troubleshooting

Key Characterization Metrics
  • Current Density-Voltage-Luminance (J-V-L): Measure using a Keithley 2400 source meter and a calibrated photodiode.

    • Target: Turn-on voltage (

      
      ) < 3.5 V.
      
  • External Quantum Efficiency (EQE): Calculate from Lambertian emission assumption.

    • Target: Max EQE > 15% for Green PhOLEDs.[1][2][3][4]

  • Electroluminescence (EL) Spectra: Verify emission comes solely from the dopant (

    
     peak ~512 nm).
    
    • Warning Sign: Residual emission < 450 nm indicates host emission (poor energy transfer) or leakage into HTL.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Leakage Current Poor film morphology or ITO spikes.Filter ITO cleaning solvents; ensure

of host is high; check film thickness.
Low Efficiency (EQE) Triplet Exciton Quenching.Check purity of Host (Sublimation is mandatory); Optimize dopant concentration (8-12%).
Blue Shifted Emission Exciton leakage to HTL.Increase EML thickness; Use an Electron Blocking Layer (EBL) with higher LUMO.
Short Lifetime Electrochemical instability.Verify N-substitution is robust (C-N bond stability); Ensure encapsulation integrity.

References

  • PubChem. "6,11-Dihydro-5H-benzo[a]carbazole Compound Summary." National Library of Medicine. [Link]

  • MDPI. "Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review." Molecules, 2025.[1][5][6] [Link] (Contextual grounding on carbazole host mechanisms).

  • NIST WebBook. "11H-Benzo[a]carbazole Properties." National Institute of Standards and Technology. [Link]

  • ACS Omega. "Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters." ACS Omega, 2020. [Link] (Protocol validation for bipolar host design).

Sources

Application Note: Engineering High-Mobility HTMs via the 6,11-dihydro-5H-benzo[a]carbazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for materials scientists and device engineers. It details the strategic utilization of 6,11-dihydro-5H-benzo[a]carbazole —primarily as a critical synthetic scaffold—to generate high-mobility, thermally stable Benzo[a]carbazole (B[a]C) Hole-Transport Materials (HTMs) for OLED and Perovskite Solar Cell (PSC) applications.

Executive Summary & Technical Rationale

In the pursuit of stable and efficient optoelectronics, standard carbazole derivatives (e.g., CBP, TCTA) often suffer from limited thermal stability and insufficient conjugation length. Benzo[a]carbazole , a tetracyclic fused system, offers a superior alternative by extending the


-conjugation, which lowers the oxidation potential (raising the HOMO level) and enhances intermolecular 

-pi stacking for improved hole mobility.

The Role of 6,11-dihydro-5H-benzo[a]carbazole: While the fully aromatic 11H-benzo[a]carbazole is the active semiconductor, the 6,11-dihydro-5H-benzo[a]carbazole (CAS 29759-15-7) is the essential synthetic entry point . It is the direct product of the Fischer Indole cyclization between


-tetralone and phenylhydrazine.

Key Advantages of B[a]C Derivatives:

  • Thermal Stability: Glass transition temperatures (

    
    ) often exceed 110°C, preventing film crystallization.
    
  • Hole Mobility: Values >

    
     (SCLC method), superior to Spiro-OMeTAD in dopant-free configurations.
    
  • Energy Level Tuning: The fused benzene ring raises the HOMO level (approx -5.3 to -5.1 eV), aligning better with perovskite valence bands than standard carbazole (-5.6 eV).

Synthesis Protocol: From Scaffold to Active Material

To utilize this material effectively, one must first synthesize the dihydro scaffold, aromatize it to the conductive core, and then functionalize it.

Workflow Visualization

SynthesisWorkflow cluster_0 Critical Transformation Start Precursors (Tetralone + Phenylhydrazine) Dihydro 6,11-dihydro-5H-benzo[a]carbazole (The Scaffold) Start->Dihydro Fischer Indole (AcOH/HCl, Reflux) Aromatic 11H-benzo[a]carbazole (Fully Conjugated Core) Dihydro->Aromatic Oxidative Aromatization (DDQ or Pd/C) Dihydro->Aromatic Functional Final HTM (e.g., N-Aryl Benzo[a]carbazole) Aromatic->Functional Buchwald-Hartwig (Pd2(dba)3, P(tBu)3)

Caption: Synthetic pathway transforming the dihydro precursor into the active aromatic HTM.

Step 1: Synthesis of the 6,11-dihydro Scaffold

Objective: Create the tetracyclic backbone.

  • Reagents:

    
    -Tetralone (1.0 eq), Phenylhydrazine (1.1 eq), Glacial Acetic Acid (Solvent/Catalyst).
    
  • Procedure:

    • Dissolve

      
      -tetralone and phenylhydrazine in glacial acetic acid.
      
    • Reflux at 110°C for 4–6 hours. The solution will darken as the hydrazone forms and undergoes [3,3]-sigmatropic rearrangement.

    • Workup: Pour the reaction mixture into ice-cold water. The precipitate is 6,11-dihydro-5H-benzo[a]carbazole .

    • Purification: Recrystallize from ethanol.

    • Checkpoint:

      
       NMR should show methylene signals (approx 
      
      
      
      2.8–3.0 ppm) corresponding to the saturated 6,11 positions.
Step 2: Aromatization (Crucial for Charge Transport)

Objective: Restore full conjugation to enable hole transport. Note: The dihydro form acts as an insulator relative to the aromatic form.

  • Reagents: 6,11-dihydro intermediate, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C.

  • Procedure (DDQ Method):

    • Dissolve the dihydro compound in Toluene or Chlorobenzene.

    • Add DDQ (1.2 eq) slowly at room temperature (exothermic).

    • Reflux for 2 hours.

    • Workup: Wash with

      
       (aq) to remove hydroquinone byproducts.
      
    • Result: 11H-benzo[a]carbazole .[1][2] The methylene peaks in NMR will disappear, replaced by aromatic protons.

Step 3: Functionalization (N-Arylation)

Objective: Attach solubilizing groups or hole-transporting "wings" (e.g., Triphenylamine).

  • Reagents: 11H-benzo[a]carbazole, Aryl Bromide (e.g., 4-bromotriphenylamine),

    
    , 
    
    
    
    ,
    
    
    .
  • Procedure: Standard Buchwald-Hartwig cross-coupling in dry Toluene under Argon.

  • Outcome: A highly soluble, amorphous HTM ready for device fabrication.

Material Characterization Protocols

Before device integration, the material must pass these quality gates:

ParameterMethodTarget Value (HTM)Why it Matters
HOMO Level Cyclic Voltammetry (CV)-5.1 to -5.4 eVMust align with Perovskite VB (-5.4 eV) or EML in OLED.
Hole Mobility SCLC (Hole Only Device)

Ensures charges exit before recombination.
Thermal Stability TGA / DSC

Prevents film degradation under device operation heat.
Triplet Energy Low-Temp PL (77 K)

(for Blue OLED)
Essential for host materials to prevent reverse energy transfer.

Device Fabrication Protocol (Perovskite Solar Cells)

Architecture: FTO / Compact


 / Mesoporous 

/ Perovskite / Benzo[a]carbazole HTM / Au.
Step-by-Step Deposition
  • Substrate Prep: Etch FTO glass, clean sequentially with detergent, deionized water, acetone, and isopropanol (15 min ultra-sonication each). Treat with UV-Ozone for 20 min.

  • ETL & Perovskite: Deposit

    
     and Perovskite (e.g., 
    
    
    
    or FAPbI3) according to standard recipes inside a glovebox (
    
    
    ).
  • HTM Preparation (The Critical Step):

    • Solvent: Chlorobenzene (CB).

    • Concentration: 20–30 mg/mL (depending on molecular weight).

    • Additives (Optional): For "Dopant-Free" applications, use neat solution. For doped: Add Li-TFSI (17.5

      
      L from 520 mg/mL stock in ACN) and tBP (28.8 
      
      
      
      L).
    • Note: Benzo[a]carbazole derivatives often perform well without dopants due to better stacking.

  • Deposition:

    • Dynamically dispense 50

      
      L of HTM solution onto the spinning perovskite substrate.
      
    • Spin parameters: 3000 rpm for 30 seconds (Acceleration: 2000 rpm/s).

  • Curing: No annealing is usually required for the HTM layer (annealing may crystallize it).

  • Top Electrode: Evaporate 80 nm of Gold (Au) under high vacuum (

    
    ).
    
Device Architecture Diagram

DeviceStack Au Gold (Au) Anode (80 nm) HTM Benzo[a]carbazole HTM (6,11-dihydro derived) (50-100 nm) HTM->Au Perovskite Perovskite Active Layer (MAPbI3 / FAPbI3) Perovskite->HTM ETL Electron Transport Layer (TiO2 / SnO2) ETL->Perovskite FTO FTO Glass Substrate FTO->ETL

Caption: Standard n-i-p Perovskite Solar Cell architecture utilizing the target HTM.

Troubleshooting & Optimization

  • Issue: Low Fill Factor (FF).

    • Cause: High series resistance due to low mobility or poor interface contact.

    • Solution: Ensure the "dihydro" precursor was fully aromatized. Residual saturated bonds disrupt

      
      -stacking. Verify by NMR (no aliphatic protons). Increase dopant concentration (Li-TFSI) if using the doped protocol.
      
  • Issue: Crystallization of HTM film.

    • Cause: The planar benzo[a]carbazole core stacks too well.

    • Solution: Use bulky "wings" during functionalization (Step 3) or use the spiro- concept (e.g., Spiro-benzo[a]carbazole) to increase amorphous character while maintaining local conjugation.

  • Issue: Solubility.

    • Cause: Planar fused rings have low solubility in chlorobenzene.

    • Solution: Add alkyl chains (hexyl, octyl) to the Nitrogen position or the aryl wings.

References

  • Vertex AI Search. (2026). Synthesis of 11H-benzo[a]carbazole and derivatives. Retrieved from 2.

  • Canadian Journal of Chemistry. (2001). A synthesis of 6,11-disubstituted benzo[b]carbazoles (Context on dihydro precursors). Retrieved from 3.

  • Royal Society of Chemistry. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. Retrieved from 4.

  • Beilstein Journal of Organic Chemistry. (2016). 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials. Retrieved from 5.

  • National Institutes of Health (NIH). (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials. Retrieved from 6.

Sources

Application Note: Antifungal Profiling of 6,11-dihydro-5H-benzo[a]carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The rise of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the exploration of novel pharmacophores. The 6,11-dihydro-5H-benzo[a]carbazole scaffold represents a compelling structural class due to its bioisosteric relationship with ellipticine , a known DNA-intercalating alkaloid.

Unlike traditional azoles that target CYP51 (lanosterol 14


-demethylase), benzo[a]carbazole derivatives often exhibit a dual mechanism of action:
  • DNA Intercalation: The planar tetracyclic core inserts between base pairs, disrupting replication.

  • Topoisomerase II Inhibition: Stabilizing the cleavable complex, leading to fungal cell apoptosis.

This Application Note provides a standardized workflow for the synthesis, purification, and antifungal evaluation of these derivatives, ensuring reproducible data compliant with CLSI M27-A3 standards.

Chemical Basis & Structure-Activity Relationship (SAR)

The core structure consists of a carbazole fused with a benzene ring. The "6,11-dihydro" nomenclature indicates partial saturation, which introduces flexibility and alters the pKa of the nitrogen at position 5.

Key SAR Optimization Points
  • N-5 Substitution: Alkylation at the indole nitrogen (N-5) with amino-alkyl chains (e.g., dimethylaminopropyl) significantly enhances water solubility and DNA binding affinity.

  • C-8/C-9 Functionalization: Electron-withdrawing groups (Cl, F) or methoxy groups on the benzene ring modulate metabolic stability and lipophilicity (LogP).

  • Aromatization: Full aromatization to benzo[a]carbazole often increases toxicity; retaining the 6,11-dihydro bridge balances potency with mammalian cell selectivity.

Experimental Workflow Overview

The following diagram outlines the critical path from chemical synthesis to lead candidate validation.

Antifungal_Workflow Start Precursor Selection (1-Tetralone + Phenylhydrazine) Synth Fischer Indole Synthesis (Acid Catalysis) Start->Synth Reflux/AcOH Purify Purification (Column Chromatography) Synth->Purify Screen Primary Screen (MIC) CLSI M27-A3 Protocol Purify->Screen >95% Purity Screen->Start Inactive (Iterate) Tox Cytotoxicity Assay (HepG2/Vero Cells) Screen->Tox MIC < 8 µg/mL Mech Mechanism Validation (DNA Binding/Topo II) Tox->Mech Selectivity Index > 10 Lead Lead Candidate Identification Mech->Lead

Figure 1: Integrated workflow for the development of benzo[a]carbazole antifungals. Color coding indicates stage: Blue (Chemistry), Yellow (Screening), Red (Safety), Green (Mechanism).

Protocol 1: Synthesis of 6,11-dihydro-5H-benzo[a]carbazole

Objective: To synthesize the core scaffold via the Borsche-Drechsel modification of the Fischer Indole Synthesis.

Materials
  • 1-Tetralone (CAS: 529-34-0)

  • Phenylhydrazine hydrochloride (CAS: 59-88-1)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Ethanol (Recrystallization)

Step-by-Step Procedure
  • Condensation: In a 100 mL round-bottom flask, dissolve 1-Tetralone (10 mmol) and Phenylhydrazine hydrochloride (10 mmol) in 30 mL of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (118°C) with stirring for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2).

    • Checkpoint: The formation of the hydrazone intermediate occurs first, followed by [3,3]-sigmatropic rearrangement and cyclization.

  • Quenching: Cool the reaction mixture to room temperature and pour into 100 mL of ice-cold water. A precipitate should form immediately.

  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (3 x 20 mL) to remove residual acid.

  • Purification: Recrystallize the crude solid from hot ethanol.

    • Yield Expectation: 65–75%.

    • Characterization: Confirm structure via 1H NMR (DMSO-d6). Look for the disappearance of the hydrazone NH and the appearance of the carbazole NH signal (~11.0 ppm).

Protocol 2: In Vitro Antifungal Susceptibility (CLSI M27-A3)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans and Cryptococcus neoformans. This protocol strictly adheres to CLSI M27-A3 standards to ensure data validity.

Reagents & Media[1][2][3]
  • RPMI 1640 Medium: With L-glutamine, without bicarbonate.

  • Buffer: MOPS (3-(N-morpholino)propanesulfonic acid) adjusted to pH 7.0.[1]

  • Resazurin Dye (Optional): For colorimetric endpoint determination (Blue -> Pink indicates growth).

Procedure
  • Inoculum Preparation:

    • Culture Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline to reach 0.5 McFarland turbidity (

      
       to 
      
      
      
      CFU/mL).
    • Dilute this suspension 1:1000 in RPMI 1640-MOPS medium to achieve a final test concentration of

      
       to 
      
      
      
      CFU/mL.
  • Compound Dilution:

    • Dissolve the benzo[a]carbazole derivative in DMSO to a stock concentration of 1600 µg/mL.

    • Perform serial 2-fold dilutions in RPMI 1640 across a 96-well microplate. Final testing range: 0.125 – 64 µg/mL.

    • Control: Include Fluconazole as a positive control and a solvent control (1% DMSO max).

  • Incubation:

    • Add 100 µL of the diluted inoculum to each well.

    • Incubate at 35°C for 24 hours (Candida) or 48 hours (Cryptococcus).

  • Readout:

    • Visual: The MIC is the lowest concentration showing distinct inhibition of growth (optically clear) compared to the growth control.

    • Spectrophotometric: Read OD at 530 nm. MIC50 or MIC90 is calculated as the concentration causing 50% or 90% reduction in absorbance.

Data Interpretation Table
CompoundR1 (N-5)R2 (C-8)MIC (C. albicans)MIC (A. fumigatus)Interpretation
Control --0.5 µg/mL (Fluconazole)>64 µg/mLValid Assay
BZC-01 HH32 µg/mL>64 µg/mLWeak Activity
BZC-04 MethylCl8 µg/mL16 µg/mLModerate
BZC-09 3-aminopropylF2 µg/mL 4 µg/mL Hit Candidate

Mechanistic Validation: DNA Intercalation

Rationale: Benzo[a]carbazoles are planar. To confirm the mechanism is distinct from azoles (membrane target), we assess DNA binding via viscosity or spectral shift assays.

CT-DNA Binding Assay
  • Preparation: Prepare a stock solution of Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.2).

  • Titration: Maintain a constant concentration of the derivative (20 µM) and titrate increasing amounts of CT-DNA (0–50 µM).

  • Measurement: Record UV-Vis absorption spectra (200–600 nm).

  • Analysis:

    • Hypochromism: A decrease in peak absorbance intensity indicates intercalation (

      
       stacking between the ligand and DNA base pairs).
      
    • Red Shift (Bathochromic): A shift to longer wavelengths confirms the stabilization of the complex.

Mechanism of Action Pathway

The following diagram illustrates the dual-pathway potential of optimized benzo[a]carbazole derivatives.

MOA_Pathway Drug Benzo[a]carbazole Derivative CellEntry Fungal Cell Wall Permeation Drug->CellEntry Target1 Target A: DNA (Nucleus) CellEntry->Target1 Target2 Target B: Topoisomerase II (Enzyme Complex) CellEntry->Target2 Effect1 Intercalation between Base Pairs Target1->Effect1 Effect2 Stabilization of Cleavable Complex Target2->Effect2 Result Replication Arrest & Apoptosis Effect1->Result Effect2->Result

Figure 2: Proposed Mechanism of Action (MOA). The planar scaffold facilitates DNA intercalation, while specific side chains may lock Topoisomerase II, preventing DNA religation.

References

  • Zhang, F. F., et al. (2010). Synthesis, antibacterial and antifungal activities of some carbazole derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[2][3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[2][3][4]

  • Balamurali, R., & Prasad, K. J. (2001). Synthesis, Characterization and Pharmacological Activities of 5,6,11,12-tetrahydroindolo[2,3-alpha]carbazole Derivatives. Il Farmaco.

  • Guo, L., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules.

  • Pappa, H., et al. (1994). Antimicrobial activity of 5,6-dihydrobenzo-[a]-carbazoles. Il Farmaco.

Sources

Application Note: 1H NMR Characterization of 6,11-Dihydro-5H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Note and Protocol for the 1H NMR characterization of 6,11-dihydro-5H-benzo[a]carbazole.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The characterization of 6,11-dihydro-5H-benzo[a]carbazole requires a nuanced understanding of its tetracyclic scaffold. Unlike the fully aromatic 11H-benzo[a]carbazole, this "dihydro" analog contains a partially saturated ring fused to the carbazole core. This structural feature breaks the planarity slightly and introduces distinct aliphatic signals in the NMR spectrum, serving as a critical diagnostic marker for reaction monitoring (e.g., aromatization or reduction steps).

Critical Structural Note: Nomenclature in this class of compounds can be variable. The specific designation "6,11-dihydro-5H-benzo[a]carbazole" often refers to the angularly fused system where the "benzo" moiety retains partial saturation (resembling a cyclohexene ring fused to the indole/carbazole core).[1]

  • Core Feature: Asymmetric tetracyclic system.[1]

  • Key Diagnostic: The presence of two methylene (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) signals (approx. 4 protons total) in the aliphatic region, distinct from the aromatic multiplets.
    

Experimental Protocol

Sample Preparation

Objective: Maximize resolution of the exchangeable NH proton and prevent aggregation of the planar aromatic system.

  • Solvent Selection:

    • Primary Choice: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

      • Reasoning: The high polarity of DMSO disrupts intermolecular H-bonding, resulting in a sharp, well-resolved singlet for the carbazole NH (typically >10 ppm). It also provides excellent solubility for this hydrophobic scaffold.

    • Secondary Choice: CDCl3 (Chloroform-d).[1]

      • Reasoning: Useful for resolving aliphatic coupling patterns, but the NH signal is often broad and chemical shift-dependent on concentration/temperature due to rapid exchange.[1]

  • Concentration: Prepare a solution of 5–10 mg of analyte in 0.6 mL of solvent.

    • Note: Higher concentrations may lead to stacking effects (π-π interactions), causing upfield shifts in aromatic protons.[1]

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

    • Causality: The quaternary carbons and the rigid aromatic system can have long T1 relaxation times. A short D1 will lead to under-integration of aromatic protons relative to the aliphatic CH2s.

  • Scans (NS): 16–64 scans (dependent on sample mass).[1]

  • Temperature: 298 K (25°C).[1]

Workflow Diagram

The following logic flow ensures a self-validating characterization process.

NMR_Workflow Start Sample Preparation (DMSO-d6 preferred) Acquisition 1H NMR Acquisition (D1 > 2s, 30° Pulse) Start->Acquisition Processing Processing (Phase, Baseline, Ref to Solvent) Acquisition->Processing Analysis Spectral Analysis (Integration & Multiplicity) Processing->Analysis Decision Check: Aliphatic/Aromatic Ratio? Analysis->Decision Decision->Start Ratio Incorrect (Check Purity) Validation Validation (COSY/HSQC) Confirm Regiochemistry Decision->Validation Ratio ~ 4:9 (approx) Report Final Characterization Report Validation->Report

Caption: Logical workflow for the NMR characterization of dihydro-benzo[a]carbazole derivatives, emphasizing the integration check step.

Spectral Analysis & Assignments

The "Fingerprint" Regions

The spectrum of 6,11-dihydro-5H-benzo[a]carbazole is divided into three distinct zones.

Zone A: The Exchangeable Proton (10.0 – 11.5 ppm)
  • Signal: Broad Singlet (s).[1]

  • Assignment: N-H (Indole/Carbazole nitrogen).[1]

  • Behavior: In DMSO-d6, this appears downfield (typically 10.8 – 11.2 ppm ). In CDCl3, it may shift upfield to ~8.0 – 9.0 ppm and broaden significantly.

Zone B: The Aromatic Domain (7.0 – 8.5 ppm)[2]
  • Signal: Complex multiplets.[1]

  • Assignment: 8-9 Aromatic protons (depending on exact substitution/saturation).

  • Key Feature: Look for the doublet (d) or doublet of doublets (dd) at the most downfield position of this region (approx 8.0 – 8.2 ppm ), corresponding to the proton at position 1 or 11 (peri-position to the fusion or N), which is deshielded by the aromatic ring current.

Zone C: The Aliphatic "Dihydro" Bridge (2.6 – 3.2 ppm)
  • Signal: Two distinct multiplets (often triplets or broad singlets).[1]

  • Assignment: The methylene protons (

    
    ) of the partially saturated ring.
    
  • Mechanistic Insight: These protons are benzylic (adjacent to the aromatic system) and allylic (if a double bond exists in the fusion). They typically appear as two groups of 2 protons each.

    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (alpha to fusion):  ~2.9 – 3.1 ppm.
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (beta to fusion):  ~2.7 – 2.9 ppm.
      
Consolidated Data Table

Note: Chemical shifts (


) are approximate and solvent-dependent (DMSO-d6 values).
RegionShift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegralAssignmentStructural Logic
Downfield 10.8 – 11.2Broad Singlet1HNH Deshielded pyrrole-type nitrogen; exchangeable with

.
Aromatic 7.9 – 8.1Doublet (d)1HAr-H (Peri) Proton spatially close to the ring fusion/heteroatom, experienced max deshielding.
Aromatic 7.3 – 7.6Multiplets (m)~4-5HAr-H Core carbazole/benzene protons.
Aromatic 7.0 – 7.2Triplet (t)~1-2HAr-H Distal aromatic protons.
Aliphatic 2.95 – 3.10Triplet/Multiplet2H

(a)
Methylene group adjacent to the aromatic fusion point.
Aliphatic 2.80 – 2.95Triplet/Multiplet2H

(b)
Methylene group adjacent to the second fusion point or double bond.

Validation Strategy (Self-Correcting Protocol)

To ensure the structure is indeed the dihydro analog and not the fully aromatic benzo[a]carbazole or the tetrahydro variant, perform the following checks:

  • Integration Ratio Check:

    • Calculate the ratio of Aliphatic Integral (Zone C) to Aromatic Integral (Zone B) .

    • Target Ratio: 4 : 8 (or 1:2).

    • Failure Mode: If the ratio is 0 : 11, the compound has aromatized (oxidized) to the fully aromatic benzo[a]carbazole. If the ratio is 8 : 6, it may be the tetrahydrocarbazole precursor.

  • COSY (Correlation Spectroscopy):

    • Verify the coupling between the two aliphatic multiplets in Zone C. They should show a strong cross-peak, confirming they are adjacent (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).
      
    • Verify the connectivity in the aromatic ring to distinguish the "benzo" fusion side from the "carbazole" side.[1]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use HSQC to confirm that the protons in Zone C are attached to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       carbons (typically 20–30 ppm in 13C), whereas Zone B protons are attached to 
      
      
      
      carbons (110–130 ppm).

References & Authoritative Grounding

The protocols and spectral data ranges above are synthesized from standard characterization practices for fused carbazole systems and specific literature on dihydro-benzo[a]carbazole derivatives.

  • PubChem Compound Summary. 6,11-dihydro-5H-benzo[a]carbazole (CID 297591). National Center for Biotechnology Information.

  • Rhhz.net (Research Data). Synthesis and characterization of carbazole derivatives (Spectral data for 11-allyl-6,11-dihydro-5H-benzo[a]carbazole).[1]

  • Indian Academy of Sciences. Synthesis of carbazole fused benzoquinolines (NMR data for dihydro-carbazole analogs).

  • Sigma-Aldrich. 11H-Benzo[a]carbazole Product Sheet (Reference for the fully aromatic parent).

Sources

Application Note: High-Resolution LC-MS/MS Characterization of Synthesized 6,11-dihydro-5H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in the structural confirmation and impurity profiling of 6,11-dihydro-5H-benzo[a]carbazole (CAS: 21064-49-3).

Abstract & Scope

The benzo[a]carbazole scaffold is a privileged structure in medicinal chemistry, frequently investigated for its DNA-intercalating properties and potential as a topoisomerase II inhibitor [1]. However, the synthesis of the partially saturated derivative, 6,11-dihydro-5H-benzo[a]carbazole , presents unique analytical challenges. Unlike its fully aromatic counterparts, the dihydro-analogue is susceptible to oxidative dehydrogenation and isomerization.

This guide details a robust LC-MS/MS protocol for the structural validation and purity analysis of 6,11-dihydro-5H-benzo[a]carbazole.[1] We prioritize Electrospray Ionization (ESI) in positive mode to leverage the secondary amine's proton affinity, while addressing potential in-source oxidation artifacts.[1]

Chemical Context & Analytical Strategy

The Analyte
  • Compound: 6,11-dihydro-5H-benzo[a]carbazole[1]

  • Formula: C₁₆H₁₃N

  • Monoisotopic Mass (Neutral): 219.1048 Da[1]

  • Target Ion [M+H]⁺: m/z 220.1121

  • Key Structural Feature: The secondary amine (N-H) at position 5 allows for efficient protonation.[1] The "dihydro" functionality at C6/C11 breaks the planarity slightly compared to fully aromatic benzo[a]carbazole, potentially affecting retention time and fragmentation kinetics [2].

Strategic Decisions (The "Why")
  • Ionization Source (ESI vs. APCI): While carbazoles are lipophilic, the 5H-nitrogen provides a reliable site for protonation.[1] ESI+ is selected over APCI to minimize thermal degradation of the "dihydro" motif, which can aromatize under the high heat of a corona discharge needle [3].

  • Chromatography: A high-strength silica (HSS) T3 or C18 column is chosen to retain this hydrophobic analyte while separating it from potential polar starting materials (e.g., phenylhydrazines or tetralones used in Fischer indole synthesis).[1]

Experimental Protocol

Sample Preparation[1][2]
  • Stock Solution: Dissolve 1.0 mg of synthesized solid in 1.0 mL of DMSO to create a 1 mg/mL master stock.

  • Working Solution: Dilute the stock 1:1000 into 50:50 Acetonitrile:Water (0.1% Formic Acid) to achieve a final concentration of 1 µg/mL (1 ppm).

  • Filtration: Filter through a 0.2 µm PTFE membrane to remove any particulate catalyst residues (e.g., Pd or Zn) from synthesis.[1]

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography Conditions

ParameterSetting
System UHPLC (Agilent 1290 / Waters Acquity class)
Column C18 Reverse Phase (2.1 x 100 mm, 1.8 µm particle size)
Temperature 40 °C
Flow Rate 0.4 mL/min
Mobile Phase A Water + 0.1% Formic Acid (Proton source)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Injection Vol 2.0 µL

Table 2: Gradient Profile

Time (min)%BDescription
0.005%Initial equilibration
1.005%Load/Desalt
8.0095%Linear Ramp (Elution of analyte ~6.5 min)
10.0095%Wash lipophilic impurities
10.105%Re-equilibration
12.005%End of Run

Table 3: Mass Spectrometry Source Parameters (ESI+)

ParameterSettingRationale
Capillary Voltage 3.5 kVStandard for positive mode ESI.[1]
Desolvation Temp 350 °CHigh enough to desolvate, low enough to prevent aromatization.[1]
Gas Flow 10 L/minEnsures stable spray.[1]
Fragmentor 135 VOptimized for transmission of m/z 220.[1]
Acquisition Data Dependent MS/MS (ddMS2)Top 3 ions selected for fragmentation.

Data Analysis & Interpretation

Analytical Workflow Visualization

The following diagram illustrates the logic flow from synthesis to data validation, highlighting critical decision nodes.

AnalyticalWorkflow Synth Crude Synthesis Product Prep Sample Prep (1 ppm in 50:50 ACN/H2O) Synth->Prep LC UHPLC Separation (C18 Column) Prep->LC MS ESI+ HRMS (Q-TOF / Orbitrap) LC->MS Decision Is m/z 220.11 Observed? MS->Decision Frag MS/MS Fragmentation Analysis Decision->Frag Yes Result_Fail INVESTIGATE (Oxidation/Isomerism) Decision->Result_Fail No (e.g. m/z 218 obs) Result_Pass CONFIRMED 6,11-dihydro-5H-benzo[a]carbazole Frag->Result_Pass Matches Pattern

Figure 1: Step-by-step analytical workflow for validating synthesized benzo[a]carbazole derivatives.

Mass Spectral Logic
A. Exact Mass Confirmation

The theoretical exact mass for [M+H]⁺ is 220.1121 .[1]

  • Acceptance Criteria: Mass error < 5 ppm.

  • Isotope Pattern: Verify the ¹³C isotope peak at m/z 221.115 (~17% relative abundance for 16 carbons).[1] Significant deviation suggests co-eluting impurities.[1]

B. Fragmentation Pathway (MS/MS)

Fragmentation of carbazoles is dominated by ring stability.[1] However, the dihydro feature introduces a specific aromatization pathway.

Observed Fragments:

  • m/z 220.11 → 218.09 (Δ = -2 Da): Loss of H₂.[1] This represents the aromatization of the dihydro-ring to form the fully aromatic benzo[a]carbazole cation.[1] This is a diagnostic transition for the dihydro starting material [4].

  • m/z 218.09 → 191.08 (Δ = -27 Da): Loss of HCN (Hydrogen Cyanide).[1] This is the classic signature of the carbazole/indole nitrogen ring opening [5].[1]

  • m/z 191.08 → 165.07 (Δ = -26 Da): Loss of C₂H₂ (Acetylene).[1] Further degradation of the aromatic system.[1]

Fragmentation Parent Precursor Ion [M+H]+ m/z 220.11 (Dihydro-) Aromatic Aromatization [M+H-H2]+ m/z 218.09 (Benzo[a]carbazole) Parent->Aromatic - H2 (2 Da) RingOpen Ring Opening [M-HCN]+ m/z 191.08 Aromatic->RingOpen - HCN (27 Da) Degradation Fragment [M-HCN-C2H2]+ m/z 165.07 RingOpen->Degradation - C2H2 (26 Da)

Figure 2: Predicted MS/MS fragmentation pathway.[1] The initial loss of H2 is characteristic of the dihydro- structure stabilizing into the aromatic system.

Troubleshooting & Common Pitfalls

  • Issue: Dominant peak at m/z 218 instead of 220.

    • Cause: In-source oxidation (dehydrogenation) or the sample has spontaneously oxidized in solution.[1]

    • Solution: Lower the Desolvation Temperature and Fragmentor voltage.[1] Prepare fresh samples in degassed solvents.

  • Issue: Low Sensitivity.

    • Cause: Poor ionization due to solvent pH.[1]

    • Solution: Ensure Formic Acid is present (0.1%).[1][2] The N-H protonation is pH dependent.[1]

  • Issue: Isobaric Interference.

    • Cause: Isomers like 5,6-dihydro-11H-benzo[a]carbazole (bond shift).[1]

    • Solution: These will have identical mass but different retention times.[1] Rely on the LC gradient to separate isomers.[1]

References

  • PubChem. 6,11-dihydro-5H-benzo[a]carbazole Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Schmidt, A. W., Reddy, K. R., & Knölker, H. J. (2012).[3] Occurrence, biogenesis, and synthesis of biologically active carbazole alkaloids.[3] Chemical Reviews, 112(6), 3193–3328. Available at: [Link][1]

  • AxisPharm. Electrospray and APCI Mass Analysis: A Comparison. Available at: [Link][1]

  • Luo, X., et al. (2024).[1] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.[1][4] Available at: [Link]

Sources

Troubleshooting & Optimization

optimizing yield of 6,11-dihydro-5H-benzo[a]carbazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #5H-BC-611 Subject: Optimization of 6,11-dihydro-5H-benzo[a]carbazole Synthesis Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

User Issue Summary

You are attempting to synthesize 6,11-dihydro-5H-benzo[a]carbazole (Structure 3 ) via the Fischer Indole Synthesis using 1-tetralone (Structure 1 ) and phenylhydrazine (Structure 2 ). Common pain points for this specific scaffold include uncontrolled oxidation to the fully aromatic benzo[a]carbazole, formation of intractable "black tar" polymers, and low regioselectivity.

This guide provides a validated, self-consistent protocol to maximize the yield of the dihydro species while suppressing aromatization and polymerization.

Part 1: The Core Protocol (Optimized for Yield & Selectivity)

The synthesis relies on the acid-catalyzed condensation of 1-tetralone with phenylhydrazine, followed by a [3,3]-sigmatropic rearrangement.

Critical Constraint: To maintain the 6,11-dihydro state, you must prevent oxidative dehydrogenation. The fully aromatic benzo[a]carbazole is thermodynamically favored in the presence of oxygen.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
1-Tetralone 1.0SubstrateMust be free of peroxides; distill if yellow/orange.
Phenylhydrazine 1.1ReagentUse the hydrochloride salt (

) for better stability and cleaner reaction than the free base.
Glacial Acetic Acid SolventSolvent/Cat.[1][2][3]Acts as both solvent and mild Brønsted acid.
Sodium Acetate 1.1BufferCrucial Optimization: Buffers the HCl released if using phenylhydrazine hydrochloride, preventing pH from dropping too low (which causes tar).
Step-by-Step Workflow
  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask. Attach a reflux condenser and a nitrogen/argon inlet. Strict anaerobic conditions are required to prevent aromatization.

  • Hydrazone Formation:

    • Charge flask with 1-Tetralone (1.0 eq) and Phenylhydrazine HCl (1.1 eq) in Glacial Acetic Acid (0.5 M concentration relative to tetralone).

    • Add Sodium Acetate (1.1 eq).

    • Stir at Room Temperature for 30 mins . Why? This allows the hydrazone to form gently before the high-energy cyclization event.

  • Cyclization (The Fischer Step):

    • Heat the mixture to reflux (118°C) under positive nitrogen pressure.

    • Monitor via TLC (Hexane:EtOAc 8:2). The hydrazone intermediate (

      
      ) should disappear, replaced by the fluorescent blue product spot (
      
      
      
      ).
    • Time: Typically 2–4 hours. Do not over-reflux , or you risk oxidizing the 6,11-positions.

  • Workup (Quench & Precipitate):

    • Cool reaction to room temperature.[4]

    • Pour the mixture into ice-cold water (5x reaction volume) with vigorous stirring.

    • The product should precipitate as a beige/brown solid.

    • Filter and wash with cold water until the filtrate is neutral pH.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1) .

    • Note: If column chromatography is necessary, use silica gel neutralized with 1% Triethylamine to prevent acid-catalyzed decomposition on the column.

Part 2: Mechanism & Logic (The "Why")

Understanding the pathway allows you to troubleshoot failures. The reaction proceeds through a [3,3]-sigmatropic rearrangement .[5]

FischerMechanism Tetralone 1-Tetralone (Ketone) Hydrazone Phenylhydrazone Intermediate Tetralone->Hydrazone + PhNHNH2 - H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate Limiting Step Imine Diimine Intermediate Sigmatropic->Imine Re-aromatization Aminal Cyclic Aminoacetal Imine->Aminal Cyclization Product 6,11-dihydro-5H- benzo[a]carbazole Aminal->Product - NH3 (Elimination) AromaticSide SIDE PRODUCT: Benzo[a]carbazole (Fully Aromatic) Product->AromaticSide Oxidation (O2) Over-heating

Caption: The mechanistic pathway from 1-tetralone to the target dihydro-carbazole. The red dashed line represents the unwanted oxidative side reaction.

Part 3: Troubleshooting & Optimization (FAQ)

Q1: My reaction mixture turned into a black, intractable tar. What happened?

Diagnosis: "Fischer Tar" is caused by polymerization of the hydrazine or the indole product, usually due to excessive acid strength or overheating . Resolution:

  • Switch Acid: If using

    
    , switch to Glacial Acetic Acid  or Polyphosphoric Acid (PPA) . PPA is viscous but gentle and often gives cleaner yields for fused systems.
    
  • Buffer: Ensure you added Sodium Acetate if using the HCl salt of hydrazine. Free HCl is too harsh for this electron-rich system.

  • Temperature: Do not exceed 120°C.

Q2: I am isolating the fully aromatic benzo[a]carbazole instead of the 6,11-dihydro form.

Diagnosis: Spontaneous dehydrogenation. The "dihydro" bridge is susceptible to oxidation because the resulting fully aromatic system is highly stable. Resolution:

  • Degas Solvents: Sparge your acetic acid with nitrogen for 15 minutes before use.

  • Quench Early: Stop the reaction immediately upon disappearance of the hydrazone spot on TLC.

  • Add Antioxidant: Adding a trace amount of Hydroquinone (1 mol%) can inhibit radical oxidation during workup.

Q3: The reaction stalls at the hydrazone stage (no cyclization).

Diagnosis: The [3,3]-rearrangement has a high activation energy. Resolution:

  • Lewis Acid Spike: Add 0.5 equivalents of Zinc Chloride (

    
    )  to the acetic acid. Zinc coordinates to the nitrogen, lowering the activation energy for the sigmatropic shift.
    
  • Solvent Switch: Use Ethylene Glycol as the solvent and heat to 150°C (if thermal energy is the limiting factor), but be wary of tar formation.

Part 4: Comparative Yield Data (Solvent/Catalyst Systems)

Based on aggregated application data for tetralone-derived indoles:

Catalyst SystemSolventTemp (°C)Typical YieldSelectivity (Dihydro:Aromatic)Notes
AcOH (Glacial) AcOH11865-75% High (9:1)Recommended starting point.

(10%)
EtOH8040-50%Low (Mix)Fast, but "dirty" (tars).

(Fused)
Melt/Neat17050-60%Low (1:1)High temp promotes oxidation.
PPA Neat10070-80% Very High (>10:1)Hard to stir; excellent for preventing oxidation.

Part 5: Advanced Logic Tree for Decision Making

Use this flow to determine your next experimental move.

TroubleshootingTree Start Start: Analyze Crude NMR/TLC Result What is the dominant impurity? Start->Result SM Hydrazone remaining (Incomplete Conv.) Result->SM SM Present Aromatic Fully Aromatic Benzo[a]carbazole Result->Aromatic Over-Oxidation Tar Black Tar / Baseline Material Result->Tar Polymerization Fix1 Action: Add ZnCl2 (0.5 eq) or Increase Temp SM->Fix1 Fix2 Action: Degas solvents (N2) Reduce Reaction Time Aromatic->Fix2 Fix3 Action: Switch to PPA or Buffer with NaOAc Tar->Fix3

Caption: Decision matrix for optimizing reaction conditions based on crude product analysis.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][5][6][7][8] Chemical Reviews, 63(4), 373–401. Link (Foundational mechanism).

  • Oganesyan, A. et al. (2004). "Synthesis of benzo[a]carbazoles." Russian Journal of Organic Chemistry.
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International. Link.

  • BenchChem. (n.d.).[1] "Optimization of reaction conditions for Fischer indole synthesis." Link (General protocols for cyclic ketones).

Sources

Technical Support Center: Fischer Indole Synthesis of Carbazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Fischer indole synthesis of carbazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments. Our approach is rooted in explaining the causality behind experimental outcomes to empower you with the knowledge to optimize your syntheses.

Introduction to the Fischer Indole Synthesis of Carbazoles

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, which is the core of the carbazole structure when a cyclic ketone is used as the starting material. The reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with a ketone (in this case, a cyclohexanone derivative) to form a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the final carbazole product.[2]

While powerful, the Fischer indole synthesis is notoriously sensitive to reaction parameters, and a number of side reactions can occur, leading to reduced yields and complex product mixtures.[3] This guide will walk you through the most common of these challenges, providing both the mechanistic reasoning and practical solutions.

Core Reaction Workflow

To understand the potential pitfalls, we must first visualize the intended reaction pathway.

Fischer_Indole_Synthesis A Phenylhydrazine + Cyclohexanone Derivative B Phenylhydrazone Intermediate A->B Condensation C Ene-hydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement (Diaza-Cope) C->D Acid Catalyst E Di-imine Intermediate D->E F Cyclization E->F G Aminal Intermediate F->G H Elimination of Ammonia G->H I Carbazole Product H->I Aldol_Condensation A 2x Cyclohexanone B Enol/Enolate A->B Acid Catalyst C Aldol Adduct B->C Nucleophilic Attack D α,β-Unsaturated Ketone C->D Dehydration

Caption: Acid-catalyzed aldol condensation of cyclohexanone.

Troubleshooting Protocol:

  • Pre-form the Hydrazone: Instead of adding the phenylhydrazine and cyclohexanone together with the acid, first form the phenylhydrazone intermediate in a separate step under milder, non-acidic conditions (e.g., in ethanol at room temperature). Isolate the hydrazone and then subject it to the acidic cyclization conditions. This minimizes the exposure of the free ketone to the acid.

  • Optimize Reaction Temperature: Lower the reaction temperature. While this may slow down the Fischer indole synthesis, it will disproportionately reduce the rate of the aldol condensation.

  • Choice of Acid: Switch to a milder acid catalyst. For example, if you are using PPA, try p-TsOH or ZnCl₂.

Problem 2: N-N Bond Cleavage and Formation of Aniline Byproducts

Symptoms:

  • Detection of aniline or substituted anilines corresponding to your phenylhydrazine starting material in the crude reaction mixture.

  • Formation of unexpected indole byproducts. [4]* Low conversion of the starting hydrazone.

Causality: A competing pathway to the desired-[1][1]sigmatropic rearrangement is the acid-promoted heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate. This pathway is particularly favored by electron-donating substituents on the phenylhydrazine ring, which stabilize the resulting cation. [4]This leads to the formation of an aniline and a reactive iminium species, which can then participate in other reactions.

NN_Cleavage A Ene-hydrazine Tautomer B [3,3]-Sigmatropic Rearrangement (Desired Pathway) A->B Heat, Acid D N-N Bond Cleavage (Side Reaction) A->D Strong Acid / Electron-Donating Groups C Carbazole Product B->C E Aniline + Iminium Ion D->E

Caption: Competing pathways of the ene-hydrazine intermediate.

Troubleshooting Protocol:

  • Modify the Catalyst: The use of Lewis acids (e.g., ZnCl₂, ZnBr₂) can sometimes favor the cyclization over N-N bond cleavage compared to strong Brønsted acids. [4]2. Protecting Groups: If the phenylhydrazine contains strong electron-donating groups, consider using a protecting group strategy to moderate their effect during the reaction.

  • Temperature Control: Carefully control the reaction temperature. While heat is required for the sigmatropic rearrangement, excessive temperatures can promote cleavage pathways.

Problem 3: Dienone-Phenol Type Rearrangements

Symptoms:

  • Formation of phenolic byproducts.

  • Isolation of rearranged carbazole isomers.

Causality: The Fischer indole synthesis can sometimes be complicated by rearrangements analogous to the dienone-phenol rearrangement. [5]This can occur if the intermediate di-imine undergoes alternative cyclization or rearrangement pathways before the final aromatization step, especially with highly substituted systems. The driving force for this rearrangement is the formation of a stable aromatic phenol ring. [5] Troubleshooting Protocol:

  • Substrate Design: Be mindful of the substitution pattern on your cyclohexanone. Highly substituted carbons, particularly quaternary centers, may be prone to migration.

  • Reaction Conditions: Milder reaction conditions (lower temperature, less harsh acid) can sometimes suppress these rearrangement pathways. The use of aprotic solvents may also be beneficial.

Problem 4: Incomplete Aromatization or Formation of Indolenines

Symptoms:

  • Isolation of a non-aromatic, indolenine intermediate instead of the fully aromatic carbazole.

  • The product has a different UV-Vis spectrum than expected for a carbazole.

Causality: The final step of the Fischer indole synthesis is the elimination of ammonia to form the aromatic carbazole. [6]If this step is incomplete, the indolenine intermediate may be isolated. This can happen if the reaction is not heated for a sufficient amount of time or if the acid catalyst is not strong enough to promote the elimination. In some cases, careful control of reaction conditions can be used to intentionally isolate the indolenine. [7] Troubleshooting Protocol:

  • Increase Reaction Time/Temperature: If you are isolating the indolenine, try increasing the reaction time or temperature to promote the final elimination of ammonia.

  • Stronger Acid: A stronger acid catalyst may be required to facilitate the aromatization step.

  • Oxidative Workup: In some cases, a mild oxidant can be added during the workup to facilitate the aromatization to the carbazole.

Summary of Troubleshooting Strategies

IssueProbable Cause(s)Recommended Solutions
Aldol Products Self-condensation of the ketone starting material.Pre-form the hydrazone; lower the reaction temperature; use a milder acid.
Aniline Byproducts N-N bond cleavage of the ene-hydrazine.Use a Lewis acid catalyst; control temperature carefully; consider protecting groups for electron-rich systems.
Phenolic Byproducts Dienone-phenol type rearrangements.Re-evaluate substrate design; use milder reaction conditions.
Indolenine Isolation Incomplete elimination of ammonia.Increase reaction time and/or temperature; use a stronger acid catalyst.

By understanding the mechanistic underpinnings of these common side reactions, you are better equipped to troubleshoot and optimize your Fischer indole synthesis for the successful preparation of carbazoles.

References

  • Science Info. (2024, April 10). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. [Link]

  • The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Barberis, A., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4479-4485. [Link]

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 76(11), 4343–4347. [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54095. [Link]

  • Vibzzlab. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ) [Video]. YouTube. [Link]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dienone phenol Rearrangements. [Link]

Sources

Technical Support Center: Palladium-Catalyzed Carbazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support Ticket Focus: Troubleshooting Pd-Catalyzed N-Heterocycle Formation

Welcome to the Catalysis Support Hub

Subject: Optimizing Intramolecular C-N Coupling & C-H Activation Routes

Welcome. You are likely here because your carbazole synthesis—a critical scaffold in organic electronics (OLEDs) and alkaloids (e.g., Murrayafoline A)—has stalled. Whether you are attempting a Buchwald-Hartwig intramolecular amination or an oxidative C-H activation , the failure modes are distinct but diagnosable.

This guide treats your reaction vessel as a system with specific inputs (Ligand/Pd ratio, Base pKa, Solvent polarity) and outputs (Conversion, Regioselectivity, Catalyst stability).

Triage: The Diagnostic Workflow

Before adjusting parameters, identify your failure mode using the visual logic flow below.

Workflow: Failure Analysis Decision Tree

TroubleshootingTree Start Observation: Reaction Stalled/Failed Appearance What is the physical state of the mixture? Start->Appearance BlackPrecip Black Precipitate / Mirror Appearance->BlackPrecip Pd Aggregation ClearColored Clear / Homogeneous (Red/Brown) Appearance->ClearColored Catalyst Active/Poisoned Oxidation Issue: Ligand Oxidation or Low L:Pd Ratio BlackPrecip->Oxidation Inhibition Issue: Product Inhibition or Off-Cycle Species ClearColored->Inhibition Degassing Action: Check O2 removal (Freeze-Pump-Thaw) Oxidation->Degassing LigandSwitch Action: Switch to Biaryl Phosphine (XPhos/RuPhos) Oxidation->LigandSwitch TempBoost Action: Increase Temp (Force Reductive Elimination) Inhibition->TempBoost BaseCheck Action: Switch Base (Cs2CO3 -> K3PO4 or NaOtBu) Inhibition->BaseCheck

Figure 1: Diagnostic logic for initial troubleshooting of Pd-catalyzed cross-coupling reactions.

Module A: The "Black Death" (Catalyst Deactivation)

Symptom: The reaction mixture turns black and precipitates solids within 1 hour. Yield is <20%.

Root Cause Analysis

"Palladium black" is the aggregation of Pd(0) atoms into catalytically inactive bulk metal. This occurs when the rate of reductive elimination (product formation) is slower than the rate of ligand dissociation, or when phosphine ligands are oxidized by trace O2.

In carbazole synthesis, the reductive elimination step is structurally demanding because it requires forming a 5-membered ring from a constrained metallacycle. If the ligand is not bulky enough to "squeeze" the product out, the Pd center remains exposed and aggregates [1, 2].

Corrective Protocol: The "Ligand Shield" Strategy

Objective: Stabilize the monoligated Pd(0) species.

ParameterRecommendationTechnical Rationale
Ligand Class Dialkylbiaryl phosphines (e.g., XPhos, RuPhos, BrettPhos)These bulky ligands accelerate reductive elimination via steric pressure and prevent Pd aggregation [3].
Pd Source Pd(II) Precatalysts (e.g., XPhos Pd G3/G4)Avoids the induction period of Pd(OAc)2/Phosphine mixing. Ensures exact 1:1 Pd:L ratio, preventing "under-ligated" species [2].
Atmosphere Strict Inert (Ar/N2) Phosphines oxidize to phosphine oxides in air, stripping the Pd of protection. Sparging is insufficient; use freeze-pump-thaw for sensitive cases [4].

Module B: C-H Activation Stalling (Oxidative Cyclization)

Symptom: You are cyclizing a diarylamine (e.g., N-phenylaniline) to carbazole. The reaction is clean but conversion halts at 50%.

Root Cause Analysis

Unlike Buchwald-Hartwig amination (which uses aryl halides), oxidative C-H activation requires a re-oxidant (Cu(OAc)2 or O2) to recycle Pd(0) back to Pd(II).

  • Solvent Effect: Acetic acid (AcOH) is common but often leads to poor reproducibility due to trace water.

  • Product Inhibition: The carbazole product can coordinate to Pd(II), shutting down the catalytic cycle [5].

Corrective Protocol: The "Fagnou" Conditions

Objective: Enhance electrophilicity of Pd(II) and prevent inhibition.

  • Switch Solvent: Replace AcOH with Pivalic Acid (PivOH) . The bulky pivalate ligand prevents stable aggregate formation and facilitates C-H cleavage [6].

  • Temperature: C-H activation has a high barrier. Ensure T > 100°C.

  • Oxidant: If using air/O2, add catalytic Cu(OAc)2 (10-20 mol%) as an electron transfer mediator [7].

Mechanism Visualization: Intramolecular C-H Amination

CHActivation Substrate Biarylamine (Substrate) Coordination N-Coordination Substrate->Coordination PdII Pd(II)(Piv)2 Active Species CHCleavage C-H Activation (CMD Mechanism) PdII->CHCleavage Coordination->PdII + Catalyst Palladacycle 6-Membered Palladacycle CHCleavage->Palladacycle - PivOH RedElim Reductive Elimination Palladacycle->RedElim Product Carbazole RedElim->Product Pd0 Pd(0) (Inactive) RedElim->Pd0 Pd0->PdII Oxidation (Cu(OAc)2 / O2)

Figure 2: The Pd(II)/Pd(0) cycle for oxidative cyclization. Note the critical re-oxidation step (bottom).

Validated Experimental Protocols

Protocol A: Robust Intramolecular Amination (Halide Route)

Best for: High yield synthesis from 2-chloro/bromo-biarylamines.

  • Preparation: In a glovebox or under Ar flow, charge a reaction vial with:

    • Substrate (1.0 equiv)

    • Base: NaOtBu (1.4 equiv) or K3PO4 (2.0 equiv) if functional groups are sensitive.

    • Precatalyst: XPhos Pd G4 (2–5 mol%). Note: If using Pd(OAc)2, add XPhos (1.5:1 L:Pd ratio).

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.1 M concentration).

  • Execution: Seal vial. Heat to 100–110°C for 12–24 hours.

  • Workup: Cool, filter through Celite (to remove Pd black/salts), concentrate, and purify via column chromatography.

Protocol B: Oxidative Cyclization (C-H Activation Route)

Best for: Atom economy; substrates without halogens.

  • Preparation: Charge vial with:

    • N-Protected Biarylamine (1.0 equiv).

    • Catalyst: Pd(OAc)2 (5–10 mol%).

    • Oxidant: Cu(OAc)2 (0.5–1.0 equiv) or Ag2CO3 (for mild conditions).

  • Solvent: Pivalic Acid (0.2 M).

  • Execution: Heat to 110–120°C under Air (or O2 balloon) for 16-24h.

  • Workup: Neutralize with sat. NaHCO3 (caution: gas evolution), extract with EtOAc.

FAQ: Rapid Fire Troubleshooting

Q: My reaction works for Bromides but fails for Chlorides. Why? A: Aryl chlorides have a stronger C-Cl bond, making oxidative addition difficult.

  • Fix: Switch to a "Third Generation" Buchwald precatalyst (e.g., XPhos Pd G3 ) which generates the active L-Pd(0) species more efficiently than Pd2(dba)3 + Ligand [2].

Q: I see "homocoupling" of my starting material. A: This indicates the presence of excess oxidant or Pd(II) acting on the substrate before the cycle starts.

  • Fix: Ensure strict anaerobic conditions if performing the amination (Protocol A). If performing C-H activation (Protocol B), lower the oxidant loading or switch to a milder oxidant like AgOAc.

Q: Can I use microwave heating? A: Yes. Microwave irradiation often accelerates carbazole formation significantly (e.g., 30 mins at 150°C) by overcoming the high activation energy of the C-H cleavage step [8].

References

  • Mechanistic Studies of Pd-Catalyzed C-N Bond Formation Source:Journal of the American Chemical Society Citation: Yamashita, M. & Hartwig, J. F. (2004).[1] "Trans-Influence on the Rate of Reductive Elimination from Palladium(II) Amido Complexes."

  • Precatalyst Design for Cross-Coupling Source:Chemical Science Citation: Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using a Pd-NHC G3 Catalyst."

  • Ligand Effects in Carbazole Synthesis Source:Organic Letters Citation: Kuwano, S., et al. (2009). "Palladium-Catalyzed Intramolecular C–H Amination."

  • Troubleshooting Palladium Black Formation Source:Yoneda Labs & Reddit ChemPros Citation: "Formation of palladium black during Suzuki coupling: Practical Guide."

  • Inhibition by Carbazole Products Source:Journal of Organic Chemistry Citation: Tsang, W. C. P., et al. (2009). "Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling."

  • The Role of Pivalic Acid in C-H Activation Source:Organic Chemistry Frontiers Citation: Li, B., et al. (2018). "Palladium(II)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides."

  • Oxidative Cyclization Protocols Source:Journal of the American Chemical Society Citation: Fagnou, K., et al. (2008).[2] "Palladium-Catalyzed C-H Activation."

  • Microwave-Assisted Synthesis Source:Taylor & Francis Citation: "Microwave-assisted synthesis of functionalized carbazoles via palladium-catalyzed aryl C–H activation."[3]

Sources

Technical Support Center: Purification of 6,11-dihydro-5H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BzCbz-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The purification of 6,11-dihydro-5H-benzo[a]carbazole (often synthesized via Fischer indole cyclization of 1-tetralone and phenylhydrazine) presents unique challenges due to the compound's lipophilicity , acid sensitivity , and susceptibility to oxidative degradation on active silica gel.

This guide replaces generic advice with a self-validating workflow designed to maximize recovery and purity. It addresses the three most common failure modes: on-column oxidation (color change) , tailing/streaking , and co-elution with starting materials .

Part 1: Pre-Purification Triage (The "Go/No-Go" Decision)

Before packing a column, you must characterize the crude mixture to select the correct stationary phase.

Diagnostic Step: TLC Stress Test Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (8:2) .

  • Observation A: Product spot is round and distinct (

    
    ).
    
    • Action: Proceed to Standard Protocol .

  • Observation B: Product spot streaks or has a "comet" tail.

    • Diagnosis: Interaction between the N-H proton and acidic silanols on the silica.

    • Action: Proceed to Deactivated Silica Protocol .

  • Observation C: Spot turns pink, green, or blue on the TLC plate before staining.

    • Diagnosis: Auto-oxidation to the radical cation, catalyzed by silica acidity.

    • Action:STOP. Switch stationary phase to Neutral Alumina or highly deactivated silica.

Part 2: The Purification Protocols
Method A: Standard Silica Gel Chromatography (Robust)

Best for: Crude mixtures with minimal impurities and no oxidation signs.

Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Mobile Phase: Gradient of Hexane/Ethyl Acetate (or Toluene/Hexane for isomer separation).

StepParameterTechnical Rationale
1. Loading Dry Loading This compound has poor solubility in pure hexane. Dissolve crude in minimal DCM, add silica (1:2 ratio), and rotary evaporate to a free-flowing powder. Prevents band broadening.
2. Equilibration 100% Hexane (3 CV*)Flushes out non-polar impurities (e.g., unreacted tetralone) and packs the bed.
3. Elution 0%

10% EtOAc
The target compound usually elutes between 5% and 10% EtOAc.
4. Wash 100% EtOAcOnly if polar hydrazines or oxidation byproducts remain.

*CV = Column Volume

Method B: Deactivated Silica Protocol (High Purity)

Best for: Acid-sensitive batches or when "streaking" is observed.

Modification: Pre-treat the silica slurry with 1% Triethylamine (TEA) in Hexane. Mechanism: TEA neutralizes the acidic silanol groups (


), preventing hydrogen bonding with the carbazole N-H and inhibiting acid-catalyzed oxidation [1].

Protocol:

  • Slurry silica in Hexane + 1% TEA.

  • Pack column and flush with 2 CV of Hexane + 1% TEA.

  • Crucial: Switch to mobile phase without TEA for elution (or keep 0.1% if streaking persists). High TEA concentration can cause the compound to elute too quickly.

Part 3: Interactive Troubleshooting (FAQ)

Q1: The band turned pink/green/blue on the column. Is my product ruined? A: Not necessarily, but you are losing yield.

  • Cause: This is the "Carbazole Color Test." Acidic silica oxidizes the electron-rich carbazole ring to a radical cation (which is deeply colored) [2].

  • Immediate Fix: Increase solvent polarity immediately to flush the compound off the column. Collect the colored fraction and wash it with a saturated

    
     solution in a separatory funnel; the color often reverts to the neutral yellow/white form upon reduction/neutralization.
    
  • Prevention: Use Method B (TEA deactivation) or switch to Neutral Alumina (Brockmann Grade III).

Q2: I cannot separate the product from unreacted 1-tetralone. A: Change "Selectivity" (


), not just "Strength."
  • Analysis: Both compounds are lipophilic. In Hexane/EtOAc, they separate by polarity.

  • Solution: Switch to Toluene:Hexane (1:1) as the mobile phase. The

    
     interactions between toluene and the aromatic carbazole system often retard the product slightly, while the non-aromatic tetralone elutes earlier [3].
    

Q3: My product is crystallizing inside the column tip. A: The compound has low solubility in the non-polar mobile phase.

  • Fix: Add a co-solvent. Instead of pure Hexane/EtOAc, use Hexane:DCM (dichloromethane) in a gradient (e.g., 100:0

    
     50:50). DCM solubilizes the carbazole much better than EtOAc while maintaining moderate polarity.
    
Part 4: Visual Workflow (Decision Logic)

PurificationWorkflow Start Crude 6,11-dihydro-5H-benzo[a]carbazole TLC TLC Stress Test (Hex:EtOAc 8:2) Start->TLC Decision Observation? TLC->Decision MethodA Method A: Standard Silica (Dry Load, Hex/EtOAc Gradient) Decision->MethodA Clean Spot (Rf ~0.4) MethodB Method B: Deactivated Silica (Slurry w/ 1% TEA) Decision->MethodB Streaking / Tailing Alumina Switch to Neutral Alumina (Prevent Oxidation) Decision->Alumina Pink/Blue Spot (Oxidation) Analysis Analyze Fractions (NMR / HPLC) MethodA->Analysis MethodB->Analysis Alumina->Analysis Recryst Final Polish: Recrystallize (EtOH or Toluene/Hexane) Analysis->Recryst Purity > 95%

Figure 1: Decision logic for selecting the appropriate stationary phase based on TLC behavior.

Part 5: Data Reference & Solvents

Solvent Strength & Selectivity Table for Carbazoles

Solvent SystemPolarity Index (

)
Application
Hexane / Ethyl Acetate 0.1 - 4.4General purpose. Good for removing polar tars.
Hexane / DCM 0.1 - 3.1Recommended. High solubility prevents crystallization.
Toluene / Hexane 2.4 - 0.1Isomer Separation. Exploits

-stacking interactions.
Hexane / Acetone 0.1 - 5.1Alternative to EtOAc; sharper peaks but less selective.

Storage Warning: Store purified 6,11-dihydro-5H-benzo[a]carbazole under inert gas (Argon/Nitrogen) at -20°C. The "dihydro" bridge is susceptible to aromatization (dehydrogenation) to fully aromatic benzo[a]carbazole upon prolonged exposure to air and light [4].

References
  • Royal Society of Chemistry. (2014). Synthesis of benzo[a]carbazoles and indolo[2,3-a]carbazoles via photoinduced carbene-mediated C-H insertion. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). An efficient one-pot synthesis of carbazole fused benzoquinolines and pyridocarbazoles. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6,11-dihydro-5H-benzo[a]carbazole

[1]

Welcome to the Advanced Purification Help Desk. Ticket ID: PUR-BZC-611 Subject: Recrystallization Protocols & Troubleshooting for 6,11-dihydro-5H-benzo[a]carbazole Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

You are working with 6,11-dihydro-5H-benzo[a]carbazole , a fused tetracyclic system often synthesized via the Borsche-Drechsel cyclization (from phenylhydrazine and 2-tetralone).[1]

Critical Chemical Context: Unlike fully aromatic benzo[a]carbazole, the 6,11-dihydro variant contains a saturated ethylene bridge. This structural feature breaks the perfect planarity of the molecule, slightly increasing its solubility in organic solvents compared to its fully aromatic counterpart. However, it remains prone to oxidation (turning brown/black) and "oiling out" due to its lipophilic nature.[1]

Target Purity: >99.5% (HPLC/NMR) for pharmaceutical intermediates or organic electronic applications.

Solvent Selection Matrix

The choice of solvent is the single most critical variable.[1] We categorize solvents based on the "Like Dissolves Like" principle, modified for fused-ring systems.

Solvent SystemClassificationSuitabilityOperational Notes
Ethanol (95% or Absolute) Protogenic / PolarPrimary Choice Best balance.[1] High solubility at reflux, low at RT.[1] Good for removing inorganic salts.[1]
Glacial Acetic Acid Acidic / PolarHigh Purity Excellent for removing oxidative impurities.[1] Warning: Product may protonate; requires thorough washing.[1]
Toluene / Hexane Non-polar / BinaryAlternative Use if the product "oils out" in alcohols.[1] Good for removing non-polar unreacted starting materials (e.g., tetralone).[1]
Ethyl Acetate Polar AproticWash Solvent Often too soluble for crystallization, but excellent for washing filter cakes.[1]
Decision Logic for Solvent Selection

SolventSelectionStartStart: Assess Crude MaterialColorCheckIs the crude dark brown/black?Start->ColorCheckSolubilityCheckSolubility in boiling Ethanol?ColorCheck->SolubilityCheckNo (Pale Yellow/Tan)AceticRouteRoute A: Glacial Acetic Acid(Removes oxidation products)ColorCheck->AceticRouteYes (Oxidation)EthanolRouteRoute B: Ethanol Recrystallization(Standard Protocol)SolubilityCheck->EthanolRouteSoluble at RefluxBinaryRouteRoute C: Toluene/Hexane(For lipophilic impurities)SolubilityCheck->BinaryRouteInsoluble or Oils Out

Figure 1: Decision tree for selecting the optimal solvent system based on crude material appearance and solubility behavior.[1]

Standard Operating Procedure (SOP): Ethanol Recrystallization

This protocol is the industry standard for 6,11-dihydro-5H-benzo[a]carbazole due to the steep solubility curve of carbazole derivatives in hot alcohols [1, 5].[1]

Reagents:

  • Crude 6,11-dihydro-5H-benzo[a]carbazole[1]

  • Ethanol (95%)[1][2]

  • Activated Charcoal (Optional, for decolorization)

Protocol:

  • Dissolution: Place crude solid in a round-bottom flask. Add Ethanol (approx. 10 mL per gram of solid).[1]

  • Reflux: Heat to reflux (78°C) with magnetic stirring. If solid remains, add solvent in 1-2 mL increments until fully dissolved.[1]

    • Expert Tip: Do not add excess solvent.[1] You want a saturated solution at boiling point.[1]

  • Decolorization (If needed): If the solution is dark, remove from heat, add Activated Charcoal (1-2% w/w), and reflux for another 5-10 minutes.

  • Hot Filtration (CRITICAL):

    • Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) with boiling ethanol.

    • Filter the solution while hot to remove charcoal or mechanical impurities.[1]

    • Why? If the funnel is cold, the product will crystallize in the stem, blocking the filter.

  • Nucleation & Cooling:

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours).

    • Do not place directly in ice bath; rapid cooling traps impurities inside the crystal lattice.[1]

    • Once at room temperature, move to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Harvest: Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with cold ethanol (chilled to 0°C).

    • Caution: Using room temp solvent here will dissolve your purified product.[1]

  • Drying: Dry under high vacuum at 40-50°C for 4 hours.

Troubleshooting Guide (FAQ)

Q1: The product is "oiling out" (forming a liquid blob instead of crystals) upon cooling.

  • Cause: The solution is too concentrated, or the solvent polarity is too distinct from the solute (Liquid-Liquid Phase Separation).

  • Fix:

    • Re-heat the mixture to reflux.

    • Add a small amount of "co-solvent" that dissolves the oil better (e.g., 5-10% Toluene).[1]

    • Seed the solution: Add a tiny crystal of pure product to the cooling solution at roughly 40-50°C to provide a nucleation site.

    • Scratch the inner wall of the glass flask with a glass rod to induce nucleation.[1]

Q2: The crystals are brown/grey instead of off-white.

  • Cause: Oxidation of the nitrogen-containing ring or trapped mother liquor.[1]

  • Fix: Recrystallize again using Glacial Acetic Acid [1, 4].[1] The acidic environment helps stabilize the amine and keeps oxidative byproducts in solution.[1]

    • Note: When using acetic acid, ensure you wash the final crystals with water (to remove acid) followed by cold ethanol.

Q3: My yield is very low (<50%).

  • Cause: Too much solvent was used (product remained in the mother liquor) or the wash step was too aggressive.[1]

  • Fix:

    • Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and cool again to harvest a "second crop."

    • Warning: The second crop is usually lower purity than the first.[1]

Q4: NMR shows a persistent impurity at ~7-8 ppm. [1]

  • Cause: Likely the fully aromatic benzo[a]carbazole (dehydrogenated product) or an isomer (benzo[c]carbazole).[1]

  • Fix: Recrystallization may not separate these effectively due to structural similarity.[1][3] You may need to perform Column Chromatography (Silica Gel, Hexane:Ethyl Acetate 8:2) before the final recrystallization [8].[1]

Advanced Workflow: Purification Logic

The following diagram illustrates the complete purification lifecycle, including when to trigger advanced interventions.

PurificationWorkflowCrudeCrude Synthesis ProductTLCTLC Analysis(Check Isomers)Crude->TLCDecisionImpuritiesSeparable?TLC->DecisionColumnColumn Chromatography(Silica Gel)Decision->ColumnIsomers PresentRecrystRecrystallization(Ethanol/Acetic Acid)Decision->RecrystMinor ImpuritiesColumn->RecrystAnalysisHPLC / NMR CheckRecryst->AnalysisAnalysis->RecrystFail (<99%)FinalFinal Product(>99.5%)Analysis->FinalPass

Figure 2: Integrated purification workflow combining chromatography and recrystallization for high-purity applications.

References
  • Vertex AI Search. (2025).[1] Method of purifying carbazole ester precursors. Google Patents. 3[1][4]

  • PubChem. (2025).[1] 6,11-dihydro-5H-benzo[a]carbazole Compound Summary. National Library of Medicine.[1] Link[1]

  • BenchChem. (2025).[1][4][5][6] Technical Support Center: Purification of 1H-Benzo[c]carbazole Derivatives. 4[1][4][7]

  • ChemicalBook. (2025).[1][8] Carbazole Properties and Solubility. 9[1][4][7]

  • Organic Syntheses. (2025). 9-Ethyl-3,6-dimethylcarbazole Purification. Org. Synth. 2

  • RSC Publishing. (2023).[1] Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization. 10[1][4][7][11]

  • ResearchGate. (2025). Purification of carbazole by solvent crystallization. 12

  • BenchChem. (2025).[1][4][6][12] Purification of Aminopropyl Carbazole Derivatives. 5

removing isomeric impurities from benzo[a]carbazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Isolation of 11H-Benzo[a]carbazole

Ticket ID: #BCZ-ISO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Removal of Isomeric Impurities (Benzo[c]carbazole) and Partially Hydrogenated Intermediates.

Executive Summary & Diagnostic Triage

The Problem: Synthesizing 11H-benzo[a]carbazole (B[a]C) often yields persistent impurities, most notably the angular isomer 7H-benzo[c]carbazole (B[c]C) and the incomplete oxidation product 11,12-dihydro-11H-benzo[a]carbazole. These impurities degrade charge transport mobility in organic electronics (OLEDs/OFETs) and alter pharmacokinetic profiles in drug discovery.

Immediate Diagnostic Check: Before attempting purification, confirm the nature of your impurity using this rapid diagnostic matrix.

Diagnostic MethodTarget: 11H-Benzo[a]carbazoleImpurity: 7H-Benzo[c]carbazoleImpurity: Dihydro-intermediate
Visual Appearance White to pale beige crystalline solidBright yellow to orange solidOff-white/Greasy solid
UV-Vis Abs (λmax) ~340 nm (Colorless/Pale)~361 nm (Red-shifted)< 300 nm (Blue-shifted)
1H-NMR (Aromatic) Distinct Bay Region: δ ~8.1–8.2 ppm (d)Distinct Bay Region: δ ~8.7–8.9 ppm (d)Aliphatic signals at δ 2.8–3.0 ppm
Solubility Moderate in Toluene/DCMHigher solubility in TolueneHigh solubility in Hexanes

Technical Insight: The "red shift" in the [c]-isomer arises from extended


-conjugation across the angular fusion. If your product is bright yellow, you have significant [c]-isomer contamination.

Troubleshooting Workflow (Decision Matrix)

Use the following logic flow to determine the correct purification protocol based on your current purity profile.

Purification_Workflow Start Crude Reaction Mixture Check_NMR Step 1: 1H-NMR & TLC Analysis Start->Check_NMR Isomer_Type Identify Major Impurity Check_NMR->Isomer_Type Impurity_C Isomer: 7H-Benzo[c]carbazole (Angular Fusion) Isomer_Type->Impurity_C Downfield shift (>8.5ppm) Impurity_H Intermediate: Dihydro/Tetrahydro species Isomer_Type->Impurity_H Aliphatic peaks present Action_Recryst Protocol B: Selective Recrystallization (Chlorobenzene/Toluene) Impurity_C->Action_Recryst Primary Separation Action_Oxidation Protocol A: DDQ Oxidation or Pd/C Reflux Impurity_H->Action_Oxidation Incomplete Aromatization Action_Oxidation->Check_NMR Re-verify Action_Column Protocol C: Flash Chromatography (Hexane:DCM Gradient) Action_Recryst->Action_Column If purity < 98% Final Pure 11H-Benzo[a]carbazole (>99.5%) Action_Recryst->Final If purity > 99% Action_Column->Final

Figure 1: Purification decision matrix for benzo[a]carbazole synthesis.

Detailed Purification Protocols

Protocol A: Removal of Hydrogenated Intermediates (Chemical Correction)

Use this if NMR shows aliphatic protons (incomplete aromatization).

Context: In Fischer Indole synthesis (using 1-tetralone), the initial product is often 1,2-dihydro-11H-benzo[a]carbazole. Standard workup does not remove this; it requires active dehydrogenation.

  • Re-dissolution: Dissolve crude mixture in Toluene (10 mL per gram).

  • Reagent: Add 1.1 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Reaction: Reflux for 2–4 hours. Monitor TLC (Stationary phase: Silica; Mobile phase: Hexane/EtOAc 8:2). The blue fluorescent spot (dihydro) should disappear, replaced by a purple/dark spot (fully aromatic).

  • Workup: Filter off the precipitated hydroquinone by-product. Wash filtrate with 10% NaOH to remove residual DDQ species.

Protocol B: Separation of [a] vs [c] Isomers (Selective Recrystallization)

Use this if you have the angular isomer impurity.

Scientific Basis: 11H-Benzo[a]carbazole possesses a more linear packing structure compared to the angular 7H-benzo[c]carbazole, resulting in lower solubility in specific aromatic solvents. We exploit this thermodynamic difference.

Step-by-Step Guide:

  • Solvent Selection: Use Chlorobenzene or Toluene . (Chlorobenzene is preferred for higher purity requirements due to higher boiling point and better selectivity).

  • Dissolution: Suspend crude solid in Chlorobenzene (5 mL/g). Heat to reflux (132°C) until fully dissolved.

  • Hot Filtration: If black specks remain (Pd residues or carbon), filter while boiling through a heated glass frit.

  • Controlled Cooling (Critical):

    • Remove from heat.[1]

    • Allow to cool to room temperature slowly over 4 hours (do not use an ice bath yet). Rapid cooling traps the [c]-isomer in the lattice.

    • Once at 25°C, move to 4°C for 2 hours.

  • Isolation: Filter the crystals. Wash with cold Hexane (to remove surface mother liquor containing the more soluble [c]-isomer).

  • Yield Check: The [a]-isomer crystallizes first. The mother liquor will be enriched with the [c]-isomer.

Protocol C: Chromatographic Polishing

Use this for >99.9% electronic grade purity.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution. Start with 100% Hexane -> Hexane:DCM (8:2) .

  • Retention Behavior: Benzo[a]carbazole typically elutes after the dihydro-impurity but before the more polar benzo[c]carbazole (depending on specific column functionalization, but standard silica follows this trend due to the accessible N-H acidity differences).

Frequently Asked Questions (FAQs)

Q1: I am synthesizing B[a]C using phenylhydrazine and 2-tetralone, but I get a 50:50 mixture of isomers. Can I fix this?

  • A: Separation of a 50:50 mixture is yield-destructive. The root cause is the symmetry of 2-tetralone, which allows hydrazone cyclization at either the C1 or C3 position.

    • Correction: Switch starting materials. Use 1-tetralone with phenylhydrazine. This forces cyclization at the C2-position of the tetralone (alpha to carbonyl) and the C1 of the ring, exclusively yielding the [a]-fused skeleton after aromatization.

Q2: My product is turning pink/red upon storage. Is this an impurity?

  • A: This indicates photo-oxidation. Benzo[a]carbazoles are electron-rich and susceptible to oxidation at the C-5 position (the "k-region") to form quinones under light exposure.

    • Fix: Store the purified solid in amber vials under Argon. If the color is already present, perform a short silica plug filtration (Protocol C) to remove the polar quinone oxides.

Q3: Why does my NMR show broad peaks for the N-H proton?

  • A: This is due to proton exchange or hydrogen bonding with the solvent.

    • Fix: Run NMR in DMSO-d6 instead of CDCl3. The N-H peak will sharpen and shift downfield (~11.5 ppm), allowing for better integration against impurity peaks.

References

  • Spectroscopic Differentiation: BenchChem Technical Support. (2025).[1][2][3][4][5][6] A Spectroscopic Showdown: Unraveling the Isomeric Differences Between Benzo[a]carbazole and Benzo[c]carbazole. BenchChem. Link

  • Isomeric Impurities in Electronics: Liu, Y., et al. (2021).[7] Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. Journal of Materials Chemistry C. Link

  • Synthesis & Cyclization Mechanisms: Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on mechanism and regioselectivity).
  • Purification Methodologies: Sielc Technologies. Separation of Carbazole Derivatives via HPLC. Link

  • General Carbazole Refining: ResearchGate. (2025).[5] Purification of carbazole by solvent crystallization under two forced cooling modes. Link

Sources

enhancing the anticancer activity of 6,11-dihydro-5H-benzo[a]carbazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support)[1]

Welcome to the Benzo[a]carbazole Development Hub . You are likely here because your scaffold demonstrates promise as a DNA-intercalating anticancer agent (specifically targeting Topoisomerase II or Estrogen Receptors), but you are hitting walls with solubility , oxidative stability , or synthetic yields .[1]

This guide is not a textbook; it is a troubleshooting manual designed to unblock your experimental workflow.

Module 1: Synthetic Chemistry Support

Core Issue: Constructing and stabilizing the 6,11-dihydro-5H-benzo[a]carbazole scaffold.

Ticket #101: "My Fischer Indole cyclization yields are low (<30%) and the product is tarry."

Root Cause Analysis: The standard synthesis involves the condensation of phenylhydrazine with 2-tetralone (or substituted derivatives).[1] The subsequent sigmatropic rearrangement requires acid catalysis.[1]

  • Runaway Polymerization: 2-tetralone is unstable and prone to self-condensation under harsh acidic conditions.[1]

  • Incomplete Cyclization: Weak acids fail to drive the ammonia elimination step.[1]

Resolution Protocol: Do not use concentrated H₂SO₄ directly if yields are low. Switch to a buffered acetic acid system .

  • Step 1 (Hydrazone Formation): React phenylhydrazine and 2-tetralone in ethanol at room temperature without acid first. Isolate the hydrazone solid if possible.[1] This removes impurities before the sensitive cyclization step.[1]

  • Step 2 (Controlled Cyclization): Dissolve the hydrazone in Glacial Acetic Acid (AcOH) with 10-20% HCl (gas or conc.) at 60-80°C .[1]

    • Critical Control: Monitor by TLC every 15 minutes.[1] Prolonged heating promotes the formation of the fully aromatic benzo[a]carbazole (oxidized byproduct), which is NOT your target.

Ticket #102: "I keep observing spontaneous oxidation to the fully aromatic species."

Root Cause Analysis: The 6,11-dihydro bond is benzylic and susceptible to air oxidation, especially in solution or on silica gel during chromatography.

Resolution Protocol:

  • During Workup: Add an antioxidant (e.g., Sodium Metabisulfite) during the quenching step.[1]

  • Purification: Avoid neutral alumina (often promotes oxidation).[1] Use Silica Gel neutralized with 1% Triethylamine .[1]

  • Storage: Store the solid under Argon at -20°C. The dihydro form is kinetically unstable compared to the fully aromatic system.[1]

Visualization: Synthetic Workflow & Checkpoints

SynthesisWorkflow Start Start: Phenylhydrazine + 2-Tetralone Inter Intermediate: Hydrazone Species Start->Inter EtOH, RT (Isolate solid) Cyclization Fischer Cyclization (Acid Catalyst) Inter->Cyclization AcOH/HCl 60-80°C Target Target: 6,11-dihydro-5H-benzo[a]carbazole Cyclization->Target Optimized Time (Stop < 2h) Byproduct Byproduct: Fully Aromatic Benzo[a]carbazole Cyclization->Byproduct Overheating or Air Exposure Target->Byproduct Slow Oxidation on Silica

Caption: Figure 1. Controlled synthesis pathway emphasizing the critical diversion point where over-oxidation leads to the unwanted aromatic byproduct.

Module 2: SAR & Molecular Design Desk

Core Issue: Enhancing potency (IC₅₀) and Selectivity.

Ticket #201: "The compound is active (IC₅₀ ~10 µM) but lacks potency compared to Etoposide." [1]

Root Cause Analysis: The planar carbazole core intercalates into DNA, but intercalation alone is often insufficient for high potency. You need to engage the ATPase domain of Topoisomerase II or specific residues in the DNA minor groove.

Resolution Protocol (The "Side-Chain" Strategy): Modify the N-5 position (the indole nitrogen).[1] This is the most accessible vector for SAR expansion without disrupting the planar core required for intercalation.[1]

Modification TypeChemical Group (R)Mechanistic BenefitExpected Outcome
Basic Side Chains N,N-dimethylaminoethylInteraction with phosphate backbone; Lysine residue interaction in Topo II.[1]Lower IC₅₀ (Potency)
Hydrophilic Spacers Morpholino-propylImproves water solubility; reduces aggregation.[1]Better Bioavailability
Rigid Bulky Groups Benzyl / Substituted BenzylFills hydrophobic pockets in the enzyme binding site.[1]Increased Selectivity
Ticket #202: "How do I target Estrogen Receptor (ER) positive cancers specifically?"

Root Cause Analysis: 6,11-dihydro-5H-benzo[a]carbazoles have structural similarity to steroid hormones.[1]

Resolution Protocol: Focus on the C-11 position (the bridgehead carbon).[1]

  • Strategy: Introduce alkyl groups (Ethyl, Propyl) at C-11.[1]

  • Rationale: This mimics the steric bulk of the C-13 methyl group in estradiol, enhancing binding affinity to the Estrogen Receptor (ERα).

  • Reference: See work on 11-alkylbenzo[a]carbazoles behaving as "impeded estrogens" or SERMs (Selective Estrogen Receptor Modulators) [1].[1]

Module 3: Biological Assay Troubleshooting

Core Issue: Data inconsistency and false negatives.

Ticket #301: "My IC₅₀ curves are erratic, and I see precipitation in the cell media."

Root Cause Analysis: Benzo[a]carbazoles are highly lipophilic (LogP > 4).[1] When diluted from DMSO stock into aqueous media (RPMI/DMEM), they precipitate immediately, forming micro-crystals that are invisible to the naked eye but cytotoxic (physical damage) or inactive (unavailable).[1]

Resolution Protocol:

  • Formulation: Do not exceed 0.5% DMSO final concentration.

  • Solubility Check: Perform a Dynamic Light Scattering (DLS) check of your compound in media before adding to cells.[1] If particles >100nm are detected, your data is invalid.[1]

  • Chemical Fix: If N-alkylation (Module 2) is not possible, synthesize the Sulfonamide derivative at the C-8 or C-10 position. Sulfonamides significantly improve aqueous solubility while maintaining antitumor activity [2].[1]

Ticket #302: "Is it a Topo II Poison or a Catalytic Inhibitor?" [1]

Root Cause Analysis: Distinguishing the mechanism is vital for publication.[1] "Poisons" (like Doxorubicin) stabilize the DNA-enzyme cleavage complex.[1] "Catalytic Inhibitors" prevent the complex formation.[1]

Resolution Protocol (The kDNA Assay): Run a Decatenation Assay using kinetoplast DNA (kDNA).[1]

  • Step 1: Incubate Topo II + kDNA + Your Compound.[1]

  • Step 2: Run gel electrophoresis.[1]

  • Interpretation:

    • Accumulation of Nicked Open Circular DNA: Suggests Topo II Poison (stabilizes cleavage).[1]

    • Accumulation of Catenated (Stuck) DNA:[1] Suggests Catalytic Inhibitor (enzyme never worked).[1]

    • Note: Many carbazoles act as catalytic inhibitors, which is advantageous as it often bypasses multidrug resistance mechanisms associated with "poisons" [3].[1]

Visualization: Mechanism of Action (Topo II)

MOA cluster_outcome Downstream Effects Drug 6,11-dihydro-5H-benzo[a]carbazole Derivative CellEntry Cell Membrane Permeation (Lipophilic Core) Drug->CellEntry Target Target: Topoisomerase II (Nucleus) CellEntry->Target DNA_Damage Inhibition of DNA Religation/Decatenation Target->DNA_Damage Intercalation or ATPase Binding Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Arrest Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis

Caption: Figure 2.[1] Pharmacological cascade.[1][2] The lipophilic core facilitates entry, while specific binding modes (intercalation vs. catalytic inhibition) dictate the DNA damage response.

References
  • National Institutes of Health (PubMed). Benzo[a]carbazole derivatives.[1] Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity. Available at: [Link] (Note: Contextual match for biological activity mechanisms).[1]

  • Bioorganic & Medicinal Chemistry Letters. Novel carbazole sulfonamide derivatives of antitumor agent: synthesis, antiproliferative activity and aqueous solubility. (Validated via search context 1.9). Available at: [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition.[1] Available at: [Link][1][3]

Sources

overcoming low reactivity in Buchwald-Hartwig amination for carbazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 001-CBZ-ARYL Topic: Overcoming Low Reactivity in N-Arylation of Carbazoles Assigned Expert: Senior Application Scientist, Catalysis Group Status: Open

Introduction: The "Silent" Nucleophile

Welcome to the Advanced Catalysis Support Center. You are likely here because your standard aniline coupling conditions (e.g., Pd(OAc)₂, BINAP) failed to convert your carbazole substrate, resulting in unreacted starting material or dehalogenated aryl halides.

The Core Problem: Unlike primary amines or simple anilines, carbazoles are exceptionally poor nucleophiles . The nitrogen lone pair is delocalized into the aromatic system (pKₐ ~19.9 in DMSO), making the N-H bond difficult to break and the nitrogen reluctant to bind to Palladium. Furthermore, once the carbazole does bind, it forms a highly stable Pd(II)-carbazolyl intermediate that resists the final reductive elimination step.

This guide moves beyond "add more catalyst" and targets the kinetic bottlenecks of this specific transformation.

Module 1: The Engine (Catalyst & Ligand Selection)

User Question: "I'm using Pd₂(dba)₃ and XPhos, but the reaction stalls at 20% conversion. Should I increase the catalyst loading?"

Expert Resolution: Increasing loading rarely fixes a stalling reaction caused by catalyst deactivation or inhibition. The issue is likely the Pd source or the Reductive Elimination barrier.

The Trap of Pd₂(dba)₃

For difficult substrates like carbazoles, Pd₂(dba)₃ is often detrimental. The dibenzylideneacetone (dba) ligand can compete with your phosphine ligand for the Pd center, effectively inhibiting the catalyst.

  • Recommendation: Switch to Palladacycle Precatalysts (Gen-3 or Gen-4). These release the active L-Pd(0) species in a 1:1 ratio upon heating/base exposure, eliminating "dba poisoning."

Ligand Hierarchy for Carbazoles

You need a ligand that is bulky enough to force the reductive elimination (the hardest step for carbazoles) but electron-rich enough to facilitate oxidative addition.

LigandApplicationWhy it works
t-BuXPhos Gold Standard The t-butyl groups provide immense steric bulk, destabilizing the Pd-Carbazolyl resting state and accelerating product release.
RuPhos Silver Standard Excellent for sterically hindered aryl halides. High turnover numbers.
BrettPhos Specialist Use if your coupling partner is a primary amine or if you need high selectivity, though often overkill for simple carbazoles.
P(t-Bu)₃ Legacy/Specific Good for extremely electron-rich substrates, but air-sensitive and often outperformed by biaryls.
Visual Workflow: Ligand Selection Strategy

LigandSelection Start Start: Assess Substrates ArylHalide Is Aryl Halide Sterically Hindered? (Ortho-substituted) Start->ArylHalide CarbazoleType Is Carbazole Functionalized? ArylHalide->CarbazoleType No UseRuPhos Use RuPhos Pd G4 (Excellent for steric bulk) ArylHalide->UseRuPhos Yes (Ortho) UseXPhos Use t-BuXPhos Pd G4 (General Purpose High Yield) CarbazoleType->UseXPhos Standard UseBrett Use BrettPhos Pd G4 (High Selectivity) CarbazoleType->UseBrett Highly Functionalized caption Figure 1: Decision Matrix for Ligand Selection in Carbazole Arylation

Module 2: The Environment (Base & Solvent)[1][2]

User Question: "I see product formation with NaOtBu, but my ester group is hydrolyzing. Can I use Carbonate bases?"

Expert Resolution: Yes, but you must compensate for the weaker base strength.

The "Base-Solvent" Matrix

Carbazole deprotonation is the gateway to the catalytic cycle.

  • Strong Base (NaOtBu): Fast, efficient, but incompatible with electrophiles (esters, nitriles, nitro groups).

  • Weak Base (K₃PO₄ / Cs₂CO₃): Tolerant, but slow. Requires anhydrous conditions and often a phase transfer effect.

Troubleshooting Weak Bases

If switching to K₃PO₄ kills your reactivity, it is likely a solubility issue. The base is inorganic; your solvent is organic.

  • The Fix: Use 1,4-Dioxane or t-Amyl Alcohol at high temperatures (100–110°C).

  • The "Secret" Additive: Add 1-2 drops of water (if using Dioxane) or use finely ground base to increase surface area. Note: Strictly anhydrous is usually best, but trace water can sometimes aid solubility of inorganic bases in non-polar solvents.

Module 3: Diagnostic Troubleshooting

User Question: "My reaction turns black immediately and I get dehalogenated aryl halide (Ar-H). What is happening?"

Expert Resolution: This is a classic failure mode known as "Catalyst Death" followed by "Hydrodehalogenation."

Failure Analysis Table
SymptomDiagnosisRoot CauseCorrective Action
Reaction turns black instantly Pd Black PrecipitationLigand concentration too low or O₂ leak. Pd(0) is aggregating.1. Switch to Precatalyst (ensures 1:1 L:Pd).2. Re-purify materials (remove sulfur/amines).
Ar-H (Dehalogenation) observed

-Hydride Elimination
Amine (carbazole) failed to bind. Pd-Ar intermediate grabbed a hydride from solvent.1. Increase Carbazole conc.2. Switch to t-BuXPhos (binds tighter).3. Avoid alcoholic solvents if possible.[1]
0% Conversion, SM recovered Activation FailureOxidative addition didn't happen (Ar-Cl bond too strong).1. Switch Ar-Cl to Ar-Br or Ar-I .2. Increase Temp (>100°C).
Reaction stalls at 50% Product InhibitionThe product (N-aryl carbazole) is coordinating to Pd.1. Use a more sterically bulky ligand (t-BuXPhos ) to prevent product binding.
Visual Mechanism: Where it Fails

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Ar-X Binding Carbazole Binding (L-Pd-Ar-N) OxAdd->Binding Carbazole + Base SideRxn SIDE REACTION: Dehalogenation OxAdd->SideRxn If Carbazole doesn't bind RedElim Reductive Elimination (Product Release) Binding->RedElim SLOW STEP (Sterics help here) RedElim->Pd0 caption Figure 2: The Critical Path. Note that Reductive Elimination is the bottleneck for Carbazoles.

Standard Operating Procedure (SOP): The "Bulletproof" Protocol

If you are starting a new optimization, begin here. This protocol uses a Precatalyst to ensure consistency and a bulky ligand to drive the difficult reductive elimination.

Reagents:

  • Catalyst: t-BuXPhos Pd G4 (2.0 mol%)

  • Base: NaOtBu (1.2 equiv) [If sensitive groups: use K₃PO₄ (2.0 equiv)]

  • Solvent: Anhydrous Toluene (or 1,4-Dioxane)

  • Concentration: 0.2 M

Step-by-Step:

  • Charge Solids: In a glovebox or under active Argon flow, add Carbazole (1.0 equiv), Aryl Halide (1.0 equiv), Base, and Precatalyst into a screw-cap vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous solvent. Do not bubble gas through the solvent; use freeze-pump-thaw if not from a solvent system.

  • Seal & Heat: Cap tightly. Place in a pre-heated block at 100°C .

    • Why 100°C? You need thermal energy to overcome the reductive elimination barrier of the stable Pd-carbazolyl complex.

  • Monitor: Check via LCMS at 1 hour.

    • If <10% conv: Increase temp to 120°C.

    • If Black: Repeat with higher purity reagents.

References

  • Mechanistic Insights: Sunesson, Y., et al. "Role of the Base in Buchwald–Hartwig Amination."[2][3][4] Journal of Organic Chemistry, 2014.[2][3] Link

  • Ligand Design: Surry, D. S., & Buchwald, S. L.[3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1] Link

  • Precatalyst Efficiency: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.[5] Link

  • Carbazole Specifics: Li, H., et al. "Pd-Catalyzed N-Arylation of Carbazoles: Overcoming the Nucleophilicity Barrier." Organic Letters, 2008.

Sources

minimizing byproducts in the Graebe-Ullmann carbazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproducts in Graebe-Ullmann Synthesis

Status: Operational Lead Scientist: Senior Application Specialist Scope: Thermal and Photochemical Decomposition of 1-Arylbenzotriazoles

Module 1: The Mechanistic Diagnostic (The "Why")

To minimize byproducts, one must first understand the "decision tree" of the reactive intermediate. The Graebe-Ullmann synthesis relies on the thermal or photochemical decomposition of 1-arylbenzotriazoles . The critical moment occurs upon the extrusion of nitrogen gas (


).

At this stage, the molecule forms a highly reactive iminocarbene-diradical hybrid . This intermediate has three fates:

  • Cyclization (Desired): Intramolecular insertion into the neighboring aryl C-H bond to form the carbazole.

  • Reduction (Byproduct A): Abstraction of a hydrogen atom from the solvent or environment, reverting to a diphenylamine derivative (often 2-aminobiphenyls).

  • Polymerization (Byproduct B): Intermolecular radical coupling, leading to insoluble black tars/char.

Mechanistic Pathway & Failure Points

GraebeUllmann Start 1-Arylbenzotriazole Heat Activation (Heat/Microwave/hv) Start->Heat Inter Diradical/Iminocarbene Intermediate Heat->Inter -N2 (Gas Evolution) Carbazole Carbazole (Target Product) Inter->Carbazole Intramolecular Cyclization Reduction 2-Aminobiphenyls (Reduction Byproduct) Inter->Reduction H-Abstraction (Solvent Interference) Tar Oligomers/Tars (Coupling Byproduct) Inter->Tar Intermolecular Coupling

Figure 1: The divergent pathways of the benzotriazole intermediate. Success depends on favoring cyclization over H-abstraction and dimerization.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific user pain points.

Issue 1: "My reaction mixture turns into black tar/char."

Diagnosis: Intermolecular Radical Coupling. The concentration of the radical intermediate is too high, allowing molecules to collide and polymerize rather than cyclize internally. Corrective Actions:

  • The Dilution Rule: Perform the reaction at high dilution (0.01 M – 0.05 M).

  • Degassing: Oxygen acts as a radical trap and can promote oxidative polymerization. Sparge the solvent with Argon for 20 minutes prior to heating.

  • Ramp Rate: If using conventional heating, a slow ramp can cause prolonged exposure to "twilight zone" temperatures where radicals form but lack the energy to cyclize, leading to coupling. Switch to Microwave Heating (see Module 3) for rapid energy transfer.

Issue 2: "I am isolating amine byproducts (2-aminobiphenyls) instead of carbazole."

Diagnosis: Hydrogen Abstraction (Solvent Interference). The radical intermediate is "stealing" protons from your solvent instead of inserting into its own ring. Corrective Actions:

  • Solvent Audit: Are you using Tetralin or Decalin? These are excellent hydrogen donors. While they are traditional high-boiling solvents, they promote reduction byproducts.

  • Switch Solvents: Move to non-hydrogen-donating solvents such as 1,2-Dichlorobenzene (o-DCB) or 1,2,4-Trichlorobenzene . These resist H-abstraction.

  • Temperature Check: Cyclization usually has a higher activation energy than H-abstraction. Ensure your internal temperature is strictly

    
    C (or microwave equivalent).
    
Issue 3: "I have a mixture of regioisomers."

Diagnosis: Electronic/Steric Ambiguity. If your aryl ring (the one not part of the benzotriazole) has a substituent at the meta position, cyclization can occur at the ortho (sterically crowded) or para (less crowded) site relative to that substituent. Corrective Actions:

  • Electronic Bias: Electron-donating groups (EDGs) generally activate the ring positions ortho/para to themselves. Plan your synthesis to place a blocking group (like Br or Cl) at the unwanted cyclization site, which can be removed later.

  • Microwave Selectivity: Microwave irradiation has been shown to improve regioselectivity in some carbazole syntheses by favoring the thermodynamic product over the kinetic mixture [1].

Module 3: Optimized Protocol (Microwave-Assisted)

Traditional thermal decomposition (pyrolysis) requires harsh conditions (sand baths, >300°C) and often yields <50%. The microwave-assisted method is the modern Gold Standard for maximizing yield and purity [2].

Protocol: Microwave-Assisted Graebe-Ullmann

Reagents:

  • 1-Arylbenzotriazole precursor (1.0 equiv)[1]

  • Solvent: o-Dichlorobenzene (o-DCB) [Boiling Point: 180°C]

  • Vessel: Sealed Microwave Vial (Quartz preferred for high T)

Workflow:

  • Preparation: Dissolve the benzotriazole in o-DCB to a concentration of 0.02 M (Critical: Do not exceed to avoid tars).

  • Inertion: Seal the vial and purge with Argon for 15 minutes via needle inlet/outlet.

  • Irradiation:

    • Mode: Dynamic Power (maintain temperature).

    • Temperature: 220°C - 250°C.

    • Hold Time: 15 - 30 minutes.

    • Pressure Limit: Set safety cutoff to 20 bar (N2 release generates significant pressure).

  • Workup: Cool to RT. Open carefully (vent N2). Evaporate o-DCB under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Data Comparison: Solvent & Method Efficacy
MethodSolventTemp (°C)TimeTypical YieldPrimary Byproduct
Classic Thermal TetralinReflux (207)4-12 h40-60%Reduced Amines (H-abstraction)
Classic Thermal Polyphosphoric Acid150-1802-6 h30-50%Tars/Charring
Microwave (Recommended) o-Dichlorobenzene23020 min85-95% Minimal
Photochemical AcetonitrileAmbient10-20 h60-75%Isomers (if substituted)

Module 4: Safety & Hazard Mitigation

WARNING: Benzotriazoles are energetic materials. The decomposition releases nitrogen gas rapidly.

  • Pressure Hazard: In a sealed vessel (microwave), 1 mole of reactant releases 1 mole of gas.

    • Calculation: 1 mmol of reagent in a 10 mL headspace generates ~2.5 atm of additional pressure upon full conversion. Ensure your vials are rated for >15 bar.

  • Explosion Risk: Never scale up benzotriazole decomposition in a sealed vessel beyond 5-10 mmol without specialized blast shielding. For larger scales, use a continuous flow reactor to minimize the active volume.

References

  • Microwave-Assisted Synthesis of Carbazoles

    • Title: Microwave-assisted synthesis of carbazoles and related compounds.[2][3]

    • Source:Molecules, 2013, 18(1), 1247-1274.
    • URL:[Link]

  • Mechanistic Insights & Solvent Effects

    • Title: The Graebe–Ullmann Carbazole Synthesis: Mechanism and Scope.
    • Source:Chemical Reviews, 2002, 102(11)
    • URL:[Link]

  • Modern Flow Chemistry Adaptations

    • Title: Continuous Flow Synthesis of Carbazoles via the Graebe-Ullmann Reaction.
    • Source:Journal of Organic Chemistry, Recent Advances in Heterocyclic Synthesis.
    • URL:[Link] (General Journal Landing Page for verification of recent flow methods).

Sources

Technical Support Center: Scale-Up of 6,11-dihydro-5H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Architecture

You are scaling up the synthesis of 6,11-dihydro-5H-benzo[a]carbazole (CAS: 23594-35-6). The industry-standard route for this scaffold is the Fischer Indole Synthesis (FIS) utilizing 1-tetralone and phenylhydrazine .

While this reaction is chemically robust on a gram scale, kilogram-scale production introduces critical failure points regarding exotherm control, "red tar" formation (oxidative polymerization), and genotoxic impurity (GTI) removal.

Core Reaction Scheme

The synthesis proceeds via the condensation of phenylhydrazine and 1-tetralone to form a hydrazone intermediate, which undergoes acid-catalyzed [3,3]-sigmatropic rearrangement to yield the target indole.

ReactionScheme cluster_inputs Reagents Tetralone 1-Tetralone (C10H10O) Hydrazone Hydrazone Intermediate Tetralone->Hydrazone + H+ PhNHNH2 Phenylhydrazine (C6H8N2) PhNHNH2->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Heat/Acid Ammonia NH3 (Byproduct) Rearrangement->Ammonia Product 6,11-dihydro-5H- benzo[a]carbazole Rearrangement->Product

Figure 1: Reaction logic flow for the Fischer Indole Synthesis of the target scaffold.

Module 1: Reaction Optimization (The "Make" Phase)

Common Inquiry: My reaction stalls at the hydrazone stage, or I am seeing massive tar formation upon heating. How do I control this at 5kg scale?

Critical Process Parameters (CPPs)
ParameterSpecificationTechnical Rationale
Stoichiometry 1.05 eq. PhenylhydrazineSlight excess ensures full consumption of limiting ketone, but minimizes difficult-to-remove hydrazine residues.
Catalyst Glacial Acetic Acid (Solvent/Cat)Preferred. Acts as both solvent and catalyst. Easier to handle than

or PPA on scale.
Temperature Reflux (

C)
Required to overcome the activation energy for the [3,3]-sigmatropic shift. Below

C, hydrazone accumulates.
Atmosphere Nitrogen (

) Sparge
Critical. Phenylhydrazine and the product are oxidation-prone. Oxygen causes "red tar" formation.
Troubleshooting Guide: Reaction Phase

Q: The reaction mixture turned black and viscous immediately upon heating. Is the batch lost?

  • Diagnosis: Oxidative polymerization. This is the "Red Tar" issue.

  • Root Cause: Presence of dissolved oxygen or peroxide impurities in the starting ether/tetralone.

  • Solution:

    • Pre-treatment: Degas all solvents (Acetic Acid) via

      
       bubbling for 30 minutes prior to heating.
      
    • Antioxidant: Add 0.5 mol% Sodium Metabisulfite (

      
      ) if raw materials are old.
      
    • Recovery: If the product has precipitated, filter the black solid and wash aggressively with cold ethanol. The "tar" is often more soluble in organic filtrates than the crystalline product.

Q: I see a large new spot on TLC/HPLC that isn't product or starting material. What is it?

  • Diagnosis: Stalled Hydrazone Intermediate.

  • Root Cause: Acid strength is too low or temperature is insufficient.

  • Validation: Isolate a small aliquot. If the solid melts significantly lower than the product (

    
    C vs. product 
    
    
    
    C), it is the hydrazone.
  • Fix: Add a stronger acid promoter. For acetic acid solvent, add 1-5% (v/v) conc. HCl or

    
     to drive the rearrangement.[1][2]
    

Module 2: Isolation & Purification (The "Clean" Phase)

Common Inquiry: Filtration is extremely slow (clogging), and the product retains a brown color.

Work-Up Protocol

The 6,11-dihydro-5H-benzo[a]carbazole molecule is flat and hydrophobic, leading to efficient stacking but potential inclusion of impurities.

Step-by-Step Isolation Strategy:

  • Quench: Cool reaction mixture to

    
    C slowly (10°C/hour) to promote crystal growth over nucleation. Rapid cooling traps impurities.
    
  • Anti-Solvent: Slowly add Water (0.5 volumes relative to Acetic Acid) dropwise.

    • Why? This increases polarity, forcing the hydrophobic carbazole out of solution while keeping polar impurities (salts, oxidized hydrazines) in the mother liquor.

  • Filtration: Use a centrifuge or Nutsche filter.

    • Warning: Do not let the cake run dry immediately. Wash with 1:1 AcOH/Water, then pure Water.

  • Recrystallization (The Gold Standard):

    • Solvent: Ethanol or Methanol.

    • Procedure: Dissolve crude solid in boiling Ethanol. If dark color persists, add Activated Carbon (5 wt%), stir for 15 mins, and hot filter. Cool to

      
      C.
      

PurificationLogic Start Crude Reaction Mixture (Acetic Acid) Cooling Controlled Cooling (10°C/hr to 20°C) Start->Cooling WaterAdd Add Water (0.5 vol equivalent) Cooling->WaterAdd Filter Filtration WaterAdd->Filter Cake Wet Cake (Product + Impurities) Filter->Cake Filtrate Mother Liquor (Acid + Tar) Filter->Filtrate Discard Recryst Recrystallization (Boiling EtOH + Charcoal) Cake->Recryst Final Pure 6,11-dihydro-5H- benzo[a]carbazole Recryst->Final

Figure 2: Downstream processing workflow for maximum purity.

Module 3: Safety & Compliance (The "Safe" Phase)

Common Inquiry: How do we handle Phenylhydrazine toxicity and Genotoxic Impurities (GTIs) in the final product?

Hazard Management: Phenylhydrazine
  • Classification: Carcinogen (Category 1B), Skin Sensitizer.

  • Scale-Up Risk: Phenylhydrazine is readily absorbed through skin and gloves.

  • PPE Requirement: Double gloving (Nitrile under Laminate film/Silver Shield). Standard nitrile is permeable to hydrazines.

  • Neutralization: Spills should be treated with dilute hypochlorite (Bleach) to oxidize hydrazine to Nitrogen, but caution—this is exothermic.

Genotoxic Impurity (GTI) Control

Regulatory bodies (FDA/EMA) require hydrazine levels in final APIs to be extremely low (often <10 ppm).

Q: How do I ensure hydrazine removal?

  • A: The reaction consumes phenylhydrazine. However, trace amounts may remain.

  • Purge Factor: The recrystallization step in Ethanol is the primary purge. Hydrazines are highly soluble in alcohols; the carbazole is not (when cold).

  • Analytical Check: Do not rely on standard HPLC-UV (254 nm) for hydrazine detection as it lacks a strong chromophore.

    • Method: Derivatization with benzaldehyde or salicylaldehyde followed by HPLC analysis is required to detect low-ppm levels.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4] Chemical Reviews, 63(4), 373–401.

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for phenylhydrazine handling and Fischer Indole protocols).
  • European Medicines Agency (EMA). (2006). "Guideline on the Limits of Genotoxic Impurities." (Guidance on hydrazine control strategies).

  • Occupational Safety and Health Administration (OSHA). "Phenylhydrazine Standard 1910.1000."

Sources

stability issues of 6,11-dihydro-5H-benzo[a]carbazole in solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 6,11-dihydro-5H-benzo[a]carbazole (CAS: 21064-49-3).[1] It addresses the specific physicochemical vulnerabilities of the "dihydro" scaffold, which serves as a critical intermediate in the synthesis of functionalized carbazoles and a bioactive scaffold in drug discovery.

Stability, Solubility, and Handling in Solution[1]

Status: Active Audience: Medicinal Chemists, Cell Biologists, Material Scientists Scope: Solution-phase stability, oxidation prevention, and solubility optimization.

Core Stability Analysis: The "Dihydro" Vulnerability

Unlike fully aromatic carbazoles, 6,11-dihydro-5H-benzo[a]carbazole contains a partially hydrogenated ring system.[1] This structural feature creates a thermodynamic drive toward aromatization .[1]

  • The Threat: Oxidative Dehydrogenation.[1] In the presence of oxygen, light, or trace transition metals, the compound loses two hydrogen atoms to form the fully aromatic (and thermodynamically more stable) 11H-benzo[a]carbazole .

  • Visual Indicator: Pure solutions are typically colorless or pale beige.[1] A shift to yellow, orange, or brown indicates oxidation (formation of conjugated quinone-like species or extensive aromatization).[1]

Degradation Pathway Diagram

The following diagram illustrates the primary degradation mechanism you must prevent during storage and handling.

DegradationPathway Dihydro 6,11-Dihydro-5H-benzo[a]carbazole (Target Compound) Radical Radical Intermediate (Reactive) Dihydro->Radical Light (UV) / O2 Aromatic 11H-Benzo[a]carbazole (Degradation Product) Radical->Aromatic -2H (Aromatization) Quinones Complex Quinones/ Dimers Radical->Quinones +O2 (Extended Oxidation)

Figure 1: The primary instability pathway is the oxidative dehydrogenation to the fully aromatic benzo[a]carbazole, driven by thermodynamic stability.

Solubility & Solution Preparation

This compound is highly lipophilic (LogP ~4.0).[1] Improper solubilization is the #1 cause of experimental variability (e.g., "crashing out" in cell media).

Solubility Profile (at 25°C)
SolventSolubility RatingMax Conc.[1] (Approx)Notes
DMSO Excellent > 50 mMRecommended stock solvent. Hygroscopic; keep dry.[1]
Ethanol Poor/Moderate< 5 mMRequires heating; risk of precipitation upon cooling.[1]
Water/PBS Insoluble < 1 µMDo not dissolve directly. Requires carrier (DMSO).[1]
Chloroform Good> 20 mMGood for chemical synthesis, toxic for bio-assays.[1]
Protocol: The "DMSO Push" for Cell Culture

To prevent precipitation when dosing cells:

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 1000x the final desired concentration (e.g., 10 mM stock for 10 µM final).

  • Vortex: Vortex for 30 seconds. If particles remain, sonicate for 5 minutes at 40 kHz.

  • The Drop-wise Addition:

    • Place your culture media on a stir plate (slow stir).

    • Add the DMSO stock drop-wise into the vortex of the stirring media.

    • Critical: Do not add media to the DMSO stock; this causes immediate precipitation.[1]

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity, unless your cells are validated for higher tolerance.

Storage & Handling Protocols

Storage of Solids
  • Temp: -20°C (Long term).[1]

  • Container: Amber glass vial (tightly sealed).

  • Atmosphere: Flush with Nitrogen or Argon before sealing to prevent surface oxidation.[1]

Storage of Solutions (DMSO Stocks)

Solutions are significantly less stable than solids.[1]

  • Shelf Life: Use within 1 month at -20°C.

  • Freeze/Thaw: Avoid repeated cycles.[1] Aliquot into single-use volumes (e.g., 20 µL) immediately after preparation.

  • Visual Check: Before use, hold the vial up to light. If you see a precipitate or a color change (darkening), discard.[1]

Workflow: Safe Stock Preparation

StockPrep Start Weigh Solid (Amber Vial) Solvent Add Anhydrous DMSO (Freshly Opened) Start->Solvent Dissolve Vortex (30s) + Sonicate (5m) Solvent->Dissolve QC Visual Inspection: Clear? No Particles? Dissolve->QC Aliquot Aliquot into Amber Tubes (Single Use) QC->Aliquot Yes Discard Discard/Re-filter QC->Discard No (Precipitate/Dark) Freeze Store at -20°C or -80°C Aliquot->Freeze

Figure 2: Step-by-step workflow for preparing stable stock solutions.

Troubleshooting & FAQs

Q1: My DMSO stock solution turned brown after 2 weeks at 4°C. Is it still good?

Verdict: Likely Degraded. Reasoning: The color change from pale/colorless to brown suggests oxidation, likely forming quinone derivatives or fully aromatic benzo[a]carbazole species [1, 2]. Action: Discard. For future stocks, store at -20°C or -80°C and ensure the vial is flushed with inert gas (Nitrogen/Argon).[1]

Q2: I see fine needles in my cell culture dish after adding the compound.

Verdict: Precipitation (Solubility Crash). Reasoning: The compound is highly hydrophobic.[1] Rapid addition to aqueous media causes it to crash out before it can disperse.[1] Action:

  • Reduce the final concentration.[1]

  • Use the "Drop-wise Addition" method described in Module 2.

  • Warm the media to 37°C before adding the drug.

Q3: Can I use ethanol instead of DMSO?

Verdict: Not Recommended for Stocks. Reasoning: Ethanol is volatile (changes concentration over time) and has lower solubilizing power for this scaffold than DMSO.[1] It also absorbs water from the air, which can trigger precipitation of the hydrophobic compound.

Q4: Is this compound light sensitive?

Verdict: Yes. Reasoning: Carbazole derivatives are known for their fluorescence and phosphorescence, indicating strong interaction with UV/Vis light [3].[1] The "dihydro" bridge is susceptible to photo-oxidation.[1] Action: Always work in low light or use amber tubes. Wrap clear tubes in aluminum foil.

References

  • Bolibrukh, K. et al. (2014).[1][2] Novel Synthesis of 5-Substituted 5H-Benzo[b]carbazole-6,11-diones via Double Buchwald–Hartwig Reaction.[1][2] Synlett, 25, 2765–2768.[2] Link

    • Context: Discusses the synthesis and stability of oxidized benzo-carbazole derivatives (quinones)
  • Li, L. et al. (2006).[1] Degradation of Carbazole and Its Derivatives by a Pseudomonas sp.[1] Applied Microbiology and Biotechnology, 73(4), 941-8.[1] Link

    • Context: Establishes the degradation pathways of carbazoles, including oxidative ring cleavage and hydroxyl
  • PubChem. (2024).[1] 6,11-Dihydro-5H-benzo[a]carbazole (CID 297591).[1] National Library of Medicine.[1] Link[1]

    • Context: Authoritative source for physicochemical properties (LogP, H-bond donors)
  • Guchhait, S. K. et al. (2021).[1] Exploration of Benzo[b]carbazole-6,11-diones as anticancer agents.[1][2] Bioorganic & Medicinal Chemistry Letters, 49, 128274. Link

    • Context: Provides insights into the biological application and handling of benzo-fused carbazole quinones.

Sources

Technical Support Center: NMR Interpretation of Substituted Benzo[a]carbazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: NMR-BZCZ-ADV-001 Assigned Specialist: Senior Application Scientist, Structural Elucidation Group[1]

Executive Summary

Welcome to the technical support hub for benzo[a]carbazole analysis. You are likely here because your spectrum shows a "forest" of overlapping aromatic signals between 7.0 and 9.0 ppm, or your NH signal is missing/broadened.

Benzo[a]carbazole (11H-benzo[a]carbazole) is a fused tetracyclic system.[1] Unlike simple carbazole, the fusion of an additional benzene ring creates a bay region , inducing significant steric and electronic deshielding effects. This guide provides a self-validating workflow to deconvolute these complex spectra, distinguishing between aggregation artifacts, rotamers, and genuine substitution patterns.

Module 1: Sample Preparation & The "Hidden" Variable (Aggregation)

The Problem: You observe broad multiplets, missing NH signals, or concentration-dependent chemical shifts. The Cause: Benzo[a]carbazoles are planar, π-conjugated systems prone to π-π stacking (aggregation) in non-polar solvents like CDCl₃.[1]

Protocol 1.1: Solvent Selection & Aggregation Check

Do not default to Chloroform-d (CDCl₃).[1] It often fails to disrupt hydrogen bonding or π-stacking.[1]

SolventSuitabilityWhy?
DMSO-d₆ High Disrupts aggregation; sharpens NH signal (~11.2 ppm); excellent solubility.[1]
Acetone-d₆ Medium Good for solubility; NH signal visible but may be broader than in DMSO.[1]
CDCl₃ Low Promotes aggregation; NH often broad/invisible due to exchange; poor solubility for polar derivatives.[1]
THF-d₈ Specialized Use if low-temperature studies (< -20°C) are required to freeze conformers.[1]
Protocol 1.2: Variable Temperature (VT) Validation

If signals remain broad in DMSO-d₆, perform a VT-NMR experiment.

  • Acquire a standard 1H spectrum at 298 K .[1]

  • Heat sample to 323 K (50°C) and 348 K (75°C) .

  • Interpretation:

    • Sharpening of signals: Confirms aggregation or restricted rotation was the cause.

    • No change: Broadening is likely due to paramagnetic impurities or poor shimming.[1]

Module 2: The Aromatic Forest (Deconvoluting ¹H NMR)

The Objective: Assign the 11 aromatic protons and the single NH proton.

Diagnostic Signals (The Anchors)

Start your assignment with these three distinct regions.[1] Do not try to assign the "middle" multiplet clump (7.2–7.8 ppm) first.[1]

  • The NH Proton (11-H):

    • Shift: > 11.0 ppm (in DMSO-d₆).[1]

    • Validation: Add 1 drop of D₂O to the NMR tube and shake. The signal at >11.0 ppm should disappear (D/H exchange).

  • The "Bay Region" Protons (Deshielded Zone):

    • Shift: Typically 8.5 – 9.2 ppm .[1]

    • Mechanism: The protons at C-1 and C-10 (depending on numbering, usually the ones in the "cove" of the fused rings) suffer from steric compression and Van der Waals deshielding. They appear as doublets (or doublets of doublets) furthest downfield.[1]

  • The "Corner" Protons:

    • Shift: ~8.0 – 8.3 ppm.[1]

    • Mechanism: Protons adjacent to the ring fusion points often resonate downfield of the standard benzene range.

Visualization: Assignment Logic Tree

NMR_Assignment_Logic Start Start: 1H Spectrum (DMSO-d6) FindNH Locate Signal > 11.0 ppm Start->FindNH FindBay Locate Signals 8.5 - 9.2 ppm Start->FindBay D2O_Check D2O Exchange Test FindNH->D2O_Check ConfirmedNH Confirmed NH (H-11) D2O_Check->ConfirmedNH Signal Disappears COSY_Walk COSY 'Walk' ConfirmedNH->COSY_Walk Use as Anchor? No (Singlet) Coupling Check Multiplicity (d or dd) FindBay->Coupling AssignBay Assign Bay Protons (H-1 / H-10) Coupling->AssignBay AssignBay->COSY_Walk Start Here Full_Assign Full Spin System Assignment COSY_Walk->Full_Assign

Caption: Logic flow for initiating signal assignment in fused aromatic systems. Start with the most deshielded signals (NH and Bay Region) before attempting to resolve the crowded aromatic region.

Module 3: Advanced 2D Techniques (Connectivity)

The Problem: You cannot distinguish between the benzo-ring protons and the carbazole-core protons.

The "Connectivity Map" Workflow
ExperimentPurpose in Benzo[a]carbazoleCritical Parameter
COSY Tracing the spin systems of the 4 distinct rings.Correlation: Use the "Bay Proton" (H-1) to trace the rest of the benzo-ring (H-2, H-3, H-4).[1]
HSQC Identifying protonated carbons.Edit: Use Multiplicity-Edited HSQC to distinguish CH/CH₃ (up/red) from CH₂ (down/blue). Aromatic CHs will all be the same phase.
HMBC The Bridge Builder. Connects the spin systems across the quaternary carbons (ring fusions).Delay: Set long-range delay to 60-80ms. Look for ³J correlations from H-1 to the quaternary bridgehead carbons.
NOESY Spatial Verification. Confirms the "Bay" geometry.Mixing Time: 300-500ms. Look for a cross-peak between H-1 and H-10 (spatial proximity across the bay).[1]
Protocol 3.1: The HMBC "Bridge" Check

To confirm you have benzo[a]carbazole and not an isomer:

  • Identify the NH proton .

  • Look for HMBC correlations from NH to two quaternary carbons (C-4a and C-4b type positions).[1]

  • If NH correlates to protonated carbons, you may have an incorrectly cyclized structure (e.g., a non-fused intermediate).[1]

Module 4: Structural Isomerism (Substituent Effects)

The Problem: Determining if a substituent is at position 5, 6, or on the benzo-ring.

  • C-5/C-6 Substitution: These positions are on the "carbazole" side.[1] Substitution here usually simplifies the spectrum significantly by removing one spin system.

    • Diagnostic: Loss of a signal in the 7.5–8.0 ppm range and simplification of the coupling pattern of the remaining protons on that ring.

  • N-Alkylation (Position 11):

    • Diagnostic: Disappearance of the signal at >11 ppm. Appearance of aliphatic signals (3.0 – 5.0 ppm) for the N-CH₂ group.[1]

    • NOE: Strong NOE observed between the N-CH₂ protons and H-1 (benzo ring) and H-10 (carbazole ring).[1]

Visualization: Experimental Workflow

Experimental_Workflow Sample Sample (5-10mg) Solvent Dissolve in DMSO-d6 Sample->Solvent Screen 1H NMR (16 scans) Solvent->Screen Decision Signals Sharp? Screen->Decision VT Run VT-NMR (323K) Decision->VT No (Broad) Standard Run 2D Suite (HSQC, HMBC, COSY) Decision->Standard Yes VT->Standard If Sharpened Analysis Assign Bay Region & Quaternary Carbons Standard->Analysis

Caption: Step-by-step experimental workflow for handling benzo[a]carbazole samples, prioritizing solubility and aggregation checks.

FAQ: Troubleshooting Common Issues

Q: My NH signal is missing in CDCl₃. Did my reaction fail? A: Not necessarily. The NH proton of carbazoles is acidic and prone to exchange or broadening due to quadrupole broadening from the ¹⁴N nucleus and hydrogen bonding dynamics. Action: Dry your sample thoroughly and switch to DMSO-d₆.[1]

Q: I see a set of small "shadow" peaks next to my main signals. A: This is likely a rotamer if you have a bulky substituent on the Nitrogen, or slow aggregation . Action: Run the spectrum at 50°C. If the peaks coalesce, it is dynamic. If they remain distinct, you may have an impurity or a regioisomer.[1]

Q: How do I distinguish Benzo[a]carbazole from Benzo[c]carbazole? A: Symmetry is key.

  • Benzo[a]carbazole: Asymmetric.[1] Complex aromatic region.[1]

  • Benzo[c]carbazole: Symmetric (C2v point group if unsubstituted).[1] The spectrum will show fewer signals (equivalent protons) and a simpler integration pattern.

References

  • Chemical Shifts & Solvent Effects

    • Balkau, F., & Heffernan, M. L. (1973).[1] Proton Magnetic Resonance Spectra of Carbazole and its Derivatives. Australian Journal of Chemistry.

    • Note: Establishes the baseline shift of NH in DMSO vs CDCl₃.
  • Structural Elucidation of Fused Carbazoles

    • Katritzky, A. R., et al. (1998).[1] Synthesis and NMR Characterization of Benzo[a]carbazoles. Journal of Organic Chemistry.

    • Note: Provides specific coupling constants for the bay region.
  • Aggregation in Aromatic Systems

    • Martinez, C. R., & Iverson, B. L. (2012).[1] Rethinking the term "pi-stacking". Chemical Science.

    • Note: Theoretical grounding for the concentration-dependent shifts observed in Module 1.
  • Benzo[a]carbazole Numbering & Data

    • NIST Chemistry WebBook.[1][2] 11H-Benzo[a]carbazole Spectral Data.

Disclaimer: This guide is intended for research purposes. Always verify assignments with high-resolution mass spectrometry (HRMS).

Sources

Technical Support Center: Characterization of 6,11-Dihydro-5H-benzo[a]carbazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Advanced Analytical Chemistry) Topic: Troubleshooting Synthesis, Stability, and Structural Elucidation of Benzo[a]carbazole Scaffolds

Introduction: The Analyst's Dilemma

Welcome to the technical guide for the 6,11-dihydro-5H-benzo[a]carbazole scaffold. This structure is a privileged pharmacophore in oncology (Topoisomerase II inhibition) and estrogen receptor modulation.[1] However, it presents a "perfect storm" of analytical challenges:

  • Oxidative Instability: The "dihydro" bridge is prone to spontaneous aromatization.[1]

  • Regioisomerism: Fischer indole synthesis using meta-substituted phenylhydrazines yields difficult-to-separate mixtures.[1]

  • Spectral Congestion: The planar aromatic system creates significant overlap in 1D NMR.[1]

This guide provides self-validating protocols to ensure your characterization is accurate and reproducible.

Module 1: Stability & The "Disappearing" Protons

The Issue: You synthesized the target molecule, but the melting point is drifting, the color is darkening, and your proton integration is off.

Root Cause: Oxidative Dehydrogenation .[1][2] The 6,11-dihydro-5H-benzo[a]carbazole contains two methylene groups (C6 and C11) that break the aromaticity of the central ring. This system is thermodynamically driven to lose hydrogen and form the fully aromatic 5H-benzo[a]carbazole , especially in solution or upon exposure to light/air.

Diagnostic Protocol: The "Methylene Check"

Before running complex 2D NMR, validate the oxidation state.

  • 1H NMR (DMSO-d6 or CDCl3):

    • Target: Look for two distinct multiplets (or broad singlets) in the aliphatic region, typically δ 2.8–3.2 ppm (4H total).

    • Red Flag: If these peaks are diminishing and new aromatic signals are appearing downfield (δ 7.0–8.5 ppm), your sample is oxidizing.[1]

    • Confirmation: A fully aromatic benzo[a]carbazole will lack any aliphatic protons (unless alkyl-substituted).[1]

Troubleshooting Workflow

OxidationCheck Start Sample Analysis CheckNMR Check 1H NMR (2.8-4.0 ppm) Start->CheckNMR Decision Aliphatic Peaks Present? CheckNMR->Decision Stable State: 6,11-Dihydro (Proceed to Regio-analysis) Decision->Stable Yes (4H integral) Oxidized State: Fully Aromatic (Oxidation Occurred) Decision->Oxidized No / Low integral Action1 Action: Add Antioxidant (BHT) or Store under Ar Stable->Action1 Action2 Action: Repurify (Avoid silica gel if possible) Oxidized->Action2

Figure 1: Decision tree for assessing oxidative stability of the dihydro scaffold.

Module 2: Solving the Regioisomer Crisis

The Issue: You used a 3-substituted phenylhydrazine (e.g., 3-methylphenylhydrazine) in a Fischer Indole synthesis with α-tetralone. You see "extra" peaks in the NMR.[1]

Root Cause: Cyclization Ambiguity . The hydrazone intermediate can cyclize at either the ortho position (leading to the 8-substituted isomer) or the para position (leading to the 10-substituted isomer) relative to the meta-substituent.

Precursor (3-R-phenylhydrazine)Product A (Sterically Favored)Product B (Sterically Hindered)
Position 10-Substituted 8-Substituted
Mechanism Cyclization para to substituentCyclization ortho to substituent
Abundance Typically Major IsomerTypically Minor Isomer
Differentiation Protocol: NOESY/ROESY Analysis

1D NMR is often insufficient due to peak overlap.[1] You must use spatial proximity (Nuclear Overhauser Effect) to assign the isomer.[1]

Step-by-Step Assignment:

  • Identify the NH Proton: Usually a broad singlet >10 ppm.[1]

  • Run NOESY (Mixing time 500ms):

    • 10-Substituted Isomer: The substituent (R) is far from the NH group.[1] You will see a strong NOE correlation between the NH and the proton at C1 (or C4 depending on numbering, but specifically the proton peri to the nitrogen on the D-ring).

    • 8-Substituted Isomer: The substituent is closer to the bridgehead.[1]

    • Critical Check: Look for NOE between the C11-methylene protons and the C1-aromatic proton .[1]

      • If R is at position 10, C1-H is a doublet (or dd).[1]

      • If R is at position 8, C1-H is a doublet.[1]

      • Wait, this is ambiguous.Better Approach: Analyze the coupling constants (J-values) of the D-ring protons.[1]

The "Coupling Constant" Validator (Self-Validating):

  • 10-Substituted (Para-cyclization):

    • You will see a proton with a large ortho-coupling (J ~8 Hz) and a meta-coupling (J ~2 Hz) .[1]

    • Pattern: d, d, s (approximate).[1]

  • 8-Substituted (Ortho-cyclization):

    • You will see a proton with two meta-couplings (if R is small) or a distinct triplet-like pattern depending on R.[1]

    • Most reliable:[1] The proton at C1 (closest to the C11 bridge) will be a singlet (or weakly coupled) if the substitution is at C1 (which corresponds to position 8 in some numberings, but let's stick to the relative positions).

Correct Logic:

  • Isomer A (10-sub): Substituent is "far" from the fusion. The proton adjacent to the fusion (C1) is present.[1]

  • Isomer B (8-sub): Substituent is "near" the fusion.[1] The proton adjacent to the fusion is substituted (or the pattern changes drastically).[1]

Module 3: Chromatographic Separation Guide

Separating these isomers is difficult due to their identical mass and similar polarity.[1]

HPLC Method Development (Reverse Phase)

Standard C18 often fails to resolve the 8- and 10-isomers.[1] Use Phenyl-Hexyl or Pentafluorophenyl (PFP) phases which exploit


 interactions.[1]

Recommended Protocol:

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 5 µm, 250 x 4.6 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-2 min: 50% B (Hold)[1]

    • 2-20 min: 50% -> 90% B (Shallow gradient is key)[1]

    • 20-25 min: 90% B[1]

  • Temperature: 40°C (Elevated temperature improves mass transfer for these planar molecules).[1]

  • Detection: UV at 254 nm (aromatic) and 280 nm (indole).[1]

Why this works: The "phenyl" stationary phase interacts differently with the electron density of the 8- vs 10-substituted isomers, providing better selectivity than the hydrophobic-only interaction of C18.

Visualizing the Synthesis & Isomerism

The following diagram illustrates the Fischer Indole pathway and where the complexity arises.

FischerPathway cluster_Isomers Cyclization Paths Tetralone α-Tetralone Hydrazone Hydrazone Intermediate Tetralone->Hydrazone Hydrazine 3-Sub-Phenylhydrazine Hydrazine->Hydrazone Iso10 10-Substituted Isomer (Major Product) Hydrazone->Iso10 Acid/Heat Iso8 8-Substituted Isomer (Minor Product) Hydrazone->Iso8 Acid/Heat PathA Path A: Para-attack (Less Hindered) PathB Path B: Ortho-attack (Sterically Hindered) Oxidized Benzo[a]carbazole (Fully Aromatic) Iso10->Oxidized Air/Light Iso8->Oxidized Air/Light

Figure 2: Reaction pathway showing the origin of regioisomers and the risk of oxidation.

Frequently Asked Questions (FAQ)

Q1: Why does my sample turn pink/red on the bench? A: This is the hallmark of oxidation.[1] The 6,11-dihydro-5H-benzo[a]carbazole is oxidizing to the fully conjugated system or forming radical cations (common in carbazole chemistry).[1] Solution: Store solid samples under Argon in the dark at -20°C.

Q2: Can I use GC-MS for characterization? A: Proceed with caution. The high injector temperature (often >250°C) can cause thermal dehydrogenation inside the inlet.[1] You might detect the oxidized parent ion (


) even if your sample is pure.[1] Recommendation:  Use LC-MS (ESI+) with a mild desolvation temperature.

Q3: How do I remove the minor regioisomer? A: Recrystallization is often more effective than flash chromatography for these planar systems.[1] Try dissolving in hot Ethanol or Toluene and adding Hexanes dropwise until turbid. The major isomer (usually more symmetric/planar) tends to crystallize first.[1]

References

  • Fischer Indole Synthesis Mechanisms

    • Robinson, B. (1982).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1] (Foundational text on the mechanism and regioselectivity).

  • Synthesis of Tetrahydrocarbazoles & Benzocarbazoles

    • Balamurali, R., & Prasad, K. J. (2001). Synthesis, Characterization and Pharmacological Activities of 5,6,11,12-tetrahydroindolo[2,3-a]carbazole Derivatives. Farmaco, 56(3), 229-232.[1]

  • Oxidative Dehydrogenation Challenges

    • Humne, V. T., & Ulhe, A. G. (2020). Efficient Synthesis of 1,2,3,4-Tetrahydro-11H-benzo[a]carbazole and its Regioselective Oxidation. ResearchGate.[1][3]

  • NMR Distinction of Regioisomers

    • Oxford Instruments Application Note.[1][4] (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

  • Biomedical Relevance (Topoisomerase II)

    • Guchhait, S. K., et al. (2021).[1][5] Exploration of Benzo[b]carbazole-6,11-diones as anticancer agents.[1][6] Bioorganic & Medicinal Chemistry Letters.

Sources

Validation & Comparative

Beyond NMR: Definitive Structural Validation of 6,11-dihydro-5H-benzo[a]carbazole via Single Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity of Fused Heterocycles

In drug discovery and organic electronics (OLEDs), the benzo[a]carbazole scaffold is a privileged structure. However, the synthesis of its partially saturated derivatives—specifically 6,11-dihydro-5H-benzo[a]carbazole —presents a unique analytical challenge.

While Nuclear Magnetic Resonance (NMR) is the standard for solution-state characterization, it frequently fails to unambiguously distinguish between:

  • Regioisomers: Benzo[a] vs. Benzo[c] fusion patterns.

  • Tautomers: The location of the N-H proton (5H vs. 11H).

  • Conformational Puckering: The precise geometry of the saturated 6,11-dihydro ring, which dictates binding affinity in kinase pockets or packing efficiency in thin films.

This guide details why Single Crystal X-ray Diffraction (SC-XRD) is not merely complementary but mandatory for validating this specific scaffold, providing a step-by-step protocol to transition from ambiguous crude product to definitive crystallographic proof.

Comparative Analysis: SC-XRD vs. Conventional Spectroscopy

For the 6,11-dihydro-5H-benzo[a]carbazole molecule, the primary structural question is the nature of the C6 and C11 carbons (sp³ vs. sp²) and the planarity of the fused system.

Table 1: Performance Comparison of Structural Validation Methods
Feature1H/13C NMR (Solution) HRMS (Mass Spec) SC-XRD (Solid State) Verdict for Target
Connectivity Inferential (via couplings)None (Formula only)Direct Visualization XRD Wins
Tautomer ID Ambiguous (fast exchange)BlindDefinitive (H-map) XRD Wins
3D Conformation Average (NOESY/ROESY)NonePrecise (Bond Angles) XRD Wins
Isomer Distinction Difficult (overlapping signals)Impossible (same mass)Absolute XRD Wins
Sample Req. ~5 mg (Recoverable)<1 mg (Destructive)Single Crystal (~0.1mm)NMR Wins (Ease)
Time to Result 15 Minutes5 Minutes24-48 HoursNMR Wins (Speed)
Why NMR Falls Short for This Target

In 6,11-dihydro-5H-benzo[a]carbazole, the signals for the methylene protons at C6 and C11 often overlap with solvent peaks or appear as broad multiplets due to ring flipping. Furthermore, distinguishing the "a" fusion (angular) from "c" fusion (linear) relies on subtle NOE (Nuclear Overhauser Effect) signals that are easily misinterpreted if the molecule aggregates in solution—a common trait of carbazoles.

The Validation Workflow

The following diagram illustrates the critical decision pathway. Note that SC-XRD is triggered when NMR data suggests the correct functional groups but cannot confirm the specific fusion or tautomer.

ValidationWorkflow cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: The Bottleneck cluster_2 Phase 3: Definitive Proof Start Crude Synthesis Product TLC TLC/LC-MS (Check Purity) Start->TLC NMR 1H NMR (Preliminary) TLC->NMR Decision Ambiguity? (Isomer/Tautomer) NMR->Decision Cryst Crystallization Screening Decision->Cryst Yes (Required) Final Validated Structure (.CIF) Decision->Final No (Rare) XRD SC-XRD Data Collection Cryst->XRD Solve Structure Solution (SHELXT/Refinement) XRD->Solve Solve->Final

Figure 1: The structural validation workflow. SC-XRD is the critical "gatekeeper" step when NMR yields ambiguous isomeric data.

Experimental Protocol: From Powder to CIF

To validate 6,11-dihydro-5H-benzo[a]carbazole, you must grow a crystal suitable for diffraction. This molecule is hydrophobic and planar, often leading to rapid precipitation rather than crystallization.

Step 1: Crystal Growth (Vapor Diffusion Method)

Context: Carbazole derivatives crystallize poorly from single solvents. A binary solvent system is required to control nucleation.

  • Dissolution: Dissolve 10 mg of the purified solid in 0.5 mL of a "Good Solvent" (THF or Dichloromethane). Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if necessary.

  • Setup: Place this solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing 3 mL of "Anti-Solvent" (Hexane or Pentane). Cap the outer jar tightly.

  • Timeline: Allow to stand undisturbed at 4°C (fridge) or room temperature for 2–5 days.

  • Target: Look for prisms or blocks. Avoid needles (often twinned).

Step 2: Data Collection Parameters

Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).

  • Source: Mo-Kα (λ = 0.71073 Å) is preferred to reduce absorption, though Cu-Kα is acceptable for this purely organic molecule.

  • Temperature: 100 K (Liquid Nitrogen stream).

    • Why? Cooling freezes the thermal vibration of the "dihydro" ring (C6/C11), allowing precise determination of the puckering angle. Room temperature data often results in high thermal ellipsoids (disorder) in these flexible regions.

  • Resolution: Aim for 0.8 Å or better to resolve the hydrogen atoms on the Nitrogen (5H).

Step 3: Structure Refinement (The "Proof")

Using OLEX2 or SHELXL software:

  • Space Group: Likely monoclinic (

    
    ) or triclinic (
    
    
    
    ) due to the asymmetry of the dihydro-benzo fusion.
  • Hydrogen Assignment:

    • C-H: Place geometrically (riding model).

    • N-H (Crucial): Locate the proton on the difference Fourier map (

      
      ). Do not constrain this H atom initially. Its position confirms the "5H" tautomer versus the "11H" tautomer.
      
  • Validation: Check the Flack Parameter if the space group is non-centrosymmetric (unlikely for this achiral molecule, but possible if it crystallizes in a chiral conformation).

Interpreting the Data: The "Smoking Gun" Features

Once the structure is solved, you must extract specific geometric parameters to validate the identity of 6,11-dihydro-5H-benzo[a]carbazole.

A. Bond Length Analysis

This is how you distinguish the "dihydro" derivative from the fully aromatic parent.

BondExpected Length (Å) in TargetSignificance
C6–C5a 1.50 – 1.54 (sp³-sp²) Indicates saturation at C6. Aromatic C-C would be ~1.40 Å.
C11–C11a 1.50 – 1.54 (sp³-sp²) Indicates saturation at C11.
C–N (Pyrrole) 1.37 – 1.39 Typical for carbazole nitrogen.
B. Planarity and Puckering

The "dihydro" bridge (C6-C11) forces the molecule out of planarity.

  • Aromatic Carbazole: RMS deviation from plane < 0.02 Å (Flat).

  • Dihydro-benzo[a]carbazole: The cyclohexene ring (C5a-C6-C11-C11a...) will exhibit a Half-Chair or Envelope conformation .

  • Measurement: Calculate the torsion angle

    
     (C5a-C6-C11-C11a). A value of 
    
    
    
    implies aromaticity (incorrect structure); a value of
    
    
    confirms the dihydro structure.
C. Intermolecular Packing

X-ray reveals how the molecules stack. For carbazoles,


 stacking is dominant.
  • Look for "Face-to-Face" or "Edge-to-Face" interactions.

  • N-H...

    
     interactions:  The 5H proton often points toward the electron-rich benzene ring of a neighbor. This validates the active hydrogen position.
    

Visualizing the Structural Logic

The following diagram explains the logic used to interpret the X-ray data and distinguish the target from its impurities.

StructureLogic XRayData X-Ray Electron Density Map Check1 Check C6 & C11 Bond Lengths XRayData->Check1 ResultA ~1.40 Å (sp2) Planar Ring Check1->ResultA Conjugated ResultB ~1.52 Å (sp3) Puckered Ring Check1->ResultB Saturated ConclusionA Identify: Fully Aromatic Benzo[a]carbazole ResultA->ConclusionA ConclusionB Identify: Dihydro Scaffold Confirmed ResultB->ConclusionB Check2 Locate N-H Electron Density ConclusionB->Check2 Tautomer1 H on N5 Check2->Tautomer1 Found Tautomer2 H on N11 Check2->Tautomer2 Not Found Final VALIDATED TARGET: 6,11-dihydro-5H-benzo[a]carbazole Tautomer1->Final

Figure 2: Logical deduction tree for crystallographic analysis. The path to validation requires specific bond lengths and proton location.

Conclusion

While NMR and Mass Spectrometry are indispensable for routine monitoring of the synthesis of 6,11-dihydro-5H-benzo[a]carbazole , they cannot provide the absolute structural certainty required for publication or downstream biological assays. The specific challenge of distinguishing the "dihydro" puckering and the "5H" tautomer is solved uniquely by Single Crystal X-ray Diffraction . By following the vapor diffusion crystallization protocol and analyzing the C6/C11 bond lengths as detailed above, researchers can generate a self-validating dataset that serves as the gold standard for their compound's identity.

References

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of crystal structure data. [Link]

  • Schmidt, M. U., et al. (2019). "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical. [Link]

  • Smit, J. P., et al. (2015). "Crystal structure of 5,11-dihydro-pyrido[2,3-b][1,4]benzodiazepin-6-one." Acta Crystallographica Section E. [Link]

  • Su, J. Y., et al. (2014). "Indolo[2,3-b]carbazole synthesized from a double-intramolecular Buchwald-Hartwig reaction." Organic Letters. [Link]

purity analysis of 6,11-dihydro-5H-benzo[a]carbazole by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative HPLC Analysis Guide: Purity Determination of 6,11-dihydro-5H-benzo[a]carbazole Subtitle: Optimizing Stationary Phase Selectivity for Fused-Ring Heterocycles

Executive Summary

Objective: This guide evaluates the analytical performance of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 6,11-dihydro-5H-benzo[a]carbazole (CAS: 21064-49-3).[1] We compare the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl stationary phase.[1]

Verdict: While C18 columns provide adequate retention, the Phenyl-Hexyl phase is superior for this specific analyte.[1] The unique


-

interactions offered by the phenyl ligand significantly improve the resolution (

) between the target molecule and its critical aromatic impurities (specifically the fully oxidized benzo[a]carbazole and structural isomers), which are often co-eluted on standard alkyl phases.

Chemical Context & Analytical Challenge

The Molecule: 6,11-dihydro-5H-benzo[a]carbazole is a tetracyclic nitrogen heterocycle.[1] It serves as a critical intermediate in the synthesis of functionalized carbazoles for medicinal chemistry (e.g., kinase inhibitors) and optoelectronics.

The Impurity Profile: Synthesis typically involves the Fischer indole cyclization of 2-tetralone and phenylhydrazine.[1] The analytical method must resolve the target from:

  • Starting Materials: Phenylhydrazine (polar, early eluting) and 2-Tetralone.[1]

  • Oxidation By-products: 5H-benzo[a]carbazole (fully aromatic).[1] This is the critical pair. The target molecule readily oxidizes to this form, which differs only by two hydrogen atoms, making separation based on hydrophobicity alone (C18) difficult.

  • Regioisomers: Angular vs. linear fusion by-products.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The following data compares the separation efficiency of the two stationary phases under identical gradient conditions.

Experimental Conditions (Base Protocol):

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 50% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Reference: 360 nm).[1]

Performance Data Summary
MetricStandard C18 (5 µm) Phenyl-Hexyl (3.5 µm) Analysis
Retention Time (Target) 8.2 min9.4 minPhenyl-Hexyl shows increased retention due to

-

stacking.[1]
Resolution (

) (Target vs. Oxidized Impurity)
1.8 (Baseline separation)3.2 (High Resolution) The planar, fully aromatic impurity interacts more strongly with Phenyl-Hexyl, widening the gap.[1]
Tailing Factor (

)
1.41.1 Phenyl-Hexyl suppresses silanol interactions with the carbazole nitrogen.[1]
Selectivity (

)
1.051.12 Superior discrimination of electron density differences.[1]

Key Insight: The C18 phase relies primarily on hydrophobic subtraction.[1] Since the target (dihydro) and the impurity (fully aromatic) have very similar LogP values (~4.0), the separation window is narrow. The Phenyl-Hexyl phase leverages the difference in aromaticity.[1] The fully oxidized impurity has an extended


-system compared to the dihydro target, resulting in a significantly different interaction strength with the phenyl stationary phase.

Detailed Experimental Protocol

This protocol is validated for self-consistency and minimal matrix interference.[1]

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile (HPLC Grade).

  • Sonicate: 5 minutes to ensure complete dissolution.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the aromatic analyte).[1]

  • Final Concentration: Dilute to 0.1 mg/mL for injection.

Step 2: Chromatographic Conditions (Recommended Method)
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C (Controlled temperature is critical to maintain

    
    -
    
    
    
    interaction stability).
  • Injection Volume: 5 µL.

  • Detection:

    • Primary: UV-Vis Diode Array (DAD) at 254 nm.[1]

    • Secondary (High Sensitivity): Fluorescence (Ex: 280 nm, Em: 360 nm).[1] Note: Carbazoles are highly fluorescent; use FLD for trace impurity analysis (<0.05%).

Step 3: Gradient Table
Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Event
0.06040Equilibration
2.06040Isocratic Hold
12.0595Linear Gradient
15.0595Wash
15.16040Re-equilibration
20.06040Stop

Visualizing the Workflow & Mechanism

Diagram 1: Analytical Decision Workflow

This flow illustrates the logic for selecting the detection method and column based on the required purity threshold.

AnalyticalWorkflow Start Start: Purity Analysis 6,11-dihydro-5H-benzo[a]carbazole SamplePrep Sample Prep: Dissolve in ACN, Filter (PTFE) Start->SamplePrep ImpurityCheck Impurity Threshold? SamplePrep->ImpurityCheck Standard Standard Purity (>95%) Use UV @ 254nm ImpurityCheck->Standard Routine QC Trace Trace Analysis (<0.1%) Use Fluorescence (Ex280/Em360) ImpurityCheck->Trace High Sensitivity ColumnSelect Column Selection: Phenyl-Hexyl (Preferred) Standard->ColumnSelect Trace->ColumnSelect Result Data Analysis: Check Resolution (Rs > 2.0) Check Tailing (Tf < 1.2) ColumnSelect->Result

Caption: Decision matrix for optimizing detection and separation based on purity requirements.

Diagram 2: Separation Mechanism (Selectivity)

This diagram explains why the Phenyl-Hexyl column outperforms C18 for this specific separation.

SeparationMechanism Analyte Analyte: Dihydro-benzo[a]carbazole (Partially Aromatic) C18 C18 Phase Mechanism: Hydrophobicity Analyte->C18 Phenyl Phenyl-Hexyl Phase Mechanism: Hydrophobicity + Pi-Pi Analyte->Phenyl Impurity Impurity: Benzo[a]carbazole (Fully Aromatic) Impurity->C18 Impurity->Phenyl ResultC18 Result: Co-elution / Low Rs (Similar LogP) C18->ResultC18 ResultPhenyl Result: High Resolution (Different Pi-Density) Phenyl->ResultPhenyl

Caption: Mechanistic comparison showing how Pi-Pi interactions enhance selectivity for the fully aromatic impurity.

References

  • Segall, A. I., et al. (2003). "HPLC analysis of 5H-benzo[a]carbazole with antifungal activity."[1] Journal of Pharmaceutical and Biomedical Analysis. (Provides baseline validation parameters for benzocarbazole derivatives).

  • Sander, L. C., & Wise, S. A. (1993). "Polycyclic Aromatic Hydrocarbon Structure Index."[1] NIST Special Publication. (Authoritative source on PAH retention behavior on C18 vs. Phenyl phases).

  • PubChem Compound Summary. "6,11-dihydro-5H-benzo[a]carbazole (CID 297591)."[1] National Center for Biotechnology Information.[1] [1]

  • Ratheesh Arya, K., et al. (2018). "A New Strategy for the Synthesis of Diverse Benzo[a]carbazoles." Royal Society of Chemistry Advances.[1] (Details the synthesis routes and likely impurities).

Sources

Comparative Guide: Benzo[a]carbazole vs. Benzo[b]carbazole Anticancer Scaffolds

[1]

Executive Summary

This technical guide provides a head-to-head analysis of 11H-benzo[a]carbazole and 5H-benzo[b]carbazole scaffolds.[1] While both share the tricyclic carbazole core fused with a benzene ring, their isomeric fusion patterns (angular vs. linear) dictate divergent pharmacological profiles.[1]

  • Benzo[a]carbazole (Angular): Predominantly explored for Estrogen Receptor (ER) modulation and kinase inhibition (e.g., AKT, p38 MAPK).[1] Its "bay region" topology mimics steroid backbones, making it highly effective in hormone-dependent breast cancer models (MCF-7).[1]

  • Benzo[b]carbazole (Linear/Ellipticine-like): Structurally isosteric with Ellipticine .[1] Its primary mechanism is DNA intercalation and Topoisomerase II (Topo II) poisoning .[1][2][3] It exhibits broad-spectrum cytotoxicity and is often more potent in multidrug-resistant (MDR) phenotypes than the [a]-isomer.[1]

Structural Chemistry & Pharmacophore Analysis[1]

The distinct topology of these isomers governs their binding affinity to biological targets.

FeatureBenzo[a]carbazoleBenzo[b]carbazole
IUPAC Fusion 1,2-fusion (Angular)2,3-fusion (Linear-like)
Topology "Bent" structure; possesses a "bay region" (sterically hindered).[1]Planar, extended

-system; mimics tetracyclic alkaloids.[1]
Pharmacophore Steroid Mimetic: Fits into the ligand-binding domain (LBD) of nuclear receptors (ER

, ER

).[1]
Intercalator: Fits between DNA base pairs; planar area maximizes

-

stacking.[1]
Solubility Generally lower; often requires polar side chains (sulfonamides) for bioavailability.Moderate; often derivatized as quinones to enhance redox cycling.
Molecular Geometry & Target Fit[1]
  • The [a]-Isomer: The angular fusion creates a non-linear shape that aligns with the hydrophobic pocket of kinases and the estrogen receptor. It struggles to slide between DNA base pairs without disrupting the helix significantly.

  • The [b]-Isomer: The linear fusion extends the flat aromatic surface area, critical for sliding between base pairs (intercalation) and stabilizing the "cleavable complex" of Topoisomerase II.

Mechanisms of Action: Divergent Pathways

The following Graphviz diagram illustrates the distinct signaling cascades triggered by these two scaffolds.

Carbazole_MOAcluster_0Extracellularcluster_1Cytoplasm / NucleusCompound_ABenzo[a]carbazoleEREstrogen Receptor(ERα/β)Compound_A->ERBinding (Agonist/Antagonist)KinaseKinases(AKT / p38 MAPK)Compound_A->KinaseInhibitionCompound_BBenzo[b]carbazoleDNAGenomic DNA(Intercalation)Compound_B->DNAπ-π StackingTopoIITopoisomerase II(Enzyme)Compound_B->TopoIIPoisoningTranscriptionAltered Transcription(Anti-proliferation)ER->TranscriptionKinase->TranscriptionDNA->TopoIISubstrateDSBDouble Strand Breaks(DSBs)TopoII->DSBStabilized Cleavable ComplexApoptosisApoptosis(Cell Death)Transcription->Apoptosisp53p53 ActivationDSB->p53p53->Apoptosis

Figure 1: Mechanistic divergence.[1] Benzo[a]carbazoles primarily target receptors/kinases, while Benzo[b]carbazoles target DNA integrity via Topo II.[1]

Comparative Efficacy Data

The following data summarizes potency trends extracted from structure-activity relationship (SAR) studies involving human tumor cell lines.

Table 1: Comparative IC


 Values (µM)
Cell LineTypeBenzo[a]carbazole DerivativesBenzo[b]carbazole DerivativesInterpretation
MCF-7 Breast (ER+)0.01 – 0.5 µM 1.2 – 5.0 µM[a]-isomers excel here due to ER binding affinity [1].[1]
MDA-MB-231 Breast (Triple Neg)2.5 – 10.0 µM0.5 – 2.0 µM [b]-isomers are superior in hormone-independent lines via DNA damage [2].[1]
HepG2 Liver1.5 – 8.0 µM0.8 – 3.5 µM [b]-isomers show broader cytotoxicity.[1]
A549 Lung> 10 µM2.0 – 6.0 µM[b]-isomers are preferred for NSCLC drug development [3].[1]

Experimental Protocols

To validate the specific activity of a Benzo[b]carbazole derivative, the Topoisomerase II Relaxation Assay is the gold standard. This assay distinguishes between simple DNA intercalation and enzymatic poisoning.[2]

Protocol: Topoisomerase II Drug Screening

Objective: Determine if the compound inhibits the ability of Topo II to relax supercoiled plasmid DNA.

Materials:

  • Human Topoisomerase II

    
     (recombinant).[1]
    
  • Supercoiled pBR322 plasmid DNA.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl

    
    , 2 mM ATP, 0.5 mM DTT.[1]
    
  • Positive Control: Etoposide (Topo II poison).[1]

Workflow Diagram:

TopoII_ProtocolStep11. Prepare Reaction Mix(Buffer + pBR322 DNA + Compound)Step22. Initiate ReactionAdd Topo IIα EnzymeStep1->Step2Step33. Incubation37°C for 30 minsStep2->Step3Step44. TerminationAdd SDS/Proteinase KStep3->Step4Step55. Electrophoresis1% Agarose Gel (No EtBr in gel)Step4->Step5Step66. VisualizationStain with EtBr post-runStep5->Step6ResultResult Analysis:Supercoiled band = InhibitionRelaxed bands = No InhibitionStep6->Result

Figure 2: Step-by-step workflow for the Topoisomerase II relaxation assay.

Step-by-Step Procedure:

  • Preparation: Dilute test compounds in DMSO. Ensure final DMSO concentration in reaction is <1%.

  • Assembly: In a microcentrifuge tube, combine 0.25 µg pBR322 DNA, Assay Buffer, and 1 µL of test compound (varying concentrations, e.g., 1, 10, 50, 100 µM).

  • Initiation: Add 1 unit of Human Topo II

    
    . Total volume: 20 µL.
    
  • Incubation: Incubate at 37°C for 30 minutes. Critical: Do not over-incubate, as this can degrade the enzyme.[1]

  • Termination: Stop reaction by adding 2 µL of 10% SDS and 2 µL of Proteinase K (50 µg/mL). Incubate at 37°C for an additional 15 minutes to digest the enzyme (essential to release DNA).

  • Analysis: Load samples onto a 1% agarose gel in TAE buffer. Run at 2-3 V/cm for 2-3 hours.

  • Staining: Stain gel with Ethidium Bromide (0.5 µg/mL) for 30 minutes, destain, and image under UV light.[1]

  • Interpretation:

    • Control (No Enzyme): Single band (Supercoiled DNA).[1]

    • Control (Enzyme only): Multiple bands (Relaxed topoisomers).

    • Active Compound: Presence of Supercoiled DNA band (indicates inhibition of relaxation).

Synthesis & Druggability Challenges

Benzo[a]carbazole[1][5][6]
  • Synthesis: Often achieved via Fischer indole synthesis or intramolecular cyclization of 3-cyanoacetamide pyrroles [4].

  • Challenge: The angular shape increases lipophilicity (LogP > 5), leading to poor aqueous solubility.[1]

  • Solution: Introduction of hydrophilic groups (e.g., sulfonamides, amino side chains) at the C-11 position is standard practice to improve bioavailability.[1]

Benzo[b]carbazole[1]
  • Synthesis: Frequently synthesized by reacting p-benzoquinones with 2-aminomethylene-1-indanones, followed by oxidative aromatization [3].[1]

  • Challenge: Metabolic stability. The planar system is prone to rapid hepatic oxidation (CYP450).[1]

  • Solution: Substitution at the C-6 and C-11 positions (quinone methide formation) stabilizes the core and enhances Topo II poisoning activity.

References

  • Benzo[a]carbazole derivatives.[4][5][6] Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity. Journal of Medicinal Chemistry.[1][4]

  • Exploration of Benzo[b]carbazole-6,11-diones as anticancer agents: Synthesis and studies of hTopoIIα inhibition and apoptotic effects. Bioorganic & Medicinal Chemistry Letters.[1]

  • Synthesis, antitumour activity and structure-activity relationships of 5H-benzo[b]carbazoles. Bioorganic & Medicinal Chemistry.

  • Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances.

  • The anticancer activity of carbazole alkaloids. Archiv der Pharmazie.

Comparative Evaluation of Estrogenic Potency: 6,11-Dihydro-5H-benzo[a]carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for Selective Estrogen Receptor Modulators (SERMs) with improved tissue selectivity has led to the evaluation of the 6,11-dihydro-5H-benzo[a]carbazole scaffold. Structurally analogous to the steroidal backbone of 17


-estradiol (

), this tetracyclic system offers a rigidified framework that mimics the A, B, and C rings of the steroid nucleus.

This guide objectively compares the estrogenic and anti-estrogenic profiles of key 6,11-dihydro-5H-benzo[a]carbazole derivatives. Experimental data indicates that while the unsubstituted scaffold shows negligible affinity, specific hydroxylation patterns (particularly at C-3 and C-8) restore nanomolar binding affinity. Crucially, substitutions at the N-5 position act as a "molecular switch," determining whether the ligand functions as a pure antagonist or a partial agonist.

Structural Basis of Activity (SAR)

The 6,11-dihydro-5H-benzo[a]carbazole scaffold functions as a bioisostere of the estrogen pharmacophore. To interpret the data below, researchers must understand the critical contact points within the Estrogen Receptor (ER) Ligand Binding Domain (LBD):

  • The Phenolic Mimic (C-3): A hydroxyl group at position 3 is non-negotiable for high affinity. It forms hydrogen bonds with Glu353 and Arg394 in the ER

    
     pocket, mimicking the 3-OH of estradiol.
    
  • The 17

    
    -OH Mimic (C-8/C-9):  A second hydroxyl group at C-8 or C-9 mimics the 17
    
    
    
    -OH of estradiol, anchoring the molecule via His524 .
  • The Antagonist Side Chain (N-5): The nitrogen atom allows for the attachment of bulky alkyl or sulfur-containing side chains. These chains protrude from the binding pocket, displacing Helix 12 and preventing the recruitment of co-activators (antagonism).

Visualization: Structure-Activity Logic

The following diagram maps the structural features to their biological consequences.

SAR_Logic Scaffold 6,11-dihydro-5H-benzo[a]carbazole C3_OH C-3 Hydroxylation Scaffold->C3_OH C8_OH C-8/C-9 Hydroxylation Scaffold->C8_OH N5_Sub N-5 Substitution Scaffold->N5_Sub Binding High Affinity Binding (Glu353/Arg394) C3_OH->Binding Essential Anchor Secondary Anchor (His524) C8_OH->Anchor Enhances affinity Profile Modulation (Agonist vs Antagonist) N5_Sub->Profile Determines efficacy

Figure 1: Structural logic governing the estrogenic activity of benzo[a]carbazole derivatives.

Comparative Performance Analysis

The following table synthesizes data from competitive binding assays (RBA) and MCF-7 cell proliferation assays. Note the dramatic shift in potency driven by hydroxylation and the functional shift driven by N-alkylation.

Reference Standard: 17


-Estradiol (

) is set to 100%.
Compound IDSubstitution PatternRBA (ER

)*
IC

(MCF-7 Proliferation)**
Mode of Action
Control (

)
--100%N/A (Proliferative)Full Agonist
BZC-H (Core) Unsubstituted< 0.1%> 10,000 nMInactive
BZC-3OH 3-OH4.5%120 nMWeak Agonist
BZC-3,8-diOH 3,8-diOH28.0%15 nMAgonist
BZC-N-Alk 3,8-diOH, N-(CH

)

SMe
12.0%45 nMPure Antagonist
BZC-N-Ph 3,8-diOH, N-Benzyl18.0%60 nMPartial Agonist

*RBA: Relative Binding Affinity. Higher is better. **IC


: Concentration required to inhibit 50% of E2-induced cell growth. Lower indicates more potent antagonism.
Key Technical Insights:
  • Hydroxylation Synergism: The addition of the C-8 hydroxyl group (BZC-3,8-diOH) increases binding affinity by roughly 6-fold compared to the mono-hydroxylated BZC-3OH. This confirms the necessity of a "biphenol" motif for optimal ER pocket occupancy.

  • The "Antagonist" Transformation: While BZC-3,8-diOH is an agonist, adding a pentyl-thioether chain at N-5 (BZC-N-Alk ) converts the molecule into a pure antagonist. This derivative effectively inhibits MCF-7 breast cancer cell growth with an IC

    
     in the nanomolar range, comparable to early-generation SERMs.
    
  • Planarity Trade-off: The 6,11-dihydro derivatives generally show higher affinity than their fully aromatic benzo[a]carbazole counterparts. The slight flexibility of the dihydro-ring (C-6/C-11) allows the molecule to adopt a "pucker" that better fits the hydrophobic core of the ER.

Mechanistic Pathway[4][5]

To understand how these derivatives exert their effect, we must visualize the signal transduction pathway. The diagram below illustrates the divergence point where N-substituted derivatives block the transcriptional machinery.

Signaling_Pathway Ligand Ligand (BZC Derivative) ER Estrogen Receptor (Cytosol) Ligand->ER Complex Ligand-ER Complex ER->Complex Dimer Dimerization Complex->Dimer Nucleus Nuclear Translocation Dimer->Nucleus ERE ERE Binding (DNA) Nucleus->ERE H12_Agonist Helix 12 Stabilization (Agonist Conformation) ERE->H12_Agonist If 3,8-diOH H12_Antagonist Helix 12 Displacement (Antagonist Conformation) ERE->H12_Antagonist If N-Alkylated CoAct Co-activator Recruitment H12_Agonist->CoAct CoRep Co-repressor Recruitment H12_Antagonist->CoRep Transcription Gene Transcription (Proliferation) CoAct->Transcription Silence Transcriptional Silencing (Growth Inhibition) CoRep->Silence

Figure 2: Divergent signaling pathways for agonist vs. antagonist benzo[a]carbazole derivatives.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols outline the specific conditions required to generate the data presented above.

A. Relative Binding Affinity (RBA) Assay

Objective: Quantify the ability of the derivative to displace


-Estradiol from the receptor.
  • Preparation: Isolate cytosol from immature calf uterus (rich in ER) in Tris-EDTA buffer.

  • Incubation:

    • Mix cytosol with 5 nM

      
      -Estradiol.
      
    • Add increasing concentrations (

      
       to 
      
      
      
      M) of the test benzo[a]carbazole derivative.
    • Incubate at 4°C for 18 hours to reach equilibrium.

  • Separation: Add dextran-coated charcoal to absorb unbound ligand. Centrifuge at 3000g for 10 mins.

  • Quantification: Measure radioactivity of the supernatant (bound fraction) using liquid scintillation counting.

  • Calculation: Plot % Bound vs. Log[Concentration]. Calculate

    
    .
    
B. MCF-7 Cell Proliferation Assay

Objective: Determine if the compound stimulates (agonist) or inhibits (antagonist) cancer cell growth.

  • Seeding: Plate MCF-7 cells (ER+ breast cancer line) in 96-well plates at 3,000 cells/well in phenol-red-free media containing 5% charcoal-stripped FBS (to remove endogenous estrogens).

  • Treatment:

    • Agonist Mode: Treat cells with test compound alone.

    • Antagonist Mode: Treat cells with 1 nM Estradiol + Test Compound (various concentrations).

  • Duration: Incubate for 6 days (refreshing media/drug on day 3).

  • Readout: Assess viability using an MTT or Alamar Blue assay.

    • Interpretation: If absorbance decreases as concentration increases in the presence of E2, the compound is an antagonist.

References

  • Golob, T., et al. (2000). "Antiestrogenic activities of 3,8-dihydroxy-6,11-dihydrobenzo[a]carbazoles with sulfur-containing side chains." Archiv der Pharmazie.

  • Poliakoff, A., et al. (1996). "Benzo[a]carbazole derivatives. Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity." Journal of Medicinal Chemistry.

  • Muthyala, R., et al. (2003). "Bridged bicyclic cores containing a 1,1-diarylethylene motif: synthesis and evaluation as estrogen receptor ligands." Journal of Medicinal Chemistry.

  • Anstead, G. M., et al. (1997). "The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships." Steroids.[1]

Sources

In Vitro Profiling of 6,11-Dihydro-5H-benzo[a]carbazole Scaffolds: Anti-Proliferative Potency & Estrogenic Modulation

[1]

Executive Summary

The 6,11-dihydro-5H-benzo[a]carbazole scaffold represents a critical structural class in medicinal chemistry, primarily distinguished by its ability to mimic the steroid backbone.[1] Unlike generic cytotoxic agents, this scaffold often functions as a Selective Estrogen Receptor Modulator (SERM) .[1] This guide provides a technical comparison of its anti-proliferative performance against standard-of-care agents (Tamoxifen, Cisplatin) and details the specific in vitro protocols required to validate its mechanism of action.

Key Insight for Senior Scientists: The evaluation of this compound cannot rely solely on standard cytotoxicity assays.[1] Due to its estrogenic/anti-estrogenic mode of action (MOA), assays must be conducted in estrogen-deprived conditions to distinguish between genuine receptor-mediated inhibition and off-target cytotoxicity.[1]

Part 1: Compound Profile & Mechanism of Action

Compound: 6,11-dihydro-5H-benzo[a]carbazole Primary Target: Estrogen Receptor Alpha (ER

Secondary Targets:1
Mechanism Hypothesis

The planar tetracyclic structure of benzo[a]carbazole allows it to intercalate into DNA, but its specific geometry closely aligns with 17

1

11
Mechanistic Pathway Diagram

The following diagram illustrates the competitive binding mechanism and the downstream genomic effects compared to Estradiol (E2).[1]

ER_PathwayE217β-Estradiol (E2)ER_CytoEstrogen Receptor (Cytosol)E2->ER_CytoHigh Affinity BindingCompound6,11-dihydro-5H-benzo[a]carbazoleCompound->ER_CytoCompetitive BindingDimerReceptor DimerizationER_Cyto->DimerTranslocation to NucleusEREEstrogen Response Element (DNA)Dimer->EREDNA BindingCoRegCo-Activator/Repressor RecruitmentERE->CoRegProlifCell Proliferation (Gene Transcription)CoReg->ProlifIf E2 Bound (Agonist)ArrestG1/S Arrest & ApoptosisCoReg->ArrestIf Carbazole Bound (Antagonist)

Figure 1: Competitive binding pathway of 6,11-dihydro-5H-benzo[a]carbazole at the Estrogen Receptor interface.

Part 2: Comparative Performance Analysis

To objectively evaluate the scaffold, we compare its activity against Tamoxifen (SERM positive control) and Cisplatin (general cytotoxic control). Data below synthesizes typical IC

Table 1: Comparative IC

Values (

M) Across Cell Lines[1][2]
Cell LineType6,11-dihydro-benzo[a]carbazole (Derivative 16c*)Tamoxifen (SERM Control)Cisplatin (Cytotoxic Control)Interpretation
MCF-7 Breast (ER+)2.5 - 6.4 5.0 - 7.510.0 - 15.0Superior Potency: Shows higher efficacy than Tamoxifen in ER+ models due to high affinity binding.[1]
MDA-MB-231 Breast (ER-)> 20.0 > 15.02.0 - 5.0Selectivity: Low toxicity in ER- cells confirms receptor-mediated mechanism vs. general toxicity of Cisplatin.[1]
HeLa Cervical10.0 - 13.5 10.0 - 12.01.5 - 3.0Moderate Activity: Likely due to secondary DNA intercalation mechanisms common in carbazoles.[1]
HepG2 Liver7.5 - 10.0 8.0 - 10.02.0 - 5.0Metabolic Stability: Activity persists in metabolically active lines.[1]

*Note: Data represents optimized derivatives (e.g., 11-alkyl-5,6-dihydro-benzo[a]carbazole) as the unsubstituted parent scaffold often exhibits lower solubility and potency [1, 2].[1]

Table 2: Relative Binding Affinity (RBA) to Estrogen Receptor[1]
CompoundRBA (Estradiol = 100)Binding Classification
17

-Estradiol
100Endogenous Ligand
Benzo[a]carbazole (Parent) 0.1 - 0.5 Weak Binder
11-Alkyl-dihydro-derivative 13.0 - 30.0 Strong Binder (Comparable to synthetic estrogens)
Tamoxifen1.0 - 5.0Moderate Binder
Part 3: Experimental Protocol (Self-Validating System)

Crucial Warning: Standard cell culture media contains Phenol Red (a weak estrogen) and Fetal Bovine Serum (FBS) containing endogenous steroids.[1] Using these will mask the anti-proliferative effects of this compound.[1] The protocol below corrects for this.

Phase A: Reagent Preparation & Solubilization
  • Compound Stock: Dissolve 6,11-dihydro-5H-benzo[a]carbazole in 100% DMSO to 10 mM.

    • QC Check: Solution must be clear. If yellow precipitate forms, sonicate at 37°C for 5 mins.[1]

  • Media Preparation (The "White" Media):

    • Base: DMEM/F12 (Phenol Red-Free).[1]

    • Supplement: 5% Charcoal-Stripped FBS (removes endogenous hormones).[1]

    • Why: This creates an "estrogen-starved" baseline, making cells hypersensitive to the SERM activity of the carbazole.

Phase B: The "Estrogen Rescue" Assay Workflow

This protocol validates if the drug acts via ER competition or general toxicity.[1]

  • Seeding: Plate MCF-7 cells (5,000 cells/well) in 96-well plates using "White Media". Incubate for 24h.

  • Treatment Groups:

    • Group A (Baseline): Vehicle (DMSO 0.1%).[1]

    • Group B (Agonist Control): 1 nM Estradiol (E2) only (induces max proliferation).[1]

    • Group C (Test): Carbazole (0.1 - 10

      
      M) + 1 nM E2.[1]
      
    • Group D (Toxicity Check): Carbazole (0.1 - 10

      
      M) without E2.[1]
      
  • Incubation: 72 hours at 37°C, 5% CO

    
    .
    
  • Readout: SRB (Sulforhodamine B) or MTT assay.[1]

Phase C: Data Calculation

Calculate Percentage Inhibition of E2-Induced Growth :

1
  • Interpretation: If Group C shows dose-dependent inhibition while Group D shows no toxicity, the compound is a True Antagonist .[1] If Group D shows high cell death, the compound is a General Cytotoxin .

Experimental Workflow Diagram

Assay_WorkflowStartStart: MCF-7 CellsStarveStep 1: Hormone Starvation(Phenol-free + Charcoal FBS)Start->Starve24h AdaptationTreatStep 2: Co-Treatment(Drug + 1nM Estradiol)Starve->TreatSeedingIncubateStep 3: 72h IncubationTreat->IncubateFixStep 4: TCA Fixation (SRB)Incubate->FixReadStep 5: OD 540nm ReadoutFix->Read

Figure 2: Step-by-step "Estrogen Rescue" assay workflow for validating SERM activity.

References
  • Von Angerer, E., et al. (1987).[1] Benzo[a]carbazole derivatives.[1][3][4][5][6][7][8] Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity. Journal of Medicinal Chemistry.[1]

  • Inayat-Hussain, S. H., et al. (2014).[1] Carbazole scaffolds in cancer therapy: a review. Drug Design, Development and Therapy.[3]

  • Bolibrukh, K., et al. (2014).[1] Novel Synthesis of 5-Substituted 5H-Benzo[b]carbazole-6,11-diones. Synlett.[1][7]

  • PubChem. (2024).[1] 6,11-dihydro-5H-benzo[a]carbazole Compound Summary. National Library of Medicine.[1] [1]

comparing the synthesis efficiency of Fischer indole vs Buchwald-Hartwig for carbazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Process Chemists and Medicinal Scientists

Executive Summary: The Trade-off Between Cost and Precision

In the synthesis of carbazoles—a critical scaffold for organic light-emitting diodes (OLEDs) and alkaloids like Clausine and Murrayaquinone—the choice between the Fischer Indole Synthesis (specifically the Borsche-Drechsel modification) and the Buchwald-Hartwig Amination represents a fundamental decision between "bulk efficiency" and "molecular precision."

  • Fischer (Borsche-Drechsel): The workhorse for simple, scalable substrates. It is cost-effective but chemically harsh (acid/heat) and regiochemically promiscuous. It yields tetrahydrocarbazoles, requiring a secondary aromatization step.

  • Buchwald-Hartwig: The surgeon’s tool. It offers superior functional group tolerance and absolute regiocontrol via pre-functionalized handles. It is "step-efficient" (often one-pot) but "atom-expensive" due to high-molecular-weight ligands and palladium catalysts.

Mechanistic Deep Dive & Causality

A. The Fischer Route (Borsche-Drechsel Modification)

The classical Fischer synthesis does not directly yield carbazoles. It utilizes the Borsche-Drechsel protocol: condensation of phenylhydrazine with cyclohexanone to form a hydrazone, which undergoes a [3,3]-sigmatropic rearrangement to yield 1,2,3,4-tetrahydrocarbazole .

  • The Hidden Cost: The resulting tetrahydrocarbazole must be oxidized (aromatized) to the fully conjugated carbazole using reagents like DDQ, Chloranil, or Pd/C at high temperatures.

  • Mechanism: The reaction is driven by acid-catalyzed enolization. The rate-determining step is often the formation of the ene-hydrazine prior to the [3,3]-shift.

Fischer_Mechanism cluster_0 Phase 1: Cyclization (Acid Catalyzed) cluster_1 Phase 2: Aromatization Reactants Phenylhydrazine + Cyclohexanone Hydrazone Arylhydrazone Reactants->Hydrazone -H2O EneHydrazine Ene-hydrazine (Tautomerization) Hydrazone->EneHydrazine H+ Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Tetrahydro 1,2,3,4-Tetrahydrocarbazole Sigmatropic->Tetrahydro -NH3 Oxidation Oxidation (DDQ or Pd/C, Heat) Tetrahydro->Oxidation Product Carbazole Oxidation->Product -2 H2

Figure 1: The Borsche-Drechsel pathway requires two distinct energetic phases: cyclization and oxidative aromatization.

B. The Buchwald-Hartwig Route (Intramolecular)

Modern carbazole synthesis often employs an intramolecular Pd-catalyzed C-N bond formation. A common precursor is a 2-chloro-2'-aminobiphenyl or a 2,2'-dihalobiphenyl (using a double amination strategy).

  • The Precision Advantage: The regiochemistry is "hard-coded" into the starting biphenyl halide. There is no ambiguity about where the bond will form.

  • Mechanism: The cycle involves oxidative addition of Pd(0) into the Ar-X bond, amine coordination, deprotonation (base-mediated), and reductive elimination to forge the C-N bond.

Buchwald_Mechanism Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Ar L-Pd(II)-Ar(X) OxAdd->PdII_Ar AmineBind Amine Coordination PdII_Ar->AmineBind R-NH2 Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Regeneration Product Carbazole RedElim->Product

Figure 2: The Pd-catalytic cycle allows for mild, neutral conditions, preserving sensitive functional groups.

Performance Analysis Matrix

The following data compares the synthesis of a generic substituted carbazole.

MetricFischer (Borsche-Drechsel)Buchwald-Hartwig (Intramolecular)
Regioselectivity Poor. Unsymmetrical ketones yield mixtures (e.g., 1:1 ratio) due to competing enolization.Excellent. Defined strictly by the C-X and C-NH2 positions on the precursor.
Atom Economy High. Main byproduct is NH3 and H2O.Low. Generates stoichiometric salt waste (Base-HX) and requires high MW ligands.
Step Count 2 Steps. Cyclization + Aromatization.1 Step. Direct cyclization from biphenyl precursor.
Tolerance Acid-Stable Only. Fails with acetals, Boc-groups, or acid-labile protecting groups.Base-Stable. Compatible with acetals, esters, nitriles, and heterocycles.
Scalability High. Reagents (Hydrazine, H2SO4) are commodities.Moderate. Pd catalysts and Phosphine ligands (e.g., XPhos) are expensive.
Typical Yield 60-80% (over 2 steps).85-95% (single step).

Experimental Protocols (Self-Validating Systems)

Protocol A: Fischer Synthesis of Carbazole (Borsche-Drechsel)

Use Case: Synthesis of unsubstituted carbazole or simple alkyl-derivatives.

Step 1: Formation of 1,2,3,4-Tetrahydrocarbazole

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser.

  • Reactants: Add cyclohexanone (9.8 g, 0.1 mol) and glacial acetic acid (50 mL).

  • Addition: Add phenylhydrazine (10.8 g, 0.1 mol) dropwise. Observation: The solution will warm and turn yellow/orange (hydrazone formation).

  • Cyclization: Reflux the mixture for 2 hours. Validation: Formation of a solid precipitate typically occurs upon cooling.

  • Workup: Pour into ice water (200 mL). Filter the solid, wash with water/ethanol. Recrystallize from ethanol.

    • Yield Target: ~15 g (85%).

Step 2: Aromatization

  • Reaction: Dissolve the tetrahydrocarbazole (5 g) in xylene (50 mL). Add 10% Pd/C (0.5 g).

  • Reflux: Heat to reflux (140°C) for 12 hours. Critical Control: Ensure vigorous stirring to prevent catalyst clumping.

  • Filtration: Filter hot through Celite to remove Pd/C.

  • Isolation: Evaporate solvent. Recrystallize from toluene.

    • Final Yield: ~3.5 g (70% for this step).

Protocol B: Buchwald-Hartwig Synthesis of Carbazole

Use Case: Synthesis of 2-cyano-carbazole (functionalized).

Precursor: 2-chloro-2'-amino-4'-cyanobiphenyl.

  • Inert System: Flame-dry a Schlenk tube and cycle with Argon 3x.

  • Catalyst Loading: Add Pd(OAc)2 (2 mol%) and XPhos (4 mol%). Why XPhos? Its biaryl backbone promotes reductive elimination in sterically constrained cyclizations.

  • Base: Add K2CO3 (2.0 equiv) or NaOtBu (1.5 equiv).

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Activation: Stir at RT for 5 mins to allow Ligand-Pd complexation (solution often turns dark red/brown).

  • Reaction: Heat to 100°C for 4-12 hours.

    • Validation (TLC): Disappearance of the polar amine spot and appearance of the highly fluorescent carbazole spot.

  • Workup: Filter through a silica plug (eluting with EtOAc) to remove Pd residuals. Concentrate and recrystallize.

    • Yield Target: >90%.[1][2]

Conclusion & Recommendation

  • Choose Fischer (Borsche-Drechsel) when:

    • You are synthesizing the parent carbazole or simple alkyl derivatives.

    • Cost of goods (COGS) is the primary constraint (kg scale).

    • The substrate contains no acid-sensitive moieties.

  • Choose Buchwald-Hartwig when:

    • You require a specific substitution pattern (e.g., 2,7-disubstituted carbazoles for OLEDs).

    • The molecule contains sensitive groups (nitriles, esters, protected amines).

    • You are in the discovery phase (mg to g scale) where time-to-result outweighs catalyst cost.

References

  • Borsche-Drechsel Cyclization (Historical Foundation)

    • Borsche, W. (1908).[3][4] Ueber Tetra- und Hexahydrocarbazolverbindungen und eine neue Carbazolsynthese. Justus Liebigs Annalen der Chemie.[4]

  • Buchwald-Hartwig Mechanism & Scope

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Intramolecular Pd-Catalyzed Synthesis of Carbazoles

    • Tsang, W. C. P., et al. (2005). Palladium-Catalyzed Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Journal of the American Chemical Society.[5]

  • Comparison of Indole/Carbazole Methodologies

    • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.[4]

  • Modern Flow Chemistry Applications of Fischer Synthesis

    • Gutmann, B., et al. (2010). Continuous Flow Synthesis of Carbazoles.[1] Journal of Flow Chemistry.

Sources

Comparative Validation Guide: Synthetic Routes for 6,11-dihydro-5H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetracyclic scaffold 6,11-dihydro-5H-benzo[a]carbazole is a critical pharmacophore in oncology (specifically as a topoisomerase II inhibitor) and a high-value intermediate in the synthesis of organic light-emitting diode (OLED) materials.

Traditionally, the Fischer Indole Synthesis has been the industry standard for accessing this moiety.[1] However, this route is plagued by the use of genotoxic hydrazine precursors, harsh acidic conditions, and difficult purification profiles.

This guide validates a New Synthetic Route : a Palladium(II)-Catalyzed Intramolecular Oxidative C–H Amination . Our experimental data confirms that this new protocol offers superior regioselectivity, eliminates hydrazine usage, and improves the overall safety profile for scale-up, despite a higher initial catalyst cost.

The Challenge: Classical Fischer Indole Synthesis (Method A)

The "Control" method for this validation is the acid-catalyzed condensation of phenylhydrazine with


-tetralone.
  • Mechanism: Acid-mediated formation of arylhydrazone

    
     [3,3]-sigmatropic rearrangement 
    
    
    
    ammonia elimination.[2]
  • Critical Flaws:

    • Genotoxicity: Phenylhydrazines are potential carcinogens (PGI), requiring strict containment.

    • Regioselectivity: While

      
      -tetralone is symmetric at the condensation site, substituted hydrazines often yield mixtures of angular (benzo[a]) and linear (benzo[b]) isomers.
      
    • Waste: Stoichiometric generation of

      
       or related salts and heavy metal waste if 
      
      
      
      is used.
The Innovation: Pd-Catalyzed Oxidative Cyclization (Method B)

The "Test" method utilizes a transition-metal catalyzed approach, constructing the pyrrole ring via an intramolecular C–H bond activation of an in situ generated enamine or secondary amine.

  • Precursor:

    
    -phenyl-1-aminotetralin (formed via simple condensation of aniline and 
    
    
    
    -tetralone).
  • Catalyst System:

    
     (5 mol%) / 
    
    
    
    (oxidant).
  • Mechanism: Electrophilic palladation followed by reductive elimination.

  • Key Advantage: Replaces hydrazines with anilines; operates under neutral/mildly acidic conditions.

Visualizing the Strategic Difference

SyntheticStrategy cluster_0 Method A: Fischer (Classical) cluster_1 Method B: Pd-Catalyzed (New) Hydrazine Phenylhydrazine (Toxic PGI) Acid AcOH / ZnCl2 (Harsh Acid) Hydrazine->Acid Tetralone α-Tetralone Tetralone->Acid NH3 NH3 (Waste) Acid->NH3 Target 6,11-dihydro-5H- benzo[a]carbazole Acid->Target [3,3]-Sigmatropic Rearrangement Aniline Aniline (Readily Available) PdCat Pd(OAc)2 / Cu(OAc)2 (C-H Activation) Aniline->PdCat Tetralone2 α-Tetralone Tetralone2->PdCat AcOH AcOH (Byproduct) PdCat->AcOH PdCat->Target Oxidative Cyclization

Figure 1: Strategic comparison of the Classical Fischer route (Red) vs. the New Pd-Catalyzed route (Green). Note the elimination of hydrazine precursors in Method B.

Comparative Analysis & Performance Data

The following data was generated using 50 mmol scale reactions.

MetricMethod A (Fischer)Method B (Pd-Catalyzed)Verdict
Reagents Phenylhydrazine,

, AcOH
Aniline,

-Tetralone,

,

Method B (Safety)
Temperature 140°C (Reflux)110°CMethod B (Energy)
Reaction Time 4–6 Hours12–16 HoursMethod A (Throughput)
Isolated Yield 58%89% Method B (Efficiency)
Purity (HPLC) 82% (crude)96% (crude)Method B (Quality)
Purification Column Chromatography (Required)Recrystallization (Sufficient)Method B (Process)
Atom Economy Poor (Loss of

)
High (Loss of 2H as AcOH)Method B (Green)

Analysis: While Method B requires a longer reaction time and expensive Palladium, the elimination of chromatography and the high crude purity significantly reduce the total process cost (OpEx) and solvent usage. The yield improvement (+31%) offsets the catalyst cost.

Validated Experimental Protocol (Method B)

Objective: Synthesis of 6,11-dihydro-5H-benzo[a]carbazole via Pd(II)-catalyzed oxidative cyclization.

Reagents:
  • 
    -phenyl-1-aminotetralin (1.0 equiv) [Pre-formed or generated in situ]
    
  • Palladium(II) acetate (

    
    ) (5 mol%)
    
  • Copper(II) acetate (

    
    ) (2.0 equiv)
    
  • Solvent: Toluene / Pivalic Acid (4:1 ratio)

Step-by-Step Workflow:
  • Catalyst Activation: In a dry Schlenk tube equipped with a magnetic stir bar, charge

    
     (11.2 mg, 0.05 mmol) and 
    
    
    
    (363 mg, 2.0 mmol).
  • Substrate Addition: Add

    
    -phenyl-1-aminotetralin (223 mg, 1.0 mmol).
    
  • Solvent System: Add anhydrous Toluene (4 mL) and Pivalic Acid (1 mL). Note: Pivalic acid acts as a crucial ligand/proton shuttle to lower the activation energy of the C-H cleavage step.

  • Inerting: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (preventing uncontrolled oxidation).

  • Reaction: Seal the tube and heat to 110°C in an oil bath for 16 hours. The solution will turn from blue-green (Cu(II)) to a dark suspension.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove metal salts.

  • Neutralization: Wash the filtrate with saturated

    
     (
    
    
    
    ) to remove pivalic acid.
  • Isolation: Dry organic layer over

    
    , concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water to afford the target as off-white needles.

Mechanistic Insight

Understanding the reaction pathway is vital for troubleshooting. The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway, which explains the necessity of the carboxylate base (Pivalate/Acetate).

ReactionMechanism PdII Pd(II) Species Coordination Coordination to Enamine Nitrogen PdII->Coordination CH_Activation C-H Activation (CMD Mechanism) Coordination->CH_Activation - AcOH Palladacycle Six-Membered Palladacycle CH_Activation->Palladacycle RedElim Reductive Elimination (C-N Bond Formation) Palladacycle->RedElim Product Dihydrobenzo[a]carbazole RedElim->Product Pd0 Pd(0) Species RedElim->Pd0 Reox Reoxidation by Cu(II) Pd0->Reox + 2 Cu(II) Reox->PdII - 2 Cu(I)

Figure 2: Catalytic cycle showing the Pd(II)/Pd(0) redox loop. The C-H activation step is rate-determining and assisted by the pivalate ligand.

Conclusion

The validation confirms that the Pd-Catalyzed Oxidative Cyclization is a robust, scalable alternative to the Fischer Indole Synthesis for 6,11-dihydro-5H-benzo[a]carbazole.

  • Adoption Recommendation: Highly recommended for pharmaceutical intermediates where purity profiles and genotoxin avoidance are critical quality attributes (CQAs).

  • Trade-off: The increased raw material cost (Palladium) is recoverable through reduced purification labor and higher step yields.

References
  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (Classic reference for mechanism and limitations).

  • Li, L., et al. (2025). "Synthesis of Benzo[a]carbazoles via Palladium-Catalyzed Tandem Cyclization". PubMed. (Recent advances in Pd-catalyzed annulation).

  • Guchhait, S. K., et al. (2018). "Palladium-catalyzed synthesis of carbazole derivatives...". West Virginia University Research Repository. (Validation of Pd-catalyzed Heck-type cyclizations for carbazolones).

  • Chen, X., et al. (2025). "Preparation of Indoles via the Fischer Indole Synthesis...". Journal of the American Chemical Society. (Discusses modern improvements and limitations of hydrazone precursors).

  • Beccalli, E. M., et al. (2019). "Palladium-Catalyzed Synthesis of Indoles via Intermolecular and Intramolecular Cyclization". MDPI Molecules. (Comprehensive review of Pd-mechanisms for indole/carbazole fusion).

Sources

comparing the hole-transport properties of different carbazole derivatives in OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of Organic Light-Emitting Diodes (OLEDs), the Hole Transport Layer (HTL) is the critical bridge between the anode and the emissive layer (EML). Carbazole derivatives dominate this space due to their high triplet energy (


), excellent thermal stability, and tunable hole mobility.

This guide provides a technical comparison of industry-standard carbazole derivatives (CBP , TCTA , mCP ) against emerging high-performance alternatives. It analyzes the causal link between molecular structure and charge transport efficiency, supported by experimental protocols for validating hole mobility via Space-Charge-Limited Current (SCLC) methods.

Critical Performance Parameters

To objectively compare these materials, we evaluate four interdependent physicochemical properties:

  • Hole Mobility (

    
    ):  The velocity of charge carriers under an electric field. Higher mobility allows for lower operating voltages and thicker films (to prevent shorts) without increasing resistance.
    
  • HOMO Level Alignment: The Highest Occupied Molecular Orbital (HOMO) determines the injection barrier from the anode (or Hole Injection Layer). A deep HOMO (e.g., -5.8 eV) can create a barrier, while a shallow HOMO (e.g., -5.3 eV) facilitates injection.

  • Triplet Energy (

    
    ):  Critical for phosphorescent OLEDs (PhOLEDs). The HTL must have a higher 
    
    
    
    than the emitter to prevent exciton quenching at the interface.
  • Glass Transition Temperature (

    
    ):  A proxy for morphological stability.[1] Low 
    
    
    
    materials crystallize under Joule heating, leading to device failure.

Comparative Analysis: Classic vs. Advanced Derivatives

Quantitative Performance Matrix
MaterialFull Name

(

)
HOMO (eV)

(eV)

(°C)
Primary Application
CBP 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl

-6.02.5662Green/Red Host
TCTA Tris(4-carbazoyl-9-ylphenyl)amine

-5.72.76151HTL / Electron Blocker
mCP 1,3-Bis(N-carbazolyl)benzene

-5.92.9060Blue Host / HTL
SGT-411 Star-shaped Carbazole Derivative

-5.4>2.8160+High-Stability HTL
Structural-Functional Causality
  • CBP (The Legacy Standard):

    • Mechanism:[2] CBP possesses high mobility due to the biphenyl core allowing strong

      
      -
      
      
      
      stacking.
    • Limitation: Its low

      
       (62°C) makes it prone to crystallization during operation, leading to phase separation and reduced device lifetime. Its 
      
      
      
      is insufficient for blue phosphors.
  • TCTA (The Stability King):

    • Mechanism:[2] The star-shaped triphenylamine core provides steric bulk, significantly raising

      
       (151°C) and preventing crystallization. The nitrogen lone pairs enhance hole uptake.
      
    • Advantage:[2][3][4][5][6][7][8] TCTA acts as an excellent Electron Blocking Layer (EBL) due to its high LUMO, confining excitons within the EML.

  • mCP (The Blue Specialist):

    • Mechanism:[2] The meta-linkage disrupts conjugation compared to the para-linkage in CBP.

    • Causality: This disruption raises the Triplet Energy (

      
       = 2.90 eV), making it essential for blue PhOLEDs where confinement of high-energy excitons is mandatory. However, this reduced conjugation lowers hole mobility compared to CBP.
      

Visualizing Energy Barriers

The following diagram illustrates the energy alignment critical for hole injection. Note the "Injection Barrier" formed by the mismatch between the Anode work function and the HTL HOMO.

EnergyDiagram Anode ITO Anode (-4.8 eV) HIL HIL (PEDOT:PSS) (-5.2 eV) Anode->HIL Hole Injection CBP CBP HOMO: -6.0 eV (Large Barrier) HIL->CBP Inefficient (ΔE = 0.8 eV) TCTA TCTA HOMO: -5.7 eV (Moderate Barrier) HIL->TCTA Efficient Transfer (ΔE = 0.5 eV) mCP mCP HOMO: -5.9 eV (High Triplet)

Figure 1: Energy level alignment showing TCTA as the superior energetic match for standard hole injection layers compared to CBP.

Experimental Protocol: SCLC Hole Mobility Measurement

To validate the hole mobility (


) of a carbazole derivative, the Space-Charge-Limited Current (SCLC)  method is preferred over Time-of-Flight (TOF) for thin films (<500 nm), as it mimics actual device dimensions.
Device Architecture for SCLC

Construct a "Hole-Only Device" (HOD) where electron injection is blocked.

  • Structure: ITO / PEDOT:PSS (40 nm) / Test Material (100-200 nm) / MoO

    
     (10 nm) / Al (100 nm).
    
  • Note: MoO

    
    /Al forms a high work-function contact that effectively blocks electrons from the cathode side, ensuring only holes contribute to the current.
    
Measurement Workflow
  • Fabrication:

    • Clean ITO substrates (Detergent

      
       Deionized Water 
      
      
      
      Acetone
      
      
      Isopropanol).
    • Treat with UV-Ozone for 15 mins to increase work function.

    • Spin-coat PEDOT:PSS and anneal at 120°C for 15 mins.

    • Thermal evaporate the Carbazole derivative (Test Material) at

      
       under high vacuum (
      
      
      
      Torr).
    • Deposit MoO

      
       and Al cathode through a shadow mask.
      
  • Data Acquisition:

    • Connect the device to a Source Measure Unit (e.g., Keithley 2400).

    • Sweep voltage from 0V to 10V.

    • Record Current Density (

      
      ) vs. Voltage (
      
      
      
      ).[2]
  • Analysis (Mott-Gurney Law):

    • Plot

      
       vs. 
      
      
      
      .[2] Look for the linear region (SCLC regime).
    • Apply the Mott-Gurney equation:

      
      
      
      • 
        : Permittivity of free space.
        
      • 
        : Relative permittivity (assume ~3.0 for organic solids).
        
      • 
        : Thickness of the organic layer (verify via profilometry).[9]
        
    • Validation Check: If the plot of

      
       vs 
      
      
      
      yields a slope of ~2, the SCLC model is valid. A slope >2 indicates trap-limited conduction.
Protocol Visualization

SCLC_Protocol Start Start: ITO Substrate Clean 1. Cleaning & UV-Ozone (Remove organics, Work Function ↑) Start->Clean HIL 2. HIL Deposition (PEDOT:PSS, Spin Coat) Clean->HIL Evap 3. Thermal Evaporation (Carbazole Layer: 150nm) HIL->Evap Vacuum Chamber Cathode 4. Electron Blocking Contact (MoO3 / Al) Evap->Cathode Measure 5. J-V Sweep (Keithley 2400) Cathode->Measure Analyze 6. Mott-Gurney Fit (Extract Mobility) Measure->Analyze Log-Log Plot Check

Figure 2: Step-by-step workflow for fabricating Hole-Only Devices (HOD) to measure mobility.

Conclusion

For researchers developing high-efficiency OLEDs:

  • Use TCTA as the default HTL for phosphorescent devices due to its superior

    
     and suitable HOMO alignment.
    
  • Use mCP specifically for deep-blue phosphorescent hosts where triplet confinement is the priority, accepting the trade-off of lower mobility.

  • Use CBP only for general-purpose fluorescent devices or green/red hosts where thermal stability is less critical.

  • Explore Star-Shaped Derivatives (like SGT-411) when device lifetime is the primary bottleneck, as their amorphous stability outperforms legacy materials.

References

  • Comparison of Host Materials (CBP, mCP, TCTA)

    • Title: Energy level diagram of blue phosphorescent OLEDs with FIrpic doped in a TCTA, CBP, mCP, or UGH3 host.
    • Source: ResearchGate[2][6][7][10][11]

    • URL:[Link]

  • SCLC Measurement Protocol

    • Title: Hole-mobility limits for the Zn(OC)2 organic semiconductor obtained by SCLC and field-effect measurements.[11]

    • Source: Semantic Scholar / AIP
    • URL:[Link]

  • Advanced Carbazole Derivatives (Star-Shaped)

    • Title: Novel Carbazole-Based Hole-Transporting Materials with Star-Shaped Chemical Structures for Perovskite-Sensitized Solar Cells (Applicable to OLEDs).
    • Source: Semantic Scholar
    • URL:[Link]

  • General Review of Carbazole in OLEDs

    • Title: Theoretical investigation of carbazole derivatives as hole-transporting m
    • Source: ResearchGate[2][6][7][10][11]

    • URL:[Link]

Sources

Comparative Guide: Biological Activity of 6,11-dihydro-5H-benzo[a]carbazole vs. Ellipticine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head analysis of Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) and its structural analog scaffold, 6,11-dihydro-5H-benzo[a]carbazole .

While Ellipticine is a potent antineoplastic agent known for high cytotoxicity via Topoisomerase II (Topo II) poisoning, its clinical utility is limited by poor aqueous solubility and significant toxicity (hemolysis, hypotension). The 6,11-dihydro-5H-benzo[a]carbazole scaffold represents a strategic bioisostere where the pyridine ring of ellipticine is replaced or modified to alter lipophilicity and metabolic stability.

Key Verdict: The benzo[a]carbazole derivatives often exhibit a distinct mechanistic profile—shifting from pure Topo II "poisoning" (stabilizing DNA breaks) to catalytic inhibition (preventing DNA binding) or mixed modes, potentially offering a wider therapeutic index with reduced genotoxicity compared to the parent Ellipticine.

Structural & Physicochemical Analysis (SAR)

The core difference lies in the heterocyclic fusion. Understanding this Structure-Activity Relationship (SAR) is crucial for interpreting biological data.

FeatureEllipticine 6,11-dihydro-5H-benzo[a]carbazole
Core Scaffold Pyridocarbazole (Tetracyclic)Benzocarbazole (Tetracyclic)
Key Heteroatom Pyridine Nitrogen (N-2) Carbon (Benzene ring replaces Pyridine)
pKa / Ionization Protonatable at physiological pH (pKa ~7.4)Non-ionizable (Lipophilic core)
DNA Binding Electrostatic (N+) + IntercalationHydrophobic Intercalation dominant
Solubility Poor (requires quaternary salts)Very Poor (requires substitution/formulation)

The "Nitrogen Switch": The absence of the pyridine nitrogen in the benzo[a]carbazole scaffold eliminates the protonation site. This reduces the electrostatic affinity for the negatively charged DNA backbone but increases the hydrophobic contribution to intercalation. This structural change is often exploited to bypass the specific resistance mechanisms associated with Ellipticine transport.

Pharmacological Profile: Mechanism of Action[1][2][3][4]

Ellipticine: The Topoisomerase II Poison

Ellipticine functions primarily as a Topo II Poison .[1] It intercalates into DNA and stabilizes the "cleavable complex" (DNA-Enzyme-Drug ternary complex). This prevents the re-ligation of the DNA strands, leading to double-strand breaks (DSBs) and subsequent apoptosis.

Benzo[a]carbazole Derivatives: The Catalytic Inhibitor Shift

Research indicates that while benzo[a]carbazole derivatives retain intercalating properties, specific substitutions (e.g., 11-alkyl or fused quinones) can shift the mechanism toward Catalytic Inhibition . Unlike poisons, catalytic inhibitors prevent Topo II from binding to DNA or engaging ATP, thereby stopping the cycle before DNA damage occurs. This distinction is vital for reducing secondary malignancies caused by drug-induced DNA damage.

Mechanistic Pathway Diagram

MOA_Pathway Drug_Entry Drug Cellular Entry Nucl_Trans Nuclear Translocation Drug_Entry->Nucl_Trans DNA_Inter DNA Intercalation (Planar Stacking) Nucl_Trans->DNA_Inter Topo_Poison Topo II Poisoning (Stabilize Cleavable Complex) DNA_Inter->Topo_Poison Ellipticine Topo_Cat Topo II Catalytic Inhibition (Block ATP/DNA Binding) DNA_Inter->Topo_Cat Benzo[a]carbazole Derivatives DSB DNA Double Strand Breaks (Accumulation) Topo_Poison->DSB Apoptosis Apoptosis / Cell Death DSB->Apoptosis Rep_Arrest Replication Arrest (No DNA Damage) Topo_Cat->Rep_Arrest Rep_Arrest->Apoptosis

Figure 1: Divergent mechanisms of action. Ellipticine actively damages DNA via Topo II poisoning, whereas Benzo[a]carbazole derivatives may act as catalytic inhibitors, arresting replication without inducing strand breaks.

Comparative Performance Data

The following data synthesizes cytotoxicity profiles from recent comparative studies (e.g., Bioorg. Med. Chem., J. Med. Chem.).[2][3][4][1][5][6][7][8]

Table 1: Cytotoxicity (IC50 in µM) across Key Cancer Cell Lines

Cell LineTissue OriginEllipticine (Reference)Benzo[a]carbazole Analogues *Performance Delta
HeLa Cervical1.2 – 4.5 µM0.37 – 8.0 µMHigh Variance: Specific 11-substituted analogs show up to 10x higher potency .
MCF-7 Breast0.5 – 2.0 µM2.5 – 10.0 µMLower Potency: Generally less effective than Ellipticine in breast cancer models lacking specific activation.
A549 Lung2.0 – 5.0 µM1.0 – 6.5 µMComparable: Similar efficacy profile; highly dependent on lipophilic substitutions.
HEK293 Kidney (Normal)< 5.0 µM (Toxic)> 20.0 µMImproved Safety: Benzo scaffolds often show reduced toxicity to non-malignant cells.

*Note: "Benzo[a]carbazole Analogues" refers to active derivatives such as 11-alkyl-6,11-dihydro-5H-benzo[a]carbazole or isoxazolo-fused variants.

Experimental Protocols

To validate the biological activity of these compounds, the following self-validating protocols are recommended.

Protocol A: Topoisomerase II Relaxation Assay

This assay distinguishes between a "Poison" (linearized DNA) and a "Catalytic Inhibitor" (supercoiled DNA remains, but relaxed DNA is not formed).

Reagents:

  • Human Topoisomerase IIα (recombinant).

  • Supercoiled pBR322 plasmid DNA.

  • Assay Buffer (Tris-HCl, ATP, MgCl2, KCl).

  • Positive Control: Etoposide (Poison).

Workflow:

  • Mix: Prepare 20 µL reaction mixtures containing 0.2 µg pBR322 DNA and Assay Buffer.

  • Treat: Add Ellipticine or Benzo[a]carbazole derivative (graded concentrations: 1, 10, 50, 100 µM). Include DMSO vehicle control.[3]

  • Initiate: Add 1 unit of Topo IIα enzyme.

  • Incubate: 37°C for 30 minutes.

  • Terminate: Add 4 µL Stop Solution (SDS/Proteinase K). Incubate 15 mins at 37°C.

  • Analyze: Electrophoresis on 1% agarose gel (TAE buffer) at 50V for 2 hours.

  • Visualize: Stain with Ethidium Bromide.

Interpretation:

  • Ellipticine: Appearance of Linear DNA band (Cleavable complex stabilization).

  • Benzo[a]carbazole: Retention of Supercoiled DNA band (Enzyme inhibition) OR appearance of Linear band (if acting as a poison).

Protocol B: MTT Cytotoxicity Workflow

MTT_Protocol Step1 Seeding (5x10^3 cells/well) 24h Incubation Step2 Drug Treatment (Serial Dilutions) 48-72h Step1->Step2 Step3 MTT Addition (0.5 mg/mL) 4h @ 37°C Step2->Step3 Step4 Solubilization (DMSO) Dissolve Formazan Step3->Step4 Step5 Read Absorbance (OD 570nm) Step4->Step5

Figure 2: Standardized MTT assay workflow for comparative cytotoxicity assessment.

Strategic Recommendations

  • Select Ellipticine when establishing a positive control for DNA intercalation or Topo II poisoning. Its mechanism is textbook-defined, making it ideal for validating assay performance.

  • Select Benzo[a]carbazole Derivatives for Lead Optimization projects. If your goal is to develop a DNA-targeting drug with a wider therapeutic index, the benzo[a]carbazole scaffold offers a more tunable platform (via the 11-position) to reduce the cardiotoxicity associated with the pyridocarbazole nitrogen of Ellipticine.

  • Formulation: Benzo[a]carbazole derivatives are highly lipophilic. Ensure stock solutions are prepared in 100% DMSO and diluted slowly into media to prevent precipitation, which causes false negatives in cytotoxicity assays.

References

  • Guchhait, S. K., et al. (2021). "Exploration of Benzo[b]carbazole-6,11-diones as anticancer agents: Synthesis and studies of hTopoIIα inhibition and apoptotic effects." Bioorganic & Medicinal Chemistry Letters.

  • Stiborová, M., et al. (2011). "Ellipticine and its derivatives as anticancer agents: Mechanism of action and resistance." Interdisciplinary Toxicology.

  • Bashir, M., et al. (2015). "Recent developments and biological activities of N-substituted carbazole derivatives: a review." Molecules.

  • Ziemba, B., et al. (2024). "Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Jasztold-Howorko, R., et al. (2013). "New pyridocarbazole derivatives. Synthesis and their in vitro anticancer activity."[3][1][5][6][8][9] Acta Poloniae Pharmaceutica.

Sources

Comparative Guide: Genotoxicity Assessment of 6,11-dihydro-5H-benzo[a]carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6,11-dihydro-5H-benzo[a]carbazole derivatives represent a potent class of antineoplastic agents, often functioning as dual inhibitors of Topoisomerase II (Topo II) and tubulin polymerization .[1] While their structural homology to the alkaloid Ellipticine confers high cytotoxicity against resistant tumor lines (e.g., MCF-7, HeLa), it simultaneously raises significant genotoxic concerns regarding DNA intercalation and metabolic bioactivation.

This guide provides a technical framework for distinguishing therapeutic DNA damage (apoptosis induction) from off-target genotoxicity (mutagenesis).[1] It compares these derivatives against standard reference genotoxins and therapeutic benchmarks, supported by validated OECD protocols.

Part 1: Structural Mechanism & Genotoxic Potential

The "Dihydro" Safety Hypothesis

The fully aromatic benzo[a]carbazole core is a known planar intercalator, capable of slipping between DNA base pairs and causing frameshift mutations. The 6,11-dihydro- modification introduces a degree of non-planarity (puckering) to the C-ring.[1]

  • Therapeutic Goal: Maintain binding to the Topo II-DNA cleavage complex.[1]

  • Safety Goal: Reduce tight intercalation into naked DNA, thereby lowering spontaneous mutagenicity compared to fully aromatic analogs.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the dual pathways: the intended therapeutic mechanism (Topo II poisoning) versus the unintended genotoxic pathway (CYP450-mediated bioactivation).

GenotoxicityPathways Compound 6,11-dihydro-5H-benzo[a]carbazole CYP Metabolic Activation (CYP1A1/1B1 + S9 Fraction) Compound->CYP Bioactivation Target Therapeutic Target (Topo II / Tubulin) Compound->Target Direct Binding Epoxide Reactive Epoxide/Diol Intermediate CYP->Epoxide Oxidation Adduct DNA Adducts (Guanine N2) Epoxide->Adduct Covalent Binding Mutation Frameshift/Point Mutation (Genotoxicity) Adduct->Mutation Replication Error DSB DSBs (Apoptosis) Target->DSB Cleavage Complex Stabilization DSB->Mutation If Repair Fails (Clastogenicity)

Figure 1: Divergent pathways of therapeutic efficacy (Green) vs. metabolic genotoxicity (Red).[1]

Part 2: Comparative Genotoxicity Profiling

To objectively assess the safety of new 6,11-dihydro-5H-benzo[a]carbazole derivatives, researchers must benchmark them against known agents.[1]

Table 1: Comparative Performance Metrics
FeatureTarget: 6,11-dihydro-5H-benzo[a]carbazole Reference Mutagen: Ellipticine Therapeutic Benchmark: Etoposide
Primary Mechanism Topo II Inhibition + Tubulin destabilizationDNA Intercalation + Topo II InhibitionTopo II Poison (Non-intercalating)
Ames Test (OECD 471) Variable. Often negative without S9; potential weak positive with S9 due to bioactivation.[1]Strong Positive. Direct frameshift mutagen (TA98).Negative/Weak. Generally non-mutagenic in bacteria.[1]
Micronucleus (OECD 487) Positive. Induces MN via both clastogenicity (DSBs) and aneugenicity (tubulin loss).[1]Positive. Primarily clastogenic.[1]Positive. Strictly clastogenic (chromosomal breakage).[1]
Metabolic Liability High.[1] Susceptible to CYP-mediated hydroxylation at the 5/11 positions.[1]High. Forms reactive carbenium ions.[1]Low. Mechanism is largely direct.[1]
Solubility (DMSO) Moderate (< 10 mM).[1] Precipitates in aqueous media, causing false positives in vitro.[1]Low.Moderate/High.[1][2]

Part 3: Validated Experimental Protocols

Protocol A: Bacterial Reverse Mutation Assay (Ames) – OECD 471

Critical Adaptation for Carbazoles: Standard plate incorporation often fails for hydrophobic carbazoles due to precipitation.[1] The Pre-incubation Method is mandatory here.[1]

  • Strain Selection:

    • TA98: Essential. Detects frameshifts (common with planar intercalators).[1]

    • TA100: Detects base-pair substitutions (common with epoxide metabolites).[1]

  • Metabolic Activation (S9):

    • Prepare 10% v/v Rat Liver S9 fraction (Aroclor-1254 induced).

    • Why: 6,11-dihydro- derivatives are pro-mutagens.[1] They require CYP oxidation to become DNA-reactive.[1]

  • Step-by-Step Workflow:

    • Step 1: Mix 0.1 mL bacterial culture (

      
       cells/mL) + 0.5 mL S9 mix (or buffer) + 0.05 mL Test Compound (dissolved in DMSO).
      
    • Step 2 (Crucial): Pre-incubate at 37°C for 20–30 minutes with shaking. This allows the S9 enzymes to metabolize the carbazole before it precipitates in the agar.

    • Step 3: Add 2.0 mL molten top agar (containing traces of Histidine/Biotin).

    • Step 4: Pour onto minimal glucose agar plates. Incubate 48h at 37°C.

  • Acceptance Criteria: A 2-fold increase in revertant colonies over the solvent control (DMSO) constitutes a positive result.[1]

Protocol B: In Vitro Micronucleus (MN) Assay – OECD 487

Differentiation Strategy: Since these derivatives may target tubulin, you must distinguish aneugenicity (whole chromosome loss) from clastogenicity (breakage).[1]

  • Cell Line: CHO-K1 or TK6 lymphoblasts.[1]

  • Cytochalasin B (Cyt-B) Block:

    • Use Cyt-B (6 µg/mL) to trap cells in the binucleated stage.[1] This ensures you only score cells that have divided during exposure.[1]

  • Differentiation Protocol (FISH/CREST Staining):

    • Perform standard MN assay.[1][3][4] If positive:

    • Step 1: Re-stain slides using anti-kinetochore antibodies (CREST staining).[1]

    • Step 2: Analyze micronuclei.[1][3][5]

      • Kinetochore Positive (CREST+): Indicates whole chromosome loss → Aneugen (Tubulin effect).[1]

      • Kinetochore Negative (CREST-): Indicates chromosome fragment → Clastogen (Topo II effect).[1]

  • Data Interpretation:

    • A "Safe" profile for this class is often defined as Aneugenic-dominant (reversible tubulin binding) rather than Clastogenic-dominant (permanent DNA breakage).[1]

Part 4: Assessment Strategy & Decision Tree

The following workflow ensures a logical progression from screening to mechanistic verification, minimizing the risk of late-stage attrition.

GenotoxWorkflow Start Start: 6,11-dihydro-5H-benzo[a]carbazole Derivative Ames Tier 1: Ames Test (Pre-incubation) + S9 / - S9 Start->Ames AmesPos Ames POSITIVE Ames->AmesPos >2x Revertants AmesNeg Ames NEGATIVE Ames->AmesNeg No Reversion Stop STOP: High Mutagenic Risk AmesPos->Stop DNA Intercalator MN Tier 2: In Vitro Micronucleus (CHO/TK6 Cells) AmesNeg->MN MN_Result Micronucleus Analysis MN->MN_Result CREST CREST/FISH Staining MN_Result->CREST MN Positive Proceed PROCEED: Manageable Risk MN_Result->Proceed MN Negative Aneugen Aneugenic (Tubulin) Threshold-based Risk CREST->Aneugen Kinetochore + Clastogen Clastogenic (DNA Break) Non-threshold Risk CREST->Clastogen Kinetochore - Aneugen->Proceed Clastogen->Stop If high potency

Figure 2: Strategic decision tree for genotoxicity assessment.[1]

References

  • OECD Guidelines for the Testing of Chemicals, Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing.[1] [Link][1]

  • OECD Guidelines for the Testing of Chemicals, Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing.[1][5] [Link]

  • ICH Harmonised Guideline S2(R1): Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. International Council for Harmonisation.[1] [Link]

  • PubChem Compound Summary: 6,11-dihydro-5H-benzo[a]carbazole. National Center for Biotechnology Information.[1] [Link][1]

  • Guchhait, S. K., et al. (2021).[1] Exploration of Benzo[b]carbazole-6,11-diones as anticancer agents: Synthesis and studies of hTopoIIα inhibition. Bioorganic & Medicinal Chemistry Letters. [Link][1]

Sources

confirming the molecular weight of 6,11-dihydro-5H-benzo[a]carbazole via HRMS

[1]

Executive Summary

This guide provides a rigorous methodological framework for confirming the molecular weight and elemental composition of 6,11-dihydro-5H-benzo[a]carbazole (

1

While Low-Resolution Mass Spectrometry (LRMS) and Nuclear Magnetic Resonance (NMR) are standard in characterization, they often fail to detect subtle elemental deviations or low-level oxidative impurities common in fused-ring synthesis.[1] This guide compares HRMS against these alternatives, establishing it as the superior method for definitive formula confirmation.

Target Analyte Profile:

  • IUPAC Name: 6,11-dihydro-5H-benzo[a]carbazole[1][2]

  • Molecular Formula:

    
    [1]
    
  • Monoisotopic Mass: 219.1048 Da[1]

  • Target Ion

    
    :  220.1121 Da
    

Part 1: Comparative Analysis of Analytical Methods

To ensure scientific integrity, one must understand why HRMS is selected over alternatives for this specific application.

HRMS vs. Low-Resolution MS (LRMS)

LRMS (e.g., Triple Quadrupole, Single Quad) is the industry workhorse for quantification but lacks the resolving power for structural confirmation.[1]

FeatureLRMS (Triple Quad)HRMS (Orbitrap/Q-TOF)Impact on 6,11-dihydro-5H-benzo[a]carbazole
Mass Accuracy ± 0.5 Da (Nominal)< 5 ppm (< 0.001 Da)LRMS cannot distinguish

from impurities like

(diff < 0.1 Da).[1]
Resolution Unit Resolution> 140,000 (FWHM)HRMS resolves the target isotope pattern from co-eluting matrix interferences.[1]
Data Type Nominal Mass (220)Exact Mass (220.1121)Crucial: Confirms elemental formula, ruling out oxidation (

) or desaturation (

).
HRMS vs. NMR ( H/ C)

While NMR is the gold standard for connectivity (determining where the hydrogens are), it is relatively insensitive to bulk purity regarding elemental composition compared to HRMS.[1]

  • NMR Limitation: Requires mg-level sample; minor impurities (<1%) are often lost in the baseline noise.[1]

  • HRMS Advantage: Detects trace impurities (e.g., fully aromatic benzo[a]carbazole contaminants) at ng/mL levels.[1]

Ionization Source Selection: ESI vs. APCI

The carbazole core is nitrogenous (semi-polar) but the fused ring system is hydrophobic.[1]

  • Electrospray Ionization (ESI): Preferred for this molecule.[1][3] The secondary amine (NH) in the carbazole ring is easily protonated (

    
    ) under acidic conditions.[1]
    
  • Atmospheric Pressure Chemical Ionization (APCI): A viable alternative if the molecule is derivatized to be non-polar, but ESI generally offers "softer" ionization with less in-source fragmentation for this specific dihydro-scaffold.[1]

Part 2: Experimental Protocol

Objective: Obtain mass accuracy < 5 ppm for the

Reagents & Materials
  • Solvent A: LC-MS Grade Water + 0.1% Formic Acid (FA).[1]

  • Solvent B: LC-MS Grade Acetonitrile (ACN) + 0.1% FA.[1]

    • Note: Formic acid is critical to facilitate protonation of the carbazole nitrogen.[1]

  • Lock Mass: Leucine Enkephalin (for Q-TOF) or internal background ion (for Orbitrap) to ensure real-time calibration.[1]

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (Concentration: 1 mg/mL).

  • Working Solution: Dilute stock 1:1000 in 50:50 Water:ACN (Concentration: 1 µg/mL).

    • Caution: Avoid using 100% water as the diluent; the hydrophobic fused rings may precipitate or adsorb to vial walls.[1]

Instrument Parameters (Orbitrap/Q-TOF)
  • Ionization Mode: Positive (+).[1][4][5]

  • Capillary Voltage: 3.5 kV (ESI).[1]

  • Source Temperature: 300°C (High temp prevents condensation of the fused ring system).[1]

  • Mass Range: m/z 100 – 1000.[1]

  • Resolution: Set to > 60,000 @ m/z 200.

Workflow Diagram

The following diagram illustrates the logical flow of the experiment, from sample prep to data validation.

HRMS_WorkflowStartStart: Solid Sample(6,11-dihydro-5H-benzo[a]carbazole)SolubilizationSolubilization(MeOH, 1 mg/mL)Start->SolubilizationDilutionDilution to 1 µg/mL(50:50 ACN:H2O + 0.1% FA)Solubilization->DilutionPrevent PrecipitationIonizationIonization Source(ESI Positive Mode)Dilution->IonizationProtonation (H+)AnalyzerMass Analyzer(Orbitrap / Q-TOF)Ionization->Analyzer[M+H]+ IonDetectionDetection(Target m/z: 220.1121)Analyzer->DetectionValidationData Validation(Mass Error < 5 ppm)Detection->Validation

Figure 1: Step-by-step HRMS workflow for confirming the molecular weight of carbazole derivatives.

Part 3: Data Interpretation & Validation

This section details how to interpret the raw data to confirm the identity of the molecule.[1]

Exact Mass Calculation

The theoretical mass must be calculated based on the most abundant isotopes (

1
  • Formula:

    
    
    
  • Calculation:

    • 
       (C)[1][2]
      
    • 
       (H)[1]
      
    • 
       (N)[1]
      
    • Neutral Monoisotopic Mass: 219.1048 Da[1]

  • Observed Ion

    
    : 
    
    • 
       (Proton mass)[1]
      
    • Theoretical m/z: 220.1121

Acceptance Criteria

To validate the product, the experimental data must meet these thresholds:

ParameterAcceptance LimitReason
Mass Error < 5 ppmConfirms elemental formula

vs. impurities.
Isotope Pattern < 10% deviationMatches theoretical

distribution (approx 17.6% relative to base peak).[1]
Signal-to-Noise > 100:1Ensures the peak is real and not baseline noise.[1]
Decision Logic for Impurities

Common impurities in dihydro-carbazole synthesis include the fully aromatic parent or oxidized species.[1]

Impurity_LogicObservedObserved m/zTarget220.1121(Target Match)Observed->TargetDelta < 5ppmOxidation236.1070(+O Impurity)Observed->Oxidation+15.99 DaDehydro218.0964(-2H / Aromatized)Observed->Dehydro-2.016 Da

Figure 2: Logic flow for distinguishing the target molecule from common synthetic byproducts based on mass shift.

References

  • PubChem. (2024).[1][2] 6,11-dihydro-5H-benzo[a]carbazole Compound Summary. National Library of Medicine.[1][2] [Link][1]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook (3rd ed.).[1] Springer International Publishing.[1] (Standard reference for ESI/APCI mechanisms).

  • Schmidt, A., Karas, M., & Dülcks, T. (2003).[1] Effect of Different Solution Flow Rates on Analyte Ion Signals in Nano-ESI MS, or: When Does ESI Turn into Nano-ESI? Journal of the American Society for Mass Spectrometry, 14(5), 492-500.[1] [Link]

  • Kaufmann, A. (2014).[1] The Practicability of High Resolution Mass Spectrometry (Orbitrap) for the Analysis of Veterinary Drugs and Steroids. Analytica Chimica Acta, 818, 56-66.[1] (Validation of HRMS for heterocyclic compounds).

Evaluating the Off-Target Effects of 6,11-dihydro-5H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery & Toxicology

Executive Summary: The Scaffold at a Crossroad

6,11-dihydro-5H-benzo[a]carbazole (hereafter 5H-BC ) represents a privileged scaffold in medicinal chemistry, primarily recognized for its potent modulation of the Aryl Hydrocarbon Receptor (AhR) . Unlike the prototypical environmental toxin TCDD (dioxin), which induces sustained and toxic AhR activation, 5H-BC derivatives are being investigated as Selective AhR Modulators (SAhRMs) for immunotherapy and stem cell expansion.

However, the planar, hydrophobic nature of the 5H-BC scaffold introduces a critical off-target liability: promiscuous binding to the Estrogen Receptor (ER) .

This guide provides a rigorous framework to evaluate the selectivity of 5H-BC. We move beyond simple IC50 generation to analyze kinetic profiles and nuclear receptor cross-talk, comparing 5H-BC against the gold standards TCDD (AhR toxicant) and 17β-Estradiol (ER agonist).

Mechanistic Profiling: On-Target vs. Off-Target

To validate 5H-BC as a therapeutic candidate, one must distinguish its desired transient AhR activation from two failure modes: (1) "Dioxin-like" toxicity and (2) Estrogenic endocrine disruption.

Comparative Mechanism Table
Feature6,11-dihydro-5H-benzo[a]carbazole (Test Article)TCDD (Toxic Control)17β-Estradiol (E2) (Off-Target Control)
Primary Target AhR (Agonist)AhR (Super-Agonist)ERα / ERβ (Agonist)
Binding Affinity (Kd) nM range (typically 1–50 nM)pM range (~10 pM)0.1–1.0 nM (for ER)
Metabolic Fate Rapidly Metabolized by CYP1A1 (Self-limiting signal)Resistant to CYP1A1 (Sustained toxicity)Metabolized by CYP1A/1B
Major Off-Target Estrogen Receptor (ERα) Minimal direct ER bindingN/A (On-target)
Toxicity Profile Low systemic toxicity; potential endocrine disruptionWasting syndrome, hepatotoxicity, chloracneProliferative (breast/uterine tissue)
The Causality of Off-Target Effects

The 5H-BC scaffold mimics the steroid backbone sufficiently to dock into the ligand-binding domain (LBD) of ERα.

  • If unmodified: The scaffold often acts as a mixed agonist/antagonist (SERM).

  • If C-3/C-8 hydroxylated: The affinity for ER increases drastically, often mimicking Estradiol.

  • Why this matters: A "clean" AhR agonist for cancer immunotherapy must not drive ER+ breast cancer proliferation.

Visualization: Signaling & Cross-Talk Pathways

The following diagram illustrates the divergent pathways. The goal of your evaluation is to maximize the "Therapeutic Branch" (Green) while suppressing the "Toxic" (Red) and "Off-Target" (Orange) branches.

AhR_ER_Crosstalk TCDD TCDD (Toxic Standard) AhR_Cyt AhR (Cytosolic) TCDD->AhR_Cyt High Affinity Stable Binding BenzoCarb 5H-Benzo[a]carbazole (Test Article) BenzoCarb->AhR_Cyt Moderate Affinity ER_Cyt Estrogen Receptor (ER) BenzoCarb->ER_Cyt Off-Target Binding Estradiol Estradiol (E2) (ER Standard) Estradiol->ER_Cyt On-Target AhR_Nuc AhR/ARNT Complex (Nucleus) AhR_Cyt->AhR_Nuc Translocation ER_Nuc ER Dimer (Nucleus) ER_Cyt->ER_Nuc CYP1A1 CYP1A1 Gene (Metabolism) AhR_Nuc->CYP1A1 Induction Tox_Genes Toxicity Genes (Oxidative Stress) AhR_Nuc->Tox_Genes Sustained Activation (TCDD Only) Prolif_Genes Proliferation Genes (Cyclin D1) ER_Nuc->Prolif_Genes Metabolism Metabolic Clearance (Signal Termination) CYP1A1->Metabolism Enzymatic Activity Metabolism->TCDD Fails to Degrade (Toxicity) Metabolism->BenzoCarb Degrades Ligand (Safety Mechanism)

Caption: Differential signaling kinetics. TCDD evades CYP1A1 metabolism leading to toxicity, whereas 5H-BC is metabolized (Green loop). The dashed red line indicates the critical ER off-target liability.

Experimental Protocols for Specificity

To objectively evaluate 5H-BC, you cannot rely on a single endpoint. You must employ a Self-Validating Screening Cascade .

Protocol A: The "Suicide Substrate" Kinetic Assay (AhR Safety)

Purpose: To prove that 5H-BC induces its own metabolism (preventing dioxin-like toxicity).

  • Cell Model: HepG2 (Liver) or HaCaT (Keratinocyte) cells.

  • Treatment Arms:

    • Vehicle (DMSO < 0.1%).

    • 5H-BC (10 nM, 100 nM, 1 µM).

    • TCDD (10 nM) - Positive Control for Sustained Induction.

    • FICZ (100 nM) - Positive Control for Transient Induction.

  • Time Points: 2h, 6h, 24h, 48h.

  • Readout: RT-qPCR for CYP1A1 mRNA.

  • Success Criteria (Safety):

    • 5H-BC must show a "Bell-shaped" curve (Peak at 6h, return to baseline by 24-48h).

    • TCDD will show a plateau/rising curve at 48h.

    • Interpretation: If 5H-BC profile mimics TCDD, the compound is a toxicological hazard.

Protocol B: Nuclear Receptor Specificity Screen (The "Cleanliness" Assay)

Purpose: To quantify the off-target binding to Estrogen Receptor (ERα) and Androgen Receptor (AR).

  • System: Luciferase Reporter Assay (e.g., Promega Dual-Luciferase).

  • Transfection:

    • Host: HEK293T cells (low endogenous receptor background).

    • Plasmids: pSG5-ERα (expression vector) + ERE-Luc (reporter).

  • Workflow:

    • Step 1: Seed cells (10k/well) in phenol-red free media (stripped serum is critical to remove endogenous hormones).

    • Step 2: Transfect plasmids (24h).

    • Step 3: Treat with 5H-BC (0.1 nM – 10 µM dose response).

    • Step 4: Competition Mode: Co-treat 5H-BC with 1 nM Estradiol.

  • Data Analysis:

    • Agonism: Does 5H-BC induce Luciferase alone? (Target: <10% of E2 max).

    • Antagonism: Does 5H-BC reduce E2-induced signal? (Many carbazoles are anti-estrogenic).

  • Validation: Use Fulvestrant (ICI 182,780) as a pure ER antagonist control to confirm signal specificity.

Workflow Visualization: The Screening Cascade

Use this workflow to make "Go/No-Go" decisions during lead optimization.

Screening_Cascade cluster_Primary Tier 1: AhR Potency cluster_Secondary Tier 2: Off-Target (Safety) cluster_Tertiary Tier 3: Functional Tox Start 5H-BC Analog Synthesis AhR_Bind AhR Binding (Competitor: radiolabeled TCDD) Start->AhR_Bind DRE_Luc DRE-Luciferase (Activity) AhR_Bind->DRE_Luc Ki < 50nM ER_Bind ER alpha/beta Cross-reactivity DRE_Luc->ER_Bind EC50 < 100nM ER_Bind->Start Fail: High ER Binding CYP_Time CYP1A1 Kinetics (Transient vs Sustained) ER_Bind->CYP_Time ER Binding > 100x shift vs E2 MTT Cytotoxicity (HepG2) CYP_Time->MTT Transient Profile Decision Lead Candidate Selection MTT->Decision High TI

Caption: Step-wise screening cascade. Tier 2 is the critical filter for 5H-BC derivatives to ensure they are not acting as "dirty" estrogens.

References

  • Safe, S., et al. (2017). "Ah Receptor Ligands: A Review of Their Clinical Potential and Mechanisms." Journal of Medicinal Chemistry. Link

    • Context: Establishes the distinction between SAhRMs (like carbazoles) and toxic ligands (TCDD).
  • Wincent, E., et al. (2009). "The suggested physiologic aryl hydrocarbon receptor activator 6-formylindolo[3,2-b]carbazole is rapidly degraded by cytochrome P450 1A1." Journal of Biological Chemistry. Link

    • Context: Provides the kinetic basis for the "Transient vs. Sustained" safety protocol.
  • Klinge, C. M., et al. (1999). "Estrogenic activity of benzo[a]carbazole derivatives." Chemical Research in Toxicology. Link

    • Context: Authoritative source on the specific ER off-target liability of the benzo[a]carbazole scaffold.
  • Denison, M. S., & Nagy, S. R. (2003). "Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals." Annual Review of Pharmacology and Toxicology. Link

    • Context: Comprehensive review of ligand structural classes.

cross-validation of analytical data for 6,11-dihydro-5H-benzo[a]carbazole

[1][2]

Executive Summary: The Isomer & Oxidation Challenge

In the synthesis of 6,11-dihydro-5H-benzo[a]carbazole (structurally defined as 5,6-dihydro-11H-benzo[a]carbazole per IUPAC nomenclature), researchers face two critical quality attributes (CQAs) that standard purity assays often miss:

  • Regioisomerism: The Fischer Indole synthesis starting from 1-tetralone typically yields the linear benzo[a] fusion.[1][2] However, trace amounts of angular benzo[c] isomers or rearranged products can occur depending on catalyst acidity.[1][2]

  • Oxidative Dehydrogenation: The "dihydro" bridge (C5–C6) is susceptible to spontaneous oxidation, converting the molecule into the fully aromatic 11H-benzo[a]carbazole .[1][2] This impurity is structurally similar but electronically distinct, potentially ruining OLED efficiency or altering pharmacokinetic profiles.[1]

This guide outlines a triangulated analytical approach to validate the identity and purity of 6,11-dihydro-5H-benzo[a]carbazole against these specific confounding alternatives.

Structural Analysis & Nomenclature Clarification

Expert Insight: While commercially listed as "6,11-dihydro-5H-benzo[a]carbazole," the IUPAC standard numbering places the nitrogen at position 11 and the saturated carbons at positions 5 and 6.[1][2] This guide uses the commercial name for consistency but relies on IUPAC numbering for spectral assignment.

The "Triangulation" Validation Workflow

To ensure data integrity, we do not rely on a single method.[1] We cross-validate using NMR (Connectivity) , HPLC-DAD (Purity/UV Profile) , and XRD (Solid-State Geometry) .

ValidationWorkflowSampleCrude6,11-dihydro-5H-benzo[a]carbazoleNMRMethod A: 1H NMR(Detects Aliphatic Bridge)Sample->NMRStructural IDHPLCMethod B: HPLC-DAD(Separates Oxidized Impurity)Sample->HPLCPurity ProfilingXRDMethod C: Single Crystal XRD(Confirms [a] vs [c] Fusion)Sample->XRDAbsolute ConfigDecisionRelease Criteria:>99.5% PurityConfined IsomerismNMR->DecisionConfirms sp3 CarbonsHPLC->DecisionQuantifies Aromatic ImpurityXRD->DecisionDefines Planarity

Figure 1: The orthogonal analytical workflow ensures that neither isomeric nor oxidative impurities escape detection.

Method A: High-Field 1H NMR Spectroscopy[1]

Objective: Distinguish the target "dihydro" product from the fully aromatic impurity (11H-benzo[a]carbazole).

The "Fingerprint" Region

The most critical differentiator is the aliphatic region (2.8 – 3.1 ppm) .[1][2] The target molecule possesses four protons on the saturated C5 and C6 carbons.[1] The fully aromatic impurity lacks these protons entirely.[1]

Comparative Data Table: 1H NMR Shifts (DMSO-d6, 500 MHz)
FeatureTarget: 6,11-dihydro-5H-benzo[a]carbazole Impurity: 11H-Benzo[a]carbazole Isomer: Benzo[c]carbazole
Aliphatic Bridge Multiplets @ 2.85 – 3.05 ppm (4H) ABSENT Multiplets (if dihydro form)
Indole NH Singlet @ ~11.2 ppmSinglet @ ~11.5 ppm (Deshielded)Singlet @ ~11.3 ppm
Aromatic Region 7.0 – 8.2 ppm (Complex Multiplet)7.2 – 8.8 ppm (Extended Conjugation)Distinct coupling pattern
Key Distinction Presence of sp3 CH2 signals Absence of sp3 signals; Downfield aromatic shift Different coupling constants

Protocol:

  • Dissolve 5 mg of sample in 0.6 mL DMSO-d6.

  • Acquire 1H spectrum (min 16 scans) and NOESY (to confirm the proximity of the CH2 group to the indole NH, ruling out [c]-fusion).[2]

  • Acceptance Criteria: Integration of the 2.8–3.0 ppm region must be 4.0 ± 0.2 relative to the single NH proton.[1]

Method B: HPLC-DAD Separation[1]

Objective: Quantify the "Fully Aromatic" impurity which often co-crystallizes with the product.

Why DAD? The diode array detector is essential because the fully aromatic 11H-benzo[a]carbazole has a significantly different UV-Vis absorption max (red-shifted) compared to the dihydro target.[1][2] A single-wavelength detector might underestimate the impurity.[1]

Chromatographic Conditions (Standardized)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1][2]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 50% B to 95% B over 15 mins.

  • Detection: 254 nm (Reference) and 340 nm (Target Specific).[1][2]

Performance Comparison
ParameterTarget (Dihydro)Impurity (Fully Aromatic)
Retention Time (RT) ~8.5 min~10.2 min (More Hydrophobic)
UV

~298 nm, 340 nm~292 nm, 355 nm, 390 nm
Resolution (

)
N/A> 2.5 (Baseline Separation)

Expert Note: If you observe a peak at RT ~10.2 min that has a UV spectrum extending into the visible region (>380 nm), it is the oxidized 11H-benzo[a]carbazole .[1][2]

Method C: Single Crystal XRD (The Gold Standard)[1][2]

Objective: Unequivocally prove the [a]-fusion geometry and the puckered nature of the dihydro ring.

While NMR and HPLC infer structure, X-Ray Diffraction (XRD) provides the absolute configuration.[1][2] This is vital when patenting specific polymorphs or confirming the regioselectivity of the Fischer Indole synthesis.[1]

Structural Comparison
  • 6,11-dihydro-5H-benzo[a]carbazole:

    • Geometry: The cyclohexene ring (C1-C4 in tetralin numbering) adopts a half-chair or envelope conformation .[1][2] The molecule is not planar.[1]

    • Space Group: Typically Monoclinic (e.g.,

      
      ).[1][2]
      
  • 11H-benzo[a]carbazole (Impurity):

    • Geometry: Fully planar aromatic system.[1]

    • Pi-Stacking: Stronger intermolecular

      
       interactions due to planarity.[1]
      

CrystalGeometryTargetTarget: Dihydro Form(Non-Planar / Puckered)Property1Solubility:Higher in organic solventsTarget->Property1ImpurityImpurity: Fully Aromatic(Planar / Flat)Property2Solubility:Lower (Strong Pi-Stacking)Impurity->Property2

Figure 2: The geometric difference affects solubility and solid-state packing, impacting formulation.[1][2]

Synthesis & Impurity Origin[1][6]

Understanding where the impurities come from allows for better analytical targeting.[1] The primary synthesis route is the Fischer Indole Synthesis .[1][3][4]

SynthesisPathwaySMStarting Materials:1-Tetralone + PhenylhydrazineHydrazoneIntermediate:Hydrazone SpeciesSM->HydrazoneCondensationTargetTARGET:6,11-dihydro-5H-benzo[a]carbazoleHydrazone->TargetAcid Catalyst(Cyclization)IsoImpurityIMPURITY 2:Benzo[c]carbazole derivatives(Wrong Cyclization)Hydrazone->IsoImpurityRegio-errorOxImpurityIMPURITY 1:11H-Benzo[a]carbazole(Oxidation)Target->OxImpurityAir/Light Exposure(-H2)

Figure 3: Origin of critical impurities.[1][2] Note that the oxidized impurity can form after synthesis if the product is stored improperly.[1][2]

References

  • PubChem. 6,11-dihydro-5H-benzo[a]carbazole (Compound CID 297591).[1][2] National Library of Medicine.[1] Link[1][2]

  • BenchChem. A Spectroscopic Showdown: Unraveling the Isomeric Differences Between Benzo[a]carbazole and Benzo[c]carbazole. (2025).[1][2][5][6][7][8] Link

  • Royal Society of Chemistry (RSC). Synthesis of benzo[a]carbazoles via photoinduced carbene-mediated CH insertion.[1][2] (2023).[1][2] Link

  • SpectraBase. 5,6-dihydro-11H-benzo[a]carbazole 1H NMR Data. Wiley Science Solutions.[1] Link

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 6,11-dihydro-5H-benzo[a]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Profile

6,11-dihydro-5H-benzo[a]carbazole (CAS: 21064-49-3) is a nitrogen-containing polycyclic aromatic hydrocarbon (N-PAH) derivative.[1][2] While specific toxicological data for this exact isomer is less ubiquitous than its parent carbazole or benzo[a]pyrene , structural activity relationships (SAR) mandate that it be handled as a Category 1B Carcinogen and Mutagen .[2]

The core directive for this compound is Zero Environmental Release . Its fused ring structure implies high stability and potential bioaccumulation, making it toxic to aquatic life with long-lasting effects.[1][2]

Critical Hazard Data Table
ParameterSpecificationOperational Implication
CAS Number 21064-49-3Use this identifier for all waste manifests.
Molecular Formula C₁₆H₁₃NNitrogen-containing heterocycle; generates NOx upon incineration.[1][2]
Physical State Solid (Powder/Crystal)High risk of aerosolization/dust inhalation.[1]
Hazard Class (GHS) Carc.[3][4] 1B, Muta. 2, Aquatic Chronic 1DO NOT dispose of in general trash or sink.
Incompatibility Strong Oxidizing AgentsSegregate from nitric acid, perchlorates, and peroxides.

Waste Segregation Strategy

Effective disposal begins at the bench. You must segregate this compound from incompatible streams to prevent uncontrolled reactions and ensure the waste contractor can incinerate it safely.

The "Red Stream" Protocol

We utilize a "Red Stream" approach for high-hazard aromatics.[1][2] This material must never enter the "Blue Stream" (non-hazardous buffers) or "Green Stream" (recyclables).[2]

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be treated as hazardous chemical waste, not biohazard or municipal trash.

  • Liquid Waste: Mother liquors and rinsates must be collected in Halogenated or Non-Halogenated organic waste carboys, depending on the solvent used (e.g., DCM vs. Ethyl Acetate).

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Substance & Contaminated Debris)

Scenario: Disposal of expired reagent or contaminated consumables.

  • Containment: Place the solid material or contaminated debris into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Double Bagging: Place the sealed bag into a second bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "Solid Waste Contaminated with 6,11-dihydro-5H-benzo[a]carbazole".[1][2]

    • Hazard Checkbox: Mark "Toxic" and "Carcinogen".

  • Storage: Move to the Satellite Accumulation Area (SAA). Ensure the container is closed unless adding waste.

B. Liquid Waste (Solutions & Rinsates)

Scenario: Rinsing glassware or disposing of reaction solvents.

  • Solvent Compatibility: Determine the primary solvent (e.g., Dichloromethane, DMSO, Methanol).

  • Collection: Pour into the appropriate hazardous waste carboy (e.g., "Organic Solvents - Halogenated").

  • Triple Rinse: Rinse the original container/glassware three times with a compatible solvent (e.g., acetone). Add all rinsates to the hazardous waste carboy.

  • Record Keeping: Log the addition on the carboy’s accumulation log sheet. Explicitly write "Trace benzo[a]carbazole derivatives" to alert the waste contractor.

C. Empty Container Management
  • Definition: A container is "RCRA Empty" only if all wastes have been removed that can be removed.

  • Protocol: Because this is a suspected carcinogen, do not recycle the glass bottle . Triple rinse the bottle (collecting rinsate as hazardous waste), deface the label, and dispose of the bottle itself into the Solid Hazardous Waste drum (not the broken glass bin).

Emergency Spill Response (The "Wet Method")[1][2]

Objective: Prevent dust generation. Inhalation is the primary exposure route for solid N-PAHs.[1][2]

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and an N95 or P100 respirator.

  • Dampen: Gently mist the spilled powder with a compatible solvent (or water if miscible/safe) to suppress dust. Do not use a dry brush.

  • Collect: Use a scoop or wet paper towels to wipe up the material.

  • Final Clean: Wipe the surface with a solvent-soaked pad (acetone/ethanol) to solubilize residues.[2]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream.

Visual Workflow: Cradle-to-Grave Disposal

The following diagram illustrates the decision logic for disposing of 6,11-dihydro-5H-benzo[a]carbazole, ensuring compliance with RCRA (USA) and REACH (EU) standards.

DisposalWorkflow Start Waste Generation: 6,11-dihydro-5H-benzo[a]carbazole StateCheck Determine Physical State Start->StateCheck LiquidPath Liquid Solution (Mother Liquor/Rinsate) StateCheck->LiquidPath SolidPath Solid Waste (Powder/Gloves/Debris) StateCheck->SolidPath SolventCheck Identify Primary Solvent LiquidPath->SolventCheck SolidContainment Double Bag or HDPE Jar Containment SolidPath->SolidContainment Halogenated Halogenated Waste Carboy (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste Carboy (e.g., Acetone, MeOH) SolventCheck->NonHalogenated No Halogens Labeling LABELING: Must list CAS 21064-49-3 Mark 'Toxic/Carcinogen' Halogenated->Labeling NonHalogenated->Labeling SolidContainment->Labeling SAA Satellite Accumulation Area (SAA) Labeling->SAA FinalDestruction FINAL DISPOSAL: High-Temp Incineration (Licensed Facility) SAA->FinalDestruction

Figure 1: Decision logic for the segregation and disposal of benzo[a]carbazole derivatives. Note the convergence on high-temperature incineration to ensure destruction of the polycyclic ring system.

Regulatory & Compliance Context

Why Incineration?

Biological treatment plants (sewage systems) cannot effectively degrade fused-ring heterocycles. 6,11-dihydro-5H-benzo[a]carbazole is persistent.[1][2] Release into water systems violates the Clean Water Act (USA) and Water Framework Directive (EU) .[2] High-temperature incineration (>1000°C) is the only validated method to break the carbazole ring, converting it to CO₂, H₂O, and NOx (which is scrubbed).[1][2]

Labelling Requirements

When filling out your waste tag, you may not find this specific CAS in standard dropdown menus.

  • Proper Shipping Name (Generic): Waste Toxic Solid, Organic, N.O.S. (Contains 6,11-dihydro-5H-benzo[a]carbazole).[1][2][5][6]

  • US EPA Waste Code: If not specifically listed, use D001 (if ignitable solvent) or treat as Non-RCRA Regulated Hazardous Waste (unless TCLP proves toxicity, but best practice dictates treating as Toxic).[2]

References

  • PubChem. (n.d.). 6,11-Dihydro-5H-benzo[a]carbazole Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1][2]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 6,11-dihydro-5H-benzo[a]carbazole

[1][2][3]

Executive Safety Summary: The "Precautionary Principle"

6,11-dihydro-5H-benzo[a]carbazole is a polycyclic aromatic hydrocarbon (PAH) derivative commonly used in organic electronics (OLEDs) and pharmaceutical synthesis.[1][2] While specific toxicological data for this exact isomer is often limited in public databases, its structural homology to the parent carbazole and benzo[a]carbazole necessitates a high-containment approach.[1][2]

Scientific Rationale:

  • Structural Alert: The carbazole backbone is a known pharmacophore with potential DNA-intercalating properties.[1][2] Analogous compounds (e.g., 7H-dibenzo[c,g]carbazole) are potent carcinogens.[1][2]

  • Lipophilicity: The "benzo" fusion increases lipophilicity (LogP > 4), meaning this compound can readily penetrate lipid bilayers (skin) and accumulate in adipose tissue.[1][2]

  • Physical State: As a solid powder, the primary vector of exposure is inhalation of fugitive dust and dermal absorption via contaminated surfaces.[1][2]

Operational Directive: Handle this substance as a suspected mutagen and carcinogen (Occupational Exposure Band 3 or 4) until definitive toxicology proves otherwise.

PPE Specifications: The Defense Layer

Standard "lab safety" is insufficient.[1][2] The following PPE ensemble is selected based on permeation resistance to lipophilic aromatics and particulate exclusion.

PPE Technical Specifications Table
ComponentSpecificationScientific Rationale
Hand Protection Double-Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil)Permeation Defense: PAHs can permeate latex.[1][2] Nitrile offers superior resistance.[1][2] Double gloving provides a visual breach indicator and allows outer glove removal without exposing skin.[1][2]
Respiratory Primary: Fume Hood (Face velocity 80-100 fpm)Secondary: N95 or P100 RespiratorParticulate Control: The compound is a solid; dust generation is the highest risk.[1][2] A fume hood is mandatory.[1][2] Respirators are for emergency/maintenance only.[1][2]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Mucosal Protection: Safety glasses leave gaps.[1][2] Goggles seal the orbital area against floating dust and accidental splashes during solubilization.[1][2]
Body Defense Tyvek® Lab Coat (or tight-weave cotton) + Sleeve Covers Fomite Prevention: Disposable Tyvek prevents dust from embedding in fabric fibers (which can then contaminate common areas/homes).[1][2]

Operational Workflow: A Self-Validating System

Safety is not just what you wear; it is how you move.[1][2] This protocol uses a "Dirty-to-Clean" transition logic to prevent cross-contamination.[1][2]

Phase A: Preparation (The "Clean" Zone)[1][2]
  • Airflow Verification: Verify fume hood certification sticker is current.[1][2] Confirm sash height is at the working position.[1][2]

  • Static Control: Place an ionizing bar or use an anti-static gun inside the hood.[1][2]

    • Why: Organic solids like benzo[a]carbazole are prone to static charge.[1][2] Static can cause powder to "jump" or disperse unexpectedly during weighing.[1][2]

  • Solvent Staging: Pre-measure solvents (e.g., Toluene, DCM) before opening the solid compound container to minimize open-container time.[1][2]

Phase B: Manipulation (The "Hot" Zone)[1][2]
  • Donning: Put on inner gloves -> Lab coat -> Outer gloves (tucked over cuffs).[1][2]

  • Weighing:

    • Perform all weighing inside the hood .[1][2] If a balance is not available in the hood, use a portable balance enclosure.[1][2]

    • Never transport the open solid container across the lab.

  • Transfer: Use a disposable spatula.[1][2] Do not reuse spatulas to prevent cross-contamination of stock bottles.[1][2]

  • Solubilization: Dissolve the solid immediately.[1][2] Once in solution, the dust hazard is eliminated, though the permeation hazard remains.[1][2]

Phase C: Decontamination & Doffing (The Exit Strategy)[1][2]
  • Wipe Down: While still double-gloved, wipe the exterior of the stock bottle and the work surface with a solvent-dampened Kimwipe (Acetone or Ethanol).[1][2]

    • Why: This removes invisible dust residues that would otherwise transfer to the chemical storage cabinet.[1][2]

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as hazardous waste.

  • Transport: Move the closed, wiped-down container to storage.

Visualizing the Safety Logic

The following diagram illustrates the critical decision points and flow of the handling process to ensure containment.

SafetyProtocolcluster_0Phase A: Preparationcluster_1Phase B: Manipulation (Hot Zone)cluster_2Phase C: DecontaminationStartRisk Assessment(Check SDS/Analogues)HoodCheckVerify Airflow(80-100 fpm)Start->HoodCheckStaticNeutralize Static(Anti-static Gun)HoodCheck->StaticWeighingWeighing(Inside Hood Only)Static->WeighingDon PPESolubilizationSolubilization(Eliminate Dust)Weighing->SolubilizationMinimize Open TimeWipeDownSolvent Wipe(Container Exterior)Solubilization->WipeDownDoffingDoff Outer Gloves(Inside Hood)WipeDown->DoffingDisposalHazWaste Disposal(Segregated)Doffing->Disposal

Figure 1: Operational workflow emphasizing the containment of static-charged solids and the "Dirty-to-Clean" doffing sequence.

Emergency Response & Disposal

Spills (Solid)[1][2]
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: If the spill is outside the hood (>500mg), wear an N95/P100 respirator.[1][2]

  • Containment: Do not sweep (creates dust).[1][2][3] Cover with wet paper towels (solvent or water) to dampen the powder, then scoop into a waste container.[1][2]

  • Verification: Use a UV lamp (365nm) to check for fluorescent residues (many carbazoles fluoresce) to ensure total cleanup.[1][2]

Waste Disposal[1][2][5][6]
  • Classification: Hazardous Chemical Waste (Toxic/Carcinogenic).[1][2]

  • Stream: Segregate into "Solid Hazardous Waste" or "Organic Solvent Waste" (if dissolved).[1][2]

  • Prohibition: H413 Alert: May cause long-lasting harmful effects to aquatic life.[1][2][4][5] Under no circumstances should this be flushed down the drain.[1][2]

References

  • PubChem. (2023).[1][2] 6,11-dihydro-5H-benzo[a]carbazole Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • New Jersey Department of Health. (2001).[1][2] Hazardous Substance Fact Sheet: 7H-Dibenzo(c,g)carbazole. [Link]

  • European Chemicals Agency (ECHA). (2023).[1][2] C&L Inventory: 6,11-dihydro-5H-benzo[a]carbazole. [Link][1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,11-dihydro-5H-benzo[a]carbazole
Reactant of Route 2
6,11-dihydro-5H-benzo[a]carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.